molecular formula C8H11NO2 B585559 (4-Amino-3-methoxyphenyl)methanol CAS No. 148459-54-5

(4-Amino-3-methoxyphenyl)methanol

Cat. No.: B585559
CAS No.: 148459-54-5
M. Wt: 153.181
InChI Key: RVYSKGNWKIIUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-amino-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYSKGNWKIIUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697670
Record name (4-Amino-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148459-54-5
Record name (4-Amino-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-amino-3-methoxyphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Amino-3-methoxyphenyl)methanol from 3-Methoxy-4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for the chemical synthesis of (4-Amino-3-methoxyphenyl)methanol, a valuable intermediate in the pharmaceutical and chemical industries.[1] The process involves the reduction of the nitro group in 3-methoxy-4-nitrobenzyl alcohol. This document will delve into the mechanistic considerations, a comparative analysis of various reduction methodologies, a detailed experimental protocol, safety precautions, and analytical characterization of the final product.

Introduction

This compound is a key building block in the synthesis of a variety of organic compounds, including dyes, pigments, and specialty chemicals.[1] In the pharmaceutical sector, it serves as a crucial intermediate in the development of active pharmaceutical ingredients (APIs).[1] The strategic placement of the amino, methoxy, and hydroxymethyl groups on the benzene ring allows for diverse functionalization, making it a versatile precursor for more complex molecular architectures.[1]

The synthesis commences with 3-methoxy-4-nitrobenzyl alcohol, a readily available starting material. The core of this transformation lies in the selective reduction of the aromatic nitro group to an amine.

Mechanistic Considerations and Selection of Reducing Agent

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[2] This can be achieved through various methods, each with its own advantages and disadvantages in terms of chemoselectivity, reaction conditions, cost, and environmental impact.[2] The primary methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents like sodium dithionite.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean reaction profile, often yielding water as the only byproduct.[2][5] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[4][5]

  • Palladium on Carbon (Pd/C): Highly effective for the reduction of both aromatic and aliphatic nitro groups.[5] However, a significant drawback is its propensity to reduce other functional groups, which can be a concern when chemoselectivity is required.[2][5]

  • Raney Nickel: A good alternative to Pd/C, especially when dehalogenation of aromatic halides is a potential side reaction.[5]

While efficient, catalytic hydrogenation requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[6][7][8]

Chemical Reduction

Chemical reduction methods offer a valuable alternative to catalytic hydrogenation, often with greater functional group tolerance and without the need for high-pressure apparatus.

  • Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid are classic and effective methods for nitro group reduction.[3][5]

    • Iron (Fe): Iron in acidic conditions provides a mild and economical method for reducing nitro groups.

    • Tin(II) Chloride (SnCl₂): This reagent offers a mild reduction of nitro groups to amines and is compatible with a range of other functional groups.[5][9] The mechanism involves the transfer of electrons from the Sn(II) salt, which is oxidized to Sn(IV).[9][10] The workup can sometimes be complicated by the formation of tin salts.[2][9]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[11][12] It is particularly valued for its mild reaction conditions and high chemoselectivity, tolerating functional groups like aldehydes, ketones, and esters.[12] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[12]

For the synthesis of this compound from 3-methoxy-4-nitrobenzyl alcohol, a method that preserves the benzyl alcohol functionality is crucial. Given the potential for over-reduction or side reactions with catalytic hydrogenation, a chemoselective chemical reduction method is often preferred. Tin(II) chloride and sodium dithionite are excellent candidates. For this guide, we will focus on the tin(II) chloride method due to its well-established reliability.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using tin(II) chloride.

Materials and Equipment
Reagent/Equipment Details
3-Methoxy-4-nitrobenzyl alcoholStarting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing Agent
Concentrated Hydrochloric Acid (HCl)Acidic Medium
EthanolSolvent
Sodium hydroxide (NaOH) solution (e.g., 10 M)For neutralization
Ethyl acetateExtraction Solvent
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)Drying Agent
Round-bottom flask with reflux condenserReaction Vessel
Magnetic stirrer and stir barFor mixing
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Thin-layer chromatography (TLC) apparatusFor reaction monitoring
Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-methoxy-4-nitrobenzyl alcohol in ethanol add_sncl2 Add Tin(II) chloride dihydrate dissolve->add_sncl2 add_hcl Slowly add concentrated HCl add_sncl2->add_hcl reflux Heat to reflux add_hcl->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion neutralize Neutralize with NaOH solution cool->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-4-nitrobenzyl alcohol (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add tin(II) chloride dihydrate (3.0-5.0 equivalents).[2] With stirring, slowly add concentrated hydrochloric acid. An exothermic reaction may occur, so careful addition is necessary.[2]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. Tin salts may precipitate during this step.[2]

    • Extract the aqueous layer multiple times with ethyl acetate.[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Safety Considerations

  • Handling of Reagents: 3-Methoxy-4-nitrobenzyl alcohol and its amino derivative should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The addition of hydrochloric acid and the subsequent neutralization with sodium hydroxide are exothermic. Cooling may be necessary to control the temperature.

  • Catalytic Hydrogenation (if chosen): This method involves significant hazards.[8] Hydrogen gas is highly flammable and can form explosive mixtures with air.[7][8] Catalysts like Pd/C can be pyrophoric, especially when dry.[7] Therefore, strict safety protocols, including the use of a high-pressure reactor, proper ventilation, and inert atmosphere techniques for handling the catalyst, are mandatory.[6][7][13][14]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the amino group protons. The chemical shifts and coupling patterns will be consistent with the 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the methoxy and methylene groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (153.18 g/mol ).[1][15]

Conclusion

The synthesis of this compound from 3-methoxy-4-nitrobenzyl alcohol is a robust and well-documented transformation. The choice of the reduction method is critical and should be based on the available equipment, safety considerations, and the desired level of chemoselectivity. The tin(II) chloride reduction method detailed in this guide offers a reliable and scalable approach for producing this valuable intermediate. Proper adherence to the experimental protocol and safety guidelines is essential for a successful and safe synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Barbera, G., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. ACS Publications.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • Chem LibreTexts. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Barbera, G., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. UniTo.
  • Royal Society of Chemistry. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry.
  • Park, K. K., et al. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
  • ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?
  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • ResearchGate. (2025, August 7). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines.
  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron.
  • ScienceMadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Chemical Industry Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24. UW-Madison Chemistry.
  • Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals.
  • PubChemLite. (n.d.). This compound (C8H11NO2).
  • KinTek Corporation. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • MySkinRecipes. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.
  • PrepChem.com. (n.d.). Preparation of 3-methoxybenzyl alcohol.
  • MySkinRecipes. (n.d.). (3-Amino-4-methoxyphenyl)methanol.
  • PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.
  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.
  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL.
  • ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to....

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Amino-3-methoxyphenyl)methanol (CAS 148459-54-5)

This compound, registered under CAS number 148459-54-5, is a substituted benzyl alcohol derivative that has emerged as a crucial intermediate in the landscape of fine chemical synthesis. Its unique trifunctional nature—possessing primary amine, primary alcohol, and methoxy ether groups on an aromatic scaffold—renders it a highly versatile precursor for the construction of complex molecular architectures. While not an end-product itself, its utility is paramount in the synthesis of Active Pharmaceutical Ingredients (APIs), functional dyes, and specialty polymers.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, designed to empower researchers in leveraging its full synthetic potential.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is typically a yellow to brown solid or liquid, with its physical state being dependent on purity and ambient temperature.[2] Key identifying and physical data have been consolidated in Table 1 for ease of reference.

Table 1: Chemical Identity and Physicochemical Properties

Property Value Source(s)
CAS Number 148459-54-5 [3]
Molecular Formula C₈H₁₁NO₂ [1][3]
Molecular Weight 153.18 g/mol [1][3]
IUPAC Name This compound [4]
Appearance Yellow to Brown Powder, Liquid, or Solid [1][2]
Boiling Point 312.3 ± 27.0 °C at 760 mmHg [3]
Density 1.2 ± 0.1 g/cm³ [3]
Flash Point 142.7 ± 23.7 °C [3]
InChIKey RVYSKGNWKIIUIF-UHFFFAOYSA-N [3][5]
SMILES COc1cc(CO)ccc1N [3][6]
LogP -0.09 to 1.63 (Predicted) [3][5]

| Topological Polar Surface Area (TPSA) | 55.48 Ų |[5] |

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the selective reduction of the nitro group of a suitable precursor, 3-Methoxy-4-nitrobenzyl alcohol. This transformation is typically achieved through catalytic hydrogenation.

Expertise in Action: The Rationale Behind the Method

Catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice for this synthesis. This is due to its high efficacy and selectivity in reducing aromatic nitro groups to amines under relatively mild conditions (e.g., hydrogen atmosphere at or near room temperature). This selectivity is crucial as it leaves the benzyl alcohol and methoxy ether functionalities intact, avoiding over-reduction which could cleave the C-O bonds. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation process.

Synthesis_Scheme start 3-Methoxy-4-nitrobenzyl alcohol reagents H₂ (gas) 10% Pd-C catalyst Methanol (solvent) start->reagents Stirring, RT Overnight product This compound reagents->product

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established chemical synthesis literature.[7]

  • Reactor Setup: To a solution of 3-Methoxy-4-nitrobenzyl alcohol (5 g, 27 mmol) in methanol (250 mL), add a catalytic amount of 10% Palladium on carbon (Pd-C) (e.g., 5 mol%).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive hydrogen atmosphere (a balloon is often sufficient for lab scale) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically requires stirring overnight.

  • Catalyst Removal (Trustworthiness Checkpoint): Upon completion, the heterogeneous catalyst must be carefully removed. Filter the reaction mixture through a plug of diatomaceous earth (Celite®). This step is critical to prevent catalyst fines from contaminating the product and potentially catalyzing undesired side reactions later. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes to isolate the final this compound as a colorless oil or off-white solid.[7]

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable aspect of chemical synthesis. The following section details the expected spectroscopic data for this compound, providing a baseline for analytical validation. While specific spectra for this exact molecule are proprietary to suppliers,[8] we can reliably predict its signature based on its functional groups and by referencing structurally similar compounds like (4-methoxyphenyl)methanol.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets between δ 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., an ABC spin system).

    • Methylene Protons (-CH₂OH): A singlet or a broad singlet integrating to two protons, typically around δ 4.5-4.7 ppm.[9]

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-3.9 ppm.[9]

    • Amine Protons (-NH₂): A broad singlet integrating to two protons. Its chemical shift is variable and depends on solvent and concentration.

    • Hydroxyl Proton (-OH): A broad singlet, also with a variable chemical shift.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 8 distinct signals corresponding to the eight carbon atoms in the molecule. Expected regions include δ 110-160 ppm for the six aromatic carbons, a signal around δ 60-65 ppm for the methylene carbon, and a signal around δ 55-60 ppm for the methoxy carbon.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol.

    • N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) in the region of 3300-3500 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a molecular ion (M⁺) peak at m/z = 153.[6] Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17) or the hydroxymethyl group (M-31).

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The three reactive sites—amine, alcohol, and the activated aromatic ring—can be addressed with high chemo-selectivity, allowing for the stepwise construction of highly functionalized molecules.

  • Pharmaceutical Synthesis: It serves as a key starting material for various API candidates. The amino group can be acylated, alkylated, or diazotized, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. These transformations are fundamental in building the core structures of potential anti-inflammatory or antioxidant agents.[1]

  • Dye and Pigment Industry: The aromatic amine is a classic precursor for generating azo dyes through diazotization and subsequent coupling reactions.

  • Specialty Chemicals: Its structure is valuable for creating ligands, specialty polymers, and other fine chemicals.[1]

Drug_Discovery_Workflow cluster_0 Scaffold Derivatization cluster_1 Selective Reactions cluster_2 Screening & Development scaffold This compound (Starting Scaffold) rxn_amine Amine Acylation / Alkylation scaffold->rxn_amine rxn_alcohol Alcohol Oxidation / Esterification scaffold->rxn_alcohol rxn_ring Aromatic Substitution scaffold->rxn_ring library Compound Library Generation rxn_amine->library rxn_alcohol->library rxn_ring->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt api API Candidate lead_opt->api

Caption: Role of the scaffold in a drug discovery workflow.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical intermediate. This compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

Hazard Class Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation. [10]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [10]

| Specific Target Organ Toxicity, Single Exposure (Respiratory) | H335 | May cause respiratory irritation. |[5][10] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Several suppliers recommend refrigeration (2-8°C) or freezing (-20°C).[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Light Sensitivity: Some sources recommend protecting the material from light.

Conclusion

This compound is more than just a catalog chemical; it is a potent and versatile tool for chemical innovation. Its well-defined structure and predictable reactivity provide a reliable platform for constructing a diverse array of target molecules. By understanding its physicochemical properties, mastering its synthesis, and adhering to rigorous safety standards, researchers in drug discovery and materials science can effectively harness its synthetic power to advance their projects. This guide serves as a foundational resource to support those endeavors.

References

  • This compound | CAS#:148459-54-5. Chemsrc. [Link]
  • This compound. MySkinRecipes. [Link]
  • Chemical Label for this compound. Fisher Scientific. [Link]
  • (4-methoxyphenyl)methanol NMR, IR, MASS. WORLD RECORD VIEWS holder on THIS BLOG. [Link]
  • 4-Amino-3-methoxybenzyl Alcohol. ChemBK. [Link]
  • Methanol Safety D
  • This compound (C8H11NO2). PubChemLite. [Link]
  • Safety D
  • (2-Amino-3-methoxyphenyl)methanol. PubChem. [Link]

Sources

Chemical properties of (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (4-Amino-3-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-amino-3-methoxybenzyl alcohol, is a substituted aromatic compound of significant interest to researchers in synthetic chemistry and drug development. Its unique trifunctional structure—comprising a primary alcohol, an aromatic amine, and a methoxy ether on a benzene ring—renders it a versatile building block for the synthesis of complex molecules, including pharmaceuticals, fine chemicals, and macrocyclic hosts. The electronic interplay between the electron-donating amino and methoxy groups and the reactive benzylic alcohol function dictates its chemical behavior and potential applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the fundamental physical properties are crucial for the effective use of any chemical reagent in a research setting.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 148459-54-5[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance Colorless oil (may crystallize on standing)[2]
Boiling Point 312.3 ± 27.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 142.7 ± 23.7 °C[3]
Predicted XlogP 0.5[1]
SMILES COC1=C(C=CC(=C1)CO)N[1]
InChIKey RVYSKGNWKIIUIF-UHFFFAOYSA-N[1]

Synthesis and Purification

The most common and direct synthesis of this compound involves the reduction of its corresponding nitro precursor, 3-Methoxy-4-nitrobenzyl alcohol. This transformation is typically achieved with high efficiency via catalytic hydrogenation.

Synthetic Workflow: Catalytic Hydrogenation

The causality behind this synthetic choice lies in the high chemoselectivity of catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for reducing aromatic nitro groups without affecting the benzylic alcohol or the aromatic ring itself. The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas, making it a safe and efficient laboratory-scale procedure.

G start Start: 3-Methoxy-4-nitrobenzyl alcohol in Methanol catalyst Add 10% Pd/C Catalyst (5 mol%) start->catalyst reaction Stir under Hydrogen Atmosphere (H₂, balloon or Parr shaker) Room Temperature, Overnight catalyst->reaction filtration Filter through Celite® to remove Pd/C catalyst reaction->filtration concentration Concentrate filtrate (Rotary Evaporation) filtration->concentration purification Purify by Silica Gel Column Chromatography (EtOAc/Hexane eluent) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Materials : 3-Methoxy-4-nitrobenzyl alcohol (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol%), Methanol (solvent), Hydrogen (H₂) gas, Celite® or diatomaceous earth.

  • Step 1: Reaction Setup : To a solution of 3-Methoxy-4-nitrobenzyl alcohol (e.g., 5.0 g, 27.3 mmol) in methanol (250 mL) in a suitable reaction flask, carefully add 10% Pd/C catalyst (e.g., 0.73 g).[2]

  • Step 2: Hydrogenation : Secure a balloon filled with hydrogen gas to the flask (or place the flask in a Parr hydrogenation apparatus). Stir the reaction mixture vigorously at room temperature overnight.[2]

  • Step 3: Catalyst Removal : Upon reaction completion (monitored by TLC), carefully filter the mixture through a plug of Celite® to remove the palladium catalyst. The filtration should be done in a well-ventilated hood as Pd/C can be pyrophoric. Rinse the filter cake with additional methanol.

  • Step 4: Concentration : Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Step 5: Purification : The resulting crude product can be purified by silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to yield the final product as a colorless oil.[2]

This self-validating protocol uses Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, ensuring the reaction has gone to completion before proceeding to purification.

Spectroscopic and Analytical Characterization

While a publicly available, peer-reviewed full dataset for this compound is scarce, its spectral properties can be reliably predicted based on its functional groups and by analogy to structurally similar compounds. This predictive analysis is fundamental for quality control and structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the asymmetric substitution pattern on the aromatic ring.

  • Aromatic Protons (δ 6.5-7.0 ppm) : Three protons will appear in the aromatic region. The proton ortho to the amino group will be the most shielded (lowest ppm), likely appearing as a doublet. The other two protons will be in more complex environments, likely appearing as a doublet and a doublet of doublets.

  • Benzylic Protons (-CH₂OH, δ ~4.5 ppm) : The two protons of the methylene group adjacent to the alcohol will be deshielded by the oxygen and the aromatic ring, appearing as a singlet (or a doublet if coupled to the OH proton).

  • Amine Protons (-NH₂, δ ~3.5-4.5 ppm, broad) : The two amine protons typically appear as a broad singlet. Their chemical shift is variable and depends on solvent and concentration.

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm) : The three protons of the methoxy group will appear as a sharp singlet.[4]

  • Alcohol Proton (-OH, δ ~2.0-3.0 ppm, broad) : The hydroxyl proton appears as a broad singlet and is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms.

  • Aromatic Carbons (δ 110-150 ppm) : Six distinct signals will be present. The carbons directly attached to oxygen (C-OH and C-OCH₃) and nitrogen (C-NH₂) will have the highest chemical shifts in this region. The carbon bearing the methoxy group (C3) and the amino group (C4) are expected around δ 145-150 ppm.

  • Benzylic Carbon (-CH₂OH, δ ~64 ppm) : The methylene carbon is attached to an electronegative oxygen, shifting it downfield.[5]

  • Methoxy Carbon (-OCH₃, δ ~55 ppm) : The methyl carbon of the ether group is also deshielded by its attached oxygen.[5][6]

Predicted Infrared (IR) Spectrum

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

  • O-H Stretch (Alcohol) : A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ .[7] The broadness is due to intermolecular hydrogen bonding.

  • N-H Stretch (Amine) : Two sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretching will appear just above 3000 cm⁻¹ , while aliphatic C-H stretching (from -CH₂- and -CH₃) will appear just below 3000 cm⁻¹ .

  • C=C Stretch (Aromatic) : Medium-to-weak absorptions around 1500-1600 cm⁻¹ are characteristic of the aromatic ring.

  • C-O Stretch (Alcohol & Ether) : Strong C-O stretching bands will be present in the fingerprint region, typically between 1000-1250 cm⁻¹ .[7]

Predicted Mass Spectrometry (MS)

In Electron Ionization (EI) MS, the molecule will fragment in predictable ways.

  • Molecular Ion (M•⁺) : The molecular ion peak is expected at m/z = 153 .[1]

  • Key Fragments :

    • [M-H]⁺ (m/z = 152) : Loss of a hydrogen radical.

    • [M-OH]⁺ (m/z = 136) : Loss of a hydroxyl radical from the benzyl alcohol group, a common fragmentation pathway for benzyl alcohols.[7][8]

    • [M-H₂O]⁺ (m/z = 135) : Loss of a water molecule.

    • [M-CH₂OH]⁺ (m/z = 122) : Benzylic cleavage resulting in the loss of the hydroxymethyl radical.

    • [M+H]⁺ (m/z = 154) : In soft ionization techniques like ESI, the protonated molecule is expected.[1]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three functional groups. The electron-donating nature of the amino and methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution, while the primary alcohol and amine groups offer sites for a wide range of transformations.

Reactivity cluster_alcohol Alcohol Reactions cluster_amine Amine Reactions cluster_ring Aromatic Ring Reactions Core This compound Oxidation Oxidation (e.g., MnO₂) Core->Oxidation Esterification Esterification (Acid Chloride/Anhydride) Core->Esterification Acylation Acylation (e.g., Ac₂O) Core->Acylation Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization EAS Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation) Core->EAS Cyclization Acid-Catalyzed Cyclooligomerization Core->Cyclization Aldehyde 4-Amino-3-methoxybenzaldehyde Oxidation->Aldehyde Ester Benzyl Ester Derivative Esterification->Ester Amide Amide Derivative Acylation->Amide Diazonium Diazonium Salt (Sandmeyer Reactions) Diazotization->Diazonium SubstitutedRing Ring-Substituted Product EAS->SubstitutedRing CTV Cyclotriveratrylene (CTV) Cyclization->CTV

Caption: Key reaction pathways for this compound.

Reactions of the Hydroxyl Group
  • Oxidation : The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 4-amino-3-methoxybenzaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂).[2][9] Stronger oxidants may lead to the carboxylic acid. This transformation is fundamental in building more complex molecular scaffolds.

  • Esterification/Etherification : The hydroxyl group readily reacts with acid chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively. This allows for the introduction of diverse functionalities or the use of the hydroxyl group as a protected moiety during multi-step synthesis.

Reactions of the Amino Group
  • Acylation and Alkylation : The nucleophilic amino group can be easily acylated to form amides or alkylated to form secondary or tertiary amines.[10] Acylation is often used as a protecting strategy to moderate the activating effect of the amine during electrophilic aromatic substitution.

  • Diazotization : Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary aromatic amine into a diazonium salt.[10] This highly versatile intermediate can then undergo a variety of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or participate in azo-coupling reactions.

Reactions of the Aromatic Ring
  • Electrophilic Aromatic Substitution (EAS) : The -NH₂ and -OCH₃ groups are both strongly activating, ortho-, para- directing groups.[3] The -CH₂OH group is weakly deactivating. The directing effects are synergistic, strongly activating the positions ortho and para to the amine. The primary site for electrophilic attack (e.g., halogenation, nitration) would be at C5 (ortho to the amine and meta to the methoxy).

  • Acid-Catalyzed Cyclooligomerization : A key and authoritative application of this molecule is its use in the synthesis of macrocycles. In the presence of a strong acid, the benzylic alcohol can be protonated, eliminate water to form a stabilized benzylic carbocation, which then acts as an electrophile. This intermediate can attack another molecule of the starting material in an electrophilic aromatic substitution, leading to trimers known as cyclotriveratrylenes (CTVs).[11][12] This reaction highlights the dual role of the molecule as both a nucleophile and an electrophile precursor.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate.

  • Scaffold for Medicinal Chemistry : Substituted benzyl alcohols are a common motif in drug molecules.[13] The presence of the amino and methoxy groups allows for fine-tuning of properties like solubility, polarity, and receptor binding through subsequent modifications. The related compound, 4-aminobenzyl alcohol, is used to synthesize dipeptide linkers for antibody-drug conjugates (ADCs) and hydrogelators for drug delivery.[14]

  • Building Block for Macrocycles : As detailed above, it is a precursor for cyclotriveratrylenes (CTVs), which are bowl-shaped host molecules used in supramolecular chemistry for molecular recognition and encapsulation.[11][15]

  • Intermediate for Fine Chemicals : The aldehyde and carboxylic acid derivatives obtained through oxidation are precursors to dyes, pigments, and other specialty aromatic compounds.[15]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All protocols must incorporate rigorous safety measures.

  • Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful to aquatic life with long-lasting effects (H412).

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Skin : Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[10]

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

  • Chemsrc. This compound | CAS#:148459-54-5. [Link]
  • Angene Chemical.
  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]
  • PubChemLite. This compound (C8H11NO2). [Link]
  • Dr. Anthony Melvin Crasto's Blog. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]
  • ACG Publications.
  • ResearchGate. Synthesis of Cycloveratrylene Macrocycles and Benzyl Oligomers Catalysed by Bentonite under Microwave/Infrared and Solvent-Free Conditions. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Examples of drug molecules with a benzyl alcohol motif. [Link]
  • PubChem. This compound. [Link]
  • Royal Society of Chemistry.
  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of (4-Amino-3-methoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (4-amino-3-methoxyphenyl)methanol, a key intermediate in various fields of chemical synthesis, including pharmaceutical and materials science.[1][2] The structural elucidation of this compound is presented through a multi-technique approach, integrating data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for its interpretation, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₁NO₂, serves as a versatile building block in organic synthesis.[2] Its utility stems from the presence of three key functional groups: a primary aromatic amine, a methoxy ether, and a primary benzylic alcohol. The precise arrangement of these substituents on the aromatic ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical first step in any synthetic endeavor involving this molecule. This guide will walk through the acquisition and interpretation of the key spectroscopic data that collectively confirm the structure of this compound.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound provides a predictable basis for interpreting its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering convention used for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).[3][4] The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the methylene group, the hydroxyl proton, and the amine protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.8d1HAr-HAromatic proton ortho to the amino group.
~6.7d1HAr-HAromatic proton ortho to the hydroxymethyl group.
~6.6dd1HAr-HAromatic proton meta to both activating groups.
~4.5s2H-CH₂OHMethylene protons of the benzyl alcohol moiety. The singlet nature indicates no adjacent protons.
~3.8s3H-OCH₃Methyl protons of the methoxy group. The singlet nature is characteristic.
Variablebr s2H-NH₂Amine protons. The chemical shift and broadness are concentration and solvent dependent.
Variablebr s1H-OHHydroxyl proton. Its chemical shift is also variable and it may exchange with residual water in the solvent.

Causality in Signal Assignment:

  • The aromatic region (δ 6.5-7.0 ppm) displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating nature of the amino and methoxy groups shields the aromatic protons, causing them to appear at relatively high field (lower ppm) compared to unsubstituted benzene (δ 7.34 ppm).

  • The singlet at approximately 3.8 ppm is a classic signature for a methoxy group attached to an aromatic ring.

  • The singlet around 4.5 ppm, integrating to two protons, is characteristic of a benzylic -CH₂- group adjacent to an electronegative oxygen atom and not coupled to any other protons.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Data Interpretation: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm) Assignment Rationale
~146Ar-CQuaternary carbon attached to the amino group.
~145Ar-CQuaternary carbon attached to the methoxy group.
~130Ar-CQuaternary carbon attached to the hydroxymethyl group.
~118Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon.
~110Ar-CHAromatic methine carbon.
~65-CH₂OHCarbon of the hydroxymethyl group, deshielded by the adjacent oxygen.
~56-OCH₃Carbon of the methoxy group.

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-donating amino and methoxy groups are significantly shielded (shifted to lower ppm) compared to the unsubstituted benzene carbon at 128.5 ppm. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: The IR spectrum can be obtained from a neat sample (as a thin film or liquid) or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: IR spectroscopy is particularly useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3400-3200 (broad)O-H stretch, N-H stretchOverlapping signals from the hydroxyl and amino groups.
3050-3000C-H stretch (aromatic)Aromatic C-H bonds.
2950-2850C-H stretch (aliphatic)C-H bonds of the -CH₂- and -OCH₃ groups.
1620-1580C=C stretch (aromatic)Aromatic ring skeletal vibrations.
1520-1480N-H bendBending vibration of the primary amine.
1260-1200C-O stretch (aryl ether)Asymmetric stretch of the Ar-O-CH₃ bond.
1050-1000C-O stretch (primary alcohol)C-O bond of the -CH₂OH group.

Self-Validating System: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of both -OH and -NH₂ groups.[7][8] This, combined with the characteristic C-O stretching bands for an aryl ether and a primary alcohol, provides a robust and self-consistent confirmation of the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol: Mass spectrometry is performed by introducing a small amount of the sample into the instrument, where it is ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Data Interpretation: The mass spectrum provides the molecular weight of the compound and clues about its structure from the fragmentation pattern.

  • Molecular Ion (M⁺): For this compound (C₈H₁₁NO₂), the expected monoisotopic mass is 153.0790 g/mol .[9] The mass spectrum should show a prominent peak at m/z = 153, corresponding to the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 135 ([M-18]⁺) is expected due to the loss of a water molecule from the benzylic alcohol.

    • Loss of -CH₂OH: A peak at m/z = 122 ([M-31]⁺) can arise from the cleavage of the hydroxymethyl group.

    • Benzylic Cleavage: The formation of a stable benzylic carbocation can also be a significant fragmentation pathway.

Fragmentation_Pathway M [C₈H₁₁NO₂]⁺˙ m/z = 153 M_H2O [M - H₂O]⁺˙ m/z = 135 M->M_H2O - H₂O M_CH2OH [M - CH₂OH]⁺ m/z = 122 M->M_CH2OH - •CH₂OH

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Synthesis of Spectroscopic Data: A Coherent Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating and unambiguous picture.

Caption: Workflow for the integrated spectroscopic elucidation of the structure.

  • MS confirms the molecular formula C₈H₁₁NO₂.

  • IR identifies the presence of -OH, -NH₂, aryl ether, and aromatic C=C functional groups.

  • ¹³C NMR shows eight distinct carbon signals, consistent with the proposed structure, and indicates the presence of both aliphatic and aromatic carbons.

  • ¹H NMR reveals the substitution pattern on the aromatic ring and confirms the presence and connectivity of the methoxy, methylene, and labile protons.

The convergence of these independent lines of spectroscopic evidence provides an irrefutable confirmation of the structure of this compound.

Conclusion

This technical guide has detailed the systematic approach to the spectroscopic characterization of this compound. By explaining the causality behind experimental choices and the logic of data interpretation, we have demonstrated how a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural elucidation. This foundational understanding is paramount for any researcher utilizing this versatile chemical intermediate in their synthetic endeavors.

References

  • MySkinRecipes. This compound. [Link]
  • PubChemLite. This compound (C8H11NO2). [Link]
  • Dr. Anthony Melvin Crasto. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]
  • Reddit. IR Spectrum of Benzyl Alcohol(?). [Link]
  • NIST WebBook. Benzyl alcohol. [Link]
  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Amino-3-methoxyphenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, underpinned by a detailed examination of its spectral data. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present a robust experimental protocol, and synthesize the data for a conclusive structural confirmation.

Introduction

This compound, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Its structure, featuring an aromatic ring with amino, methoxy, and hydroxymethyl substituents, presents a rich system for NMR analysis. Understanding the precise arrangement of these functional groups is paramount for its application in complex molecular design and synthesis. NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of such organic molecules in solution. This guide will serve as a detailed reference for the interpretation of its one-dimensional NMR spectra.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a validated methodology for the analysis of this compound.

Materials and Instrumentation
  • Analyte: this compound (CAS 148459-54-5)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the polarity of the analyte and its ability to solubilize compounds with hydroxyl and amino groups.[1] Its residual proton signal appears around 2.50 ppm.

  • NMR Tubes: High-precision 5 mm NMR tubes are required to ensure magnetic field homogeneity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication may be used to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenization: After capping the tube, gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument's software should be used to lock onto the deuterium signal of the DMSO-d₆ and to shim the magnetic field to achieve optimal resolution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Analyte dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize Solution transfer->homogenize insert Insert into Spectrometer homogenize->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra lock_shim->acquire G a H-2 b H-5 c H-6 d CH2 e NH2 f OH g OCH3

Figure 2: Molecular structure of this compound with proton environments labeled.

The aromatic region of the spectrum (δ 6.5-7.0 ppm) is characteristic of a tri-substituted benzene ring. The electron-donating nature of the amino and methoxy groups shifts the aromatic protons upfield compared to unsubstituted benzene (δ 7.36 ppm). [2]

  • H-5 (δ 6.78, d): This proton is ortho to the hydroxymethyl group and meta to the amino group. It appears as a doublet due to coupling with H-6.

  • H-2 (δ 6.66, d): This proton is ortho to the amino group and meta to the hydroxymethyl group. Its upfield shift is consistent with the strong electron-donating effect of the adjacent amino group. It appears as a doublet due to coupling with H-6.

  • H-6 (δ 6.57, dd): This proton is situated between the methoxy and amino groups. It experiences coupling from both H-2 and H-5, resulting in a doublet of doublets.

The aliphatic region reveals the signals for the hydroxymethyl and methoxy groups:

  • CH₂ (δ 4.33, s): The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • OCH₃ (δ 3.75, s): The three protons of the methoxy group are equivalent and resonate as a sharp singlet.

The broad singlets for the NH₂ and OH protons are due to their exchangeable nature. Their integration values correspond to two and one proton, respectively.

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-4148-152Attached to the electron-donating amino group, expected to be significantly deshielded.
C-3145-149Attached to the methoxy group, also deshielded.
C-1130-134The ipso-carbon attached to the hydroxymethyl group.
C-5118-122Aromatic CH, ortho to the hydroxymethyl group.
C-6114-118Aromatic CH, ortho to the amino group, expected to be shielded.
C-2110-114Aromatic CH, ortho to the methoxy group and para to the hydroxymethyl group.
CH₂63-67Benzylic carbon attached to an oxygen atom. Based on data for 4-aminobenzyl alcohol. [2]
OCH₃55-59Methoxy carbon, typical chemical shift for this functional group.
Rationale for Predicted Chemical Shifts

The prediction of the ¹³C NMR chemical shifts is grounded in the established substituent effects on the benzene ring and by comparing with the experimental data for vanillyl alcohol. The replacement of the -OH group in vanillyl alcohol with an -NH₂ group at C-4 is expected to cause a significant upfield shift (shielding) for the ortho (C-3 and C-5) and para (C-1) carbons relative to the effect of the hydroxyl group, while the ipso-carbon (C-4) will remain significantly deshielded.

  • Aromatic Carbons (δ 110-152 ppm): The quaternary carbons (C-1, C-3, and C-4) are expected to be the most downfield due to substitution. The protonated aromatic carbons (C-2, C-5, and C-6) will appear at higher field strengths. The electron-donating amino and methoxy groups will cause significant shielding of the ortho and para carbons.

  • Benzylic Carbon (CH₂): The chemical shift for the benzylic carbon in 4-aminobenzyl alcohol is approximately 63.65 ppm. [2]A similar value is expected for the target molecule.

  • Methoxy Carbon (OCH₃): The methoxy carbon typically appears in the range of 55-60 ppm, and a similar value is anticipated here.

Comprehensive Structural Confirmation

The combined analysis of the ¹H and ¹³C NMR data provides a definitive structural confirmation of this compound. The ¹H NMR spectrum confirms the presence of a 1,2,4-trisubstituted benzene ring, a benzylic alcohol moiety, and a methoxy group. The integration values and splitting patterns are all consistent with the proposed structure. The predicted ¹³C NMR spectrum, based on sound chemical principles and analogous compound data, further corroborates this assignment by accounting for all eight unique carbon environments in the molecule.

Conclusion

This in-depth technical guide has provided a thorough framework for the ¹H and ¹³C NMR analysis of this compound. By integrating experimental data with established spectroscopic principles and predictive methodologies, we have presented a robust structural elucidation of this important synthetic intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work.

References

  • Organomation.
  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Deriv
  • Bhinderwala, F., et al. Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 2018. [Link]
  • Royal Society of Chemistry.
  • Reich, H. J.
  • Royal Society of Chemistry.

Sources

Introduction: The Analytical Imperative for (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR and Mass Spectrometry of (4-Amino-3-methoxyphenyl)methanol

This compound is a substituted benzyl alcohol derivative of significant interest in synthetic chemistry. It serves as a versatile building block and key intermediate in the development of pharmaceuticals, dyes, and specialty chemicals.[1][2] Its unique structure, featuring a primary alcohol, a primary aromatic amine, and a methoxy ether group on a benzene ring, presents a rich landscape for spectroscopic characterization. The precise arrangement of these functional groups dictates the molecule's reactivity, potential for hydrogen bonding, and ultimately, its utility in complex molecular architectures.

For researchers in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. This document is designed to serve as a practical reference for scientists, explaining not only what is observed but why it is observed, thereby building a self-validating analytical framework.

Molecular Overview

A foundational understanding begins with the molecule's structure and basic properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂[3]
Molecular Weight153.18 g/mol [2][3]
Boiling Point312.3 ± 27.0 °C at 760 mmHg[2][3]
AppearanceYellow to Brown Powder[2]
CAS Number148459-54-5[3]

Part 1: Elucidation by Molecular Vibrations (FTIR Spectroscopy)

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, but only if the vibration produces a change in the molecule's dipole moment. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum is expected to be complex, with characteristic absorptions from the O-H (alcohol), N-H (amine), C-O (alcohol and ether), C-N (amine), aromatic C=C, and various C-H bonds.

Interpreting the Spectrum: A Causality-Driven Approach

The key to accurate interpretation lies in understanding how the electronic and steric environment influences bond vibrations. The presence of multiple polar groups capable of hydrogen bonding (-OH and -NH₂) will significantly impact the spectrum, particularly in the high-frequency region.

Table 2: Predicted FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected AppearanceRationale & Expert Insights
3500 - 3200O-H Stretch (H-bonded)Primary AlcoholStrong, Very BroadThe hydroxyl group readily forms intermolecular hydrogen bonds, which weakens the O-H bond and broadens the absorption band significantly. This is often the most prominent feature in this region.[5][6]
3450 - 3350N-H Asymmetric StretchPrimary Aromatic AmineMedium, Sharp (doublet)Primary amines exhibit two distinct N-H stretching modes.[7][8] These peaks are typically sharper than O-H bands and will likely appear superimposed on the broad O-H absorption.[6]
3350 - 3250N-H Symmetric StretchPrimary Aromatic AmineMedium, Sharp (doublet)The second peak of the primary amine doublet. The presence of two distinct peaks is a definitive indicator of an -NH₂ group.[7][8]
3100 - 3000C-H StretchAromatic RingMedium to Weak, SharpThe sp² C-H bonds of the benzene ring absorb at frequencies just above 3000 cm⁻¹.
2980 - 2850C-H Stretch-OCH₃, -CH₂OHMedium, SharpThe sp³ C-H bonds of the methoxy and methylene groups absorb at frequencies just below 3000 cm⁻¹.[9]
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to Strong, SharpThis bending vibration is characteristic of primary amines and serves as a crucial confirmatory peak.[7]
1620 - 1450C=C StretchAromatic RingMedium to Strong, Multiple BandsThe conjugated system of the benzene ring gives rise to several sharp absorption bands in this region.
1335 - 1250C-N StretchAromatic AmineStrong, SharpThe stretching of the C-N bond in aromatic amines is typically strong and falls in this specific range, distinguishing it from aliphatic amines.[7][8]
~1260 & ~1030C-O-C Asymmetric & Symmetric StretchAryl EtherStrong, SharpAryl ethers display two characteristic C-O stretching bands. The asymmetric stretch is usually stronger and occurs at a higher wavenumber.
~1050C-O StretchPrimary AlcoholStrong, SharpThe C-O bond of a primary alcohol gives a strong, characteristic absorption in this region.[10]
900 - 670C-H Out-of-Plane BendAromatic RingStrong, SharpThe substitution pattern (1,2,4-trisubstituted) dictates the exact position of these bands, providing structural confirmation of the isomer. A band around 860-900 cm⁻¹ would be expected.[10]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol ensures a high-quality, reproducible spectrum for a solid sample. The use of Potassium Bromide (KBr) is standard as it is transparent in the mid-IR region and has a plastic character under pressure that allows for the formation of a solid, transparent disc.

  • Preparation: Dry both the this compound sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption and can obscure the N-H and O-H stretching regions.

  • Sample Grinding: In an agate mortar, grind ~1-2 mg of the sample until it is a fine, glossy powder. This step is critical for minimizing light scattering (the Christiansen effect).

  • Mixing: Add ~150-200 mg of the dried KBr to the mortar. Mix gently at first, then grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion of the sample within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure under a vacuum (to remove trapped air) according to the manufacturer's instructions (typically 7-10 tons) for several minutes.

  • Pellet Inspection: A successful pellet will be semi-transparent and free of cracks or cloudiness.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber to ratio against the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹, an accumulation of 32 scans, and a data range of 4000-400 cm⁻¹. The accumulation of multiple scans improves the signal-to-noise ratio.

Part 2: Unraveling the Molecular Formula and Fragmentation (Mass Spectrometry)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The resulting mass spectrum provides the molecular weight of the compound and a fragmentation pattern that acts as a structural roadmap.

Predicting the Fragmentation Pathway

The fragmentation of this compound under EI conditions is governed by the stability of the resulting radical cations and carbocations. The presence of the aromatic ring and electron-donating groups (-NH₂, -OCH₃) plays a decisive role in directing bond cleavages.

The molecular ion (M⁺•), formed by the loss of an electron, will have an m/z of 153. Given that the molecule contains one nitrogen atom, this molecular weight is consistent with the Nitrogen Rule (an odd molecular weight suggests an odd number of nitrogen atoms).[12]

M Molecular Ion (M⁺•) m/z = 153 F152 [M-H]⁺ m/z = 152 M->F152 - H• F136 [M-OH]⁺ m/z = 136 M->F136 - •OH F122 [M-CH₂OH]⁺ m/z = 122 M->F122 - •CH₂OH F107 [M-CH₂OH, -CH₃]⁺ m/z = 107 F122->F107 - •CH₃

Caption: Predicted EI-MS fragmentation pathway for this compound.

Key Fragmentation Mechanisms:

  • Molecular Ion (m/z 153): This should be a relatively abundant peak, as the aromatic ring provides significant stability.

  • Loss of a Hydrogen Radical (m/z 152): Alpha-cleavage at the benzylic alcohol is common. The loss of a hydrogen atom from the -CH₂OH group results in a highly stable, conjugated oxonium ion, [M-H]⁺. This is often a very prominent peak in the spectra of benzyl alcohols.[13]

  • Loss of a Hydroxyl Radical (m/z 136): Cleavage of the C-O bond can lead to the loss of •OH, forming a substituted benzylic carbocation at [M-17]⁺. The positive charge is stabilized by resonance with the aromatic ring and the electron-donating substituents.

  • Loss of the Hydroxymethyl Radical (m/z 122): This is a classic benzylic cleavage. The cleavage of the bond between the aromatic ring and the benzylic carbon results in the loss of the •CH₂OH radical (mass 31), yielding a stable substituted phenyl cation at [M-31]⁺. This is a highly probable and likely abundant fragment.

  • Subsequent Fragmentations: The fragment at m/z 122 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group, to produce a fragment at m/z 107.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureNeutral LossMechanistic Rationale
153[C₈H₁₁NO₂]⁺•-Molecular Ion (M⁺•). Its presence confirms the molecular weight.
152[C₈H₁₀NO₂]⁺H•Loss of a hydrogen radical from the benzylic carbon, forming a stable conjugated system. A very common fragmentation for primary alcohols.
136[C₈H₁₀NO]⁺•OHLoss of the hydroxyl radical, forming a stable benzylic carbocation.
122[C₇H₈NO]⁺•CH₂OHBenzylic cleavage, representing the loss of the entire hydroxymethyl group. This is often a major fragmentation pathway for benzyl alcohols.[14]
107[C₆H₅NO]⁺•CH₂OH, •CH₃Loss of a methyl radical from the m/z 122 fragment.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this analysis, as it separates the analyte from volatile impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as methanol or ethyl acetate.[15]

  • GC-MS System Configuration:

    • Injector: Split/splitless injector, typically operated at 250°C in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is suitable.

    • Oven Program: Start at a low temperature (e.g., 70°C) and hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280°C and hold for 5 minutes. This ensures good separation and elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

  • MS Data Acquisition:

    • Interface Temperature: Set the GC-MS transfer line temperature to ~280°C to prevent cold spots.

    • Ion Source: Electron Ionization (EI) source operated at 230°C.

    • Ionization Energy: Standard 70 eV.[15] This energy level is high enough to cause reproducible fragmentation but low enough to often preserve a detectable molecular ion.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 amu) to capture all relevant fragments.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from entering and saturating the MS detector.

Synergistic Workflow: Integrating FTIR and MS Data

Neither technique in isolation provides a complete picture. A robust analytical workflow leverages the strengths of both to build an unassailable structural identification.

cluster_0 FTIR Analysis cluster_1 Mass Spec Analysis SamplePrep_FTIR Sample Prep (KBr Pellet) Acquire_FTIR Acquire Spectrum (4000-400 cm⁻¹) SamplePrep_FTIR->Acquire_FTIR Interpret_FTIR Identify Functional Groups (-OH, -NH₂, C-O, etc.) Acquire_FTIR->Interpret_FTIR Final Comprehensive Structural Confirmation Interpret_FTIR->Final Confirms Presence of Key Bonds SamplePrep_MS Sample Prep (Dilute in Methanol) Acquire_MS Acquire Spectrum (GC-MS, EI) SamplePrep_MS->Acquire_MS Interpret_MS Determine MW & Fragments (m/z 153, 152, 122, etc.) Acquire_MS->Interpret_MS Interpret_MS->Final Confirms MW and Connectivity

Caption: Integrated workflow for the spectroscopic analysis of a novel compound.

References

  • Chemsrc. This compound Chemical & Physical Properties.
  • Dasgupta, A., & Blackwell, W. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Dasgupta, A., & Mahle, C. (1996). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Shannon, J. S. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry.
  • Li, G. Z., & Yang, M. (1991). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi.
  • Tajima, S., et al. (1988). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Journal of the Mass Spectrometry Society of Japan.
  • Clark, C. R., & Abiedalla, Y. (2018). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry.
  • Shrivastava, V.S., & Chouhan, A. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • NIST. Benzyl alcohol, TMS derivative. NIST Chemistry WebBook.
  • ChemBK. 4-Amino-3-methoxybenzyl Alcohol.
  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
  • PubChem. (4-Methoxy-3-methylphenyl)methanol. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • MySkinRecipes. This compound.
  • NIST. Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-. NIST Chemistry WebBook.
  • InstaNANO. FTIR Functional Group Database Table with Search.
  • Spectral Database for Organic Compounds (SDBS). (4-methoxyphenyl)methanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PrepChem.com. Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Carl ROTH. Safety Data Sheet: Methanol.
  • MySkinRecipes. (3-Amino-4-methoxyphenyl)methanol.
  • NIST. 4-Hydroxy-3-methoxybenzyl alcohol. NIST Chemistry WebBook.
  • ResearchGate. FTIR peaks of functional groups identified in methanol extracts.
  • Brown, D. CH3OH mass spectrum of methanol fragmentation pattern. Doc Brown's Chemistry.
  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • NIST. (3-Methoxyphenyl) methanol, 3-methylbutyl ether. NIST Chemistry WebBook.
  • NIST. 4-Amino-3-nitrophenol. NIST Chemistry WebBook.
  • NIST. 3-Methoxybenzyl alcohol. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Solubility of (4-Amino-3-methoxyphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Amino-3-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical research.[1] Its structure, featuring an aromatic ring substituted with amino, methoxy, and hydroxymethyl groups, makes it a valuable intermediate in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs), dyes, and specialty chemicals.[1][2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. Understanding and predicting its solubility behavior is paramount for researchers, scientists, and drug development professionals to design robust and efficient processes.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical underpinnings of solubility, offers practical experimental protocols for its determination, and discusses the key factors influencing the dissolution of this compound in organic media. The insights provided herein are intended to empower researchers to make informed decisions regarding solvent selection and to troubleshoot solubility challenges encountered during their work.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, its solubility is dictated by the polarity and hydrogen-bonding capabilities imparted by its functional groups:

  • Amino Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor.

  • Hydroxymethyl Group (-CH₂OH): The hydroxyl group is also highly polar and is a strong hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring is largely nonpolar, contributing to solubility in less polar solvents.

The overall solubility of this compound in a given organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₈H₁₁NO₂[1][3]
Molecular Weight153.18 g/mol [1][3]
Boiling Point312.3 ± 27.0 °C at 760 mmHg[3]
LogP-0.09[3]
PSA (Polar Surface Area)55.48 Ų[3]

The negative LogP value suggests a degree of hydrophilicity, while the significant polar surface area indicates the potential for strong interactions with polar solvents.[3]

Predicting Solubility in Organic Solvents

Based on the structure of this compound, we can make qualitative predictions about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. Therefore, good solubility is expected. The self-association of alcohols can also create more polar microenvironments that enhance solvation.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds, but they do not donate them as readily as protic solvents. Moderate to good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the solute's donor groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar nature of these solvents makes them poor at solvating the polar functional groups of this compound. Consequently, low solubility is expected.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The saturation shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5][6]

Workflow for Solubility Determination

G prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25 °C) prep2->equil1 equil2 Allow to equilibrate for a sufficient time (e.g., 24-72 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a syringe filter (e.g., 0.22 µm) sep1->sep2 anal1 Dilute the clear supernatant sep2->anal1 anal2 Analyze by a validated analytical method (e.g., HPLC, UV-Vis) anal1->anal2 anal3 Quantify concentration against a calibration curve anal2->anal3

Sources

An In-depth Technical Guide on the Stability of (4-Amino-3-methoxyphenyl)methanol Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of (4-Amino-3-methoxyphenyl)methanol across a range of pH conditions. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing the molecule's stability, provides detailed protocols for conducting a forced degradation study in accordance with ICH guidelines, and discusses the analytical methodologies required for the accurate quantification of the parent molecule and the identification of its potential degradation products. By integrating established chemical principles with practical, field-proven experimental designs, this guide serves as an essential resource for ensuring the scientific integrity and robustness of stability studies for this and structurally related compounds.

Introduction: The Significance of pH-Dependent Stability

This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. The molecule's structure, featuring an aromatic amine, a methoxy-substituted phenolic system, and a primary benzylic alcohol, presents multiple reactive sites. The reactivity and, consequently, the stability of these functional groups are profoundly influenced by the pH of their environment. Understanding the pH-dependent stability of this molecule is therefore critical for:

  • Drug Development: Establishing the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies. It informs decisions on formulation strategies, manufacturing processes, and storage conditions to ensure the safety, efficacy, and shelf-life of the final drug product.

  • Process Chemistry: In synthetic chemistry, pH control is paramount for maximizing yield and minimizing the formation of impurities. A thorough understanding of the molecule's stability profile can prevent product loss during synthesis, work-up, and purification.

  • Analytical Method Development: A comprehensive stability analysis is a prerequisite for the development and validation of stability-indicating analytical methods. These methods are essential for the quality control of both the drug substance and the drug product.[1][2][3]

This guide will provide a detailed roadmap for a forced degradation study, a systematic approach to evaluating the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it would typically encounter.[2][4][5][6][7]

Theoretical Considerations: Predicting Stability from Molecular Structure

The stability of this compound at a given pH is dictated by the ionization state of its functional groups and their susceptibility to various degradation pathways.

The Role of pKa in pH-Dependent Behavior
  • Aromatic Amine: The pKa of the amino group in 4-aminophenol is approximately 5.48.[8][9][10] The electron-donating methoxy group at the meta position is expected to have a minor influence on this value. Therefore, at a pH below ~5.5, the amino group will be predominantly protonated (-NH3+), making it less susceptible to oxidation.

  • Phenolic Hydroxyl Group: The methoxy group imparts a phenolic character to the aromatic ring. The pKa of the hydroxyl group in 4-aminophenol is around 10.3-10.46, while that of 3-methoxyphenol is approximately 9.65.[8][9][11][12][13] We can anticipate the pKa of the hydroxyl function in the target molecule to be in this range. At pH values above ~10, the hydroxyl group will be deprotonated to a phenolate anion, which is highly susceptible to oxidation.

  • Benzylic Alcohol: The hydroxyl group of the methanol substituent is a typical primary alcohol. The pKa of the hydroxyl group in benzyl alcohol is about 15.4, indicating it will remain protonated across the common aqueous pH range.[14]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are anticipated:

  • Oxidation: The electron-rich aromatic ring, particularly with the activating amino and methoxy groups, is prone to oxidation. This is expected to be the primary degradation pathway, especially under neutral to alkaline conditions where the amino group is in its free base form and the hydroxyl group can be deprotonated.[15][16][17][18] Oxidation can lead to the formation of quinone-imine structures, which can further polymerize to form colored degradants.

  • Hydrolysis/Dehydration: While the benzylic alcohol is generally stable, it can undergo acid-catalyzed dehydration to form a dibenzyl ether, especially at elevated temperatures.[19] Hydrolysis is less likely for the alcohol itself but could be relevant if it were esterified.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light, potentially leading to radical-mediated reactions.

The following diagram illustrates the predicted major degradation pathways under acidic, basic, and oxidative stress.

G cluster_acid Acidic Conditions (e.g., 0.1 M HCl, Heat) cluster_base Alkaline Conditions (e.g., 0.1 M NaOH, Heat) cluster_oxidative Oxidative Conditions (e.g., 3% H2O2) Parent_Acid This compound (Protonated Amine) Deg1 Dibenzyl Ether Derivative (Dehydration Product) Parent_Acid->Deg1 Dehydration Parent_Base This compound (Deprotonated Phenol) Deg2 Quinone-imine Intermediate Parent_Base->Deg2 Oxidation Deg3 Polymeric Degradants Deg2->Deg3 Polymerization Parent_Ox This compound Deg4 Quinone-imine Parent_Ox->Deg4 Oxidation Deg5 Ring-Opened Products Deg4->Deg5 Further Oxidation

Caption: Predicted degradation pathways under forced stress conditions.

Experimental Design: A Forced Degradation Study

A forced degradation study is essential for elucidating the degradation profile of this compound. The study should be designed to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[4][6]

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H2O2), 30% solution

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • High-purity water for buffer preparation

Preparation of Stock and Stress Samples

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

Stress Conditions:

Stress ConditionReagent/ConditionTemperatureTime Points (hours)
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24
Thermal 60°C (in solution)60°C24, 48, 72
Photolytic ICH-compliant light exposureRoom TemperatureAs per ICH Q1B guidelines

Protocol for Stress Sample Preparation:

  • For each stress condition, add a known volume of the stock solution to the stress reagent to achieve a final concentration of approximately 0.1 mg/mL.

  • Incubate the samples under the specified conditions.

  • At each time point, withdraw an aliquot of the sample.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.01 mg/mL) with the mobile phase.

  • Prepare a control sample (unstressed) by diluting the stock solution to the final concentration.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Control Prepare Control Sample Stock->Control Incubate Incubate under Stress Conditions Stress->Incubate HPLC HPLC-UV/MS Analysis Control->HPLC Sampling Sample at Time Points Incubate->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Dilute->HPLC

Caption: Experimental workflow for the forced degradation study.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A validated stability-indicating method is crucial for separating the parent compound from its degradation products.[1][3][20] A reverse-phase HPLC method with UV and mass spectrometric detection is the gold standard.

HPLC-UV/MS System and Conditions
  • HPLC System: A high-performance liquid chromatography system with a quaternary pump, autosampler, and column thermostat.

  • Detectors: A photodiode array (PDA) or UV detector and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 20-30 minutes should provide good separation of polar and non-polar species.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Monitor at a wavelength that provides a good response for the parent compound (e.g., determined by a UV scan of the stock solution). A PDA detector is advantageous for assessing peak purity.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this molecule. Monitor the protonated molecular ion [M+H]+.

Data Analysis and Interpretation
  • Chromatographic Separation: The primary goal is to achieve baseline separation between the peak for this compound and all degradation product peaks.

  • Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in the stressed samples.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the control sample.

  • Mass Balance: The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the parent compound.

  • Degradant Identification: Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products. This information, combined with the knowledge of the stress conditions, can be used to propose structures for the degradants.

The following table provides a template for summarizing the stability data.

Stress ConditionTime (hours)% Parent RemainingNo. of DegradantsMajor Degradant (m/z)
Control 241000-
0.1 M HCl, 60°C 298.51[Proposed m/z]
892.12[Proposed m/z]
2485.32[Proposed m/z]
0.1 M NaOH, 60°C 295.22[Proposed m/z]
880.73[Proposed m/z]
2465.44[Proposed m/z]
3% H₂O₂, RT 290.13[Proposed m/z]
875.64[Proposed m/z]
2458.95[Proposed m/z]

Conclusion and Future Work

This technical guide provides a robust framework for investigating the pH-dependent stability of this compound. By combining theoretical predictions with a systematic experimental approach based on ICH guidelines, researchers can gain a comprehensive understanding of the molecule's degradation pathways. The data generated from such a study is invaluable for the development of stable formulations, the optimization of synthetic processes, and the validation of essential quality control methods.

Future work should focus on the isolation and definitive structural elucidation of the major degradation products using techniques such as preparative HPLC and NMR spectroscopy. This will provide a complete picture of the molecule's stability profile and ensure the development of safe and effective products.

References

  • The Organic Chemistry Tutor. (n.d.). Benzyl Alcohol. Common Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. [Link]
  • Pharma Tutor. (2025).
  • MedCrave. (2016).
  • BioProcess International. (n.d.).
  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. [Link]
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
  • IJCRT.org. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Universidad de Alicante. (n.d.).
  • PubMed. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. [Link]
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]
  • Wikipedia. (n.d.). 4-Aminophenol. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9007, 3-Methoxyphenol. [Link]
  • National Center for Biotechnology Information. (2024).

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-3-methoxyphenyl)methanol is a versatile synthetic intermediate characterized by a nuanced reactivity profile governed by the interplay of its three functional groups: a primary aromatic amine, a methoxy substituent, and a hydroxymethyl group. This guide offers a comprehensive analysis of the electronic and steric factors influencing the reactivity of the amino group. We will delve into its behavior in key synthetic transformations, including N-acylation, N-alkylation, diazotization, and cyclization reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists aiming to leverage this molecule's unique properties in medicinal chemistry and materials science.

Introduction to this compound

This compound, a substituted aniline derivative, is a valuable building block in organic synthesis.[1] Its structure features a primary amino group ortho to a methoxy group and para to a hydroxymethyl group. This specific arrangement of electron-donating groups significantly enhances the nucleophilicity of the amino group and activates the aromatic ring toward electrophilic substitution.[2][3] Understanding the distinct reactivity imparted by this substitution pattern is critical for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide will systematically explore the chemical behavior of the amino moiety, providing both theoretical grounding and practical, field-proven methodologies.

Molecular Structure and Electronic Effects

The reactivity of the amino group in this compound is not simply that of aniline; it is profoundly modulated by the electronic contributions of the adjacent methoxy (-OCH₃) and para-hydroxymethyl (-CH₂OH) groups.

  • Methoxy Group (-OCH₃): Located ortho to the amine, the methoxy group exerts two opposing electronic effects: a powerful electron-donating resonance (+M) effect and a moderate electron-withdrawing inductive (-I) effect due to the oxygen's electronegativity.[4] In substituted anilines, the resonance effect typically dominates, increasing the electron density at the ortho and para positions.[3][5] For the amino group itself, this net electron-donating character increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to unsubstituted aniline.[5][6]

  • Hydroxymethyl Group (-CH₂OH): Positioned para to the amine, the hydroxymethyl group is weakly deactivating through an inductive (-I) effect. However, its primary influence is often steric and its ability to participate in hydrogen bonding or act as a secondary reaction site.

  • Combined Influence: The dominant +M effect of the methoxy group is the chief determinant of the amino group's heightened reactivity. It pushes electron density into the ring and onto the nitrogen's lone pair, making it a more potent nucleophile than the amine in aniline itself.

The following diagram illustrates the interplay of these electronic effects.

G cluster_molecule This compound cluster_effects Electronic Influences on Amino Group mol Structure NH2 Amino Group (-NH2) Reactivity Center Reactivity Reactivity NH2->Reactivity Enhanced Nucleophilicity & Basicity OCH3 Methoxy Group (-OCH3) OCH3->NH2 +M > -I (Net Donating) CH2OH Hydroxymethyl Group (-CH2OH) CH2OH->NH2 -I (Weak) (Minor Influence)

Caption: Electronic effects of substituents on the amino group's reactivity.

Key Reactions of the Amino Group

The enhanced nucleophilicity of the amino group in this compound makes it highly susceptible to a range of chemical transformations.

N-Acylation

N-acylation is a common reaction to form amides, often used to protect the amino group or to introduce new functionalities. Due to its high reactivity, the amino group readily reacts with acylating agents like acid chlorides and anhydrides.[7]

Causality in Protocol Design:

  • Base: A mild base like pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they dissolve the reactants without competing in the reaction.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography.

The chemoselectivity of N-acylation over O-acylation of the hydroxymethyl group is generally high under these conditions because the amine is a much stronger nucleophile. For substrates with multiple hydroxyl groups, specific acidic conditions can be used to achieve selective O-acylation while the protonated amine remains unreactive.[8][9]

N-Alkylation

Direct N-alkylation of primary anilines can be challenging due to competing poly-alkylation.[10] However, for specific applications, mono-alkylation can be achieved. A more controlled and widely used method is reductive amination.

Reductive Amination: This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by its immediate reduction to the amine.

  • Setup: Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Diazotization and Sandmeyer Reactions

The primary aromatic amino group is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[11][12] This diazonium intermediate is highly versatile and can be substituted with a wide range of functionalities (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions.[13]

Causality in Protocol Design:

  • Temperature Control: Diazonium salts derived from anilines are notoriously unstable at room temperature, decomposing to release nitrogen gas. Maintaining a temperature of 0-5 °C is critical for the success of the reaction.

  • Acid: A strong acid like HCl or H₂SO₄ is required to generate the reactive nitrosating agent, HONO, and to keep the reaction medium acidic to prevent unwanted side reactions.[11]

G start Start: this compound in HCl (aq) step1 Add NaNO2 (aq) Maintain 0-5 °C start->step1 intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ step1->intermediate step2a Add CuCl/HCl intermediate->step2a step2b Add CuBr/HBr intermediate->step2b step2c Add CuCN/KCN intermediate->step2c step2d Add H₂O, Heat intermediate->step2d product_a Chloro-derivative step2a->product_a product_b Bromo-derivative step2b->product_b product_c Cyano-derivative step2c->product_c product_d Phenol-derivative step2d->product_d

Caption: Workflow for diazotization followed by Sandmeyer reactions.

Role in Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both an amino and a hydroxymethyl group, makes it an excellent precursor for cyclization reactions to form heterocyclic systems. For example, it can participate in reactions to form benzoxazines. The traditional synthesis involves the condensation of a phenol, a primary amine, and formaldehyde.[14][15] In this molecule, the phenolic hydroxyl is replaced by the hydroxymethyl group, which can undergo related cyclization pathways.

More commonly, the ortho-aminophenol substructure (after potential modification of the -CH₂OH group) is a key synthon for benzoxazoles, which are important pharmacophores.[16][17][18] The general synthesis involves the condensation of a 2-aminophenol with reagents like aldehydes, carboxylic acids, or their derivatives.[16][18]

Control of Reactivity: The Role of Protection

Given the high reactivity of the amino group, it is often necessary to protect it to achieve selectivity in reactions targeting other parts of the molecule (e.g., the hydroxymethyl group or the aromatic ring).[2][19] Acetylation to form an acetanilide is the most common strategy.[19][20][21]

  • Effect of Acetylation: Converting the -NH₂ group to an amide (-NHCOCH₃) significantly reduces its activating effect.[22] The nitrogen lone pair is delocalized into the adjacent carbonyl group, making it less available to donate into the aromatic ring.[19][22] This allows for more controlled electrophilic aromatic substitution reactions, preventing polysubstitution, and enables reactions like the Friedel-Crafts, which fail with free anilines.[19][21][22][23]

Property-NH₂ Group-NHCOCH₃ Group
Reactivity Strongly ActivatingModerately Activating
Directing Effect Ortho, ParaOrtho, Para
Basicity Basic (Lewis Base)Neutral / Very Weakly Basic
Friedel-Crafts Incompatible (forms complex)Compatible
Halogenation Prone to PolysubstitutionMono-substitution is controllable

Conclusion

The amino group of this compound exhibits heightened nucleophilicity and reactivity, primarily due to the strong electron-donating resonance effect of the ortho-methoxy substituent. This property makes it highly effective in a variety of essential synthetic transformations, including N-acylation, N-alkylation, and diazotization. Its bifunctional nature also presents opportunities for its use in the synthesis of heterocyclic scaffolds like benzoxazines and benzoxazoles. Mastery of its reactivity, including the strategic use of protecting groups, allows researchers and drug development professionals to effectively harness this versatile intermediate for the construction of complex and high-value molecules.

References

  • Ridd, J. H. (1961). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.
  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl...).
  • Quora. (2017). How is p-methoxy aniline a stronger base than aniline while p-Nitro aniline is weak?
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • YouTube. (2024). Lec4 - Diazotization Reactions.
  • National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • National Institutes of Health (NIH). (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
  • National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.
  • National Institutes of Health (NIH). (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
  • Khan Academy. (2025). EAS reactions of aniline. Grade 12 Chemistry.
  • Chemistry LibreTexts. (2020). Reactions of Arylamines.
  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?
  • FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses.
  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • PubMed Central (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • National Institutes of Health (NIH). (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.

Sources

Reactivity of the benzyl alcohol group in (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Benzyl Alcohol Group in (4-Amino-3-methoxyphenyl)methanol

Abstract

This compound is a key chemical intermediate valued for its trifunctional nature, incorporating an aromatic ring, a primary amino group, and a benzylic alcohol.[1] This guide provides a comprehensive technical analysis of the reactivity of the benzylic alcohol moiety. We delve into the profound electronic influence of the para-amino and meta-methoxy substituents, which dictates the reaction pathways and necessitates specific methodological considerations. This document outlines field-proven protocols for the oxidation, esterification, etherification, and halogenation of the benzylic hydroxyl group, emphasizing strategies for achieving high chemoselectivity. By explaining the causality behind experimental choices and integrating self-validating protocols, this guide serves as an essential resource for professionals leveraging this versatile building block in pharmaceutical synthesis, materials science, and specialty chemical production.[1]

Molecular Architecture and Electronic Landscape

The reactivity of this compound is not merely that of a simple benzyl alcohol; it is fundamentally governed by the electronic contributions of its aromatic substituents. The molecule possesses three key features: the primary benzylic alcohol, a primary arylamine, and a methoxy-substituted benzene ring.

  • Amino Group (-NH₂): Positioned para to the benzylic group, the amino group is a powerful electron-donating group (EDG) through resonance (+R effect). It significantly increases the electron density of the aromatic ring and, crucially, stabilizes any positive charge that develops at the benzylic position.

  • Methoxy Group (-OCH₃): Located meta to the benzylic group, the methoxy group is also an electron-donating group, primarily through resonance (+R effect), though it also exerts a weaker, electron-withdrawing inductive effect (-I effect). Its net effect is electron-donating, further activating the ring.

The synergistic effect of these two EDGs renders the benzylic C-O bond more susceptible to cleavage in reactions proceeding through a carbocation intermediate (S_N1-type pathways). Conversely, the electron-rich nature of the molecule, particularly the nucleophilic amino group, presents a significant challenge for chemoselectivity.

G cluster_molecule This compound cluster_effects Electronic Influences on Benzyl Group mol e1 para-Amino Group (+R) e2 meta-Methoxy Group (+R > -I) r1 Stabilizes Benzylic Carbocation (Facilitates SN1 Reactions) e1->r1 r2 Increases Ring Nucleophilicity (Risk of Electrophilic Substitution) e1->r2 r3 Amino group is basic/nucleophilic (Potential for N-alkylation/acylation) e1->r3 e2->r1 G A This compound B 4-Amino-3-methoxybenzaldehyde A->B Mild Oxidation (e.g., MnO2) C 4-Amino-3-methoxybenzoic Acid A->C Strong Oxidation (e.g., K2S2O8, Ag+ cat.) B->C Further Oxidation

Sources

An In-depth Technical Guide to the Synthesis of (4-Amino-3-methoxyphenyl)methanol: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

(4-Amino-3-methoxyphenyl)methanol is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and chemical industries.[1] Its structure, featuring both a reactive amino and a hydroxyl group, allows for diverse chemical modifications, making it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting a few primary classes of starting materials. The two most prominent strategies involve the formation of the amine and alcohol functionalities from precursor groups. This leads to two main categories of starting materials: nitro-substituted and carboxylic acid-substituted aromatic compounds.

The choice of a specific synthetic route and starting material is often dictated by factors such as commercial availability, cost, reaction yield, and safety considerations. The most common and practical starting materials for the synthesis of this compound are:

  • 4-Nitro-3-methoxybenzyl alcohol: A direct precursor where the synthesis involves the reduction of the nitro group.

  • 4-Amino-3-methoxybenzoic acid: A precursor where the synthesis involves the reduction of the carboxylic acid group.

  • 3-Methoxy-4-nitrobenzoic acid: A versatile precursor that can be selectively reduced at either the nitro or the carboxylic acid group to lead to the aforementioned starting materials.

  • Vanillin: A readily available and cost-effective starting material, though the synthetic route is more complex and involves multiple steps.

This guide will delve into the synthetic pathways originating from these key starting materials, providing detailed protocols and a comparative analysis.

Synthetic Pathways and Methodologies

Pathway 1: From Nitro-Substituted Aromatics

The reduction of an aromatic nitro group is a fundamental and widely used transformation in organic synthesis for the preparation of anilines.[2][3][4]

This is the most direct route to this compound. The primary transformation is the selective reduction of the nitro group in the presence of a benzylic alcohol.

Causality behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.[2][5] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[2][6] The choice of catalyst can influence the reaction conditions and selectivity. Pd/C is often preferred for its high activity and selectivity at moderate temperatures and pressures.[5][6]

  • Transfer Hydrogenation: An alternative to using hydrogen gas, this method employs a hydrogen donor like formic acid or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C).[2] This approach can be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment.[2]

  • Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are also effective for nitro group reduction.[3][4] However, these methods can generate significant amounts of metal waste, making them less environmentally friendly.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-3-methoxybenzyl alcohol

  • Materials and Reagents:

    • 4-Nitro-3-methoxybenzyl alcohol

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas

    • Celite®

    • Round-bottom flask or hydrogenation vessel

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-Nitro-3-methoxybenzyl alcohol (1.0 mmol) in ethanol (10 mL).

    • Carefully add 10% Pd/C (5 mol%) to the solution.[2]

    • Evacuate the vessel and backfill with hydrogen gas (this process should be repeated three times).[5]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

    • Wash the Celite pad with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Pathway 2: From Carboxylic Acid-Substituted Aromatics

The reduction of a carboxylic acid to a primary alcohol is another fundamental transformation in organic synthesis.

This route directly converts the carboxylic acid functionality to the desired benzyl alcohol.

Causality behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). It is crucial to perform this reaction under inert conditions due to the high reactivity of LiAlH₄ with water and other protic solvents.

  • Borane Reagents: Borane-THF complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are milder and more selective reducing agents that can also effectively reduce carboxylic acids.[8] These reagents are often preferred when other sensitive functional groups are present in the molecule.

Experimental Protocol: Reduction of 4-Amino-3-methoxybenzoic acid with LiAlH₄

  • Materials and Reagents:

    • 4-Amino-3-methoxybenzoic acid[9][10][11]

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated sodium chloride solution

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a stirred solution of LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, slowly add a solution of 4-Amino-3-methoxybenzoic acid (1.0 equivalent) in anhydrous THF.[7]

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of a saturated sodium chloride solution.[7]

    • Filter the resulting slurry and wash the insoluble material with THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Pathway 3: A Two-Step Approach from 3-Methoxy-4-nitrobenzoic acid

This pathway offers flexibility as either the nitro or the carboxylic acid group can be reduced first.

  • Option A: Reduce the nitro group first to obtain 4-amino-3-methoxybenzoic acid, then reduce the carboxylic acid as described in Pathway 2a.

  • Option B: Reduce the carboxylic acid first to obtain 4-nitro-3-methoxybenzyl alcohol, then reduce the nitro group as described in Pathway 1a.

The choice between these two options may depend on the compatibility of the reagents with the functional groups present in the intermediate products.

Data Presentation: Comparison of Synthetic Routes

Starting MaterialKey TransformationCommon ReagentsTypical YieldAdvantagesDisadvantages
4-Nitro-3-methoxybenzyl alcoholNitro group reductionH₂, Pd/C; Hydrazine, Raney Ni[2]>90%[2]High yield, direct routeStarting material may not be readily available
4-Amino-3-methoxybenzoic acidCarboxylic acid reductionLiAlH₄; BH₃·THF[7][8]Good to highDirect routeUse of highly reactive hydrides requires caution
3-Methoxy-4-nitrobenzoic acidTwo-step reductionCombination of reagents from above pathwaysVariableVersatile starting materialLonger synthetic route
VanillinOximation and reduction of a different functional groupHydroxylamine, Pd/C, H₂[6][12]ModerateReadily available, inexpensive starting materialMulti-step synthesis, leads to a structural isomer (vanillylamine) not the target molecule

Visualization of Synthetic Workflows

Synthetic_Pathways SM1 4-Nitro-3-methoxybenzyl alcohol Product This compound SM1->Product Nitro Reduction (e.g., H₂, Pd/C) SM2 4-Amino-3-methoxybenzoic acid SM2->Product Carboxylic Acid Reduction (e.g., LiAlH₄) SM3 3-Methoxy-4-nitrobenzoic acid SM3->SM1 Carboxylic Acid Reduction SM3->SM2 Nitro Reduction

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be achieved through several effective routes, with the choice of starting material being a critical determinant of the overall efficiency and practicality of the synthesis. The reduction of 4-nitro-3-methoxybenzyl alcohol offers a direct and high-yielding approach. Alternatively, the reduction of the commercially available 4-amino-3-methoxybenzoic acid provides another viable pathway. For researchers and drug development professionals, the selection of the optimal synthetic strategy will depend on a careful evaluation of factors such as starting material availability, cost, scalability, and safety considerations.

References

  • Google Patents. (n.d.). US6958418B2 - Process for preparing vanillylamine hydrochloride.
  • Patsnap. (n.d.). Preparation method for vanillylamine hydrochloride - Eureka.
  • Google Patents. (n.d.). CN106366004A - Preparation method for vanillylamine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl-substituted derivative 34 using primary....
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC.
  • MySkinRecipes. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of m-methoxybenzyl alcohol.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Chemistry Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?.
  • Matrix Fine Chemicals. (n.d.). 4-AMINO-3-METHOXYBENZOIC ACID | CAS 2486-69-3.

Sources

(4-Amino-3-methoxyphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Amino-3-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple data sheet to offer insights into the practical and theoretical aspects of working with this molecule.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 4-amino-3-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring an amino, a methoxy, and a hydroxymethyl group on a benzene ring, makes it a versatile building block in organic synthesis.

Molecular Structure and Identifiers

The unique arrangement of functional groups on the phenyl ring dictates the reactivity and utility of the molecule. The primary amino group and the benzylic alcohol are key sites for chemical modification.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₁₁NO₂[2][3][4][5][6]

  • CAS Number: 148459-54-5[1][2][7][8][9]

  • Molecular Weight: 153.18 g/mol [1][2][4][5][6]

  • Canonical SMILES: COC1=C(C=CC(=C1)CO)N[3]

  • InChI Key: RVYSKGNWKIIUIF-UHFFFAOYSA-N[1][3]

Physicochemical Data

The physical properties of a compound are critical for its handling, storage, and application in experimental setups. The data below has been consolidated from various sources to provide a reliable reference.

PropertyValueSource(s)
Appearance Yellow to Brown Powder/Solid[1][2][6]
Boiling Point 312 °C[2][4]
Purity (Typical) 95% - 97%[1][2]
Storage Conditions 2-8°C or Room Temp, Inert Atmosphere, Dark Place[2][6]

Synthesis Protocol: Catalytic Hydrogenation

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 3-Methoxy-4-nitrobenzyl alcohol.[8] This transformation is a classic example of catalytic hydrogenation, a cornerstone of industrial and laboratory synthesis.

Experimental Rationale

Choice of Catalyst (10% Pd-C): Palladium on carbon (Pd-C) is the catalyst of choice for the hydrogenation of aromatic nitro compounds. Its high activity and selectivity allow for the reduction of the nitro group to an amine without affecting other reducible functional groups present in the molecule, such as the benzene ring or the benzylic alcohol. The catalyst's surface provides an ideal environment for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction reaction at a reasonable rate and under mild conditions.

Choice of Solvent (Methanol): Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is relatively inert under the hydrogenation conditions.[8] Its polarity helps in solubilizing the organic substrate, while its low viscosity ensures efficient mixing and interaction with the solid catalyst.

Step-by-Step Synthesis Workflow

The following protocol is a self-validating system. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), and the purity of the final product is confirmed through standard analytical methods.

  • Reactor Setup: Charge a reaction flask with 3-Methoxy-4-nitrobenzyl alcohol (5 g, 27 mmol) and Methanol (250 mL).[8]

  • Catalyst Addition: To this solution, add a catalytic amount of 10% Palladium on carbon (5 mol%).[8]

  • Hydrogenation: Seal the reaction vessel and place it under a hydrogen atmosphere. Stir the mixture vigorously overnight.[8] The progress can be monitored by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Upon reaction completion, the heterogeneous Pd-C catalyst is removed by filtration through a pad of diatomaceous earth (e.g., Celite).[8] This step is critical to prevent catalyst contamination in the final product.

  • Concentration: The filtrate is concentrated under reduced pressure to remove the methanol solvent.[8]

  • Purification: The resulting crude product is purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield pure this compound.[8]

Synthesis Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-Methoxy-4-nitrobenzyl alcohol Hydrogenation Stir under H₂ atmosphere (overnight) Start->Hydrogenation Dissolve in Solvent Methanol Solvent->Hydrogenation Catalyst 10% Pd-C Catalyst->Hydrogenation Add Filtration Filter through Celite Hydrogenation->Filtration Reaction mixture Concentration Concentrate filtrate Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Crude product FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical science.

  • Pharmaceutical Synthesis: It serves as a crucial building block for more complex molecules, including active pharmaceutical ingredients (APIs).[2] The amino and hydroxyl groups offer reactive handles for constructing larger molecular scaffolds. Its structure allows for modifications that can lead to compounds with potential therapeutic activities, such as anti-inflammatory or antioxidant agents.[2]

  • Materials Science: It is a key intermediate in the field of cyclotriveratrylene (CTV) chemistry.[8] CTVs are macrocyclic compounds used in host-guest chemistry and the development of novel materials.

  • Dye and Pigment Industry: The aromatic amine structure is a common feature in many dyes and pigments. This compound can be used as a precursor in the synthesis of specialized colorants.[2][6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets and should be strictly followed.

Hazard TypeGHS InformationSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE): Always use this chemical in a well-ventilated area or fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a versatile and enabling tool for the modern chemist. Its synthesis is a practical application of fundamental catalytic chemistry, and its utility spans from the creation of life-saving medicines to the development of advanced materials. A thorough understanding of its properties, synthesis, and safety is paramount for any scientist intending to utilize its full potential.

References

  • This compound - MySkinRecipes. [Link]
  • This compound | CAS#:148459-54-5 | Chemsrc. [Link]
  • This compound (C8H11NO2) - PubChemLite. [Link]
  • 4-Amino-3-methoxybenzyl Alcohol - ChemBK. [Link]
  • (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem. [Link]
  • (4-METHOXYPHENYL)
  • Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol - PrepChem.com. [Link]
  • (3-Amino-4-methoxyphenyl)methanol - MySkinRecipes. [Link]
  • Safety D
  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - P

Sources

An In-Depth Technical Guide to (4-Amino-3-methoxyphenyl)methanol: Physical Properties and Storage Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical characteristics of intermediate compounds is paramount for ensuring experimental reproducibility, safety, and the overall integrity of the research and development pipeline. This guide provides a detailed examination of (4-Amino-3-methoxyphenyl)methanol, a key building block in the synthesis of a variety of pharmaceutical and chemical entities.[1] We will delve into its physical appearance, and establish best practices for its storage and handling, grounded in both theoretical principles and practical laboratory experience.

Physicochemical Characterization

This compound, with the CAS number 148459-54-5, is an aromatic compound containing both an amino and a primary alcohol functional group.[1] These functionalities are key to its reactivity and its utility as a versatile intermediate in organic synthesis.[1]

Physical Appearance and Properties

The compound typically presents as a solid, with its color ranging from yellow to brown.[1] This variation in color can be indicative of purity, with darker shades potentially suggesting the presence of oxidized impurities. It is crucial for researchers to document the appearance of the material upon receipt and monitor for any changes over time, as this can be a preliminary indicator of degradation.

A summary of its key physical and chemical properties is provided in the table below:

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance Yellow to Brown Powder[1]
Boiling Point 312 °C[1]
Melting Point While no experimental data for this compound is readily available, the related compound 4-Aminobenzyl alcohol has a melting point of 60-65 °C. This can serve as a rough estimate, but experimental verification is recommended.[2][3][4]
Solubility Specific solubility data for this compound is not extensively documented. However, based on the solubility of the analogous 4-Aminobenzyl alcohol, it is expected to be soluble in alcohols (like methanol and ethanol), ether, and benzene, and partially soluble in water.[2][3]

Stability, Storage, and Handling: A Protocol for Maintaining Integrity

The stability of this compound is intrinsically linked to its chemical structure, particularly the presence of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light. This degradation can lead to the formation of colored impurities and a decrease in the compound's purity, potentially impacting downstream reactions.[2][3]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, the following storage protocol is recommended:

  • Temperature: The compound should be stored in a cool environment, with a recommended temperature range of 2-8°C.[1]

  • Atmosphere: Due to its sensitivity to air, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]

  • Light: The compound should be protected from light. Amber vials or storage in a dark cabinet are recommended.[2][3]

  • Container: Use a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.

The logical flow for proper storage is outlined in the diagram below:

Workflow for Optimal Storage of this compound A Receive Compound B Inspect for Color and Integrity A->B C Transfer to Amber Vial B->C D Purge with Inert Gas (Ar/N2) C->D E Seal Tightly D->E F Store at 2-8°C E->F G Log in Inventory F->G

Caption: Recommended workflow for the proper storage of this compound.

Handling Protocols

Given that this compound is an irritant, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.

Experimental Protocol for Aliquoting:

  • Preparation: Ensure the balance and all necessary spatulas and weigh boats are clean and dry.

  • Inert Atmosphere: If available, perform the weighing and aliquoting within a glove box under an inert atmosphere.

  • Weighing: Tare the balance with the receiving vial. Carefully transfer the desired amount of this compound to the vial.

  • Sealing: Immediately after weighing, purge the vial with an inert gas and seal it tightly.

  • Labeling: Clearly label the vial with the compound name, lot number, date, and concentration (if a solution is prepared).

  • Storage: Return the stock container and the newly prepared aliquot to the recommended storage conditions (2-8°C, dark).

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

The relationship between the hazard and the necessary protective measures is illustrated below:

Hazard Mitigation Strategy cluster_0 Hazards cluster_1 Protective Measures H1 Skin Irritation P1 Gloves H1->P1 H2 Eye Irritation P2 Safety Glasses H2->P2 H3 Respiratory Irritation P3 Fume Hood H3->P3

Caption: Corresponding protective measures for identified hazards.

Incompatibilities and Degradation Pathways

To prevent unintended reactions and degradation, it is crucial to be aware of the incompatibilities of this compound. As a general rule for aromatic amines, contact with strong oxidizing agents and strong acids should be avoided.[2][3] Such interactions can lead to vigorous reactions and decomposition of the material.

The degradation of aromatic amines often proceeds via oxidation, which can be initiated by exposure to air and light. The amino group is particularly susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. The benzylic alcohol group could also be oxidized to the corresponding aldehyde or carboxylic acid.

References

  • p-amino benzyl alcohol. (2024). ChemBK. [Link]
  • This compound chemical label. (n.d.). Image of a chemical label.
  • This compound. (n.d.). MySkinRecipes. [Link]

Sources

The Influence of Substitution on the Spectral Signatures of Aminobenzyl Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the predicted and experimentally observed spectral properties of substituted aminobenzyl alcohols. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate relationship between molecular structure and spectroscopic output. We delve into the core principles of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, detailing how the strategic placement of various substituents on the aminobenzyl alcohol scaffold systematically modulates these properties. This guide emphasizes the causality behind experimental choices and computational predictions, offering field-proven insights and self-validating protocols to ensure scientific integrity. Through a combination of theoretical explanations, practical methodologies, and computational modeling, we aim to equip the reader with a comprehensive understanding of how to predict, interpret, and manipulate the spectral characteristics of this important class of compounds.

Introduction: The Versatility of the Aminobenzyl Alcohol Scaffold

Aminobenzyl alcohols are a class of organic compounds characterized by a benzyl alcohol core bearing an amino group. Their structural versatility, arising from the potential for substitution on the aromatic ring, the amino group, and the benzylic alcohol, makes them valuable building blocks in medicinal chemistry and materials science.[1] The electronic interplay between the electron-donating amino group, the hydroxyl group, and the aromatic π-system gives rise to unique photophysical and chemical properties. Understanding how these properties are influenced by additional substituents is paramount for the rational design of novel therapeutics, molecular probes, and functional materials.

This guide will systematically dissect the impact of substituents on the primary spectroscopic techniques used for the characterization of aminobenzyl alcohols:

  • UV-Visible (UV-Vis) Spectroscopy: To probe electronic transitions.

  • Fluorescence Spectroscopy: To investigate emission properties and quantum efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical environment of atomic nuclei.

  • Infrared (IR) Spectroscopy: To identify functional groups and their vibrational modes.

We will also explore the power of computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), in predicting and corroborating experimental spectral data.[2]

UV-Visible Absorption Spectroscopy: Tuning the Electronic Transitions

The UV-Vis absorption spectrum of an aminobenzyl alcohol is primarily governed by π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents.

The Causality of Substituent Effects

Substituents alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3), and alkyl groups donate electron density to the aromatic ring, raising the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) withdraw electron density, lowering the energy of the LUMO. This also decreases the HOMO-LUMO gap, leading to a bathochromic shift.

  • Positional Isomerism: The position of the substituent relative to the amino and hydroxymethyl groups significantly impacts the extent of electronic perturbation and, consequently, the λmax. Ortho and para substituents generally exert a stronger influence than meta substituents due to direct resonance effects.

Solvatochromism: The Influence of the Solvent Environment

The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[3] Polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in λmax.[4] For aminobenzyl alcohols, which possess hydrogen-bonding capable groups (-OH and -NH2), specific solute-solvent interactions can be pronounced.[5]

  • Positive Solvatochromism: A bathochromic (red) shift with increasing solvent polarity.[3]

  • Negative Solvatochromism: A hypsochromic (blue) shift with increasing solvent polarity.[3]

The observation of solvatochromism provides valuable insights into the change in dipole moment upon electronic excitation.

Predictive Modeling with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the UV-Vis absorption spectra of organic molecules.[2][6] By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that often shows good agreement with experimental data.

Logical Workflow for TD-DFT Prediction:

TDDFT_Workflow cluster_prep Computational Setup cluster_tddft Excited State Calculation cluster_analysis Spectral Analysis node_mol Define Molecular Structure node_geom Geometry Optimization (e.g., B3LYP/6-31G*) node_mol->node_geom Initial Coordinates node_freq Frequency Calculation (Confirm Minimum) node_geom->node_freq Optimized Geometry node_solvent Incorporate Solvent Model (e.g., IEFPCM) node_freq->node_solvent Input Geometry node_tddft TD-DFT Calculation (e.g., TD-PBE0/6-311++G**) node_extract Extract Excitation Energies & Oscillator Strengths node_tddft->node_extract node_solvent->node_tddft Solvated System node_plot Generate Theoretical UV-Vis Spectrum node_extract->node_plot node_compare Compare with Experimental Data node_plot->node_compare

Caption: Workflow for predicting UV-Vis spectra using TD-DFT.

Experimental Protocol: UV-Vis Spectroscopy

A self-validating system for acquiring UV-Vis spectra involves careful sample preparation and instrument calibration.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the wavelength range of interest. Common solvents include ethanol, methanol, and cyclohexane.

  • Sample Preparation: Prepare a stock solution of the substituted aminobenzyl alcohol of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path (for a double-beam instrument) or measure its absorbance and subtract it from the sample measurements (for a single-beam instrument).

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy: Probing the Emissive Properties

Fluorescence in substituted aminobenzyl alcohols arises from the emission of a photon as the molecule relaxes from an excited electronic state to the ground state. The fluorescence intensity, quantum yield, and emission wavelength are highly dependent on the molecular structure and environment.

Structural Effects on Fluorescence
  • Amino Conjugation Effect: Substituents that enhance the planarity and charge-transfer character of the excited state can lead to a significant increase in fluorescence quantum yield and a red shift in the emission spectrum.[7] For instance, N-phenyl substitution on the amino group can restrict non-radiative decay pathways, thereby enhancing fluorescence.[7]

  • Electron-Donating and Withdrawing Groups: Similar to UV-Vis absorption, EDGs and EWGs can modulate the emission wavelength by altering the HOMO-LUMO gap. Electron-donating groups on the phenyl ring generally increase the fluorescence yield.[8]

Solvatochromic Effects on Emission

The emission spectrum is often more sensitive to solvent polarity than the absorption spectrum. This is because the excited state has a different dipole moment than the ground state and has a longer lifetime, allowing for reorientation of solvent molecules around the excited molecule.[3] The resulting solvatochromic shifts in the emission spectra can provide information about the electronic nature of the excited state.

Table 1: Predicted Substituent Effects on UV-Vis and Fluorescence Spectra

Substituent Type (on ring)Predicted Effect on λmax (Absorption)Predicted Effect on λem (Emission)Predicted Effect on Fluorescence Quantum Yield
Electron-Donating (e.g., -OCH3, -CH3)Bathochromic (Red) ShiftBathochromic (Red) ShiftIncrease
Electron-Withdrawing (e.g., -NO2, -CN)Bathochromic (Red) ShiftBathochromic (Red) ShiftDecrease
Halogens (e.g., -F, -Cl)Minor Bathochromic ShiftMinor Bathochromic ShiftDecrease (heavy atom effect)
Experimental Protocol: Fluorescence Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions of the analyte in a fluorescence-grade solvent to avoid inner-filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Select an excitation wavelength (often the λmax from the UV-Vis spectrum).

    • Set the emission wavelength range, starting from a wavelength slightly longer than the excitation wavelength.

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Record the emission spectrum of the sample.

  • Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield can be determined relative to a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides detailed information about the structure and connectivity of substituted aminobenzyl alcohols by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy
  • Aromatic Protons: The chemical shifts of the protons on the aromatic ring are influenced by the electronic effects of the substituents. EDGs shield the protons, causing an upfield shift (lower ppm), while EWGs deshield them, leading to a downfield shift (higher ppm). The substitution pattern (ortho, meta, para) can often be deduced from the splitting patterns and coupling constants of the aromatic protons.[9]

  • Benzylic Protons (-CH₂OH): The protons of the hydroxymethyl group typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) in a specific region of the spectrum. Their chemical shift is also sensitive to the electronic nature of the ring substituents.

  • Amino and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly with concentration, solvent, and temperature.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to substituent effects. The carbon atom directly attached to a substituent (ipso-carbon) shows the largest shift. EDGs cause an upfield shift of the ortho and para carbons, while EWGs cause a downfield shift.[10]

  • Benzylic Carbon (-CH₂OH): The chemical shift of the benzylic carbon provides information about the electronic environment around the alcohol moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Trends for Ring Substituents

Substituent TypeEffect on Ortho/Para ¹H Chemical ShiftEffect on Ortho/Para ¹³C Chemical Shift
Electron-DonatingUpfield Shift (Lower ppm)Upfield Shift (Lower ppm)
Electron-WithdrawingDownfield Shift (Higher ppm)Downfield Shift (Higher ppm)
Experimental Protocol: NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • Acquire the ¹H spectrum.

    • Acquire the proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Reference the chemical shifts to TMS (0 ppm).

Infrared (IR) Spectroscopy: Identifying Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Key Vibrational Frequencies
  • O-H Stretch: The hydroxyl group of the alcohol typically shows a broad absorption band in the range of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. In dilute solutions, a sharper "free" O-H stretch may be observed.[5]

  • N-H Stretch: The amino group exhibits one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) show two bands (symmetric and asymmetric stretching), while secondary amines (-NHR) show one.

  • C-O Stretch: The stretching vibration of the C-O single bond in the benzyl alcohol moiety appears as a strong band in the 1000-1260 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region.

Substituent and Environmental Effects

The exact positions of these vibrational bands can be influenced by the electronic effects of substituents and by solvent interactions.[5][11] For example, fluorination of the benzyl alcohol ring can cause a blue shift (higher frequency) of the O-H stretching band.[12] Solvents capable of hydrogen bonding can cause a red shift (lower frequency) and broadening of the O-H and N-H stretching bands.[5]

Diagram of Key Vibrational Modes:

IR_Vibrations cluster_mol Substituted Aminobenzyl Alcohol cluster_modes Characteristic Vibrational Modes (cm⁻¹) mol Structure OH_stretch O-H Stretch (3200-3600, broad) NH_stretch N-H Stretch (3300-3500) Aro_CH_stretch Aromatic C-H Stretch (>3000) Aro_CC_stretch Aromatic C=C Stretch (1400-1600) CO_stretch C-O Stretch (1000-1260)

Caption: Key IR vibrational modes for a substituted aminobenzyl alcohol.

Experimental Protocol: IR Spectroscopy (ATR)

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

The spectral properties of substituted aminobenzyl alcohols are a direct reflection of their intricate electronic and structural features. By systematically applying the principles and protocols outlined in this guide, researchers can effectively predict, measure, and interpret the UV-Vis, fluorescence, NMR, and IR spectra of these versatile compounds. A thorough understanding of substituent and solvent effects is crucial for the rational design of new molecules with tailored properties for applications in drug discovery, chemical biology, and materials science. The integration of experimental data with computational predictions provides a powerful, self-validating framework for advancing our knowledge in these fields.

References

  • Hawkins, B. F., & Bauer, P. J. (1974). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Journal of the American Chemical Society, 96(24), 7475-7481. [Link]
  • Reddy, S. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry - An Asian Journal, 10(8), 1733-1740. [Link]
  • Lewis, F. D., et al. (1995). Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect". Journal of the American Chemical Society, 117(20), 5671-5677. [Link]
  • Ikram, M., et al. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4), 336-340. [Link]
  • Bogdan, E., et al. (2017). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Physical Chemistry A, 121(1), 238-247. [Link]
  • Bogdan, E., et al. (2017). Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,...
  • Yang, T., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(21), 15232-15241. [Link]
  • Kaushik, S., et al. (2014). ECOFRIENDLY SYNTHESIS OF p-AMINOBENZYL ALCOHOL USING ELECTROCHEMICAL TECHNIQUES. International Journal of ChemTech Research, 6, 4214-4219. [Link]
  • Royal Society of Chemistry. (2017). Contents. The Royal Society of Chemistry. [Link]
  • Garcia, T. H. S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 163. [Link]
  • Bakherad, M., & Keivanloo, A. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • Hirano, T., et al. (2013). Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Photochemical & Photobiological Sciences, 12(10), 1795-1802. [Link]
  • The Organic Chemistry Tutor. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube. [Link]
  • Unknown. (n.d.). Factors influencing vibration frequencies. University of Babylon. [Link]
  • Wikipedia. (2023, December 2).
  • Gaussian 09W Tutorial. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W [Video]. YouTube. [Link]
  • Roy, R. K., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2007.13501. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • LookChem. (n.d.). BENZYL ALCOHOL. [Link]
  • Physical Concepts - مفاهيم فيزيائية. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software [Video]. YouTube. [Link]
  • ResearchGate. (n.d.).
  • Ferreira, L. A., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. PloS one, 13(10), e0205212. [Link]
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
  • ResearchGate. (n.d.). 10000 PDFs | Review articles in BENZYL ALCOHOL. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]
  • Titinchi, S. J. J., et al. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180. [Link]
  • PubChem. (n.d.). Benzyl Alcohol. [Link]
  • ResearchGate. (n.d.). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. [Link]
  • El-Gazzar, A. A. B. A., & Aly, H. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)-2-Substituted-Thiophene Dyes. Egyptian Journal of Chemistry, 64(1), 329-335. [Link]
  • Muñoz-Losa, A., et al. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. The Journal of Physical Chemistry A, 119(21), 5203-5212. [Link]
  • ResearchGate. (n.d.).
  • Biver, T., et al. (2015). Ionochromism, solvatochromism and effect of dissolved gases on the spectral properties of bromothymol blue. Dyes and Pigments, 113, 335-341. [Link]
  • ResearchGate. (n.d.). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. [Link]

Sources

An In-Depth Technical Guide to the Electronic and Steric Effects in Aminobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Molecular Function

In the landscape of molecular science and drug development, the precise spatial arrangement of functional groups within a molecule is paramount. Positional isomerism, as exemplified by the aminobenzyl alcohols, offers a compelling case study in how subtle structural changes dictate profound differences in chemical reactivity, physical properties, and biological activity. The interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing, yet protic, hydroxymethyl (-CH₂OH) group, mediated by the aromatic benzene ring, creates a unique electronic and steric environment for each isomer: ortho (2-), meta (3-), and para (4-aminobenzyl alcohol).

This guide provides a detailed exploration of these effects. We will dissect the underlying principles of electronic resonance and induction, and steric hindrance, to explain the observed differences in the physicochemical properties and reactivity of these isomers. For the drug development professional, understanding these nuances is critical, as they influence everything from synthetic route efficiency to the stability and efficacy of complex bioconjugates like Antibody-Drug Conjugates (ADCs).

Section 1: Comparative Physicochemical and Electronic Properties

The location of the amino group relative to the hydroxymethyl group directly impacts the electronic distribution within the aromatic ring and the molecule's overall polarity. These differences can be quantified through various physicochemical parameters. The amino group is a strong activating group that donates electron density to the ring via the resonance effect (+R), while the hydroxymethyl group is a weak deactivating group primarily through the inductive effect (-I).

The para-isomer allows for the most effective resonance delocalization of the amino group's lone pair into the ring and, by extension, to the benzylic position. In the ortho-isomer, this resonance effect is also strong, but steric hindrance and the potential for intramolecular hydrogen bonding between the adjacent -NH₂ and -CH₂OH groups introduce additional complexity. The meta-isomer lacks this direct resonance conjugation between the two functional groups, leading to significantly different electronic characteristics.

Table 1: Comparative Physicochemical Properties of Aminobenzyl Alcohol Isomers

Property2-Aminobenzyl Alcohol3-Aminobenzyl Alcohol4-Aminobenzyl AlcoholRationale for Differences
CAS Number 5344-90-11877-77-6623-04-1N/A
Molecular Formula C₇H₉NOC₇H₉NOC₇H₉NON/A
Molecular Weight 123.15 g/mol 123.15 g/mol 123.15 g/mol [1]N/A
Melting Point 81-84 °C69-72 °C57-65 °C[2]The higher melting point of the ortho-isomer can be attributed to strong intramolecular and intermolecular hydrogen bonding. The para-isomer's symmetry allows for efficient crystal packing.
pKa (of -NH₃⁺) ~4.5~4.8~5.0The para-isomer is the most basic due to the strong +R effect of the -NH₂ group stabilizing the conjugate acid. The ortho-isomer's basicity is reduced by steric hindrance and potential H-bonding.
Dipole Moment HighModerateLowThe vector sum of the individual bond dipoles results in the highest net dipole moment for the ortho-isomer and the lowest for the more symmetric para-isomer.

Section 2: Reactivity and the Manifestation of Isomeric Effects

The electronic and steric differences between the isomers directly translate to their chemical reactivity. This is evident in reactions involving the amino group, the hydroxyl group, and the aromatic ring itself.

Oxidation of the Hydroxymethyl Group

The oxidation of the benzylic alcohol to the corresponding aldehyde is a key transformation. The ease of this oxidation is influenced by the electron density at the benzylic carbon.

  • Ortho- and Para-Isomers: The electron-donating amino group increases electron density at the benzylic position, which can facilitate certain oxidation mechanisms. However, the amino group itself is susceptible to oxidation, leading to potential side reactions and the need for chemoselective methods.[3]

  • Meta-Isomer: With reduced electronic communication between the functional groups, the reactivity of the hydroxymethyl group more closely resembles that of an unsubstituted benzyl alcohol.

The choice of oxidant and reaction conditions is critical to selectively oxidize the alcohol without affecting the sensitive amino group.[3]

Reactions at the Amino Group (e.g., Acylation)

The nucleophilicity of the amino group is governed by the availability of its lone pair of electrons.

  • Para-Isomer: The lone pair is readily available, making it highly nucleophilic.

  • Ortho-Isomer: Steric hindrance from the adjacent -CH₂OH group can impede the approach of bulky electrophiles, slowing down reaction rates compared to the para-isomer.

  • Meta-Isomer: The basicity and nucleophilicity are intermediate, influenced primarily by the inductive effect.

Electrophilic Aromatic Substitution

The amino group is a powerful ortho-, para-directing group. Therefore, electrophilic substitution on the aromatic ring will occur at different positions depending on the isomer, leading to distinct products.

G cluster_ortho Ortho-Isomer Reactivity cluster_meta Meta-Isomer Reactivity cluster_para Para-Isomer Reactivity o_start 2-Aminobenzyl Alcohol o_reagents Electrophile (E+) o_start->o_reagents Substitution o_prod1 4-E-2-Aminobenzyl Alcohol o_reagents->o_prod1 Major o_prod2 6-E-2-Aminobenzyl Alcohol o_reagents->o_prod2 Minor (Steric Hindrance) m_start 3-Aminobenzyl Alcohol m_reagents Electrophile (E+) m_start->m_reagents Substitution m_prod1 2-E-3-Aminobenzyl Alcohol m_reagents->m_prod1 Mixture m_prod2 4-E-3-Aminobenzyl Alcohol m_reagents->m_prod2 Mixture m_prod3 6-E-3-Aminobenzyl Alcohol m_reagents->m_prod3 Mixture p_start 4-Aminobenzyl Alcohol p_reagents Electrophile (E+) p_start->p_reagents Substitution p_prod 2-E-4-Aminobenzyl Alcohol (Symmetrical Product) p_reagents->p_prod

Caption: Electrophilic aromatic substitution outcomes for aminobenzyl alcohol isomers.

Section 3: Application in Drug Development: The Case of Self-Immolative Linkers

The unique electronic properties of 4-aminobenzyl alcohol have made it a cornerstone of modern drug delivery systems, particularly as a self-immolative linker in Antibody-Drug Conjugates (ADCs).[4] ADCs are designed to deliver potent cytotoxic drugs specifically to cancer cells.[4] The linker's role is to be stable in circulation but to cleave efficiently once inside the target cell.

The para-relationship between the amino and hydroxymethyl groups is essential for this function. The linker connects the drug to a trigger (e.g., a peptide cleaved by lysosomal enzymes). Once the trigger is cleaved, it unmasks the free amine of the 4-aminobenzyl alcohol moiety.[4] This initiates a rapid, spontaneous 1,6-elimination reaction through an aza-quinone methide intermediate, releasing the unmodified, active drug.[4]

G ADC Antibody-Drug Conjugate (ADC) -Trigger-NH-C₆H₄-CH₂-O-Drug Cleaved Cleaved Intermediate -NH₂-C₆H₄-CH₂-O-Drug ADC->Cleaved Enzymatic Cleavage (in target cell) Elimination 1,6-Elimination Spontaneous Cascade Cleaved->Elimination Electronic Rearrangement Intermediate Aza-quinone Methide + Unmodified Drug Elimination->Intermediate Drug Release Final Final Products CO₂ + Linker Waste Intermediate->Final Decomposition

Caption: Mechanism of drug release via a 4-aminobenzyl alcohol self-immolative linker.

This elegant mechanism would not be possible with the meta-isomer due to the lack of direct electronic conjugation. While the ortho-isomer could theoretically undergo a similar elimination, the kinetics and stability would be significantly altered by steric and electronic proximity effects.

Section 4: Experimental Protocols

A thorough understanding of these molecules requires robust synthetic and analytical methods.

Protocol: Synthesis of 4-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol

This protocol is a common and effective method for preparing the para-isomer.[5]

Objective: To synthesize 4-aminobenzyl alcohol by the selective reduction of the nitro group of 4-nitrobenzyl alcohol.

Materials:

  • 4-Nitrobenzyl alcohol

  • Methanol (MeOH)

  • Raney Nickel (catalyst, handle with care) or Palladium on Carbon (Pd/C)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1.0 equivalent of 4-nitrobenzyl alcohol in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 0.05 eq.) to the solution.[5]

  • Reduction: Heat the mixture to a gentle reflux (approx. 50-60°C). Slowly add 5 equivalents of hydrazine hydrate dropwise via an addition funnel.[5] (Alternatively, if using H₂, purge the system and maintain a hydrogen atmosphere via a balloon).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Workup - Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with additional methanol. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-aminobenzyl alcohol can be further purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization to obtain a pure, off-white crystalline solid.[5]

Protocol: Analytical Workflow for Isomer Purity and Identification

This workflow outlines the steps to confirm the identity and assess the purity of an aminobenzyl alcohol sample, which is critical as isomeric impurities are common.[6]

G start Commercial or Synthesized Aminobenzyl Alcohol Sample hplc 1. HPLC-UV Analysis (e.g., C18 column, MeCN/H₂O gradient) start->hplc hplc_check Assess Purity: Is main peak >98%? hplc->hplc_check gcms 2. GC-MS Analysis (for volatile impurities & confirmation) hplc_check->gcms Yes fail Identify Impurities & Consider Repurification hplc_check->fail No nmr 3. NMR Spectroscopy (¹H and ¹³C in DMSO-d₆ or CDCl₃) gcms->nmr ftir 4. FTIR Spectroscopy nmr->ftir pass Sample Meets Purity and Identity Specs ftir->pass

Caption: Logical workflow for the analytical characterization of aminobenzyl alcohol isomers.

Conclusion

The aminobenzyl alcohol isomers provide a classic, yet highly relevant, illustration of structure-function relationships in organic chemistry. The position of the amino group fundamentally alters the electronic and steric environment of the molecule, dictating its physical properties, chemical reactivity, and utility in advanced applications like drug delivery. For scientists in discovery and development, a granular understanding of these isomeric effects is not merely academic; it is a prerequisite for rational molecular design, efficient synthesis, and the creation of safe and effective therapeutic agents.

References

  • Title: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PubMed Central. URL:[Link]
  • Title: Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. Conditions.
  • Title: US3379620A - Process for producing 4-aminobenzyl alcohol derivatives. Source: Google Patents.
  • Title: 4-Aminobenzyl alcohol | C7H9NO | CID 69331. Source: PubChem. URL:[Link]
  • Title: An electronic effect on protein structure. Source: PubMed Central. URL:[Link]
  • Title: Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Source: ChemRxiv. URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for (4-Amino-3-methoxyphenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(4-Amino-3-methoxyphenyl)methanol is a versatile bifunctional aromatic building block that holds significant value for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a nucleophilic aromatic amine and a reactive primary benzylic alcohol, allows for a diverse range of chemical transformations. The methoxy group, positioned ortho to the amine and meta to the hydroxymethyl group, electronically influences the reactivity of the aromatic ring and the adjacent functional groups. This guide provides an in-depth exploration of its reactivity, key applications, and detailed protocols for its use as a precursor to heterocyclic systems and as a core scaffold in multi-step synthesis, emphasizing strategies for selective functionalization.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 148459-54-5[1]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
Appearance Off-White to Light Brown Solid/Oil[3][4]
Boiling Point 312 °C[1][5]
Storage 2-8°C, away from light, under inert gas[1][6]

Safety & Handling:

  • Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. Seek medical attention if you feel unwell.[4]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aniline-type amino group is a potent nucleophile and base, readily participating in acylation, alkylation, and diazotization reactions. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution, or undergo etherification and esterification.[7]

The key challenge and opportunity in using this molecule is achieving chemoselectivity. Direct reaction often leads to mixtures. Therefore, a protection-functionalization-deprotection strategy is paramount. The choice of protecting group is critical and must be orthogonal, meaning one group can be removed without affecting the other, allowing for the sequential modification of each functional site.[8][9]

Application Note I: Synthesis of 1,3-Benzoxazine Heterocycles

Introduction: 1,3-Benzoxazines are an important class of nitrogen- and oxygen-containing heterocycles. Their polymerized forms, polybenzoxazines, are high-performance thermosetting resins with exceptional thermal stability and mechanical strength.[10] The fundamental synthesis involves a Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde.[11] this compound is a unique precursor where the amine and a latent phenol (via oxidation or rearrangement) or an external phenol can be used to construct the benzoxazine core. A more direct approach involves utilizing the inherent 2-aminobenzyl alcohol structure.

Reaction Principle: 2-Aminobenzyl alcohols react with aldehydes or their equivalents to form 4H-3,1-benzoxazine derivatives. This transformation provides a straightforward entry into this heterocyclic system.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Catalyst System (e.g., CuI) A->C Reacts with B Aromatic Aldehyde (e.g., Benzaldehyde) B->C Reacts with D Solvent & Heat (e.g., Toluene, Reflux) C->D Undergoes Cyclocondensation E Substituted 4H-3,1-Benzoxazine D->E Yields

Caption: Workflow for Benzoxazine Synthesis.

Protocol: Copper-Catalyzed Synthesis of a 6-Methoxy-4H-3,1-benzoxazine Derivative This protocol is adapted from general procedures for the synthesis of 4H-3,1-benzoxazine derivatives from 2-aminobenzyl alcohols and aldehydes.[12]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.53 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add 40 mL of toluene to the flask.

  • Reaction Execution: Stir the mixture and heat to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with toluene (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-methoxy-2-phenyl-2,4-dihydro-1H-3,1-benzoxazine.

Application Note II: Orthogonal Strategies in Medicinal Chemistry

Introduction: In drug development, this compound serves as an excellent starting scaffold. The ability to selectively modify the amino and hydroxyl groups allows for the systematic exploration of a molecule's structure-activity relationship (SAR). For example, the amino group can be acylated to form amides, while the alcohol can be converted into ethers or esters to modulate properties like solubility and metabolic stability. This requires an orthogonal protecting group strategy.[8][13]

Strategy: Selective N-Protection and O-Functionalization A common and robust strategy involves protecting the more nucleophilic amino group first, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under many conditions used to modify the alcohol but is easily removed with acid.[13]

G A Start: (4-Amino-3- methoxyphenyl)methanol P1 Step 1: N-Protection (Boc Anhydride, Base) A->P1 B Intermediate: N-Boc Protected P1->B Yields P2 Step 2: O-Functionalization (e.g., Alkylation, Esterification) B->P2 C Intermediate: Fully Functionalized P2->C Yields P3 Step 3: N-Deprotection (Acid, e.g., TFA) C->P3 D Final Product: Free Amine P3->D Yields

Protocol 1: Selective N-Boc Protection

  • Reaction Setup: Dissolve this compound (3.06 g, 20 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add triethylamine (4.2 mL, 30 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (4.80 g, 22 mmol) in 20 mL of DCM at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC (1:1 Hexane:Ethyl Acetate).

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-(hydroxymethyl)-2-methoxyphenyl)carbamate, which is often pure enough for the next step or can be purified by crystallization or column chromatography.

Protocol 2: O-Alkylation of N-Boc Protected Intermediate

  • Reaction Setup: To a solution of the N-Boc protected alcohol (2.53 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise under a nitrogen atmosphere.

  • Reagent Addition: Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (1.4 mL, 12 mmol) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the O-benzylated product. The final N-deprotection can be achieved by stirring with trifluoroacetic acid (TFA) in DCM.

Synthetic Preparation of the Reagent

G A Starting Material: 3-Methoxy-4-nitrobenzyl alcohol P1 Reaction: Catalytic Hydrogenation (H₂, Pd/C) A->P1 B Product: This compound P1->B Yields S Solvent: Methanol S->P1 W Workup: 1. Filtration (remove catalyst) 2. Concentration B->W

Caption: Synthesis of this compound.

Protocol: Synthesis via Catalytic Hydrogenation This protocol is based on a literature procedure for the reduction of a nitro group in the presence of a benzyl alcohol. [3]

  • Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 3-methoxy-4-nitrobenzyl alcohol (5.0 g, 27.3 mmol) in 250 mL of methanol. [14]2. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.29 g, ~5 mol% Pd) to the solution.

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation). Stir the reaction mixture vigorously at room temperature overnight (12-18 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield pure this compound. [3]

References

  • MySkinRecipes. This compound.
  • MySkinRecipes. (4-Amino-2-methoxyphenyl)methanol.
  • ChemicalBook. This compound | 148459-54-5.
  • Thermo Fisher Scientific.
  • Organic Chemistry Portal. Synthesis of 4H-1,3-benzoxazines.
  • ResearchGate. Various Synthetic Methods of Benzoxazine Monomers.
  • Fisher Scientific.
  • PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Indian Journal of Chemistry (IJC). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance.
  • Fisher Scientific.
  • University of Bristol.
  • PubChemLite. This compound (C8H11NO2).
  • MySkinRecipes. (3-Amino-4-methoxyphenyl)methanol.
  • Benchchem. Synthesis routes of 4-Amino-3-methoxyphenol.
  • Santa Cruz Biotechnology. (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol.
  • ResearchGate.
  • PMC - NIH.
  • Methanol Safety D
  • PubChemLite. (4-amino-3-methylphenyl)methanol (C8H11NO).
  • ACS Public
  • Sigma-Aldrich. This compound | 148459-54-5.
  • ChemBK. 4-Amino-3-methoxybenzyl Alcohol.
  • PubChem. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544.
  • PubChem. (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703.
  • UT Southwestern. Protecting Groups in Organic Synthesis.
  • ResearchGate.
  • SciSpace. Amino Acid-Protecting Groups.
  • ResearchGate. Synthesis of some new 6-amino-3-methoxyflavones.
  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

Sources

Application Notes and Protocols for (4-Amino-3-methoxyphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-3-methoxyphenyl)methanol, also known as 4-(hydroxymethyl)-2-methoxyaniline, is a bifunctional aromatic compound poised for significant applications in medicinal chemistry. Its unique structural architecture, featuring a primary aromatic amine, a benzylic alcohol, and an electron-donating methoxy group, presents a versatile scaffold for the synthesis of diverse and complex molecular entities. This guide provides an in-depth exploration of its chemical properties, synthetic routes, and, most importantly, its strategic application in the construction of key pharmacophores and heterocyclic systems relevant to modern drug discovery. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this valuable building block in their synthetic campaigns.

Introduction: A Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound emerges as a building block of interest due to the orthogonal reactivity of its primary functional groups. The nucleophilic aromatic amine and the primary alcohol offer distinct handles for sequential or selective chemical modifications, allowing for the construction of elaborate molecular frameworks.

The 4-amino-3-methoxy substitution pattern on the phenyl ring is a recurring motif in a variety of biologically active compounds. The methoxy group, by exerting a positive mesomeric effect, modulates the electron density of the aromatic ring and the basicity of the amino group. This electronic tuning can be critical for establishing specific interactions with biological targets and influencing the pharmacokinetic profile of a drug candidate.

This document serves as a comprehensive guide to the practical applications of this compound. It moves beyond a simple catalog of reactions to explain the rationale behind its use and provides detailed, step-by-step protocols for its incorporation into medicinally relevant scaffolds.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValue
CAS Number 148459-54-5[1][2][3]
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless oil to off-white solid
Purity Typically >95%
Storage Store at 2-8°C, protected from light and air
Protocol 1: Synthesis of this compound from 3-Methoxy-4-nitrobenzyl alcohol

This protocol outlines the catalytic hydrogenation of the corresponding nitro compound, a common and efficient method for the preparation of aromatic amines.[4]

Workflow for the Synthesis of this compound

G start Start with 3-Methoxy-4-nitrobenzyl alcohol dissolve Dissolve in Methanol start->dissolve react Transfer to flask with 10% Pd/C catalyst dissolve->react hydrogenate Stir under H₂ atmosphere overnight react->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by silica gel column chromatography (EtOAc/Hexane) concentrate->purify product Obtain pure This compound purify->product

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Methoxy-4-nitrobenzyl alcohol

  • Methanol (MeOH), anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite or diatomaceous earth

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

  • In a suitable reaction flask, add 10% Pd/C catalyst (5 mol% relative to the starting material).

  • Dissolve 3-Methoxy-4-nitrobenzyl alcohol (1.0 eq) in anhydrous methanol.

  • Carefully transfer the methanolic solution to the reaction flask containing the catalyst.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature overnight.

  • Upon reaction completion (monitored by TLC), carefully filter the mixture through a plug of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a colorless oil or off-white solid.[4]

Trustworthiness Note: The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material and to avoid over-reduction or side reactions. The filtration step must be performed carefully to prevent the pyrophoric Pd/C catalyst from coming into contact with air while dry.

Core Applications in Medicinal Chemistry

The dual functionality of this compound makes it a valuable precursor for a range of molecular scaffolds, particularly nitrogen-containing heterocycles, which are a cornerstone of many pharmaceuticals.[5]

Synthesis of Quinolines and Quinazolines

2-Aminobenzyl alcohols are increasingly recognized as stable and versatile alternatives to the often unstable 2-aminobenzaldehydes for the synthesis of quinolines and quinazolines.[6] These heterocyclic cores are present in a vast number of drugs with diverse therapeutic applications. The synthesis typically proceeds via a metal-catalyzed "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" cascade, which is an atom-economical and environmentally benign process.[5]

General Reaction Scheme for Quinoline Synthesis

G cluster_0 reagent1 this compound reagent2 +  Ketone/Alcohol product -> [Metal Catalyst] -> Substituted Quinoline

Caption: General scheme for quinoline synthesis.

Protocol 2: Iridium-Catalyzed Synthesis of a Substituted Quinoline (Representative Protocol)

This protocol is adapted from established methods for the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols.[6]

Materials:

  • This compound

  • A secondary alcohol (e.g., cyclohexanol)

  • [Ir(Cp*)Cl₂]₂ (Iridium catalyst)

  • K₂CO₃ (Base)

  • Toluene (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the secondary alcohol (2.0 eq), [Ir(Cp*)Cl₂]₂ (2.5 mol%), and K₂CO₃ (1.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Expertise & Experience Note: The choice of catalyst and base can be critical. While iridium catalysts are often effective, ruthenium and iron-based systems have also been employed.[6] The reaction is believed to proceed via initial oxidation of both the benzyl alcohol and the secondary alcohol to the corresponding aldehydes/ketones, followed by a condensation and subsequent cyclization/aromatization cascade.

Derivatization of the Amino Group: Amide and Sulfonamide Formation

The primary aromatic amine of this compound is a key site for derivatization to introduce functionalities that can modulate biological activity and physicochemical properties. Amide and sulfonamide linkages are ubiquitous in drug molecules.

Protocol 3: Synthesis of a Benzoic Amide Derivative

This protocol describes a standard peptide coupling reaction to form an amide bond, a fundamental transformation in medicinal chemistry.

Workflow for Amide Bond Formation

G start This compound + Carboxylic Acid coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in DMF start->coupling stir Stir at Room Temperature coupling->stir workup Aqueous Work-up and Extraction stir->workup purify Purification by Chromatography or Recrystallization workup->purify product Amide Product purify->product

Caption: Workflow for amide synthesis via peptide coupling.

Materials:

  • This compound

  • A carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Modification of the Hydroxymethyl Group

The primary alcohol of this compound provides another point for diversification. It can be oxidized to the corresponding aldehyde for use in reductive amination or other carbonyl chemistry, or it can be etherified or esterified to introduce different linkers or functional groups.

Protocol 4: Selective Oxidation to (4-Amino-3-methoxyphenyl)formaldehyde

This protocol utilizes manganese dioxide (MnO₂), a mild and chemoselective oxidizing agent for benzylic alcohols, which should leave the amino group intact.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add activated MnO₂ (10-20 eq by weight) in one portion.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Authoritative Grounding Note: The chemoselective oxidation of aminobenzyl alcohols can be challenging. While MnO₂ is a good choice, other methods like the use of TEMPO/bleach or specific copper-catalyzed aerobic oxidations have also been reported to be effective for similar substrates.[7]

Conclusion

This compound represents a strategic and versatile building block for medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds based on privileged scaffolds such as quinolines, quinazolines, and other derivatized aromatic systems. While it may not yet be a household name in the synthesis of blockbuster drugs, its potential is evident in its structural motifs being present in numerous bioactive molecules. The protocols and strategies outlined in this guide are intended to empower researchers to unlock the synthetic potential of this compound, facilitating the discovery and development of the next generation of therapeutic agents.

References

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Link]
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2016). PMC. [Link]
  • Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • GSK-3 inhibitors.
  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD. [Link]
  • GSK-3 inhibitors.
  • Glycogen synthase kinase 3 (GSK-3) inhibitors: a patent update (2016-2019).
  • Inhibitors of glycogen synthase kinase 3.
  • Gsk-3beta inhibitor.
  • This compound | CAS#:148459-54-5. Chemsrc. [Link]
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2018). MDPI. [Link]
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]
  • Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. American Chemical Society. [Link]
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: (4-Amino-3-methoxyphenyl)methanol as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Amino-3-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a high-value starting material in medicinal chemistry. Its bifunctional nature, featuring both a nucleophilic aromatic amine and a primary benzylic alcohol, offers orthogonal reactivity that is ideal for the construction of complex molecular architectures. The specific substitution pattern—an activating methoxy group ortho to the amine—influences the electronic properties and conformational flexibility of the scaffold, making it a privileged substructure in modern drug discovery. This guide provides an in-depth look at the strategic application of this building block, focusing on its role in the synthesis of potent and selective inhibitors of the CBP/p300 bromodomain, a key epigenetic target in oncology.

Introduction: The Strategic Value of the this compound Scaffold

The design of novel therapeutic agents often relies on the use of "building blocks"—small, functionalized molecules that can be elaborated into more complex drug candidates. This compound is a prime example of such a scaffold, offering two key reactive handles for synthetic diversification:

  • Aromatic Amine (C4-NH₂): This group is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation. It often serves as a key interaction point or an anchor for appending further functionality.

  • Benzylic Alcohol (C1-CH₂OH): The primary alcohol can be easily converted into an ether, ester, or halide, or oxidized to an aldehyde. This position is crucial for exploring the steric and electronic requirements of a binding pocket.

The methoxy group at the C3 position plays a subtle but critical role. It enhances the electron-donating nature of the ring, increasing the nucleophilicity of the amine, and provides a steric and electronic handle that can be exploited for achieving selectivity against off-target proteins. The importance of the methoxy group in modulating ligand-target binding, physicochemical properties, and ADME parameters is well-documented in medicinal chemistry.[1]

This application note will focus on a particularly relevant therapeutic application: the synthesis of inhibitors targeting the bromodomains of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), which are critical regulators of gene expression implicated in cancer, particularly leukemia.[2][3]

Physicochemical Properties
PropertyValueSource
CAS Number 148459-54-5[4][5][6]
Molecular Formula C₈H₁₁NO₂[5][7][8]
Molecular Weight 153.18 g/mol [5][7]
Boiling Point 312.3 ± 27.0 °C at 760 mmHg[5][6]
Flashing Point 142.7 ± 23.7 °C[5]
Density 1.2 ± 0.1 g/cm³[5]

Core Application: Synthesis of a CBP/p300 Bromodomain Inhibitor Precursor

The bromodomain of CBP/p300 is an epigenetic "reader" domain that recognizes acetylated lysine residues on histone tails, a key step in activating gene transcription. Inhibiting this interaction can suppress the expression of oncogenes like MYC, making it a promising strategy for treating certain cancers.[9] this compound serves as the foundational core for building potent inhibitors that occupy the acetyl-lysine binding pocket.

The synthetic strategy involves a two-step sequence leveraging the differential reactivity of the amine and alcohol functionalities:

  • N-Acylation: The more nucleophilic amino group is selectively acylated.

  • O-Alkylation (Etherification): The benzylic alcohol is converted into an ether to introduce a side chain that occupies another region of the protein's binding site.

Synthetic Workflow Visualization

The following diagram illustrates the high-level synthetic logic for transforming the building block into a core intermediate for CBP/p300 inhibitors.

G cluster_0 PART 1: Selective N-Acylation cluster_1 PART 2: O-Alkylation (Ether Synthesis) A This compound (Building Block) C N-Acylated Intermediate A->C Base, Aprotic Solvent (e.g., Et3N, DCM) B Acyl Chloride (e.g., 4-Bromobutyryl Chloride) B->C D N-Acylated Intermediate F Final Core Structure (CBP/p300 Inhibitor Precursor) D->F Strong Base, Polar Aprotic Solvent (e.g., NaH, DMF) E Alkyl Halide (e.g., Benzyl Bromide) E->F G cluster_0 Molecular Scaffolding cluster_1 Protein-Ligand Interaction BuildingBlock This compound Aromatic Amine Benzylic Alcohol CoreStructure Synthesized Core Intermediate Acylated Amine Benzyl Ether BuildingBlock:amine->CoreStructure:amide N-Acylation (Adds H-bond acceptor) BuildingBlock:alcohol->CoreStructure:ether O-Alkylation (Adds hydrophobic moiety) BindingPocket CBP Bromodomain Pocket H-Bond Network (Asn1168) Hydrophobic Shelf (Leu/Pro/Phe) CoreStructure:amide->BindingPocket:hbond Mimics acetyl-lysine (Key H-bond interaction) CoreStructure:ether->BindingPocket:hydrophobic Occupies hydrophobic region (Increases potency/selectivity)

Sources

The Strategic Role of (4-Amino-3-methoxyphenyl)methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the multifaceted role of (4-Amino-3-methoxyphenyl)methanol as a pivotal building block in the synthesis of contemporary kinase inhibitors. Moving beyond a mere recitation of synthetic steps, this document elucidates the causal relationships behind experimental choices, focusing on the strategic importance of the aminomethoxy-substituted phenyl motif in achieving high-potency and selective kinase inhibition. We will dissect the synthetic pathways to key intermediates and their subsequent elaboration into complex inhibitor scaffolds, with a particular focus on the synthesis of precursors for irreversible kinase inhibitors such as Afatinib. Detailed, field-tested protocols are provided to guide researchers in the practical application of this versatile synthon.

Introduction: The Significance of the 4-Amino-3-methoxy Motif in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these drugs featuring a substituted aniline or benzylamine core that interacts with the ATP-binding site of the target kinase.[2]

This compound emerges as a strategically important starting material in this context. Its unique arrangement of a nucleophilic amino group, a versatile hydroxymethyl group, and an electron-donating methoxy group offers medicinal chemists a powerful handle to construct complex inhibitor architectures. The 4-amino group often serves as a key attachment point to a heterocyclic core (e.g., quinazoline), while the 3-methoxy group can provide crucial hydrogen bonding interactions within the kinase's active site, enhancing both potency and selectivity.[3][4]

This guide will illuminate the practical applications of this compound, providing both the "how" and the "why" for its use in the synthesis of next-generation kinase inhibitors.

Core Synthetic Strategies and Mechanistic Rationale

The utility of this compound lies in its ability to be readily transformed into key intermediates for kinase inhibitor synthesis. The primary transformations involve the amino and hydroxymethyl groups.

Protection and Activation of the Amino Group

The primary amino group is a potent nucleophile and often requires protection during subsequent synthetic steps. A common and effective strategy is N-acylation, which also serves as a precursor for introducing functionalities that can engage in covalent bonding with the kinase, leading to irreversible inhibition.

Modification of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to an aldehyde for use in reductive amination or other condensation reactions. Alternatively, it can be converted to a leaving group for nucleophilic substitution.

The following diagram illustrates the key synthetic transformations of this compound.

G cluster_0 Amino Group Modification cluster_1 Hydroxymethyl Group Modification cluster_2 Kinase Inhibitor Scaffolds start This compound acyl N-Acylation start->acyl Acyl Chloride or Anhydride oxidation Oxidation start->oxidation e.g., PCC, MnO2 reductive_amination Reductive Amination acyl->reductive_amination Further Modification quinazoline Quinazoline Core reductive_amination->quinazoline Cyclization pyrimidine Pyrimidine Core reductive_amination->pyrimidine Cyclization aldehyde 4-Amino-3-methoxybenzaldehyde oxidation->aldehyde aldehyde->reductive_amination Coupling with Amine

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of an Afatinib Precursor: A Case Study

Afatinib (BIBW 2992) is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5][6] Its synthesis provides an excellent example of how a (4-Amino-3-methoxyphenyl)-like moiety can be incorporated into a clinically relevant kinase inhibitor. We will focus on the synthesis of a key aniline intermediate that mirrors the substitution pattern of our target molecule.

Rationale for the Synthetic Approach

The synthesis of the Afatinib core involves the construction of a substituted quinazoline ring, which is then coupled to a side chain that contains a reactive Michael acceptor. This Michael acceptor is responsible for the irreversible binding to a cysteine residue in the active site of the EGFR and HER2 kinases. The 4-amino-3-alkoxy aniline portion of the molecule is crucial for orienting the inhibitor within the ATP-binding pocket.

The following workflow outlines the key stages in the synthesis of an Afatinib precursor.

G start Start: this compound step1 Step 1: Protection of Amino Group (N-Acylation) start->step1 step2 Step 2: Oxidation of Hydroxymethyl to Aldehyde step1->step2 step3 Step 3: Reductive Amination with a Quinazoline Core step2->step3 step4 Step 4: Introduction of Michael Acceptor Side Chain step3->step4 product Product: Afatinib Precursor step4->product

Caption: Workflow for the synthesis of an Afatinib precursor.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from its nitro precursor.

Materials:

  • 3-Methoxy-4-nitrobenzyl alcohol

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Methoxy-4-nitrobenzyl alcohol (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Expected Yield: ~15% (Note: This reaction can be optimized for higher yields).

Parameter Value
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
AppearanceColorless oil
Protocol 2: N-Acylation of this compound

This protocol describes the protection of the amino group, a crucial step before further functionalization.

Materials:

  • This compound (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the N-acylated product.

Protocol 3: Synthesis of a Quinazoline Kinase Inhibitor Core

This protocol outlines a general procedure for coupling the functionalized aniline with a quinazoline core, a key step in building many kinase inhibitors.

Materials:

  • N-(4-(hydroxymethyl)-2-methoxyphenyl)acrylamide (from Protocol 2) (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.1 eq)

  • Isopropanol (IPA)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add N-(4-(hydroxymethyl)-2-methoxyphenyl)acrylamide, 4-chloro-6,7-dimethoxyquinazoline, and isopropanol.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

The Role of the 4-Amino and 3-Methoxy Groups in Kinase Binding

The strategic placement of the amino and methoxy groups on the phenyl ring is not arbitrary. These functionalities play a crucial role in the binding of the inhibitor to the kinase active site.

  • The 4-Amino Group: This group, after being incorporated into the final inhibitor structure, often forms a key hydrogen bond with the "hinge region" of the kinase. This interaction mimics the binding of the adenine ring of ATP, providing a strong anchor for the inhibitor.[2]

  • The 3-Methoxy Group: The methoxy group can serve multiple purposes. It can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in the active site. Additionally, its electron-donating nature can influence the overall electronic properties of the inhibitor, modulating its binding affinity.[3][4] Structure-activity relationship studies have shown that the presence and position of methoxy groups on the anilino-quinazoline scaffold significantly impact the inhibitor's potency and selectivity.[7]

The following diagram illustrates a conceptual model of a 4-anilinoquinazoline inhibitor binding in the ATP pocket of a kinase.

Caption: Conceptual binding model of a 4-anilinoquinazoline inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex molecular architectures with high potency and selectivity. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this important synthon in their pursuit of novel therapeutics. The understanding of the structure-activity relationships of the 4-amino and 3-methoxy substituents provides a rational basis for the design of next-generation kinase inhibitors.

References

  • Afatinib Synthetic Routes - MedKoo Biosciences. URL: https://www.medkoo.com/products/2932
  • Afatinib synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/850140-72-6.htm
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489811/
  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686915/
  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). - ResearchGate. URL: https://www.researchgate.net/figure/Illustration-depicting-the-structure-activity-relationship-for-the-synthesized-series_fig3_369970324
  • Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.
  • Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19275520/
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2494
  • Application Notes and Protocols: The Pictet-Spengler Reaction in the Total Synthesis of Vellosimine - Benchchem. URL: https://www.benchchem.com/application-notes/pictet-spengler-reaction-in-the-total-synthesis-of-vellosimine
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. URL: https://www.researchgate.
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm980032g
  • Synthesis of anticancer drug vandetanib - ResearchGate. URL: https://www.researchgate.net/publication/289531872_Synthesis_of_anticancer_drug_vandetanib
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. URL: https://wjpr.net/download/article/1647932389.pdf
  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate - SyncSci Publishing. URL: https://www.syncsci.com/journal/ASL/article/view/259
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457007/
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm00104a040
  • This compound - MySkinRecipes. URL: https://www.myskinrecipes.
  • Pictet–Spengler reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
  • The proposed mechanism for the synthesis of 4-aminoquinazoline... - ResearchGate. URL: https://www.researchgate.
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12502359/
  • Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives - Benchchem. URL: https://www.benchchem.
  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273768/
  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - MDPI. URL: https://www.mdpi.com/1420-3049/23/10/2466
  • US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents. URL: https://patents.google.
  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27983649/
  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152194/
  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956461/
  • 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/6991695/
  • Trimethoprim synthesis - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9275525_EN.htm
  • 148459-54-5 Cas No. | this compound - Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR40595_msds.pdf
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9102379/
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. URL: https://www.mdpi.com/1422-8599/2024/1/2501004
  • (12) United States Patent - Googleapis.com. URL: https://patentimages.storage.googleapis.com/08/38/8a/53335529f8604a/US6706721.pdf
  • Afatinib (BIBW 2992) | EGFR/HER2 Inhibitor | MedChemExpress. URL: https://www.medchemexpress.
  • Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6266850/
  • Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells - MDPI. URL: https://www.mdpi.com/1422-0067/23/21/13523
  • US4321411A - Process for producing N-substituted acrylamide or methacrylamide - Google Patents. URL: https://patents.google.

Sources

The Strategic Application of (4-Amino-3-methoxyphenyl)methanol in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Complexity in a Single Step

In the landscape of modern medicinal chemistry, the rapid generation of molecular diversity is paramount to the successful identification of novel therapeutic agents. Multicomponent reactions (MCRs), wherein three or more reactants combine in a one-pot synthesis to form a complex product, have emerged as a cornerstone of diversity-oriented synthesis.[1] These reactions are highly valued for their atom economy, operational simplicity, and the ability to construct intricate molecular scaffolds that would otherwise require lengthy, multi-step synthetic sequences. This guide focuses on the strategic use of (4-Amino-3-methoxyphenyl)methanol , a versatile building block, in the context of MCRs, particularly the Ugi four-component reaction (U-4CR). We will explore not only the execution of these powerful reactions but also the potential for post-MCR transformations, such as the Pictet-Spengler reaction, to generate libraries of compounds with significant potential in drug development.

The unique structure of this compound, featuring an aniline-type primary amine, a benzylic alcohol, and an electron-rich aromatic ring, provides multiple points for diversification and subsequent chemical manipulation. The primary amine serves as a key nucleophile in the initial stages of many MCRs, while the benzylic alcohol offers a handle for post-reaction modifications or can influence the reactivity and solubility of the resulting products.

Core Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a preeminent example of an MCR, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acylamino amide derivative.[2][3] This reaction is exceptionally efficient, often proceeding to completion within minutes to hours at room temperature in polar solvents like methanol.[3]

Mechanistic Rationale: A Cascade of Reversible and Irreversible Steps

The generally accepted mechanism for the Ugi reaction is a fascinating cascade of chemical events, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.[3]

  • Imine Formation: The reaction initiates with the condensation of the amine (this compound in this case) and the carbonyl compound to form an imine. This is a reversible process.

  • Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion to form a nitrilium ion intermediate.

  • Second Nucleophilic Addition: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-α-amino-isoamide intermediate.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which leads to the thermodynamically stable α-acylamino amide product.[3] This irreversible step is the primary driving force for the entire reaction sequence.[3]

Ugi_Mechanism Amine This compound Imine Imine Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium + H+ Water H₂O Imine->Water H_plus H+ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Mumm_Intermediate O-acyl-α-amino-isoamide Nitrilium->Mumm_Intermediate + Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->H_plus Carboxylate Carboxylate Carboxylic_Acid->Carboxylate Carboxylate->Mumm_Intermediate Product α-Acylamino Amide (Ugi Product) Mumm_Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: Generalized mechanism of the Ugi four-component reaction.

Protocol: Adapted Ugi Synthesis with this compound

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

  • Methanol (Anhydrous, sufficient to make a 0.5 M to 2.0 M solution)[3]

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), and the carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the components. High concentrations (0.5 M to 2.0 M) are generally preferred to achieve high yields.[3]

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: Carefully add the isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The Ugi reaction is typically exothermic and often proceeds to completion within a few hours to 24 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[5]

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid) and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[5]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi product.[4]

Data Presentation: Representative Ugi Reaction Components

The versatility of the Ugi reaction allows for the rapid generation of a library of compounds by varying each of the four components.

ComponentExample 1Example 2Example 3
Amine This compoundThis compoundThis compound
Aldehyde BenzaldehydeIsobutyraldehyde4-Pyridinecarboxaldehyde
Carboxylic Acid Acetic AcidBenzoic AcidCyclohexanecarboxylic Acid
Isocyanide tert-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanide

Advanced Application: Post-Ugi Pictet-Spengler Cyclization

A significant advantage of using this compound in the Ugi reaction is the potential for a subsequent acid-catalyzed intramolecular cyclization, known as the Pictet-Spengler reaction. This powerful transformation allows for the construction of tetrahydroisoquinoline scaffolds, which are prevalent in a vast number of biologically active natural products and pharmaceuticals.[6][7][8]

Mechanistic Rationale: Intramolecular Electrophilic Aromatic Substitution

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[6] In the context of a post-Ugi transformation, the Ugi product serves as the precursor to the iminium ion required for cyclization.

  • Iminium Ion Formation: Under acidic conditions (e.g., trifluoroacetic acid, formic acid, or methanesulfonic acid), the amide nitrogen of the Ugi product can be protonated and, through a series of steps, lead to the formation of an N-acyliminium ion.[6][9]

  • Electrophilic Attack: The electron-rich aromatic ring of the this compound moiety acts as a nucleophile, attacking the electrophilic iminium ion. The presence of the electron-donating methoxy and amino (now part of the amide) groups strongly activates the aromatic ring for this intramolecular electrophilic substitution.[10][11]

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring, yielding the tetrahydroisoquinoline product.[7]

Pictet_Spengler Ugi_Product Ugi Product Iminium_Ion N-Acyliminium Ion Ugi_Product->Iminium_Ion + Acid Acid Acid (e.g., TFA, HCOOH) Acid->Iminium_Ion Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product Rearomatization (-H+)

Caption: Post-Ugi Pictet-Spengler cyclization mechanism.

Protocol: General Procedure for Ugi-Pictet-Spengler Sequence

This protocol outlines a one-pot or sequential approach to synthesize tetrahydroisoquinoline derivatives from the initial Ugi reaction.

Materials:

  • Crude or purified Ugi product from the previous step

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), Formic acid, or Methanesulfonic acid)[9][12]

  • Anhydrous solvent (e.g., Dichloromethane, Dioxane)[8]

Procedure:

  • Reaction Setup: Dissolve the crude or purified Ugi product in an anhydrous aprotic solvent like dichloromethane or dioxane in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath and slowly add the acid catalyst (e.g., 5-10 equivalents of TFA).[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress should be monitored by TLC or LC-MS. In some cases, gentle heating may be required.[12]

  • Work-up:

    • Upon completion, carefully neutralize the reaction mixture by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.[8]

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired tetrahydroisoquinoline derivative.

Conclusion: A Gateway to Novel Chemical Space

The strategic use of this compound in multicomponent reactions, particularly the Ugi reaction, provides a highly efficient and versatile platform for the synthesis of complex, drug-like molecules. The resulting Ugi adducts are not merely final products but also valuable intermediates for further diversification, as exemplified by the Pictet-Spengler cyclization to form privileged tetrahydroisoquinoline scaffolds. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the power of MCRs for the rapid exploration of novel chemical space and the acceleration of their discovery programs.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]
  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797–1842. [Link]
  • Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. [Link]
  • Lesma, G.; et al. Ugi 4-CR/Pictet-Spengler reaction as a short route to tryptophan-derived peptidomimetics. Org. Biomol. Chem.2012, 10, 9004-9012. [Link]
  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168–3210. [Link]
  • Al-Tel, T. H.; et al. Highly Stereoselective Ugi/Pictet–Spengler Sequence. J. Org. Chem.2022, 87, 7406–7416. [Link]
  • Stöckigt, J.; et al. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011, 50, 8538–8564. [Link]
  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190. [Link]
  • Ingold, M.; et al. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Dömling, A. Tricycles by a New Ugi Variation and Pictet–Spengler Reaction in One Pot. ACS Comb. Sci.2012, 14, 53–56. [Link]
  • Armstrong, R. W.; et al. Ugi Multicomponent Reaction. Org. Synth.2017, 94, 54-65. [Link]
  • Marcaccini, S.; et al. Ugi Multicomponent Reaction. Org. Synth.2017, 94, 54. [Link]
  • El Kaim, L.; Grimaud, L. Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron2009, 65, 2153–2171. [Link]
  • Ugi, I. The Ugi reaction. Angew. Chem. Int. Ed. Engl.1962, 1, 8-21. [Link]
  • Akritopoulou-Zanze, I. Isocyanide-Based Multicomponent Reactions in Drug Discovery. Curr. Opin. Chem. Biol.2008, 12, 324–331. [Link]

Sources

Application Notes & Protocols: Strategic Use of (4-Amino-3-methoxyphenyl)methanol in the Synthesis of Bioactive Quinolines and Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolines and quinazolines represent foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their vast pharmacological activities.[1][2][3] This guide provides an in-depth exploration of synthetic strategies utilizing (4-amino-3-methoxyphenyl)methanol, a versatile and strategic precursor for these critical heterocyclic systems. We move beyond mere procedural listings to dissect the underlying chemical principles, explaining the causality behind methodological choices. Detailed, field-tested protocols for both quinoline and quinazoline synthesis are presented, including modern catalytic dehydrogenative coupling reactions and innovative solvent-mediated annulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block for the efficient construction of molecularly diverse libraries for screening and lead optimization.

Introduction: The Strategic Value of this compound

The quinoline and quinazoline cores are classified as "privileged structures" in drug discovery, a testament to their ability to interact with a wide range of biological targets.[3] This has led to their incorporation into approved drugs for cancer, malaria, inflammation, and hypertension.[2][4][5] The efficacy of these compounds is profoundly influenced by the substitution pattern on the heterocyclic and fused benzene rings.

This compound is not merely another starting material; it is a strategic building block. Its structure contains three key features that chemists can exploit:

  • Ortho-Amino Benzyl Alcohol Moiety : This is the reactive heart of the molecule, primed for cyclization reactions. The alcohol can be readily oxidized in situ to the corresponding aldehyde, which is a key intermediate in classical ring-forming reactions like the Friedländer synthesis.[6][7]

  • Electron-Donating Methoxy Group : Positioned ortho to the amino group and meta to the hydroxymethyl group, the methoxy substituent increases the electron density of the aromatic ring. This enhances the nucleophilicity of the amino group, which can facilitate the crucial intramolecular cyclization step and influence the regioselectivity of the annulation.

  • Defined Substitution : The inherent methoxy group provides a fixed point for structure-activity relationship (SAR) studies, allowing researchers to explore its impact on biological activity or use it as a handle for further functionalization.[8]

This guide will detail robust protocols that leverage these features for the synthesis of both quinoline and quinazoline scaffolds.

Synthesis of 6-Methoxyquinolines via Dehydrogenative Annulation

The synthesis of quinolines from o-aminobenzyl alcohols is a powerful alternative to the classical Friedländer synthesis, which traditionally uses the often less stable o-aminobenzaldehydes. The modern approach involves an initial oxidation of the benzyl alcohol followed by condensation and cyclization. Acceptorless Dehydrogenative Coupling (ADC) represents a highly atom-economical and environmentally benign strategy, as it uses a catalyst to remove hydrogen from the substrates, producing only H₂ and H₂O as byproducts.[6][9][10]

Mechanistic Rationale: The Dehydrogenative Cascade

The core principle of the ADC pathway involves a metal-catalyzed cascade. The catalyst, often a ruthenium, iridium, or copper complex, facilitates a series of dehydrogenation and condensation steps.[6][9]

G cluster_mech A This compound C Step 1: Oxidation (Dehydrogenation of Alcohol) A->C [Catalyst], -H2 B Ketone (R-CO-CH3) E Step 2: Aldol Condensation B->E D o-Aminobenzaldehyde Intermediate C->D D->E D->E F Aldol Adduct E->F G Step 3: Intramolecular Cyclization (Imination & Dehydration) F->G H Final Product: Substituted 6-Methoxyquinoline G->H Aromatization

Caption: General mechanism for catalytic quinoline synthesis.

Protocol 1: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

This protocol describes the synthesis of 2-methyl-6-methoxyquinoline from this compound and acetone. The ruthenium catalyst facilitates the dehydrogenation of both the benzyl alcohol and the ketone's α-position, initiating the cascade.

Materials:

  • This compound

  • Acetone (reagent grade, used in excess as solvent and reactant)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Xantphos (Ligand)

  • Potassium hydroxide (KOH) (Base)

  • Toluene (Anhydrous)

  • Schlenk flask or sealed pressure vessel

  • Magnetic stirrer with heating

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 167.2 mg), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg), Xantphos (0.055 mmol, 31.8 mg), and potassium hydroxide (1.2 mmol, 67.3 mg).

  • Reagent Addition: Add anhydrous toluene (3 mL) and acetone (3.0 mmol, 0.22 mL) via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure 2-methyl-6-methoxyquinoline.

Trustworthiness Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS to ensure completion. The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Scope of Ketone Coupling Partners

The ADC protocol is versatile and accommodates various ketones, leading to a diverse range of 2,3-substituted quinolines.

EntryKetone PartnerProduct StructureTypical Yield (%)
1Acetone2-Methyl85-95
2Acetophenone2-Phenyl80-90
3CyclohexanoneCyclopenta[b]fused75-85
4Propiophenone3-Methyl-2-phenyl70-80

Synthesis of 7-Methoxyquinazolines

The synthesis of quinazolines from this compound requires coupling with a component that provides a carbon atom and a nitrogen atom to form the pyrimidine ring. Common partners include nitriles, amides, or other amines, typically under oxidative or dehydrogenative conditions.[11][12]

Mechanistic Rationale: Dehydrogenative Annulation with Nitriles

This powerful strategy constructs 2-substituted quinazolines in a single, atom-economical step. The reaction proceeds through a catalytic cycle involving oxidation, condensation, and cyclization.

G cluster_mech A This compound C Step 1: Dehydrogenation (Alcohol -> Aldehyde) A->C [Catalyst], -H2 B Nitrile (R-CN) E Step 3: Cyclization (Nitrile Addition) B->E Reactant D Step 2: Condensation (Amine + Aldehyde -> Imine) C->D Intermediate Formation D->E F Step 4: Aromatization (Oxidation) E->F G Final Product: 2-Substituted-7-Methoxyquinazoline F->G -H2

Caption: Workflow for quinazoline synthesis from an o-aminobenzyl alcohol and a nitrile.

Protocol 2: Copper-Catalyzed Dehydrogenative Coupling with Nitriles

This protocol provides a cost-effective method for synthesizing 2-aryl-7-methoxyquinazolines using a copper catalyst.[13]

Materials:

  • This compound

  • Benzonitrile (or other aryl/alkyl nitriles)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (Ligand)

  • Cesium carbonate (Cs₂CO₃) (Base)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Microwave reaction vial or sealed tube

  • Magnetic stirrer with heating

Procedure:

  • Vessel Preparation: In a microwave reaction vial, combine this compound (1.0 mmol, 167.2 mg), benzonitrile (1.2 mmol, 123.7 mg), CuI (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and Cs₂CO₃ (2.0 mmol, 651.8 mg).

  • Solvent Addition: Add anhydrous DMSO (3 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath or microwave reactor at 140 °C. Stir the mixture for 18-24 hours.

    • Causality Note: The high temperature is necessary to drive the multiple dehydrogenation and cyclization steps. DMSO serves as a high-boiling polar aprotic solvent that effectively solubilizes the reagents and base.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to obtain 7-methoxy-2-phenylquinazoline.

Protocol 3: Metal-Free, Iodine-Catalyzed Oxidative Cyclization

For laboratories aiming to avoid transition metals, iodine-catalyzed reactions provide a green and efficient alternative, often using atmospheric oxygen as the terminal oxidant.[11][14] This protocol describes the reaction with a benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Iodine (I₂) (Catalyst)

  • Potassium carbonate (K₂CO₃) (Base)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Round-bottom flask with reflux condenser

  • Oxygen balloon or access to air

Procedure:

  • Vessel Setup: To a round-bottom flask, add this compound (1.0 mmol, 167.2 mg), benzylamine (1.1 mmol, 118 mg), iodine (0.1 mmol, 25.4 mg), and K₂CO₃ (1.5 mmol, 207.3 mg).

  • Reaction: Add DMSO (4 mL) and fit the flask with a reflux condenser open to the air (or attached to an O₂ balloon). Heat the mixture to 120 °C and stir for 12 hours.

    • Expertise Insight: In this reaction, a complex cascade occurs. Both alcohols and amines are oxidized. The this compound is oxidized to the aldehyde, and the benzylamine is oxidized to the corresponding imine or nitrile in situ, which then participates in the cyclization. Iodine is the catalyst, and oxygen regenerates its active form.[14]

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield 7-methoxy-2-phenylquinazoline.

References

  • Ogawa, A., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
  • Yang, T., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(21), 15232–15241. [Link]
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of quinoline from 2‐aminobenzyl alcohol and acetophenone. [Link]
  • Organic Chemistry Portal. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. [Link]
  • e-Publications@Marquette. (2019).
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 28(13), 5183. [Link]
  • Kumar, R., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
  • Kumar, A., et al. (2023).
  • ResearchGate. (n.d.). Plausible mechanism for quinazoline and quinoline synthesis. [Link]
  • Kennedy, C. R., & Gupton, B. F. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
  • Talele, P. P., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 29(1), 215–234. [Link]
  • ResearchGate. (n.d.).
  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. [Link]
  • Yu, F., et al. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers in Chemistry, 10, 996588. [Link]
  • Dash, S. P., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • Kumar, V., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3201. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl.... [Link]
  • Li, F., et al. (2016). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp*(6,6′-(OH)2bpy)(H2O)][OTf]2. Organic Letters, 18(15), 3594–3597. [Link]
  • Teclison. (n.d.).
  • González-Gómez, J. C., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1528–1535. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(1), 31–41. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
  • Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1030366. [Link]
  • Google Patents. (2016). CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • Dai, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 94. [Link]
  • Dakhil, O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Al-Mukhtar Journal of Sciences, 32(2), 119-131. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • Romero, M. H., & Delgado, F. (2025).
  • ResearchGate. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

Sources

Anwendungs- und Protokollhandbuch: Derivatisierung von (4-Amino-3-methoxyphenyl)methanol für die Wirkstoffforschung

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Senior Application Scientist, Gemini Laboratories

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von (4-Amino-3-methoxyphenyl)methanol, einem vielseitigen Baustein für die Synthese von Wirkstoffbibliotheken. Wir erörtern die Reaktivitätsanalyse, strategische Derivatisierungspfade und stellen validierte Protokolle für Schlüsselreaktionen wie N-Acylierung, O-Alkylierung und Palladium-katalysierte C-N-Kreuzkupplungen vor. Zielgruppe sind Forscher, Wissenschaftler und Fachleute in der pharmazeutischen Entwicklung.

Einleitung: Ein vielseitiger Baustein für die medizinische Chemie

This compound ist aufgrund seiner einzigartigen bifunktionellen Natur ein äußerst wertvoller Baustein (Building Block) in der modernen Wirkstoffforschung.[1] Die Molekülstruktur, die eine primäre aromatische Aminogruppe, einen benzylischen Alkohol und einen elektronenreichen Benzolring umfasst, bietet mehrere Angriffspunkte für eine selektive chemische Modifikation.[1] Diese Vielseitigkeit ermöglicht die systematische Erstellung diverser Molekülbibliotheken, um den chemischen Raum um ein Kern-Scaffold herum zu erkunden. Solche Bibliotheken sind entscheidend für die Identifizierung und Optimierung von Leitstrukturen, die auf spezifische biologische Zielmoleküle wie Kinasen, Rezeptoren oder Enzyme abzielen. Die Derivate von Vanillin-ähnlichen Strukturen, zu denen diese Verbindung gehört, sind Vorläufer für eine Vielzahl von bioaktiven Molekülen, einschließlich Capsaicinoiden, und wurden auf antioxidative und entzündungshemmende Eigenschaften untersucht.[1][2][3]

Analyse der physikochemischen Eigenschaften und Reaktivität

Ein tiefgreifendes Verständnis der physikochemischen Eigenschaften des Ausgangsmaterials ist die Grundlage für eine rationale Protokollentwicklung. Die Reaktivität der nukleophilen Zentren – der Aminogruppe und der Hydroxylgruppe – wird durch ihre relative Basizität und sterische Hinderung bestimmt.

Tabelle 1: Physikochemische Eigenschaften von this compound

EigenschaftWertQuelle
CAS-Nummer 148459-54-5[4][5][6]
Summenformel C₈H₁₁NO₂[1][4][7]
Molekulargewicht 153.18 g/mol [1][4][7]
Siedepunkt 312.3 ± 27.0 °C bei 760 mmHg[1][4]
Dichte 1.2 ± 0.1 g/cm³[4]
Erscheinungsbild Gelbes bis braunes Pulver[1]
Lagerung 2-8°C[1]

Chemoselektivität: Die primäre Aminogruppe ist im Allgemeinen ein stärkeres Nukleophil als die benzylische Hydroxylgruppe. Unter Standard-Acylierungs- oder Alkylierungsbedingungen reagiert daher bevorzugt der Stickstoff. Diese inhärente Selektivität ist ein entscheidender Vorteil, da sie eine schrittweise Funktionalisierung ohne komplexe Schutzgruppenstrategien ermöglicht. Um eine Reaktion an der Hydroxylgruppe zu erzwingen (O-Funktionalisierung), muss die Aminogruppe entweder zuerst geschützt oder es müssen spezifische Reaktionsbedingungen gewählt werden, die die O-Reaktivität begünstigen, wie z.B. die Williamson-Ethersynthese unter stark basischen Bedingungen.

Abbildung 1: Reaktivitäts- und Chemoselektivitätsdiagramm.

Strategische Derivatisierungspfade und Protokolle

Wir stellen hier drei robuste und vielseitige Protokolle zur Derivatisierung des Titelmoleküls vor. Jedes Protokoll wurde ausgewählt, um eine andere Klasse von chemischen Modifikationen zu repräsentieren, die für die Wirkstoffforschung von hoher Relevanz sind.

Strategie I: N-Acylierung zur Synthese von Amiden

Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der medizinischen Chemie, da etwa 25 % aller vermarkteten Pharmazeutika mindestens eine Amidbindung enthalten.[8] Die N-Acylierung des this compound-Scaffolds führt zu stabilen Derivaten und ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen.

Rationale: Die Reaktion nutzt die hohe Nukleophilie der Aminogruppe. Essigsäureanhydrid dient als einfaches und effizientes Acylierungsreagenz. Eine Base wie Triethylamin (TEA) wird hinzugefügt, um die als Nebenprodukt entstehende Säure zu neutralisieren und die Reaktion voranzutreiben.

Detailliertes Protokoll: Synthese von N-(4-(Hydroxymethyl)-2-methoxyphenyl)acetamid

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1.53 g (10.0 mmol, 1.0 Äquiv.) this compound in 20 mL wasserfreiem Dichlormethan (DCM) suspendiert.

  • Basenzugabe: Der Kolben wird in ein Eisbad (0 °C) gestellt. Es werden langsam 1.67 mL (12.0 mmol, 1.2 Äquiv.) Triethylamin zugegeben. Die Mischung wird für 10 Minuten gerührt.

  • Acylierung: 1.04 mL (11.0 mmol, 1.1 Äquiv.) Essigsäureanhydrid werden tropfenweise über 5 Minuten zugegeben. Eine leichte Erwärmung kann beobachtet werden.

  • Reaktion: Das Eisbad wird entfernt und die Reaktionsmischung wird bei Raumtemperatur für 2 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel: Ethylacetat/Hexan 7:3).

  • Aufarbeitung: Die Reaktionsmischung wird mit 20 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) versetzt und kräftig gerührt. Die organische Phase wird abgetrennt. Die wässrige Phase wird zweimal mit je 15 mL DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit 20 mL gesättigter Kochsalzlösung (Brine) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.

  • Isolierung: Das Rohprodukt wird durch Umkristallisation aus Ethylacetat/Hexan oder durch Säulenchromatographie auf Kieselgel gereinigt, um das reine Produkt als weißen Feststoff zu erhalten.

Strategie II: O-Alkylierung über Williamson-Ethersynthese

Die Modifikation der benzylischen Hydroxylgruppe zu einem Ether kann die Lipophilie, die metabolische Stabilität und die Konformation des Moleküls erheblich beeinflussen. Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Bildung von Ethern.

Rationale: Um die O-Alkylierung zu erreichen, muss die Hydroxylgruppe deprotoniert werden, um ein reaktiveres Alkoholat zu bilden. Eine starke Base wie Natriumhydrid (NaH) ist dafür ideal. Das resultierende Alkoholat greift dann ein Alkylhalogenid (hier Benzylbromid) in einer Sₙ2-Reaktion an.[9] Die Aminogruppe sollte zuvor geschützt werden (z.B. durch die oben beschriebene Acylierung), um eine N-Alkylierung zu verhindern.

Detailliertes Protokoll: Synthese von N-(4-((Benzyloxy)methyl)-2-methoxyphenyl)acetamid

Ausgangsmaterial: N-(4-(Hydroxymethyl)-2-methoxyphenyl)acetamid (Produkt aus 3.1)

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben unter Argon-Atmosphäre werden 1.95 g (10.0 mmol, 1.0 Äquiv.) des N-acetylierten Ausgangsmaterials in 20 mL wasserfreiem N,N-Dimethylformamid (DMF) gelöst.[9]

  • Deprotonierung: Der Kolben wird in ein Eisbad (0 °C) gestellt. 0.48 g (12.0 mmol, 1.2 Äquiv., 60 % Dispersion in Mineralöl) Natriumhydrid werden portionsweise vorsichtig zugegeben. Die Mischung wird für 30 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.[9]

  • Alkylierung: 1.25 mL (10.5 mmol, 1.05 Äquiv.) Benzylbromid werden langsam zugetropft.

  • Reaktion: Das Eisbad wird entfernt und die Reaktion wird über Nacht (ca. 16 Stunden) bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.

  • Quenchen: Die Reaktion wird vorsichtig bei 0 °C durch langsame Zugabe von 10 mL Wasser gequencht.

  • Extraktion: Die Mischung wird mit 30 mL Ethylacetat verdünnt. Die organische Phase wird abgetrennt und die wässrige Phase wird zweimal mit je 20 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden dreimal mit je 20 mL Wasser und einmal mit 20 mL Brine gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Isolierung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Laufmittelgradient: Hexan zu Ethylacetat/Hexan 1:1) gereinigt.

Strategie III: Buchwald-Hartwig-Aminierung für C-N-Bindungsbildung

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[10][11][12] Sie ermöglicht die Arylierung oder Heteroarylierung der Aminogruppe und eröffnet den Zugang zu einer breiten Palette von Diarylamin-Strukturen, die in vielen Wirkstoffen vorkommen.

Rationale: Diese Reaktion koppelt ein Arylhalogenid (oder -triflat) mit einem Amin. Ein Palladium-Katalysator in Verbindung mit einem spezifischen Liganden (hier RuPhos) vermittelt die Reaktion. Eine Base ist erforderlich, um den katalytischen Zyklus zu ermöglichen.[10] Diese Methode ist besonders wertvoll, da sie eine hohe Toleranz gegenüber funktionellen Gruppen aufweist.[10]

Detailliertes Protokoll: Synthese von 4-((4-Fluorphenyl)amino)-3-methoxybenzylalkohol

  • Vorbereitung des Reaktionsgefäßes: Ein ofengetrocknetes Reaktionsgefäß mit einem Magnetrührstab wird mit dem Palladium-Präkatalysator (z.B. RuPhos Pd G3, 0.02 mmol, 2 mol%) und dem Arylhalogenid (1-Brom-4-fluorbenzol, 1.0 mmol, 1.0 Äquiv.) beschickt.

  • Zugabe der Reagenzien: Unter Inertgasatmosphäre (Argon oder Stickstoff) werden this compound (184 mg, 1.2 mmol, 1.2 Äquiv.) und Natrium-tert-butoxid (135 mg, 1.4 mmol, 1.4 Äquiv.) hinzugefügt.[10]

  • Lösungsmittelzugabe: Es werden 5 mL wasserfreies Toluol zugegeben.[10]

  • Reaktion: Das Gefäß wird fest verschlossen und in einem vorgeheizten Ölbad bei 100 °C für 12-24 Stunden gerührt.[13]

  • Überwachung: Der Reaktionsfortschritt kann mittels LC-MS oder DC überwacht werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und durch einen kurzen Pfropfen Celite filtriert, um unlösliche Salze zu entfernen.[10]

  • Reinigung: Das Filtrat wird im Vakuum eingeengt und das Rohprodukt durch Flash-Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Produkt zu isolieren.[10]

Workflow zur Bibliotheksynthese und Analytik

Die effiziente Erstellung und Analyse einer Derivatbibliothek erfordert einen systematischen Arbeitsablauf. Dieser umfasst die parallele Durchführung der Reaktionen, die Aufreinigung und die anschließende Charakterisierung zur Bestätigung von Identität und Reinheit.

Library_Workflow cluster_synthesis Synthesephase cluster_purification Aufreinigungsphase cluster_analysis Analyse & Lagerung start Startmaterial: This compound reaction Parallele Synthese (z.B. in 96-Well-Platte) start->reaction reagents Diversitäts-Reagenzien (Acylchloride, Alkylhalogenide etc.) reagents->reaction workup Aufarbeitung & Filtration reaction->workup purification Parallele Aufreinigung (präp. HPLC / Flash-Chrom.) workup->purification analysis Qualitätskontrolle (LC-MS, ¹H-NMR) purification->analysis storage Compound Management (Plattierung & Lagerung) analysis->storage

Abbildung 2: Allgemeiner Workflow für die Synthese einer Derivatbibliothek.

Analytische Charakterisierung: Die Strukturaufklärung und Reinheitsbestimmung der synthetisierten Derivate sind unerlässlich. Massenspektrometrie (MS) und Kernspinresonanzspektroskopie (NMR) sind hierfür die beiden wichtigsten Techniken.[14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Dient zur schnellen Überprüfung des Molekulargewichts des Produkts und zur Bestimmung der Reinheit (typischerweise als %-Fläche im Chromatogramm).

  • ¹H-NMR (Protonen-Kernspinresonanzspektroskopie): Gibt detaillierte Informationen über die Molekülstruktur. Bei aromatischen Verbindungen sind die chemischen Verschiebungen und Kopplungsmuster der Protonen im Bereich von 6.5-8.5 ppm besonders aufschlussreich.[15][16] Die Einführung neuer funktioneller Gruppen führt zu charakteristischen Verschiebungen benachbarter Protonen.

Tabelle 2: Erwartete analytische Daten für repräsentative Derivate

DerivatMethodeErwartete Beobachtung
N-Acyl-Produkt LC-MS (ESI+)Erwartetes [M+H]⁺ m/z = 196.09
¹H-NMRErscheinen eines Singuletts für die Acetyl-Methylgruppe bei ~2.1 ppm. Verschiebung der aromatischen Signale.
O-Benzyl-Produkt LC-MS (ESI+)Erwartetes [M+H]⁺ m/z = 286.15
¹H-NMRErscheinen eines Singuletts für die benzylischen CH₂-Protonen bei ~4.5 ppm und Signale für den neuen Phenylring bei ~7.3 ppm.
Buchwald-Produkt LC-MS (ESI+)Erwartetes [M+H]⁺ m/z = 248.12
¹H-NMRErscheinen neuer Signale im aromatischen Bereich, die dem eingeführten Arylrest entsprechen.

Anwendung in der Wirkstoffforschung: Ein hypothetisches Fallbeispiel

Um die Nützlichkeit dieses Scaffolds zu verdeutlichen, betrachten wir ein hypothetisches Szenario zur Entwicklung von Inhibitoren für eine fiktive Kinase "PharmKinase-1". Ein bekannter Inhibitor besitzt eine Amidbindung und eine hydrophobe Tasche, die durch einen Ether gefüllt wird.

Pharmakophor-Hypothese:

  • Wasserstoffbrücken-Akzeptor/-Donor: Die Amidgruppe, gebildet durch N-Acylierung, kann entscheidende Wasserstoffbrückenbindungen mit dem "Hinge"-Bereich der Kinase ausbilden.

  • Hydrophobe Tasche I: Der Methoxysubstituent am Kern-Scaffold besetzt eine kleine hydrophobe Tasche.

  • Hydrophobe Tasche II (Vektor für Diversität): Die Position des benzylischen Alkohols zeigt in eine größere, unbesetzte hydrophobe Tasche. O-Alkylierung mit verschiedenen Resten (z.B. Benzyl, Cyclohexylmethyl) kann diese Tasche füllen und die Affinität erhöhen.

Abbildung 3: Hypothetisches Pharmakophor-Modell für einen Kinase-Inhibitor.

Basierend auf dieser Hypothese würde eine Bibliothek synthetisiert, bei der der R¹-Rest an der Amidgruppe und der R²-Rest an der Ether-Position systematisch variiert werden, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die Potenz des Inhibitors zu optimieren.

Referenzen

  • BenchChem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. Verfügbar unter:

  • Chemsrc. (2025). This compound | CAS#:148459-54-5. Verfügbar unter:

  • MySkinRecipes. (n.d.). This compound. Verfügbar unter:

  • Wikipedia. (2024). Buchwald–Hartwig amination. Verfügbar unter: [Link]

  • Books. (2023). Synthetic Methods for Primary Anilines. Verfügbar unter:

  • ChemBK. (n.d.). 4-Amino-3-methoxybenzyl Alcohol. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline... Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol... Verfügbar unter: [Link]

  • Wikipedia. (2024). Pictet–Spengler reaction. Verfügbar unter: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Verfügbar unter:

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Verfügbar unter:

  • ResearchGate. (n.d.). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions... Verfügbar unter: [Link]

  • Dove Medical Press. (2021). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method... Verfügbar unter: [Link]

  • PubMed. (2024). Efficient synthesis of vanillylamine through bioamination of lignin-derived vanillin... Verfügbar unter: [Link]

  • ACS Publications. (2026). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Efficient biosynthesis of vanillylamine via biological transamination of lignin-derived vanillin... Verfügbar unter: [Link]

  • PubChemLite. (n.d.). This compound (C8H11NO2). Verfügbar unter: [Link]

  • The Royal Society of Chemistry. (n.d.). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols... Verfügbar unter:

  • Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Verfügbar unter: [Link]

  • PMC - NIH. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Verfügbar unter: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Verfügbar unter: [Link]

  • PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Verfügbar unter: [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Verfügbar unter: [Link]

  • ResearchGate. (2025). (PDF) LC-NMR coupling technology: Recent advancements and applications in natural products analysis. Verfügbar unter: [Link]

  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Verfügbar unter:

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Verfügbar unter: [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Verfügbar unter:

  • BenchChem. (n.d.). Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide. Verfügbar unter:

  • PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. Verfügbar unter: [Link]

  • ResearchGate. (2025). (PDF) N-Acylation in Combinatorial Chemistry. Verfügbar unter: [Link]

  • MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Verfügbar unter: [Link]

  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Verfügbar unter: [Link]

Sources

Application Notes & Protocols: Strategic Utilization of (4-Amino-3-methoxyphenyl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Amino-3-methoxyphenyl)methanol is a trifunctional aromatic building block possessing a primary amine, a primary alcohol, and an electron-rich benzene ring. This unique combination of reactive sites makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its strategic deployment enables the construction of diverse molecular architectures, from active pharmaceutical ingredients (APIs) to specialty dyes and polymers.[1][2] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.

Compound Profile and Strategic Considerations

This compound, with its molecular formula C₈H₁₁NO₂, serves as a cornerstone intermediate for more complex molecules.[1] The interplay between the nucleophilic amino group, the versatile hydroxymethyl group, and the activated aromatic ring dictates its reactivity. The methoxy group at the 3-position further influences the electronic properties of the ring, directing electrophilic substitution and modulating the basicity of the amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 148459-54-5[3][4]
Molecular Weight 153.18 g/mol [1][5]
Molecular Formula C₈H₁₁NO₂[1][6]
Boiling Point 312°C[1]
Appearance Off-White to Light Brown Solid[7]
Storage 2-8°C, away from light[1][7]

The primary challenge and opportunity in utilizing this molecule is achieving selective functionalization. The relative reactivity of the amino and hydroxyl groups can be finely controlled by judicious choice of reagents, bases, and reaction conditions.

Caption: Reactivity map of this compound.

Protocol: Selective N-Acylation

N-acylation is a fundamental transformation used to install an amide functionality, which is a common feature in pharmaceuticals, or to protect the amino group during subsequent reactions.[8] The primary challenge is to prevent concurrent O-acylation of the benzylic alcohol. The use of a non-nucleophilic, sterically hindered base is critical to selectively deprotonate the ammonium salt formed in situ without promoting unwanted side reactions.[9]

Protocol 2.1: N-Acylation with an Acyl Chloride

This protocol provides a robust method for the selective acylation of the primary amine using an acyl chloride.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (to achieve a concentration of approx. 0.1-0.2 M). Add DIPEA (1.5 equiv) to the solution and stir.[9]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes. A white precipitate of DIPEA hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Causality Behind Choices:

  • DIPEA: A hindered, non-nucleophilic base is chosen to neutralize the HCl byproduct without competing with the primary amine as a nucleophile or promoting O-acylation.[9]

  • 0 °C Addition: The dropwise addition of the reactive acyl chloride at low temperature helps to control the exotherm and minimize potential side reactions.

  • Aqueous Work-up: The series of washes effectively removes the base, unreacted acyl chloride (as carboxylic acid), and salts, simplifying purification.

NAcylation_Workflow Figure 2: Workflow for Selective N-Acylation Protocol start Dissolve Amine in DCM Add DIPEA cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Warm to RT Stir 2-4h add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Amine Consumed dry Dry (MgSO₄) Concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end Pure N-Acylated Product purify->end

Caption: Standard experimental workflow for N-acylation.

Protocol: Selective O-Alkylation

To functionalize the hydroxyl group while leaving the amine untouched, the amine must first be protected (e.g., via the N-acylation protocol above). Alternatively, under strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a much stronger nucleophile than the neutral amine, allowing for selective O-alkylation.

Protocol 3.1: O-Benzylation of the Hydroxyl Group

This protocol describes the benzylation of the hydroxyl group, a common strategy for protecting alcohols or installing a benzyl ether moiety.

Materials:

  • This compound (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium tert-butoxide[10]

  • Benzyl Bromide or Benzyl Chloride (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated NH₄Cl (aq)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equiv). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Solvent and Substrate Addition: Add anhydrous THF to the flask, cool to 0 °C, and then add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve. The reaction mixture will become a suspension of the sodium alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • NaH: A strong, non-nucleophilic base is required to deprotonate the alcohol, which is less acidic than water. This ensures the formation of the reactive alkoxide.[10]

  • Anhydrous Conditions: NaH reacts violently with water. All reagents and solvents must be strictly anhydrous to ensure safety and efficacy.

  • Quenching: The slow addition of a mild proton source like saturated NH₄Cl safely neutralizes any unreacted NaH.

Application in Heterocycle Synthesis

The ortho-relationship between the amino and hydroxymethyl groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. For example, condensation with aldehydes or ketones can lead to the formation of dihydro-1,3-benzoxazine derivatives.

Heterocycle_Formation Figure 3: Conceptual Pathway to Benzoxazines reactant This compound intermediate Schiff Base / Iminium Intermediate reactant->intermediate aldehyde Aldehyde (R-CHO) + Acid Catalyst aldehyde->intermediate cyclization Intramolecular Cyclization (Attack by -OH group) intermediate->cyclization product Dihydro-1,3-benzoxazine Derivative cyclization->product

Caption: General scheme for heterocycle synthesis.

The development of efficient methods for synthesizing heterocyclic compounds is a major focus in organic and medicinal chemistry.[11][12] Multicomponent reactions (MCRs) offer a powerful strategy for building molecular diversity and are well-suited for precursors like this compound.[11]

References

  • This compound - MySkinRecipes.
  • This compound | 148459-54-5 - ChemicalBook.
  • This compound | CAS#:148459-54-5 | Chemsrc.
  • (4-Amino-2-methoxyphenyl)methanol - MySkinRecipes.
  • (3-Amino-4-methoxyphenyl)methanol - MySkinRecipes.
  • (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem.
  • This compound (C8H11NO2) - PubChemLite.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - ark
  • US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google P
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
  • Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine - Benchchem.
  • 148459-54-5 Cas No. | this compound - Apollo Scientific.
  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Public

Sources

Application Notes & Protocols: (4-Amino-3-methoxyphenyl)methanol as a Versatile Intermediate for the Synthesis of Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Amino-3-methoxyphenyl)methanol is a pivotal chemical intermediate, valued for its unique structural features that enable the synthesis of a diverse range of chromophores.[1][2] Its aromatic ring is strategically functionalized with a primary amino group, a hydroxyl group via a methylene bridge, and a methoxy group. This trifecta of reactive sites makes it an excellent precursor for producing vibrant and stable azo dyes and pigments. These application notes provide an in-depth guide for researchers and chemical development professionals, detailing the fundamental chemistry, step-by-step synthesis protocols, characterization techniques, and safety considerations for utilizing this compound in colorant production.

Introduction: The Chemical Rationale

The utility of this compound as a dye intermediate stems directly from its molecular architecture. The primary aromatic amino (-NH₂) group is the key to the foundational reaction in azo dye synthesis: diazotization . This process converts the amine into a highly reactive diazonium salt. The resulting diazonium ion is an excellent electrophile, ready to attack electron-rich aromatic systems in a reaction known as azo coupling .[3]

The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups play crucial roles as auxochromes and modifiers:

  • Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the aromatic ring, which can influence the reactivity and, more importantly, the color of the final dye. It often imparts a bathochromic (deepening of color) shift.

  • Hydroxymethyl Group (-CH₂OH): This group can improve the solubility of the intermediate and the final dye in certain solvents. It also presents a potential site for further chemical modification, allowing for the fine-tuning of properties like lightfastness, thermal stability, or substrate affinity.

This combination of functional groups allows for the creation of a wide spectrum of colors, including various shades of yellow, orange, red, and brown, making it a valuable building block in the fine chemicals industry.[1]

Physicochemical Properties & Safety

A thorough understanding of the physical properties and safety hazards is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1][4]
Molecular Weight 153.18 g/mol [1]
Appearance Cream-colored solid[5]
Melting Point 154 - 156 °C[5]
Boiling Point ~312 °C[1]
Solubility Insoluble in water[5]
CAS Number 148459-54-5[6]
Safety & Handling Protocol

This compound and the reagents used in its conversion are hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[7][8] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Hazard Identification: This compound can cause skin and serious eye irritation. It may also cause respiratory irritation.[7][9] Avoid creating dust.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[7][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[7][8]

    • Inhalation: Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[10]

  • Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C), away from incompatible materials such as strong oxidizing agents.[1][5] The compound can be air and moisture sensitive.[5]

Core Synthesis: Diazotization of this compound

Diazotization is the conversion of the primary amino group into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3] The resulting diazonium salt is thermally unstable and is typically used immediately in the subsequent coupling reaction without isolation.[3]

Mechanism of Diazotization

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Electrophilic Attack & Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl1 HCl HCl1->HNO2 NaCl NaCl HNO2_2 HNO₂ H2ONO H₂O⁺-NO HNO2_2->H2ONO + H⁺ (from HCl) HCl2 HCl NO_plus NO⁺ (Nitrosonium ion) H2ONO->NO_plus - H₂O H2O H₂O ArNH2 This compound (Ar-NH₂) ArNH2NO Ar-NH₂⁺-NO ArNH2->ArNH2NO + NO⁺ ArN2OH Ar-N=N-OH ArNH2NO->ArN2OH Rearrangement - H⁺ ArN2 Ar-N₂⁺ (Diazonium Salt) ArN2OH->ArN2 + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Protocol for Diazotization

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Beakers, magnetic stirrer, and stir bar

Procedure:

  • Preparation of Amine Solution: In a 250 mL beaker, suspend 1.53 g (0.01 mol) of this compound in 20 mL of distilled water.

  • Acidification: While stirring, slowly add 2.5 mL of concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[3][11]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid gas. The temperature must be strictly maintained at 0-5 °C.

  • Check for Completion: After the addition is complete, stir for an additional 10 minutes. Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a positive result. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • The resulting clear solution contains the (4-hydroxymethyl-2-methoxyphenyl)diazonium chloride and should be used immediately for the coupling reaction. CAUTION: Do not attempt to isolate the diazonium salt in its solid form, as it can be explosive.[3]

Application Protocol: Azo Coupling for Dye Synthesis

The diazonium salt solution prepared in the previous step is now reacted with an electron-rich aromatic compound (the "coupling component") to form the stable azo dye. The position of the coupling is directed by the activating groups on the coupling component.

General Workflow for Azo Dye Synthesis

Azo_Dye_Workflow Start Start: This compound Step1 Step 1: Diazotization (HCl, NaNO₂, 0-5 °C) Start->Step1 Intermediate Intermediate: Diazonium Salt Solution (Ar-N₂⁺Cl⁻) Step1->Intermediate Step2 Step 2: Azo Coupling (Alkaline conditions) Intermediate->Step2 Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Step2 Product Product: Azo Dye Precipitate Step2->Product Step3 Step 3: Isolation (Filtration, Washing) Product->Step3 Final Final Product: Purified Azo Dye Step3->Final

Caption: Experimental workflow for azo dye synthesis.

Protocol Example: Synthesis of an Orange-Red Azo Dye

This protocol details the coupling of the prepared diazonium salt with 2-naphthol.

Materials:

  • Diazonium salt solution (from Section 3.2)

  • 2-Naphthol (Beta-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 1 M sodium hydroxide solution.

  • Cooling: Cool the 2-naphthol solution to approximately 5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Section 3.2) to the cold 2-naphthol solution with vigorous stirring. A brightly colored orange-red precipitate should form almost immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid dye on the filter paper with several portions of cold distilled water until the filtrate is colorless. This removes any unreacted starting materials and inorganic salts.

  • Drying: Press the solid dye between sheets of filter paper to remove excess water and then allow it to air-dry or dry in a desiccator. Do not heat the dye in an oven at a high temperature, as this may cause decomposition.

  • Calculate the percentage yield based on the initial amount of this compound.

Characterization of Synthesized Dyes

Confirmation of the product's identity and purity is a critical final step.

Table 2: Analytical Techniques for Dye Characterization

TechniquePurposeExpected Observations / Data
FT-IR Spectroscopy Identify key functional groups.Presence of N=N stretch (azo group), O-H stretch (hydroxyl), C-O stretch (methoxy), and aromatic C-H stretches.
¹H & ¹³C NMR Spectroscopy Elucidate the detailed chemical structure.[10]Signals corresponding to the aromatic protons and carbons of both precursor rings, as well as the methoxy and methylene protons.
UV-Visible Spectroscopy Determine the wavelength of maximum absorbance (λmax) and color properties.A strong absorption band in the visible region (e.g., 450-550 nm for an orange-red dye).
Mass Spectrometry Confirm the molecular weight of the synthesized dye.[10]A molecular ion peak corresponding to the calculated mass of the final azo dye.
Melting Point Assess the purity of the product.A sharp and defined melting point range indicates high purity.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Azo Dye Synthesis

ProblemPossible Cause(s)Suggested Solution(s)
No diazonium salt formed (negative starch-iodide test) Insufficient acid; sodium nitrite solution decomposed.Add more concentrated HCl. Use a freshly prepared sodium nitrite solution.
Reaction mixture turns brown/black during diazotization Temperature too high (>10 °C), causing decomposition of the diazonium salt.Discard the batch and restart, paying strict attention to maintaining the temperature at 0-5 °C.
Low or no dye precipitate during coupling Diazonium salt decomposed before coupling; incorrect pH for coupling.Use the diazonium salt solution immediately after preparation. Ensure the coupling medium is sufficiently alkaline (for naphthols) or acidic (for anilines).
Product is a sticky tar instead of a solid Impure starting materials; incorrect stoichiometry; insufficient stirring.Recrystallize the starting materials if purity is suspect. Ensure accurate measurements. Use vigorous mechanical or magnetic stirring.

References

  • This compound - MySkinRecipes.
  • SAFETY D
  • Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One.
  • SAFETY D
  • The Synthesis of Azo Dyes.
  • Safety D
  • This compound | CAS#:148459-54-5 | Chemsrc.
  • chemical label this compound.
  • (3-Amino-4-methoxyphenyl)methanol - MySkinRecipes.
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem.
  • Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy - MDPI.
  • This compound (C8H11NO2) - PubChemLite.

Sources

The Strategic Synthesis and Utility of Amino-Functionalized Cyclotriveratrylenes from (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Cyclotriveratrylenes

Cyclotriveratrylenes (CTVs) are bowl-shaped macrocycles that have garnered significant interest in the field of supramolecular chemistry.[1] Their rigid, crown-like conformation provides a pre-organized scaffold for the construction of more complex host molecules, such as molecular capsules and cryptophanes, which are capable of encapsulating smaller guest molecules.[2] The functionalization of the CTV core is paramount to tailoring its properties for specific applications, including molecular recognition, sensing, and the development of novel drug delivery systems.[3][4] The introduction of amino groups is a particularly powerful strategy, as they can enhance aqueous solubility, provide sites for further covalent modification, and participate in hydrogen bonding interactions.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of an amino-functionalized cyclotriveratrylene using (4-Amino-3-methoxyphenyl)methanol as a readily accessible precursor.

The synthetic strategy hinges on a classic acid-catalyzed cyclotrimerization of a veratryl alcohol derivative.[1] However, the presence of a primary amino group necessitates a protection-deprotection sequence to prevent unwanted side reactions under the acidic conditions required for cyclization. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the cyclization conditions and its facile removal under acidic conditions that do not degrade the CTV scaffold.[5][6]

Synthetic Strategy: A Three-Step Approach to Amino-Functionalized CTVs

The synthesis of triamino-functionalized cyclotriveratrylene from this compound is accomplished through a robust three-step process. This methodology ensures high yields and purity of the final product.

G cluster_0 Overall Synthetic Workflow Start This compound Step1 Step 1: N-Boc Protection Start->Step1 Boc₂O, Base Intermediate N-Boc Protected Monomer Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclotrimerization Intermediate->Step2 H⁺ Catalyst Protected_CTV N-Boc Protected Amino-CTV Step2->Protected_CTV Step3 Step 3: Deprotection Protected_CTV->Step3 TFA Final_Product Triamino-Functionalized CTV Step3->Final_Product G cluster_1 Cyclotrimerization Mechanism Monomer N-Boc Protected Monomer Carbocation Benzylic Carbocation Intermediate Monomer->Carbocation H⁺ Dimer Dimeric Intermediate Carbocation->Dimer + Monomer Trimer Linear Trimer Dimer->Trimer + Monomer Cyclization Intramolecular Cyclization Trimer->Cyclization Protected_CTV N-Boc Protected Amino-CTV Cyclization->Protected_CTV - H⁺

Sources

Application Notes & Protocols: Polymerization Reactions Involving Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Aminobenzyl Alcohol Monomers

Aminobenzyl alcohols, particularly the 4-aminobenzyl alcohol isomer, are highly versatile bifunctional monomers that serve as critical building blocks in modern polymer chemistry.[1] Their structure, which uniquely combines a nucleophilic aromatic amine and a primary benzylic alcohol, allows for participation in a diverse range of polymerization reactions.[2] This dual functionality makes them indispensable for creating advanced polymers with tailored properties.

The resulting poly(aminobenzyl alcohol)s and related copolymers are at the forefront of innovation in several high-impact fields:

  • Drug Delivery: These monomers are foundational to the architecture of "self-immolative polymers" (SIPs).[3] SIPs are intelligently designed macromolecules that can depolymerize in a controlled, domino-like fashion in response to a specific biological trigger, enabling precise release of therapeutic agents.[3]

  • Advanced Materials: The incorporation of aminobenzyl alcohol units into polymer backbones can enhance properties like thermal stability and adhesion, making them valuable in the formulation of specialized coatings and resins.[1]

  • Conductive Polymers: While less common than polyaniline, polymers derived from aminobenzyl alcohols are being investigated for their potential conductive properties, owing to the aromatic and amine functionalities within the polymer chain.[2][4]

This guide provides a detailed exploration of the primary polymerization pathways for aminobenzyl alcohols, complete experimental protocols for laboratory-scale synthesis, and a comprehensive guide to polymer characterization.

Polymerization Mechanisms: Pathways to Poly(aminobenzyl alcohol)

The polymerization of aminobenzyl alcohols can be achieved through several distinct mechanisms. The choice of method profoundly influences the resulting polymer's structure, molecular weight, and properties. The two most prevalent and accessible routes are acid-catalyzed polycondensation and enzymatic polymerization.

Acid-Catalyzed Polycondensation

This method is a classic approach for polymerizing benzyl alcohols.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism Rationale:

  • Protonation: In the presence of a strong acid (e.g., H₂SO₄, or heteropolyacids like H₃PMo₁₂O₄₀), the hydroxyl group of the aminobenzyl alcohol is protonated to form a good leaving group (water).[6]

  • Carbocation Formation: The departure of water generates a resonance-stabilized benzylic carbocation. The electron-donating amine group (or its protonated form) influences the stability and reactivity of this intermediate.

  • Electrophilic Attack: The highly reactive carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of another monomer molecule. This forms a new carbon-carbon bond, typically at the ortho position relative to the aminomethyl group, creating a methylene bridge.

  • Propagation: This process repeats, extending the polymer chain. The resulting polymer is a poly(phenylenemethylene) derivative with pendant amino and hydroxymethyl groups (if the reaction is not driven to completion) or a complex branched structure.[5]

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis, operating under mild reaction conditions.[7] Enzymes like laccases or peroxidases can effectively catalyze the polymerization of phenolic and anilinic compounds.

Mechanism Rationale:

  • Radical Formation: Enzymes, such as laccase in the presence of oxygen or horseradish peroxidase (HRP) with hydrogen peroxide, abstract a hydrogen atom from the amine or hydroxyl group of the monomer to generate a resonance-stabilized radical.[8]

  • Radical Coupling: These monomer radicals then couple with each other in a non-random fashion, dictated by the enzyme's active site and reaction conditions. This can lead to the formation of C-C, C-O, and N-C linkages.

  • Propagation: The resulting dimers and oligomers can be further oxidized and coupled, leading to the growth of the polymer chain. This method can produce polymers with unique regioselectivity and properties not achievable through conventional synthesis.

The following diagram illustrates these two primary polymerization pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_enzyme Enzymatic Pathway Monomer Aminobenzyl Alcohol Monomer Protonation 1. Protonation of -OH (H+ Catalyst) Monomer->Protonation Strong Acid (e.g., H₂SO₄) Radical 1. Radical Formation (e.g., Laccase/O₂) Monomer->Radical Enzyme (e.g., Laccase) Carbocation 2. Benzylic Carbocation Formation Protonation->Carbocation Attack 3. Electrophilic Aromatic Substitution Carbocation->Attack Polymer_A Poly(phenylenemethylene) Derivative Attack->Polymer_A Coupling 2. Radical Coupling (C-C, C-O, N-C) Radical->Coupling Propagation_E 3. Oxidative Propagation Coupling->Propagation_E Polymer_E Poly(aminobenzyl alcohol) (Complex Linkages) Propagation_E->Polymer_E

Caption: Key mechanistic steps in acid-catalyzed vs. enzymatic polymerization of aminobenzyl alcohol.

Experimental Protocols

Safety First: 4-Aminobenzyl alcohol is classified as an irritant to the skin, eyes, and respiratory system.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Acid-Catalyzed Polycondensation of 4-Aminobenzyl Alcohol

This protocol is based on the established method for polymerizing benzyl alcohols using a strong acid catalyst.[5] It is designed as a starting point for optimization.

A. Materials & Equipment

  • 4-Aminobenzyl alcohol (CAS 623-04-1), >98% purity[9]

  • Concentrated Sulfuric Acid (H₂SO₄), 98%

  • Methanol, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Round-bottom flask (50 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

B. Step-by-Step Methodology

  • Monomer Preparation: In the 50 mL round-bottom flask, dissolve 2.46 g (20 mmol) of 4-aminobenzyl alcohol in 20 mL of anhydrous methanol. Place the flask in an ice bath and stir to cool the solution to 0-5 °C.

    • Causality: Dissolving the monomer ensures a homogeneous reaction. Cooling is critical to control the initial exothermic reaction upon acid addition.

  • Catalyst Addition: Slowly add 1.1 mL (~20 mmol) of concentrated H₂SO₄ dropwise to the stirring monomer solution over 10-15 minutes. A color change and slight warming are expected.

    • Causality: The strong acid protonates the hydroxyl group, initiating the polymerization. A slow, controlled addition prevents a runaway reaction and localized charring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 24 hours. The solution will become more viscous, and a precipitate may form.

    • Causality: The extended reaction time allows for the propagation of polymer chains to achieve a higher degree of polymerization.

  • Quenching and Neutralization: After 24 hours, carefully pour the reaction mixture into 100 mL of vigorously stirring deionized water. A solid polymer should precipitate. Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7).

    • Causality: Pouring into water stops the reaction and precipitates the water-insoluble polymer. Neutralization removes the acid catalyst, which is essential for polymer stability and handling.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the polymer cake thoroughly with deionized water (3 x 50 mL) to remove any salts and unreacted monomer.

    • Causality: Thorough washing is crucial for purification. Residual salts can interfere with subsequent characterization and applications.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight to a constant weight. The final product should be a solid powder.

Protocol 2: Laccase-Catalyzed Enzymatic Polymerization

This protocol utilizes a laccase enzyme to achieve polymerization under mild, environmentally friendly conditions.[10]

A. Materials & Equipment

  • 4-Aminobenzyl alcohol (CAS 623-04-1), >98% purity

  • Laccase from Trametes versicolor (or similar)

  • Sodium acetate buffer (100 mM, pH 4.5)

  • Acetone

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Air or O₂ supply line with a diffuser stone

  • Centrifuge and centrifuge tubes

B. Step-by-Step Methodology

  • Reaction Setup: In the 100 mL beaker, prepare a solution of 1.23 g (10 mmol) of 4-aminobenzyl alcohol in 50 mL of sodium acetate buffer (pH 4.5). Stir until the monomer is fully dissolved.

    • Causality: The buffer maintains the optimal pH for laccase activity, which is typically in the acidic range.[10]

  • Enzyme Addition: Add 10-20 mg of laccase to the solution.

    • Causality: The enzyme is the catalyst that generates monomer radicals to initiate polymerization. The exact amount may require optimization based on the specific activity of the enzyme batch.

  • Reaction: Gently bubble air or pure oxygen through the solution using the diffuser stone while stirring at room temperature. Continue for 24-48 hours. The formation of a precipitate or a color change indicates polymer formation.

    • Causality: Laccase requires molecular oxygen as a co-substrate to carry out the oxidative catalysis. Continuous supply ensures the reaction does not become oxygen-limited.

  • Termination and Isolation: Stop the reaction by adding 50 mL of acetone to precipitate the enzyme and the polymer.

    • Causality: Acetone is a poor solvent for the enzyme and the polymer, causing them to precipitate, while unreacted monomer remains in solution.

  • Purification: Transfer the suspension to centrifuge tubes and centrifuge to pellet the solid material. Decant the supernatant.

  • Washing: Resuspend the pellet in a fresh acetone/water (1:1) mixture and centrifuge again. Repeat this washing step twice more to remove residual monomer and buffer salts.

  • Drying: Dry the final polymer product in a vacuum oven at a low temperature (30-40 °C) to a constant weight.

    • Causality: Low-temperature drying is important to avoid thermal degradation of the polymer.

Characterization of Poly(aminobenzyl alcohol)s

Proper characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting material. Due to limited data on the homopolymer of 4-aminobenzyl alcohol, some data below is inferred from its isomer, poly(o-aminobenzyl alcohol), and general polymer chemistry principles.[2]

Technique Parameter Expected Result for Poly(4-aminobenzyl alcohol)
FTIR Functional GroupsBroad peak at 3200-3600 cm⁻¹ (O-H stretch); Peaks at 3300-3500 cm⁻¹ (N-H stretch); Peaks around 1600 cm⁻¹ (aromatic C=C); Peaks around 1250 cm⁻¹ (C-N stretch).[2]
¹H NMR Proton SignalsBroad signals for aromatic protons (6.5-7.5 ppm); Signal for methylene bridge protons (-CH₂-) (~3.8-4.5 ppm); Signal for benzylic alcohol protons (-CH₂OH) (~4.6 ppm); Signals for amine (-NH₂) and hydroxyl (-OH) protons (variable, broad).
GPC/SEC Molar MassHighly dependent on synthesis method. Acid-catalyzed methods may yield oligomers (Mw < 5,000 g/mol ), while enzymatic methods can vary. Polydispersity Index (PDI) is expected to be >1.5.
TGA Thermal StabilityDecomposition onset temperature (Td) is expected to be above 200 °C, indicating moderate thermal stability.[2]

Experimental Workflow and Troubleshooting

The overall process from monomer to characterized polymer follows a logical sequence.

Caption: General experimental workflow for synthesis and characterization of poly(aminobenzyl alcohol).

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
Low or No Polymer Yield Inactive catalyst (acid too dilute, enzyme denatured).Use fresh, concentrated acid. Verify enzyme activity and ensure optimal pH/temperature conditions.
Insufficient reaction time.Extend the reaction time and monitor progress using TLC to check for monomer consumption.
Polymer is Dark/Charred (Acid Method) Reaction temperature was too high during acid addition.Ensure slow, dropwise addition of acid while maintaining cooling with an ice bath.
Inconsistent Results Monomer is oxidized or impure.Use high-purity monomer. Store 4-aminobenzyl alcohol under an inert atmosphere, away from light, as it can oxidize.[11]
Polymer Insoluble in Common Solvents High degree of cross-linking.Modify reaction conditions (e.g., lower catalyst concentration, shorter reaction time) to reduce cross-linking.

Conclusion and Future Outlook

The polymerization of aminobenzyl alcohols provides a powerful platform for the development of functional and stimuli-responsive materials. Both acid-catalyzed and enzymatic methods offer viable routes to these polymers, each with distinct advantages in terms of control, scalability, and environmental impact. The protocols and characterization data provided herein serve as a robust foundation for researchers entering this exciting field. Future research will likely focus on refining control over polymer molecular weight, exploring novel copolymerizations to fine-tune material properties, and expanding their application in targeted therapeutics and smart materials.

References

  • Benchchem. (2025). Application Notes and Protocols for the Use of 4-Aminobenzyl Alcohol in Polymer Synthesis. Benchchem Technical Support. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Ho0Dk7fba9iCqiKO4FG9wBq_xttsjSTQ2Zqwsfd464fwyCZUeQYFBaU-M6GglW70QCNfIrQB635OG1NaXjCdgifUlx10dk8QegxltCcvqJK3Kh2t65r77BK5mUvLQ6d98fZPa-GU1CotOIJ8YaR-TlAI81mhjCvJDvNRwOmPPZ8hTrZjzO7ZhOyDLUS4LYKljEqgvoYSMUVednlhQ3YPJVM2NUl3_Gd63hdJY4aK1qs_tJL-lg==
  • Benchchem. (2025). A Comparative Guide to Polymers Synthesized from 4-Aminobenzyl Alcohol and Polyaniline. Benchchem Technical Support. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK03hE6VbQB_qKxRvrmZHrwF_RLMk1yQP5fOdRF27FE05PHFgj2QmTDsYQcrsYDV1mHxY_kvPfFE3W5iYRPDpjW3V52_ZPE8r1R8aPcuVGc27bkQuzxg9t3193ydX2uVFbplhf9zdNYWeey76r85V-mEO7Ei-jSoWOrW6ehdZWTxfNdOkwYUXn9XWVvP_CkpBNCZ93sK0FplZiWMdQx2bsMTORPNqkJMUrUvcViDR_RFtDXg==
  • Chan, H. S. O., Ng, S. C., Sim, W. S., Seow, S. H., Tan, K. L., & Tan, B. T. G. (n.d.). Synthesis and characterization of conducting poly(o-aminobenzyl alcohol) and its copolymers with aniline. Macromolecules. Available at: https://pubs.acs.org/doi/10.1021/ma00052a009
  • Various Authors. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol? ResearchGate. Available at: https://www.researchgate.net/post/What_is_the_best_procedure_to_synthesize_p-aminobenzyl_alcohol
  • Archer, S., & Rosi, D. (1968). Process for producing 4-aminobenzyl alcohol derivatives. Google Patents. Available at: https://patents.google.
  • Duran, Ş., & Yalçınkaya, S. (2025). The SEM micrographs of (a) poly (o‐amino benzyl alcohol), (b)... ResearchGate. Available at: https://www.researchgate.net/figure/The-SEM-micrographs-of-a-poly-o-amino-benzyl-alcohol-b-poly-o-amino-benzyl_fig3_365510427
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem Technical Support. Available at: https://vertexaisearch.cloud.google.
  • Banks, R. E., et al. (n.d.). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer. Available at: https://www.sciencedirect.com/science/article/pii/003238619290130E
  • Sigma-Aldrich. (n.d.). 4-Aminobenzyl alcohol 98. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/132101
  • Nomiya, K., et al. (1980). Catalysis by Heteropolyacid. I. Polymerization Reaction of Benzyl Alcohols. Scilit. Available at: https://www.scilit.net/article/10.1246/bcsj.53.629
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 4-Aminobenzyl Alcohol in Modern Chemical Synthesis. Available at: https://www.inno-pharmchem.com/news/the-crucial-role-of-4-aminobenzyl-alcohol-in-modern-chemical-synthesis-28828575.html
  • PubChem. (n.d.). 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69331
  • ChemBK. (2024). p-amino benzyl alcohol. Available at: https://www.chembk.com/en/chem/p-amino%20benzyl%20alcohol
  • Podgórski, K., et al. (2021). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/26/19/5973
  • Allan Chemical Corporation. (2025). Recent Advances in Enzymatic Polymerization Techniques. Available at: https://www.allanchem.
  • Ni, Y., et al. (2022). Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. OAE Publishing Inc. Available at: https://www.oaepublish.com/articles/cr.2022.21
  • Zweckmair, T., et al. (2025). Effect of phenolic anchor groups on enzymatic polymerization of coniferyl alcohol at cellulosic interfaces. Nature. Available at: https://www.

Sources

Application Note: Strategic Protection of (4-Amino-3-methoxyphenyl)methanol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Amino-3-methoxyphenyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a nucleophilic aromatic amine and a primary benzylic alcohol. The differential reactivity of these groups presents a synthetic challenge, necessitating a robust and selective protecting group strategy to achieve desired chemical transformations on either functional group or elsewhere in the molecule. This guide provides an in-depth analysis of orthogonal protecting group strategies, detailing field-proven protocols and the chemical rationale behind them, to empower researchers in multistep synthetic campaigns.

Core Challenge: Differential Reactivity and the Need for Orthogonality

The synthetic utility of this compound is dictated by the relative reactivity of its two functional groups. The aniline-type amino group is generally more nucleophilic than the benzylic alcohol, particularly under neutral to basic conditions. Direct, unprotected reactions with electrophiles will typically lead to preferential N-functionalization, resulting in a mixture of products or undesired reactivity.

To overcome this, a protecting group strategy is essential. The ideal approach is orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of another by employing distinct deprotection mechanisms.[1][2] This enables precise, stepwise manipulation of the molecule. The two most effective orthogonal strategies for this substrate involve:

  • Acid-Labile Amine Protection & Hydrogenolysis-Labile Alcohol Protection: (e.g., Boc on amine, Benzyl on alcohol).

  • Acid-Labile Amine Protection & Fluoride-Labile Alcohol Protection: (e.g., Boc on amine, Silyl Ether on alcohol).

The choice between these strategies depends on the planned downstream reaction conditions.

Preferred Pathway: Selective Protection of the Amino Group

Given the higher nucleophilicity of the amine, the most efficient synthetic route involves its protection first. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose due to its ease of installation, stability across a wide range of non-acidic conditions (including basic hydrolysis, reduction, and many oxidations), and clean, acid-mediated removal.[3][4]

The protection reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[5][6] The reaction is often performed in the presence of a mild base, although for weakly nucleophilic aromatic amines, alcoholic solvents have been shown to significantly enhance the reaction rate even without a base.[7]

Protocol 1: N-Boc Protection of this compound

  • Setup: Dissolve this compound (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Follow with triethylamine (TEA, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

Orthogonal Protection of the Hydroxyl Group

With the amine secured as its Boc-carbamate, the benzylic alcohol can be selectively protected. The choice of protecting group here is critical for orthogonality.

The benzyl ether is a robust protecting group, stable to both acidic and basic conditions, making it an excellent orthogonal partner to the acid-labile Boc group.[8][9] It is typically installed under basic conditions via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[9]

Protocol 2: O-Benzylation of tert-butyl (4-(hydroxymethyl)-2-methoxyphenyl)carbamate

  • Setup: To a solution of N-Boc protected this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the fully protected compound.

Silyl ethers are versatile protecting groups for alcohols, offering a wide range of stabilities based on the steric bulk of the silicon substituents.[10][11] The tert-butyldimethylsilyl (TBS) group is highly common, providing robust protection that is stable to basic and mildly acidic conditions but is selectively cleaved with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[12][13]

Protocol 3: O-TBS Protection of tert-butyl (4-(hydroxymethyl)-2-methoxyphenyl)carbamate

  • Setup: Dissolve N-Boc protected this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting fully protected product is often pure enough for subsequent steps.

Selective Deprotection Protocols

The power of the orthogonal strategy lies in the ability to remove one protecting group while leaving the other intact.

Protocol 4: Selective N-Boc Deprotection (Acidic Cleavage)

  • Setup: Dissolve the dual-protected substrate (1.0 eq) in DCM (approx. 0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.[5][14]

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the O-protected amine.

Protocol 5: Selective O-TBS Deprotection (Fluoride Cleavage)

  • Setup: Dissolve the dual-protected substrate (1.0 eq) in THF (approx. 0.2 M).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 eq).

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC.[12][15]

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 6: Selective O-Bn Deprotection (Hydrogenolysis)

  • Setup: Dissolve the dual-protected substrate (1.0 eq) in methanol or ethyl acetate.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10 mol% Pd).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis shows complete deprotection (typically 4-12 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Summary of Protecting Group Strategies

Protecting GroupAbbreviationTarget GroupStable ToLabile To
tert-ButoxycarbonylBocAmineBase, H₂, OxidationStrong Acid (TFA, HCl)[6]
BenzylBnAlcoholAcid, Base, RedoxCatalytic Hydrogenolysis (H₂/Pd)[9]
tert-ButyldimethylsilylTBSAlcoholBase, Mild Acid, H₂Strong Acid, Fluoride (TBAF)[12]
p-MethoxybenzylPMBAlcoholAcid, Base, H₂Hydrogenolysis, Oxidation (DDQ)[16][17]

Decision-Making Workflow

The following diagram outlines the logical steps for selecting an appropriate protection strategy based on the planned synthetic route.

G start Start with This compound protect_amine Protect Amine: N-Boc Protection (Protocol 1) start->protect_amine decision_next_step What is the nature of the next synthetic step? protect_amine->decision_next_step acidic_path Next step is strongly acidic? decision_next_step->acidic_path Acidic basic_reductive_path Next step is basic, reductive, or oxidative? decision_next_step->basic_reductive_path Non-Acidic protect_hydroxyl_bn Protect Hydroxyl: O-Bn Protection (Protocol 2) acidic_path->protect_hydroxyl_bn protect_hydroxyl_tbs Protect Hydroxyl: O-TBS Protection (Protocol 3) basic_reductive_path->protect_hydroxyl_tbs proceed_synthesis_bn Proceed with Synthesis (Bn group is stable) protect_hydroxyl_bn->proceed_synthesis_bn proceed_synthesis_tbs Proceed with Synthesis (TBS group is stable) protect_hydroxyl_tbs->proceed_synthesis_tbs deprotection_choice Selective Deprotection Required? proceed_synthesis_bn->deprotection_choice proceed_synthesis_tbs->deprotection_choice deprotect_boc Deprotect Amine: Acid (Protocol 4) deprotection_choice->deprotect_boc Need free Amine deprotect_bn Deprotect Alcohol: Hydrogenolysis (Protocol 6) deprotection_choice->deprotect_bn Need free Alcohol (Bn path) deprotect_tbs Deprotect Alcohol: Fluoride (Protocol 5) deprotection_choice->deprotect_tbs Need free Alcohol (TBS path) end_product Final Product deprotection_choice->end_product No deprotect_boc->end_product deprotect_bn->end_product deprotect_tbs->end_product

Caption: Orthogonal Strategy Selection Flowchart.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163–2167. [Link]
  • Li, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
  • Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 2012(01), 23-44. [Link]
  • ResearchGate. (n.d.). Table: Selective alkylation of the amino group of aminophenols. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. [Link]
  • Lazny, R., & Nodzewska, A. (2010). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 12(1), 124-127. [Link]
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Selective protection and deprotection of alcohols and amines. [Link]
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Sakamoto, H., et al. (2020). One‐Pot Conversion of Benzyl Alcohols to N‐Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. European Journal of Organic Chemistry, 2020(34), 5567-5576. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Ashenhurst, J. (2023). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
  • Ghaffari, M. H., & Prakash, G. K. S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(19), e202300582. [Link]
  • Gingras, M. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 9(4), 489-513. [Link]
  • Gize, M. E., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(38), 10471-10476. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Ashenhurst, J. (2023).
  • University of Bristol. (n.d.).
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8239-8256. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (4-Amino-3-methoxyphenyl)methanol

This compound is a key structural motif and a valuable building block in the synthesis of a wide array of complex organic molecules.[1] Its utility is primarily found in the pharmaceutical and chemical industries, where it serves as a precursor for Active Pharmaceutical Ingredients (APIs), dyes, and specialty pigments.[1][2] The molecule's bifunctional nature, featuring both a nucleophilic aromatic amine and a primary alcohol, allows for diverse chemical transformations, making it a cornerstone in the development of novel compounds with potential therapeutic applications, including antioxidant and anti-inflammatory agents.[1]

This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers and process chemists. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for transitioning from laboratory-scale preparations to larger, pilot-scale production.

Synthetic Strategy: A Logic-Driven Approach to Scalability

The most direct and industrially viable route to this compound is the selective reduction of the aldehyde functionality of 4-amino-3-methoxybenzaldehyde. This precursor is readily accessible and allows for a high-yielding, single-step transformation.

Causality Behind Experimental Choices:

  • Starting Material Selection: 4-Amino-3-methoxybenzaldehyde is chosen for its commercial availability and the straightforward nature of the subsequent reduction.[3][4] Alternative routes, such as the reduction of 3-methoxy-4-nitrobenzyl alcohol, require an additional step to reduce the nitro group, which can be more challenging to control on a large scale.[2]

  • Reducing Agent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[5] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is a chemoselective agent that readily reduces aldehydes and ketones while being unreactive towards less reactive functional groups like aromatic rings. Its comparative stability in protic solvents like methanol or ethanol and its ease of handling make it significantly more amenable and safer for scale-up operations.[6][7] The use of NaBH₄ avoids the extreme pyrophoric risks and stringent anhydrous conditions required for LiAlH₄.

The overall synthetic transformation is illustrated below:

G cluster_reactants Reactants cluster_products Product A 4-Amino-3-methoxybenzaldehyde (C₈H₉NO₂) Process Selective Aldehyde Reduction A->Process In Methanol B Sodium Borohydride (NaBH₄) B->Process Slow Addition at 0-5 °C C This compound (C₈H₁₁NO₂) Process->C caption Figure 1. Overall Synthetic Scheme. G start Start dissolve 1. Dissolve Aldehyde in Methanol start->dissolve cool 2. Cool Reactor to 0-5 °C dissolve->cool add_nabh4 3. Slow Addition of NaBH₄ Solution cool->add_nabh4 monitor 4. Monitor Reaction (TLC/HPLC) add_nabh4->monitor quench 5. Quench with Acetone monitor->quench Upon Completion concentrate 6. Remove Methanol (Rotary Evaporation) quench->concentrate extract 7. Extract with Ethyl Acetate concentrate->extract wash 8. Wash with Brine extract->wash dry 9. Dry Organic Layer (Na₂SO₄) wash->dry filter_conc 10. Filter & Concentrate to yield Crude Product dry->filter_conc purify 11. Purify via Recrystallization filter_conc->purify end Final Product: This compound purify->end caption Figure 2. Step-by-step experimental workflow.

Sources

Application Notes and Protocols for Catalytic Reactions Involving (4-Amino-3-methoxyphenyl)methanol as a Precursor to Supramolecular Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (4-Amino-3-methoxyphenyl)methanol in Supramolecular Catalysis

This compound is a versatile building block in organic synthesis. While not a catalyst in its own right, its true potential in the realm of catalysis is realized when it serves as a key precursor for the synthesis of complex macrocyclic structures, particularly cyclotriveratrylenes (CTVs). These bowl-shaped molecules are foundational scaffolds for the construction of more intricate host molecules, such as hemicryptophanes, which can function as supramolecular catalysts.

This application note will detail the synthetic pathway from this compound to a functionalized cyclotriveratrylene derivative and then explore its conceptual application in enantioselective catalysis. The focus will be on the principles of supramolecular catalysis, where the CTV-derived host creates a confined and chiral microenvironment, thereby influencing the stereochemical outcome of a chemical reaction.

Part 1: Synthesis of a Chiral Cyclotriveratrylene Precursor

The journey from this compound to a catalytically relevant macrocycle begins with its conversion to a suitable monomer for acid-catalyzed cyclotrimerization. The inherent chirality of CTVs arises from the propeller-like arrangement of the substituted benzene rings.

Protocol 1: Synthesis of a C₃-Symmetric Cyclotriveratrylene Derivative

This protocol outlines a general procedure for the synthesis of a cyclotriveratrylene scaffold from a vanillylamine-type precursor, which can be derived from this compound. The amino group provides a handle for further functionalization to introduce catalytically active moieties.

Step 1: Protection of the Amino Group

The primary amine of this compound is first protected to prevent side reactions during the acid-catalyzed cyclization. Acetylation is a common and effective method.

  • Reagents and Materials:

    • This compound

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the N-acetylated product.

Step 2: Acid-Catalyzed Cyclotrimerization

The protected monomer is then subjected to acid-catalyzed cyclization to form the cyclotriveratrylene core.

  • Reagents and Materials:

    • N-(4-(hydroxymethyl)-2-methoxyphenyl)acetamide (from Step 1)

    • Formic acid

    • Concentrated hydrochloric acid

    • Methanol

    • Filtration apparatus

  • Procedure:

    • Dissolve the N-acetylated precursor in formic acid.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 24-48 hours. The product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold methanol to remove unreacted monomer and linear oligomers.

    • Dry the solid under vacuum to obtain the C₃-symmetric N-acetylated cyclotriveratrylene.

Step 3: Deprotection of the Amino Groups

The acetyl groups are removed to yield the free amino-functionalized cyclotriveratrylene, which is ready for further modification.

  • Reagents and Materials:

    • N-acetylated cyclotriveratrylene (from Step 2)

    • Aqueous hydrochloric acid (6 M)

    • Aqueous sodium hydroxide solution

    • Dichloromethane

  • Procedure:

    • Suspend the N-acetylated cyclotriveratrylene in 6 M aqueous hydrochloric acid.

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction mixture and neutralize with a suitable aqueous sodium hydroxide solution until the pH is basic.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the amino-functionalized cyclotriveratrylene.

Diagram of the Synthetic Workflow:

G cluster_0 Precursor Preparation cluster_1 Macrocycle Formation cluster_2 Functionalization A This compound B N-(4-(hydroxymethyl)-2-methoxyphenyl)acetamide A->B  Acetylation  (Ac₂O, Pyridine) C C₃-Symmetric N-acetylated Cyclotriveratrylene B->C  Acid-Catalyzed  Cyclotrimerization  (HCOOH, HCl) D Amino-functionalized Cyclotriveratrylene C->D  Deprotection  (aq. HCl, reflux) E Chiral Hemicryptophane Catalyst D->E  Coupling with Chiral Cap

Caption: Synthetic workflow from this compound to a chiral hemicryptophane catalyst.

Part 2: Application in Enantioselective Supramolecular Catalysis

The amino-functionalized cyclotriveratrylene serves as a versatile platform for the construction of chiral hemicryptophane hosts. By coupling the C₃-symmetric amino-CTV with a chiral C₃-symmetric "cap" molecule, a cage-like structure with a defined chiral cavity is formed. This cavity can then act as a nanoreactor, enforcing a specific orientation of the reactants and transition state, thus leading to high enantioselectivity.

Conceptual Application: Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is an excellent model for demonstrating the principles of enantioselective supramolecular catalysis.[1]

Principle of Catalysis:

A chiral hemicryptophane host, synthesized from the amino-functionalized CTV, can bind a dienophile within its cavity. The chiral environment of the cage shields one face of the dienophile, allowing the diene to approach preferentially from the other face. This facial selectivity results in the formation of one enantiomer of the product in excess.

Diagram of the Catalytic Concept:

G cluster_0 Enantioselective Diels-Alder in a Chiral Host Host Chiral Hemicryptophane (Catalyst) Complex Host-Dienophile Complex Host->Complex Binds Dienophile Dienophile Dienophile->Complex Diene Diene TS Diastereomeric Transition State Diene->TS Complex->TS + Diene Product_R (R)-Product TS->Product_R Favored Pathway Product_S (S)-Product TS->Product_S Disfavored Pathway Product_R->Host Product Release

Caption: Conceptual representation of an enantioselective Diels-Alder reaction catalyzed by a chiral hemicryptophane host.

Protocol 2: General Procedure for a Hemicryptophane-Catalyzed Enantioselective Diels-Alder Reaction

This protocol provides a general methodology for conducting a Diels-Alder reaction within the chiral cavity of a hemicryptophane catalyst. The specific catalyst, substrates, and conditions would need to be optimized for each particular reaction.

  • Reagents and Materials:

    • Chiral Hemicryptophane Catalyst (derived from amino-functionalized CTV)

    • Diene (e.g., cyclopentadiene)

    • Dienophile (e.g., an α,β-unsaturated ketone)

    • Anhydrous, non-coordinating solvent (e.g., dichloromethane or chloroform)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask or similar reaction vessel

    • Stirring plate and magnetic stir bar

    • TLC plates for reaction monitoring

    • Silica gel for column chromatography

    • Chiral HPLC for enantiomeric excess (ee) determination

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the chiral hemicryptophane catalyst (typically 5-10 mol%).

    • Add the anhydrous solvent, followed by the dienophile (1.0 eq).

    • Stir the mixture at the desired temperature (e.g., room temperature or below) for 30 minutes to allow for the formation of the host-guest complex.

    • Slowly add the diene (1.2-1.5 eq) to the reaction mixture.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the Diels-Alder adduct.

    • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Table of Expected Outcomes (Illustrative):

EntryDienophileDieneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Methyl vinyl ketoneCyclopentadiene10012>95>90
2AcroleinCyclopentadiene10-2024>95>95
3N-acryloyl-2-oxazolidinoneIsoprene5258>90>85

Note: The data in this table is illustrative and represents typical results achievable in supramolecular catalysis with well-designed hemicryptophane hosts.

Conclusion and Future Outlook

This compound is a valuable starting material for the synthesis of functionalized cyclotriveratrylenes, which are key components of supramolecular catalysts. The ability to create confined, chiral microenvironments within hemicryptophane cages opens up exciting possibilities for developing highly selective and efficient catalytic systems. While the direct catalytic applications of this compound are limited, its role as a precursor to these sophisticated catalytic architectures is of significant interest to researchers in supramolecular chemistry, materials science, and drug development. Future research in this area will likely focus on the design of new hemicryptophane catalysts with tailored cavities for specific reactions and the development of catalytic cycles with high turnover numbers.

References

  • Collet, A. (1987). Cyclotriveratrylenes and Their Inclusion Compounds. Tetrahedron, 43(24), 5725-5759.
  • Brognard, J., Robert, V., & Dutasta, J. P. (2011). Hemicryptophanes, a class of molecular cages for the recognition of neutral and charged species. Chemical Society Reviews, 40(4), 2213-2234.
  • Zhang, Q., & Tiefenbacher, K. (2015). Supramolecular catalysis in the gas phase.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. ([Link])
  • Jorgensen, W. L., Lim, D., & Blake, J. F. (1993). The effect of solvation on the relative energies of the endo and exo transition states for the Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone. Journal of the American Chemical Society, 115(8), 2936-2942. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Amino-3-methoxyphenyl)methanol via column chromatography. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound. The inherent properties of this molecule—specifically the primary aromatic amine and the polar hydroxyl group—necessitate a carefully considered approach to achieve high purity and yield.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct Q&A format, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. This is followed by a detailed, field-tested experimental protocol.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the silica gel column chromatography of this compound.

Question 1: My compound is streaking or "tailing" extensively down the column and on my TLC plates. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying basic compounds like this compound on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic primary amine on your molecule undergoes an acid-base interaction with these sites, causing it to "stick" and elute slowly and unevenly. This leads to significant band broadening and tailing, resulting in poor separation and low recovery[1][2].

  • Solution: The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is the standard choice. Ammonium hydroxide (NH₄OH) can also be used, often as a solution in methanol (e.g., 1-2% of a 10% NH₄OH in MeOH stock solution added to the main eluent)[2][3][4].

    • Mechanism of Action: The added base is typically less polar or more volatile than the target compound. It runs through the column and competitively binds to the acidic silanol sites, effectively "passivating" the stationary phase. This allows your this compound to elute based on polarity interactions with the solvent, rather than being held up by strong acid-base interactions, resulting in sharper bands and symmetrical peaks.

A logical workflow for troubleshooting common purification problems is outlined below.

start Problem Encountered During Chromatography symptom1 Symptom: Broad, Tailing Peaks start->symptom1 symptom2 Symptom: No Product Eluting (Stuck on Column) start->symptom2 symptom3 Symptom: Low Recovery / New Spots on TLC start->symptom3 symptom4 Symptom: Poor Separation (Co-elution) start->symptom4 cause1 Probable Cause: Acid-Base Interaction (Amine on Acidic Silica) symptom1->cause1 cause2 Probable Cause: Insufficient Eluent Polarity symptom2->cause2 cause4 Probable Cause: Irreversible Adsorption symptom2->cause4 cause3 Probable Cause: Compound Degradation on Acidic Silica symptom3->cause3 cause5 Probable Cause: Suboptimal Solvent System symptom4->cause5 solution1 Solution: Add 0.5-1% Triethylamine (TEA) or NH4OH to Eluent cause1->solution1 solution2 Solution: Increase % of Polar Solvent (e.g., Methanol in DCM) cause2->solution2 solution3 Solution: 1. Deactivate Silica with Base 2. Use Alumina or Amine-functionalized Silica cause3->solution3 cause4->solution1 solution4 Solution: Re-optimize Solvent System using TLC. Aim for ΔRf > 0.2 cause5->solution4 cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 1. Select Solvent System (e.g., 95:5 DCM/MeOH + 1% TEA) via TLC (Rf ≈ 0.3) prep2 2. Prepare Sample (Dry Loading) - Dissolve 1g crude in MeOH - Add 3g Silica - Rotovap to dry powder prep1->prep2 prep3 3. Prepare Column Slurry - 40-50g Silica Gel - Slurry in 98:2 DCM/Hexane prep2->prep3 run1 4. Pack Column - Pour slurry and let settle - Add sand layer prep3->run1 run2 5. Load Sample - Drain solvent to sand level - Add dry-loaded sample - Add another sand layer run1->run2 run3 6. Elute Column - Start with low polarity (98:2) - Gradually increase polarity (e.g., to 95:5, 90:10) run2->run3 run4 7. Collect Fractions (e.g., 20 mL per tube) run3->run4 ana1 8. Analyze Fractions by TLC - Spot every few fractions - Stain with UV or KMnO₄ run4->ana1 ana2 9. Combine Pure Fractions ana1->ana2 ana3 10. Evaporate Solvent - Use rotary evaporator ana2->ana3 ana4 11. Obtain Pure Product ana3->ana4

Sources

Common impurities in (4-Amino-3-methoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in pharmaceutical research and development, (4-Amino-3-methoxyphenyl)methanol serves as a critical intermediate in the synthesis of a wide array of complex molecules, including those used in cyclotriveratrylene chemistry.[1][2] Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary alcohol, makes it versatile but also susceptible to the formation of various impurities during synthesis. The purity of this intermediate is paramount, as even minor contaminants can lead to significant side reactions, reduced yields, and compromised purity in subsequent steps of a drug development pipeline.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound. We will delve into the primary synthetic routes, explore the mechanistic origins of common impurities, and offer practical, field-proven solutions for their identification, mitigation, and removal.

Primary Synthetic Route: Catalytic Hydrogenation

The most prevalent laboratory and industrial synthesis of this compound involves the reduction of its corresponding nitro precursor, 3-Methoxy-4-nitrobenzyl alcohol.[1] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is often the method of choice due to its high efficiency and selectivity.[1][3]

Caption: Synthetic route to this compound and key impurity entry points.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during synthesis and purification.

Section 1: Reaction Monitoring & Completion

Question: My TLC analysis shows a persistent spot matching the starting material, even after extended reaction times. What's wrong?

Answer: This indicates an incomplete or stalled reaction. Several factors could be at play:

  • Cause 1: Catalyst Deactivation. The Palladium on carbon (Pd/C) or Raney Nickel catalyst is susceptible to deactivation by certain functional groups or impurities (e.g., sulfur compounds). It can also lose activity over time or with improper storage.

    • Troubleshooting: Use fresh, high-quality catalyst for each reaction.[4] If you suspect catalyst poisoning from the starting material, you can try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), but be aware this can sometimes lead to over-reduction if not controlled.

  • Cause 2: Insufficient Hydrogen. The reaction requires a sufficient partial pressure of hydrogen.

    • Troubleshooting: Ensure your reaction vessel is properly sealed and purged of air. Use a hydrogen balloon or, for better results, a Parr shaker or similar hydrogenation apparatus that maintains a constant positive pressure. Ensure there are no leaks in your system.

  • Cause 3: Low Reaction Temperature or Insufficient Time. While often run at room temperature, some reactions may require gentle heating to proceed at a reasonable rate.

    • Troubleshooting: Monitor the reaction by TLC every hour. If the reaction is sluggish, consider increasing the temperature to 30-40°C. Extend the reaction time, but continue to monitor to prevent potential side reactions.[4]

Question: I see new, colored spots on my TLC plate that aren't the starting material or the product. What are they?

Answer: The appearance of colored (often yellow or orange) intermediates is a classic sign of partial reduction of the nitro group. The reduction of an aromatic nitro group is a stepwise process.[5]

  • Potential Impurities: 3-Methoxy-4-nitrosobenzyl alcohol and (4-(hydroxylamino)-3-methoxyphenyl)methanol are common intermediates.[4] These species are often unstable and can lead to the formation of colored dimeric impurities like azo or azoxy compounds, especially if the reaction is not driven to completion.[3][6]

  • Mechanistic Insight: The reduction proceeds as follows: Nitro -> Nitroso -> Hydroxylamine -> Amine. If there is insufficient reducing agent (hydrogen) or the catalyst is not active enough, the reaction can stall at these intermediate stages.[7]

  • Solution: The best course of action is to ensure the reaction goes to completion. Provide sufficient hydrogen and reaction time.[4] If these impurities are already formed and the reaction cannot be pushed further, they will need to be removed during purification, which can be challenging due to similar polarities to the final product.

Section 2: Workup and Purification Issues

Question: I have a low yield after aqueous workup and extraction. Where did my product go?

Answer: this compound is a polar molecule with some solubility in water due to the amino and hydroxyl groups. Significant product loss can occur during the extraction phase.

  • Cause: Product Solubility in Aqueous Layer. The protonated amine (ammonium salt) under acidic conditions is highly water-soluble. Even at neutral or basic pH, the compound retains some aqueous solubility.

  • Troubleshooting Steps:

    • Adjust pH: Before extraction, ensure the aqueous layer is basic (pH > 8) using a base like sodium carbonate or dilute sodium hydroxide to deprotonate the amine and reduce its water solubility.

    • Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (brine) before extraction.[4][8] This "salting out" effect dramatically decreases the solubility of organic compounds in the aqueous phase.

    • Use a More Polar Extraction Solvent: While ethyl acetate is common, it may not be sufficient. Perform multiple (5-7) extractions with a generous volume of ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Back-Extraction: If the product remains elusive, you can try acidifying the aqueous layer, washing with a non-polar solvent to remove neutral impurities, then re-basifying and extracting again.

Question: My final product is a dark oil or discolored solid. What causes this and how can I fix it?

Answer: Discoloration is typically due to oxidation. Aromatic amines, especially anilines, are notoriously sensitive to air oxidation, which forms highly colored, often polymeric, impurities.

  • Cause 1: Air Oxidation. The amine group can be oxidized during a lengthy workup, concentration on a rotary evaporator, or upon storage. The benzyl alcohol moiety can also be oxidized to the corresponding aldehyde (4-amino-3-methoxybenzaldehyde), though this is less common without specific oxidizing agents.[9]

  • Troubleshooting & Prevention:

    • Minimize Air Exposure: During workup, consider bubbling nitrogen or argon through your solutions. When concentrating the product, do not leave it on the rotary evaporator for longer than necessary.

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature (2-8°C).[2]

    • Purification: If the product is already discolored, purification via column chromatography on silica gel is the most effective method.[1] A solvent gradient of ethyl acetate in hexanes is a good starting point. Sometimes, adding a small amount of triethylamine (~0.5%) to the eluent can help prevent streaking of the amine on the silica gel. For solid products, recrystallization from a suitable solvent like an ethyl acetate/hexane or ethanol/water mixture can yield a pure, colorless product.[4]

G cluster_workflow Troubleshooting Workflow: Discolored Product cluster_prevention cluster_solution Problem Observed Problem: Product is a dark oil/solid Cause Potential Cause: Air Oxidation of Amine Group Problem->Cause Prevention Prevention Strategies Cause->Prevention To Avoid Solution Purification Solution Cause->Solution To Remove p1 Minimize air exposure during workup s1 Column Chromatography (Silica Gel) p2 Store final product under N₂/Ar p3 Store at low temperature (2-8 °C) s2 Recrystallization (for solids)

Caption: A logical workflow for addressing product discoloration issues.

Section 3: Alternative Synthetic Route from Vanillin

Question: Can I synthesize this compound from vanillin, and what impurities should I expect?

Answer: Yes, synthesis from vanillin (4-hydroxy-3-methoxybenzaldehyde) is a viable alternative, though it involves more steps.[10][11] A common sequence involves:

  • Nitration of vanillin to give 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

  • Reduction of both the aldehyde and nitro groups.

This route introduces different potential impurities.

  • Route-Specific Impurities:

    • Regioisomers: Nitration of vanillin can potentially produce other isomers, which would carry through the synthesis.

    • Incomplete Aldehyde Reduction: If using a mild reducing agent intended only for the nitro group, you might isolate 4-amino-3-methoxybenzaldehyde . Conversely, if using a strong reducing agent like NaBH₄, the aldehyde is typically reduced first.[12][13]

    • Over-reduction: Aggressive reduction conditions could potentially reduce the methoxy group or other aromatic features, though this is less common.

    • Vanillyl Alcohol: If the nitro group is not successfully introduced, reduction of the starting vanillin will yield vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), which can be an impurity.[14]

  • Troubleshooting: Careful control of nitration conditions is key to ensuring regioselectivity. The choice of reducing agent is critical. A two-step reduction might be preferable: first, a chemoselective reduction of the aldehyde with a reagent like sodium borohydride, followed by catalytic hydrogenation to reduce the nitro group. Each step would require its own purification to avoid carrying impurities forward.

Summary of Potential Impurities and Identification

Impurity NameStructureOriginRecommended Analytical Technique
3-Methoxy-4-nitrobenzyl alcohol Starting MaterialIncomplete ReactionTLC, HPLC, ¹H NMR (distinct aromatic signals)
3-Methoxy-4-nitrosobenzyl alcohol IntermediatePartial ReductionHPLC-MS, UV-Vis (often colored)
(4-(Hydroxylamino)-3-methoxyphenyl)methanol IntermediatePartial ReductionHPLC-MS
4-Amino-3-methoxybenzaldehyde Oxidation ProductOver-oxidation of alcohol or from Vanillin route¹H NMR (aldehyde proton ~9.8 ppm), HPLC
Azo/Azoxy Dimers Side-productCondensation of intermediatesHPLC-MS, UV-Vis (highly colored)
Vanillyl Alcohol By-product (Vanillin route)Reduction of un-nitrated VanillinHPLC, ¹H NMR

References

  • MySkinRecipes. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Hathaway, B. A. (1987). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Kumar, A., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Sustainable Chemistry & Engineering, 3(10), 2469-2474.
  • Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Fache, N., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4384.
  • Walton, J. H., & Withrow, L. L. (2003). Vanillin. Phytochemistry, 63(5), 513-520.
  • Cheng, J., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 197, 396-402.
  • Azimzadeh, M., & Setamdideh, D. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(2), 1163-1168.
  • ResearchGate. (n.d.). Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4- dihydropyrimidin-2(1H)-one.
  • University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
  • Reddit. (n.d.). isolating product after sodium borohydride reduction.
  • ResearchGate. (n.d.). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.
  • NIST. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol.

Sources

Technical Support Center: Optimizing Yield for (4-Amino-3-methoxyphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, drawing from established protocols and field-proven insights to ensure the successful synthesis of this critical chemical intermediate.

This compound is a key building block in the creation of a variety of pharmaceutical compounds and other complex molecules.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact both yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Common Synthetic Pathways

The most prevalent methods for synthesizing this compound involve the reduction of a nitro or aldehyde functional group from a suitable precursor. The two primary starting materials for these routes are vanillin and 3-methoxy-4-nitrobenzyl alcohol.

Synthesis_Pathways cluster_0 Route 1: From Vanillin cluster_1 Route 2: From Nitro Precursor Vanillin Vanillin Vanillin_Oxime Vanillin Oxime Vanillin->Vanillin_Oxime Hydroxylamine Product_V This compound Vanillin_Oxime->Product_V Reduction (e.g., NaBH4) Nitro_Precursor 3-Methoxy-4-nitrobenzyl alcohol Product_N This compound Nitro_Precursor->Product_N Reduction (e.g., Pd/C, H2)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

Low or Inconsistent Yields

Q1: My reaction yield is consistently low when reducing 3-methoxy-4-nitrobenzyl alcohol. What are the most likely causes and how can I improve it?

A1: Low yields in the reduction of aromatic nitro compounds are a common challenge.[2] The issue can often be traced back to several key factors:

  • Catalyst Activity: For catalytic hydrogenations using catalysts like Palladium on carbon (Pd/C), ensuring the catalyst is active is critical.[2] If the catalyst has been exposed to air or contaminants, its activity can be significantly reduced. It is recommended to use fresh catalyst or to handle it under an inert atmosphere. The loading of the catalyst should also be optimized; typically, 5-10 mol% is a good starting point.[2]

  • Incomplete Reaction: The reaction may not be going to completion.[3] This can be due to insufficient reaction time, low hydrogen pressure in catalytic hydrogenations, or inadequate amounts of the reducing agent.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4] If the reaction stalls, you might consider increasing the amount of reducing agent or extending the reaction time.[4]

  • Purity of Starting Material: Impurities present in the starting 3-methoxy-4-nitrobenzyl alcohol can interfere with the reaction by poisoning the catalyst or participating in side reactions.[2] It is advisable to verify the purity of the starting material before proceeding with the synthesis.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.[2] For catalytic hydrogenations, polar protic solvents like methanol or ethanol are generally effective.[2] The starting material must be fully soluble in the chosen solvent to ensure an efficient reaction.[3]

Q2: I'm attempting the synthesis from vanillin via the oxime intermediate, but my final yield is poor after the sodium borohydride reduction. What could be going wrong?

A2: The reduction of vanillin oxime to the corresponding amine using sodium borohydride (NaBH4) is a viable route, but several factors can lead to low yields:[5]

  • Reaction Temperature: The reduction of oximes with NaBH4 can be temperature-sensitive.[6] Running the reaction at too high a temperature can lead to the formation of side products. It is often beneficial to perform the reduction at a lower temperature, such as 0-5 °C, to improve selectivity.

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the reactivity of NaBH4. While NaBH4 is more stable in basic conditions, the reduction of oximes often proceeds more efficiently under slightly acidic or neutral conditions. Careful control of pH during the reaction and workup is important.

  • Stoichiometry of Sodium Borohydride: An insufficient amount of NaBH4 will result in an incomplete reaction.[7] It is common to use an excess of the reducing agent to drive the reaction to completion. However, a large excess can complicate the workup procedure.

  • Formation of Side Products: The reduction of oximes can sometimes lead to the formation of hydroxylamines or other partially reduced species. The choice of solvent and the addition of certain additives can help to minimize the formation of these byproducts.

Impurity and Side Product Formation

Q3: My final product is showing colored impurities. What is the cause and how can I prevent this?

A3: The formation of colored impurities is a common issue when working with aminophenols, as they are susceptible to oxidation.[4][8] The amino and hydroxyl groups on the aromatic ring make the molecule sensitive to air, especially under neutral or basic conditions.[8]

To minimize oxidation, consider the following precautions:

  • Work under an Inert Atmosphere: Whenever possible, perform the reaction, workup, and purification steps under an inert atmosphere of nitrogen or argon.[4]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation. Using degassed solvents can help to mitigate this issue.

  • Store Properly: The final product should be stored under an inert atmosphere and protected from light to prevent degradation over time.[8]

Q4: I am observing an unexpected spot on my TLC plate during the reduction of the nitro group. What could this side product be?

A4: The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[3] The appearance of an extra spot on the TLC could indicate the presence of one of these intermediates. This is more likely if the reaction has not gone to completion or if the reaction conditions are not optimal.[3]

The formation of these intermediates can be influenced by:

  • Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages.[3]

  • Reaction Temperature and Time: Insufficient reaction time or a temperature that is too low may not be enough to drive the reaction to the final amine product.[3] Conversely, excessively high temperatures can sometimes lead to the formation of other side products like azoxy compounds.[3]

Close monitoring of the reaction by TLC is essential. If an intermediate is observed, extending the reaction time or increasing the amount of reducing agent may be necessary to push the reaction to completion.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Crystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be a very effective method for obtaining a high-purity product.

  • Column Chromatography: For liquid products or when dealing with impurities that have similar polarities to the desired product, silica gel column chromatography is often the method of choice.[1] A common eluent system for this compound is a mixture of ethyl acetate and hexane.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[4] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Aminophenols can be irritants and may cause allergic skin reactions.[4] Therefore, direct contact with the skin should be avoided. When working with flammable solvents or hydrogen gas, ensure proper ventilation and take precautions to avoid ignition sources.

Experimental Protocols

Protocol 1: Reduction of 3-Methoxy-4-nitrobenzyl alcohol via Catalytic Hydrogenation

This protocol describes a common method for the reduction of the nitro group using a palladium on carbon catalyst and hydrogen gas.

Materials:

  • 3-Methoxy-4-nitrobenzyl alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)

Procedure:

  • In a suitable reaction vessel, dissolve 3-methoxy-4-nitrobenzyl alcohol (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution.[1]

  • Seal the reaction vessel and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2] Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.[1]

Protocol_1_Workflow Start Dissolve Nitro Precursor in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Evacuate and backfill with H2 Stir under H2 atmosphere Add_Catalyst->Hydrogenation Monitor Monitor by TLC Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End Obtain this compound Purify->End

Caption: Workflow for the catalytic hydrogenation of 3-methoxy-4-nitrobenzyl alcohol.

Protocol 2: Synthesis from Vanillin via Sodium Borohydride Reduction of the Oxime

This two-step protocol starts with the formation of vanillin oxime, followed by its reduction to the desired amine.

Step 1: Formation of Vanillin Oxime

  • Dissolve vanillin in a suitable solvent (e.g., ethanol/water mixture).

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the vanillin solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • The vanillin oxime product can often be isolated by precipitation upon cooling or by extraction.

Step 2: Reduction of Vanillin Oxime

  • Suspend the vanillin oxime in a suitable solvent (e.g., methanol or ethanol).

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise to the cooled suspension.[9]

  • Allow the reaction to stir at a low temperature, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Carefully quench the excess NaBH4 by the slow addition of an acid (e.g., dilute HCl) until the evolution of gas ceases.[9]

  • Isolate the crude product by extraction and purify as necessary.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound.

Starting MaterialReducing Agent/MethodCatalystSolventTemperature (°C)Typical Yield (%)
3-Methoxy-4-nitrobenzyl alcoholCatalytic Hydrogenation10% Pd/CMethanolRoom Temp.15[1]
Vanillin (via oxime)Sodium Borohydride (NaBH4)-Methanol/Ethanol0 - Room Temp.Variable

Note: The reported 15% yield for the catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol is from a single cited source and may not be representative of optimized conditions.[1] Yields can often be significantly improved through careful optimization of the reaction parameters.

References

  • Any methodology for the reduction of vanillin oxime to its corresponding amine? - ResearchGate.
  • Reduction of Vanillin to Vanillyl Alcohol. - Unknown Source.
  • Sodium Borohydride Reduction of Vanillin. : r/chemhelp - Reddit.
  • Borohydride Reduction of Vanillin To Vanillyl Alcohol | PDF | Redox | Chemical Reactions - Scribd.
  • Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol - Sciencemadness.org.
  • Aminophenols | Request PDF - ResearchGate.

Sources

Technical Support Center: Mitigation of Oxidation in (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (4-Amino-3-methoxyphenyl)methanol. As a substituted 4-aminophenol, this compound is susceptible to oxidation, which can compromise experimental outcomes and product purity. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to prevent and address oxidation, ensuring the integrity of your research and development processes.

Understanding the Challenge: The Chemistry of this compound Oxidation

This compound possesses two functional groups prone to oxidation: the aromatic amino group and the phenolic hydroxyl group. The electron-donating nature of these groups on the benzene ring makes the molecule highly susceptible to oxidation, particularly in the presence of atmospheric oxygen, light, and trace metal impurities. The oxidation process is often initiated by the formation of a phenoxyl radical, which can then lead to the formation of colored quinone-imine species and further polymerization, resulting in discoloration and the formation of impurities.[1] The presence of trace metals, such as copper, can significantly catalyze this oxidation process.[2][3]

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to brown/purple. Can I still use it?

A change in color is a clear indicator of oxidation.[4][5] While it might be possible to purify the material, the presence of oxidation byproducts can negatively impact your reaction yield and purity.[4] It is highly recommended to use fresh, unoxidized material for optimal results. If you must use the discolored material, purification by recrystallization is necessary.

Q2: What are the ideal storage conditions for this compound?

To minimize oxidation, this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[6] For long-term storage, aliquoting the material can prevent repeated exposure of the entire batch to air and moisture.[7]

Q3: I've observed the formation of a precipitate in my solution of this compound. What could be the cause?

Precipitation in a previously clear solution can indicate the formation of insoluble oxidation products or polymers. It could also be due to changes in solvent composition or temperature affecting solubility. First, try gently warming the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded or the compound re-isolated and purified.[7]

Q4: Can I use antioxidants to stabilize my solutions of this compound?

Yes, antioxidants can be effective in preventing oxidation in solutions. Ascorbic acid (Vitamin C) is a commonly used antioxidant for stabilizing solutions of compounds with phenolic and amino groups.[8][9] It acts as a reducing agent, preferentially getting oxidized and thus protecting the target molecule. The optimal concentration of the antioxidant should be determined empirically for your specific application.

Q5: How does pH affect the stability of this compound in solution?

The rate of aminophenol oxidation is often pH-dependent. Generally, oxidation is accelerated under neutral to alkaline conditions.[10] Maintaining a slightly acidic pH can help to stabilize solutions of aminophenols. However, the optimal pH will depend on the specific reaction conditions and the stability of other components in the mixture.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the oxidation of this compound.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Discoloration of Solid Material (Yellowing, Browning, or Purpling) Exposure to air (oxygen) and/or light during storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere (see Protocol 1). 2. Purification: If the material is needed immediately, purify a small amount by recrystallization (see Protocol 3). 3. Prevention: For future use, aliquot the material upon receipt to minimize repeated exposure of the bulk solid.
Color Change During Reaction (e.g., Solution Turns Dark) 1. Oxidation of the starting material or product. 2. Presence of trace metal impurities in reagents or solvents. 3. Reaction conditions (e.g., elevated temperature, non-inert atmosphere) promoting oxidation. 1. Inert Atmosphere: Ensure the reaction is performed under a rigorously maintained inert atmosphere (see Protocol 1). 2. Degas Solvents: Use properly degassed solvents to remove dissolved oxygen. 3. Metal Chelators: Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation. 4. Antioxidants: For solution-phase applications where compatible, consider the addition of an antioxidant like ascorbic acid.[8]
Low Yield and/or Formation of Multiple Impurities in HPLC Analysis Degradation of the starting material due to oxidation. 1. Purity Check: Analyze the starting material by HPLC before use to confirm its purity (see Protocol 2). 2. Implement Preventative Measures: Follow the best practices for handling and storage outlined in this guide. 3. Purify Starting Material: If the starting material is found to be impure, purify it by recrystallization before proceeding with the reaction.

Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere

This protocol describes the use of a Schlenk line for the safe handling of this compound to prevent oxidation.

Materials:

  • Schlenk flask or other suitable glassware with a sidearm

  • Septa

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Schlenk line

  • Spatula

  • This compound

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool under a stream of inert gas.

  • Inerting the Flask: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.

  • Weighing and Transfer: Under a positive pressure of inert gas (a gentle outflow from the flask), quickly remove the septum, add the desired amount of this compound, and immediately reseal the flask with the septum.

  • Solvent Addition: If making a solution, use a cannula or a syringe to transfer degassed solvent into the Schlenk flask.

  • Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of the inert gas to prevent air from entering the system.

Diagram of Inert Atmosphere Handling Workflow

G cluster_prep Preparation cluster_handling Handling on Schlenk Line cluster_storage Storage Dry_Glassware Oven-Dry Glassware Assemble_Hot Assemble Glassware While Hot Dry_Glassware->Assemble_Hot Cooling Flush_Inert Flush with Inert Gas Assemble_Hot->Flush_Inert Evacuate_Refill Evacuate-Refill Cycle (3x) Flush_Inert->Evacuate_Refill Positive_Pressure Maintain Positive N2/Ar Pressure Evacuate_Refill->Positive_Pressure Weigh_Transfer Weigh and Transfer Solid Positive_Pressure->Weigh_Transfer Add_Solvent Add Degassed Solvent via Syringe/Cannula Weigh_Transfer->Add_Solvent Seal_Flask Seal Flask Securely Add_Solvent->Seal_Flask Store_Cold_Dark Store at 2-8°C in the Dark Seal_Flask->Store_Cold_Dark

Caption: Workflow for handling this compound under inert atmosphere.

Protocol 2: HPLC Method for Purity Assessment

This general reversed-phase HPLC method can be used as a starting point for assessing the purity of this compound and detecting the presence of more polar oxidation byproducts. Method optimization will be required for quantitative analysis of specific impurities.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % Mobile Phase B
0 5
20 95
25 95
26 5

| 30 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Column Temperature: 30°C

Expected Observations:

  • This compound is expected to elute as a sharp peak.

  • Oxidation products are generally more polar and will likely elute earlier than the parent compound.

Protocol 3: Recrystallization of Discolored this compound

This protocol provides a general procedure for the purification of oxidized this compound. The choice of solvent is critical and may require some screening. A good starting point is a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.[4]

Materials:

  • Discolored this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/heptane)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the discolored solid in a minimal amount of a suitable hot solvent. Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the discolored solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Diagram of Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve in Minimum Hot Solvent Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize Hot_Filter Hot Gravity Filtration Decolorize->Hot_Filter Cool_Slowly Slow Cooling to Room Temperature Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash_Cold Wash with Cold Solvent Vacuum_Filter->Wash_Cold Dry Dry Under Vacuum Wash_Cold->Dry

Caption: General workflow for the recrystallization of this compound.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024, June 20). Kajay Remedies.
  • 2-aminophenol color contamination. (2020, April 13). Reddit.
  • Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. BioMetals, 35(2), 329–334.
  • This compound. (n.d.). MySkinRecipes.
  • Hsu, M. C., & Lin, E. T. (1990). Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid. Journal of pharmaceutical sciences, 79(7), 595–599.
  • Murakami, K., & Yoshino, M. (2022). Aminophenol/transition metal-dependent generation of reactive oxygen species. BioMetals, 35(2), 329-334.
  • Aminophenols. (n.d.). Request PDF.
  • 4-AMINOPHENOL Extra Pure MSDS. (2016, April 20). Loba Chemie.
  • Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH.
  • Oancea, D., & Puiu, M. (2003). Copper (II) catalysed oxidation of 2-aminophenol in aqueous medium. Analele Universității din București-Chimie, 12(1-2), 261-267.
  • Pawlowska, E., Staszak, K., & Kałużna-Czaplińska, J. (2023). Ascorbic acid as antioxidant. Advances in clinical and experimental medicine: official organ Wroclaw Medical University, 32(1), 1–10.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Implications of Trace Levels of Redox-Active Metals in Drug-Product Formulation. (n.d.). American Pharmaceutical Review.
  • Ascorbic Acid as Antioxidant. (n.d.). Request PDF.
  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014, April 8). WORLD OF CHEMICALS.
  • Wang, Y., Zhang, Y., & Liu, J. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 11(2), 198.
  • Bioactive Compounds and Antioxidant Capacity of Ascorbic Acid. (2023, April 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Improvements in the preparation of p-aminophenol and some of its derivatives. (n.d.). CORE.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate. Here, we dissect potential issues, explain the underlying chemical principles, and provide actionable, field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-aminobenzyl alcohol?

A1: The three most prevalent laboratory-scale synthetic routes commence from commercially available precursors:

  • Reduction of 4-nitrobenzyl alcohol: This is a widely used method that involves the selective reduction of the nitro group.[1]

  • Reduction of 4-aminobenzoic acid or its esters: This approach requires a potent reducing agent to convert the carboxylic acid or ester functionality into an alcohol.[1]

  • Reduction of 4-nitrobenzaldehyde: This route necessitates the reduction of both the nitro and aldehyde groups.[1]

Q2: My final 4-aminobenzyl alcohol product is unstable and changes color. What is happening?

A2: 4-Aminobenzyl alcohol is susceptible to oxidation, particularly when exposed to air and light.[1][2][3] The amino group can be oxidized, leading to the formation of colored impurities.[1] It is highly recommended to store the purified product under an inert atmosphere, such as nitrogen or argon, in a cool, dark place to maintain its stability.[1][4]

Q3: I'm facing difficulties in purifying my 4-aminobenzyl alcohol. What are the recommended methods?

A3: Due to its polar nature, purifying 4-aminobenzyl alcohol can be challenging.[1][5] Column chromatography on silica gel is a standard and effective method.[1] A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be employed for efficient separation. Recrystallization from a suitable solvent system, like water or an ethanol/water mixture, is also a viable technique to obtain a highly pure product.[1]

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Nitrobenzyl Alcohol

This is often the preferred route due to its typically high yield and selectivity. The main challenge lies in achieving the complete reduction of the nitro group without affecting the benzyl alcohol moiety.[1]

Common Issues and Solutions:

Observed ProblemPotential Cause(s)Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient reducing agent.[1] 2. Deactivated catalyst (e.g., Raney Ni, Pd/C).[1] 3. Low reaction temperature or insufficient reaction time.[1]1. Increase the molar equivalents of the reducing agent.[1] 2. Use a fresh, high-quality catalyst.[1] 3. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC.[1]
Presence of a yellowish byproduct Formation of nitroso or hydroxylamino intermediates due to partial reduction.[1]Ensure a sufficient amount of reducing agent and adequate reaction time to drive the reaction to completion.[1]
Low yield after workup The product is polar and can be lost in the aqueous phase during extraction.[1][5]Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product.[1] Perform multiple extractions with a more polar solvent like ethyl acetate.[1]

Key Side Reactions and Mitigation:

  • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates. If the reaction is not driven to completion, you may isolate 4-nitrosobenzyl alcohol or 4-(hydroxylamino)benzyl alcohol.

    • Mitigation: Ensure an adequate amount of the reducing agent is used and allow for sufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

Route 2: Reduction of 4-Aminobenzoic Acid or its Esters

This route is effective but requires the careful handling of potent and moisture-sensitive reducing agents like lithium aluminum hydride (LAH).[1][5]

Common Issues and Solutions:

Observed ProblemPotential Cause(s)Troubleshooting Steps
Incomplete reaction (starting material or intermediate aldehyde present) 1. Insufficient LAH, as the amino and carboxylic acid protons react with it.[1][5] 2. Deactivated LAH due to moisture.[1][5] 3. Use of non-anhydrous solvent.[1][5]1. Use an excess of LAH (at least 3-4 equivalents).[1] 2. Use a fresh, unopened bottle of LAH or test its activity.[1] 3. Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.[1][5]
Formation of a complex mixture of products The intermediate aldehyde can undergo side reactions if it accumulates.[1]Add the ester solution slowly to the LAH suspension at a low temperature (e.g., 0°C) to control the reaction rate.[1]
Difficult workup (emulsions) Formation of aluminum salts.[1]Follow a careful quenching procedure (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts for easy filtration.[1]

Key Side Reactions and Mitigation:

  • Incomplete Reduction: The LAH reduction of an ester to an alcohol proceeds via an aldehyde intermediate. If the reaction is incomplete, you may isolate 4-aminobenzaldehyde along with your starting material.

    • Mitigation: As mentioned, using a sufficient excess of active LAH and ensuring anhydrous conditions are crucial for driving the reaction to completion.

Experimental Protocols

Protocol 1: Reduction of 4-Nitrobenzyl Alcohol using Hydrazine Hydrate and Raney® Nickel

This method is a common and effective procedure for the reduction of nitro groups, avoiding the need for high-pressure hydrogenation equipment.[6]

Materials and Reagents:

  • 4-Nitrobenzyl alcohol

  • Isopropanol (or Methanol)[6][7]

  • Raney® Nickel (catalyst)[6][7]

  • Hydrazine hydrate[6][7]

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitrobenzyl alcohol (1 eq.) in isopropanol in a round-bottom flask.[7]

  • Add a catalytic amount of Raney Nickel (e.g., 0.05 eq.).[1]

  • Heat the mixture to 50°C with stirring.[1][7]

  • Slowly add hydrazine hydrate (5 eq.) dropwise.[1][7]

  • After the addition is complete, heat the reaction to reflux (around 85°C for isopropanol) and monitor by TLC.[7]

  • Upon completion, cool the reaction to room temperature and carefully filter off the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent. [1]

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1][7]

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon

This method utilizes a hydrogen donor, such as formic acid, in the presence of a palladium catalyst. It is a milder alternative to using high-pressure hydrogen gas.[6]

Materials and Reagents:

  • 4-Nitrobenzyl alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Formic acid[6]

  • Celite®

Procedure:

  • To a round-bottom flask, add 4-nitrobenzyl alcohol (1.0 mmol) and ethanol (5 mL).[6]

  • Carefully add 10% Pd/C (5 mol%) to the solution.[6]

  • While stirring, add formic acid (3.0 mmol) dropwise to the mixture.[6]

  • Attach a reflux condenser and heat the reaction mixture to 80°C.[6]

  • Monitor the reaction progress using TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[6]

  • Wash the Celite® pad with a small amount of ethanol.[6]

  • Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[8]

Visualization of Experimental Workflow

Workflow for the Reduction of 4-Nitrobenzyl Alcohol

G cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve 4-nitrobenzyl alcohol in isopropanol add_catalyst Add Raney Ni start->add_catalyst heat1 Heat to 50°C add_catalyst->heat1 add_hydrazine Add hydrazine hydrate dropwise heat1->add_hydrazine reflux Reflux at 85°C add_hydrazine->reflux cool Cool to RT reflux->cool Monitor by TLC filter Filter Raney Ni cool->filter extract Extract with Ethyl Acetate filter->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end end purify->end Pure 4-aminobenzyl alcohol

Caption: Workflow for the reduction of 4-nitrobenzyl alcohol.

Data Presentation

Spectroscopic Data for 4-Aminobenzyl Alcohol

For confirmation of the final product, the following spectroscopic data can be referenced:

Proton Assignment¹H NMR Chemical Shift (δ) ppm (in DMSO-d₆)MultiplicityIntegration
Aromatic CH (ortho to -CH₂OH)7.01Doublet2H
Aromatic CH (ortho to -NH₂)6.56Doublet2H
-NH₂ and -OH4.94Singlet (broad)3H
-CH₂-4.33Singlet2H
Data acquired at 400 MHz.[9]

References

  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions - Benchchem. (n.d.).
  • The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance. (n.d.).
  • Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol to 4 - Benchchem. (n.d.).
  • 4-Aminobenzyl alcohol - ChemBK. (2024-04-09).
  • A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents - Benchchem. (n.d.).
  • 4-Aminobenzyl alcohol - Safety Data Sheet - ChemicalBook. (2025-07-05).
  • 4-Aminobenzyl alcohol | 623-04-1 - ChemicalBook. (2025-07-04).
  • Spectroscopic Profile of 4-Aminobenzyl Alcohol: A Technical Guide - Benchchem. (n.d.).
  • CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents. (n.d.).
  • What is the best procedure to synthesize p-aminobenzyl alcohol? - ResearchGate. (2012-11-23).

Sources

Technical Support Center: Byproducts of Pd/C Catalyzed Reduction of Nitrobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the catalytic hydrogenation of nitrobenzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation. Here, we address common and complex issues encountered during the reaction, focusing on the formation of unwanted byproducts. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical mechanisms to empower your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section covers common questions regarding byproduct formation and general troubleshooting.

Q1: What are the most common byproducts observed during the Pd/C catalyzed reduction of nitrobenzyl alcohols?

A1: Besides the desired aminobenzyl alcohol, a range of byproducts can form. These arise from two main pathways: incomplete reduction of the nitro group and side reactions involving the benzyl alcohol moiety.

  • From the Nitro Group: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] If the reaction is incomplete or conditions are not optimal, these intermediates can react further to form dimeric species. Common byproducts include:

    • Nitroso compounds (Ar-NO)

    • Hydroxylamines (Ar-NHOH)

    • Azoxy compounds (Ar-N=N(O)-Ar) [2][3]

    • Azo compounds (Ar-N=N-Ar) [2][3]

    • Hydrazo compounds (Ar-NH-NH-Ar)

  • From the Benzyl Alcohol Group: The benzyl alcohol group is susceptible to hydrogenolysis, a reaction where a carbon-heteroatom bond is cleaved by hydrogen.

    • Toluene derivatives (Ar-CH3): This is the most common byproduct from this pathway, resulting from the complete removal of the hydroxyl group.[4][5][6]

Q2: My reaction has stalled, and I'm seeing a mixture of starting material and byproducts. What's the likely cause?

A2: A stalled reaction is a frequent issue and can often be traced back to catalyst deactivation or "poisoning."[7][8] Palladium catalysts are highly sensitive to various substances that can block their active sites.

  • Catalyst Poisons: Common poisons include sulfur compounds (e.g., from reagents or glassware), strong bases like pyridine or ethylenediamine (though sometimes used intentionally in controlled amounts to modulate selectivity), and heavy metal ions.[8][9][10][11] Ensure all glassware is meticulously cleaned and use high-purity reagents.

  • Catalyst Deactivation: The catalyst may have lost activity from improper storage or handling. Always handle Pd/C under an inert atmosphere, as it can be pyrophoric, especially after use.[8] Using a fresh batch of catalyst is a reliable way to rule out deactivation.[8]

  • Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen. A leak in the system or a blocked needle can starve the reaction. For reactions run under a hydrogen balloon, the balloon should deflate noticeably over time.[12]

  • Poor Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[8] Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.

Q3: I am observing significant amounts of azoxy and azo dimers. Why is this happening and how can I prevent it?

A3: The formation of azoxy and azo compounds is a classic sign of a "condensation pathway" competing with the desired "hydrogenation pathway."[2][13] This occurs when the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates react with each other instead of being further reduced.[14][15]

  • Causality: This is often promoted by localized hydrogen-starved conditions on the catalyst surface or by basic conditions.[2][15] If hydrogen availability is low, the concentration of these reactive intermediates builds up, favoring dimerization.

  • Prevention Strategies:

    • Increase Hydrogen Pressure: Using a higher pressure of hydrogen (e.g., moving from a balloon to a Parr shaker) increases the concentration of hydrogen on the catalyst surface, favoring the direct reduction pathway.[7]

    • Ensure Efficient Stirring: As mentioned, vigorous agitation improves hydrogen mass transfer and prevents localized depletion.[8]

    • Control pH: The reaction is typically run under neutral conditions. The presence of basic impurities can promote the condensation pathway.[2] In some cases, the addition of a small amount of a weak acid can suppress dimer formation, but this must be done cautiously as it can promote hydrogenolysis.

Q4: The primary byproduct is the toluene derivative, where the benzyl alcohol group has been removed. How can I prevent this hydrogenolysis?

A4: Hydrogenolysis of the C-O bond in benzyl alcohols is a well-known side reaction catalyzed by Pd/C.[4][5][6] The benzylic position is activated towards this cleavage.

  • Causality: This reaction is often favored by acidic conditions, higher temperatures, and prolonged reaction times. The choice of catalyst also plays a role.

  • Prevention Strategies:

    • Catalyst Choice: While Pd/C is standard, other catalysts like Raney Nickel may be less prone to causing hydrogenolysis for certain substrates, although they are generally less active for nitro reduction.[16] Pearlman's catalyst (Pd(OH)₂/C) is sometimes reported to be more active and may offer different selectivity.[4][17]

    • Solvent Selection: Protic solvents like ethanol or methanol are common, but aprotic solvents like ethyl acetate or THF might disfavor hydrogenolysis in some cases.

    • Use of Catalyst Poisons/Modifiers: This is an advanced technique. The controlled addition of a mild catalyst poison, such as pyridine or ethylenediamine, can selectively inhibit the sites responsible for hydrogenolysis without completely stopping the nitro reduction.[9][10][18][19] This requires careful optimization.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.

Section 2: Mechanistic Pathways and Troubleshooting Workflow

Understanding the reaction pathways is key to effective troubleshooting. The following diagrams illustrate the desired reaction, the formation of major byproducts, and a logical workflow for diagnosing issues.

Reaction and Byproduct Formation Pathways

ReactionPathways SM Nitrobenzyl Alcohol (Ar-CH₂OH-NO₂) N_Int1 Nitroso Intermediate (Ar-CH₂OH-NO) SM->N_Int1 +H₂ -H₂O N_Int2 Hydroxylamine Intermediate (Ar-CH₂OH-NHOH) N_Int1->N_Int2 AzoByproduct Azoxy/Azo Byproducts N_Int1->AzoByproduct + Ar-NHOH (Condensation) Product Aminobenzyl Alcohol (Ar-CH₂OH-NH₂) N_Int2->Product +H₂ -H₂O N_Int2->AzoByproduct H_Byproduct Hydrogenolysis Byproduct (Ar-CH₃) Product->H_Byproduct

Caption: Reaction pathways in the Pd/C reduction of nitrobenzyl alcohols.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common hydrogenation issues.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Pd/C Reduction of 4-Nitrobenzyl Alcohol

This protocol provides a baseline for the reduction. It should be optimized for different substrates.

  • Setup: To a round-bottom flask or a dedicated hydrogenation vessel, add 4-nitrobenzyl alcohol (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., methanol or ethyl acetate, approx. 10-20 mL per gram of substrate).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Argon).

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate).[1] Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen, either from a hydrogen-filled balloon or by pressurizing the vessel (e.g., to 50 psi).[8]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzyl alcohol, which can be purified by recrystallization or column chromatography.[1][20]

Protocol 2: Analytical Method for Byproduct Monitoring

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

  • Expected Rf Values:

    • Starting Material (Nitrobenzyl alcohol): Moderately polar.

    • Product (Aminobenzyl alcohol): More polar (lower Rf) due to the amino group.

    • Hydrogenolysis Byproduct (Nitrotoluene/Aminotoluene): Much less polar (higher Rf).

    • Azo/Azoxy Byproducts: Often appear as colored spots (yellow/orange) and are typically non-polar (high Rf).

Table 1: Influence of Reaction Parameters on Byproduct Formation

This table summarizes the general effects of changing key reaction parameters.

ParameterChangeEffect on Dimer Formation (Azo/Azoxy)Effect on Hydrogenolysis (Ar-CH₃)Rationale
H₂ Pressure IncreaseDecrease IncreaseHigher H₂ concentration on the catalyst surface outcompetes the condensation pathway but can promote over-reduction.
Temperature IncreaseVariableIncrease Increases the rate of all reactions, but often disproportionately accelerates hydrogenolysis.
Catalyst Loading IncreaseDecrease IncreaseMore active sites available for hydrogenation, but can lead to over-reduction if not monitored.
Reaction Time IncreaseVariableIncrease Once the primary reduction is complete, prolonged exposure to H₂/catalyst will promote hydrogenolysis.
Acidic Additive AddDecrease Increase Suppresses base-catalyzed condensation but strongly promotes acid-catalyzed C-O bond cleavage.
Basic Additive AddIncrease Decrease Favors condensation pathway and can act as a poison for hydrogenolysis sites.[9][10]

Section 4: References

  • Al-Farabi Kazakh National University, et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications. Retrieved from [Link]

  • ACS Publications. (2020). Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. The Journal of Organic Chemistry. Retrieved from [Link]

  • CoLab. (n.d.). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. CoLab. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. PubMed. Retrieved from [Link]

  • Corma, A., et al. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. IntechOpen. Retrieved from [Link]

  • Taylor & Francis Online. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. Retrieved from [Link]

  • Steve, S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Chemoselective Hydrogenation of Nitroarenes Catalyzed by Molybdenum Sulphide Clusters. ResearchGate. Retrieved from [Link]

  • ResearchGate. (1998). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible products formed by photocatalytic reduction of nitroaromatic compounds and comparison of the conversion and selectivity of different photocatalysts. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Wiley Online Library. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • ResearchGate. (2015). Effect of pH on the Nitrite Hydrogenation Mechanism over Pd/Al2O3 and Pt/ Al2O3: Details Obtained with ATR-IR Spectroscopy. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... ResearchGate. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity material. The methodologies and principles discussed herein are grounded in established chemical purification techniques, tailored to the specific properties of this compound.

I. Introduction to this compound and Its Purification Challenges

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both an amino and a hydroxyl group, imparts a degree of polarity that can present unique challenges during purification. Common impurities often include unreacted starting materials, such as 3-Methoxy-4-nitrobenzyl alcohol, and various byproducts from the reduction of the nitro group.[1][2] The primary goal of any purification strategy is to efficiently remove these impurities while maximizing the recovery of the desired product.

The presence of the basic amino group and the acidic phenolic hydroxyl group (in potential byproducts) can lead to strong interactions with stationary phases in chromatography, such as silica gel, potentially causing issues like peak tailing and poor separation.[3][4] Therefore, a carefully considered approach is necessary to achieve high purity.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides systematic approaches to resolve them.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • A significantly lower than expected amount of purified product is recovered after silica gel column chromatography.

  • Streaking or tailing of the product spot is observed on TLC analysis of the column fractions.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Strong Adsorption to Silica Gel The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or slow elution.[3][4]1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will neutralize the acidic sites on the silica and reduce the strong interaction with the amine.[3][4] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[3][4]
Product Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.1. Deactivate Silica Gel: Prepare a slurry of silica gel in the chosen eluent containing a base (e.g., triethylamine) and pack the column with this slurry. 2. Minimize Contact Time: Run the column with slightly higher flow rates to reduce the residence time of the compound on the stationary phase.
Incorrect Eluent Polarity The chosen solvent system may not be optimal for eluting the product effectively.1. Systematic TLC Analysis: Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify the optimal polarity for good separation and a reasonable Rf value (typically 0.2-0.4).[5]
Issue 2: Persistent Impurities in the Purified Product

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of unreacted starting materials or byproducts.

  • The melting point of the product is broad and lower than the literature value.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Co-elution of Impurities An impurity may have a similar polarity to the desired product, causing it to elute at the same time during column chromatography.1. Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve closely eluting compounds. 2. Alternative Solvent System: Experiment with different solvent systems that may offer different selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the elution order.
Incomplete Reaction The initial synthesis reaction may not have gone to completion, leaving a significant amount of starting material.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting material is completely consumed. 2. Re-subject to Purification: If the amount of impurity is significant, a second purification step, such as recrystallization, may be necessary.
Formation of Hard-to-Remove Byproducts Certain reaction conditions can lead to the formation of byproducts with similar properties to the product.1. Recrystallization: This is an excellent secondary purification technique. The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while the impurities remain in solution.[6]
Workflow for Troubleshooting Purification

Caption: A decision-making workflow for troubleshooting the purification of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the column chromatography of this compound?

A1: The optimal solvent system is highly dependent on the specific impurities present in your crude material. A good starting point is a mixture of ethyl acetate and hexane.[1][5] You can begin with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity. For more polar impurities, a system of dichloromethane and methanol may be more effective. It is crucial to perform a thorough TLC analysis with different solvent ratios to determine the best system for your specific sample.[5]

Q2: Can I use reversed-phase chromatography for purification?

A2: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar and ionizable compounds like this compound.[3] For basic amines, it is often advantageous to use a mobile phase with a high pH (alkaline conditions). This ensures the amine is in its free-base form, making it more hydrophobic and increasing its retention on the C18 stationary phase, which can lead to better separation.[3] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a basic modifier like triethylamine (TEA) or ammonium hydroxide.[3]

Q3: How do I choose a suitable recrystallization solvent?

A3: The ideal recrystallization solvent should dissolve your crude product well at elevated temperatures but poorly at room temperature or colder.[6] Additionally, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. You can screen for suitable solvents by taking a small amount of your crude product and testing its solubility in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and then with heating.[7][8] Sometimes a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is necessary.[7]

Q4: My compound appears as an oil, not a solid. How can I purify it?

A4: While some sources describe this compound as a solid, it is not uncommon for it to be isolated as an oil, especially if minor impurities are present that inhibit crystallization.[1] In this case, column chromatography is the most appropriate purification method. If you wish to induce crystallization after chromatography, you can try dissolving the purified oil in a minimal amount of a good solvent and then slowly adding an anti-solvent until turbidity is observed. Cooling this mixture may then lead to crystallization.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

IV. Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 20% ethyl acetate in hexane) containing 0.5% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with your adsorbed product to the top of the column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 20% to 40% to 60% ethyl acetate in hexane) to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) while adding more solvent portion-wise until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

V. References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines. Available at:

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • YouTube. Straight Answers: Best column for amine purification. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available at: [Link]

  • PubChemLite. This compound (C8H11NO2). Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Google Patents. EP0474854B1 - Alcohol-ester separation by recrystallization. Available at:

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • PubChem. (2-Amino-3-methoxyphenyl)methanol. Available at: [Link]

  • ChemSrc. This compound | CAS#:148459-54-5. Available at: [Link]

  • MySkinRecipes. (3-Amino-4-methoxyphenyl)methanol. Available at: [Link]

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available at: [Link]

Sources

Technical Support Center: Navigating the Instability of Aminobenzyl Alcohols During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with aminobenzyl alcohols during experimental workup procedures. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction mixture or organic extract containing the aminobenzyl alcohol is turning a dark brown or black color upon exposure to air. What is happening and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

This discoloration is a classic indicator of oxidation . Both the primary aromatic amine and the benzylic alcohol functional groups are susceptible to oxidation, a process often catalyzed by atmospheric oxygen, residual oxidizing agents from your reaction, or trace metal impurities. The resulting products are typically highly conjugated, colored species, such as the corresponding aminobenzaldehyde or further oxidized polymeric materials.[1][2][3][4][5]

Immediate Corrective Actions:

  • Inert Atmosphere: Perform the workup and extraction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Antioxidant Addition: Add a small amount of an antioxidant, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to the aqueous phase during extraction. These agents will scavenge residual oxidants and dissolved oxygen.

  • Thorough Quenching: Ensure any oxidizing agents used in the preceding reaction step are completely quenched before initiating the workup. Test for the presence of residual oxidants (e.g., with starch-iodide paper for peroxide-based oxidants) before proceeding.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for extractions and chromatography.

Q2: My final yield is significantly lower than expected after an aqueous workup and extraction. I suspect the product is being lost.

A2: Addressing Polarity and Solubility Issues

The combination of an amino group and a hydroxyl group makes aminobenzyl alcohols quite polar, leading to appreciable solubility in aqueous layers.[6][7] This is a frequent cause of significant product loss during standard extraction procedures.

Yield Optimization Strategies:

  • "Salting Out": Saturate the aqueous layer with sodium chloride (NaCl) before extraction.[6] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Solvent Selection: Switch to a more polar extraction solvent. While diethyl ether or dichloromethane are common, ethyl acetate is often more effective for extracting polar compounds like aminobenzyl alcohols.[6][8]

  • Repetitive Extraction: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single extraction with a large volume (e.g., 1 x 200 mL). This is a more efficient method for recovering product from the aqueous phase.

  • Back-Extraction (for acidic/basic impurities): If your product is neutral but impurities are acidic or basic, you can use dilute acid/base washes to remove them, but be mindful of the pH's effect on your product's stability (see FAQ Q2).

Q3: After quenching my reaction and attempting extraction, an intractable emulsion or a sticky, polymeric solid formed.

A3: Understanding and Preventing Polymerization

This issue strongly suggests acid-catalyzed polymerization or self-condensation .[5] Under acidic conditions, the benzylic alcohol can be protonated, leading to the loss of water to form a resonance-stabilized benzylic carbocation. This reactive intermediate can then be attacked by another aminobenzyl alcohol molecule, initiating polymerization.

Preventative Measures:

  • Strict pH Control: Avoid acidic conditions during workup. Quench reactions that are run under acidic conditions by slowly adding the reaction mixture to a cooled, stirred solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is neutral or slightly basic (pH 7-8).

  • Temperature Management: Perform the quench and initial extraction at low temperatures (0-5 °C) to reduce the rate of potential side reactions.

  • Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ to wash the organic layers unless the amine or alcohol functionality is protected.

Frequently Asked Questions (FAQs)

This section covers broader concepts regarding the chemical behavior and handling of aminobenzyl alcohols.

Q1: What are the primary chemical degradation pathways for aminobenzyl alcohols during workup?

The instability of aminobenzyl alcohols stems from the reactivity of their two functional groups. The main degradation pathways are:

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde and further to the carboxylic acid.[2][5] The aromatic amine is also sensitive to oxidation, which can lead to colored radical species and complex coupling products.

  • Acid-Catalyzed Polymerization: As detailed in Troubleshooting Q3, acidic conditions can promote the formation of benzylic carbocations, leading to the formation of poly(benzyl ether) structures.[5]

  • Self-Condensation: The nucleophilic amino group of one molecule can potentially react with the alcohol group of another, especially at elevated temperatures, to form secondary amines or ethers.[5]

cluster_main Degradation Pathways of Aminobenzyl Alcohol cluster_pathways cluster_products A Aminobenzyl Alcohol B Oxidation (Air, O₂, Oxidants) A->B C Acid-Catalyzed Polymerization A->C D Self-Condensation (Heat) A->D E Aminobenzaldehyde & Aminobenzoic Acid B->E [O] F Insoluble Polymer C->F H⁺ G Dimers / Ethers D->G Δ

Caption: Key degradation pathways for aminobenzyl alcohols during workup.

Q2: How critical is pH control during the workup of aminobenzyl alcohols?

pH control is arguably the most critical factor for maintaining the stability of aminobenzyl alcohols. The optimal pH range can be narrow and is crucial for preventing specific degradation pathways.[9]

pH RangePotential IssuesRecommendations
Strongly Acidic (pH < 4) High risk of rapid polymerization via carbocation formation.[5]AVOID. If an acidic wash is necessary, use a very weak acid and perform it quickly at low temperatures.
Weakly Acidic (pH 4-6) Moderate risk of polymerization, especially with heating.Use with caution. Buffer if possible. Ideal for protonating the amine for extraction if the alcohol is protected.
Neutral (pH 6-8) Optimal Range. Generally the most stable region, minimizing both acid-catalyzed polymerization and base-related side reactions.[3]Maintain this pH for extractions and washes using mild buffers (e.g., phosphate) or bicarbonate solutions.
Basic (pH > 8) Increased susceptibility to oxidation, especially in the presence of air.Use mild bases (e.g., K₂CO₃, NaHCO₃). Avoid strong bases like NaOH or KOH if possible.
Q3: When should I use protecting groups for the amine or alcohol functionalities?

Protecting groups are a strategic necessity when subsequent reaction conditions are incompatible with the free amine or alcohol.[10][11]

  • Protect the Amine (e.g., as a Boc-carbamate) if you plan to:

    • Perform a reaction with a strong electrophile that would otherwise react with the amine.

    • Work under strongly acidic conditions where the amine would be protonated.

  • Protect the Alcohol (e.g., as a Silyl Ether like TBDMS or a Benzyl Ether) if you plan to:[12][13][14]

    • Use strong oxidizing agents that would convert the alcohol to an aldehyde or acid.

    • Employ strongly basic reagents (like organolithiums or Grignards) that would be quenched by the acidic alcohol proton.

An orthogonal protection strategy , where one group can be removed without affecting the other, is a powerful tool in multi-step syntheses involving these bifunctional molecules.[11]

Q4: What is the best practice for the final purification and storage of aminobenzyl alcohols?

Purification:

  • Column Chromatography: This is a common and effective method.[6] Use silica gel with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. The polarity can be adjusted to achieve good separation. To prevent degradation on silica (which can be slightly acidic), you can either use deactivated (neutral) silica or add a small amount of a volatile base like triethylamine (~0.5%) to your eluent.

  • Recrystallization: This can be an excellent method for obtaining highly pure material.[6][8] Suitable solvent systems include water, ethanol/water mixtures, or ethyl acetate/hexanes.

Storage: Aminobenzyl alcohols are often sensitive to air and light.[15] For long-term stability:

  • Store in an amber vial to protect from light.

  • Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Store at low temperatures (0-8 °C).[8]

Experimental Protocol: Robust Workup and Purification of a Crude Aminobenzyl Alcohol

This protocol is designed to minimize degradation and maximize recovery.

Materials:

  • Crude reaction mixture containing aminobenzyl alcohol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0 °C

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., Hexane/EtOAc mixture)

Procedure:

  • Quenching (Critical Step): Slowly pour the crude reaction mixture into a vigorously stirred, cooled (0 °C ice bath) flask containing saturated NaHCO₃ solution. Monitor the pH of the aqueous layer with pH paper, adding more NaHCO₃ if necessary until the pH is stable between 7 and 8. Rationale: This neutralizes any acid and prevents polymerization.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a portion of ethyl acetate, shake gently at first to release any evolved gas, then shake vigorously. Allow the layers to separate. Rationale: EtOAc is a good solvent for recovering the polar product.

  • Aqueous Layer Re-extraction: Drain the aqueous layer and save it. Drain the organic layer into a clean flask. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate. Rationale: Multiple extractions maximize product recovery.

  • Brine Wash: Combine all organic extracts in the separatory funnel. Add a portion of saturated NaCl solution (brine) and shake. Discard the aqueous layer. Rationale: The brine wash removes bulk water and helps to break any minor emulsions.

  • Drying: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing. Rationale: Removes residual water which can interfere with solvent evaporation and chromatography.

  • Filtration and Concentration: Filter the dried solution to remove the drying agent. Rinse the flask and the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.

cluster_workflow Troubleshooting Workflow for Workup Issues cluster_observations cluster_causes cluster_solutions Start Problem During Workup? Obs1 Dark Coloration Start->Obs1 Obs2 Low Yield Start->Obs2 Obs3 Polymer / Emulsion Start->Obs3 Cause1 Probable Cause: Oxidation Obs1->Cause1 Cause2 Probable Cause: Aqueous Solubility Obs2->Cause2 Cause3 Probable Cause: Acidic Conditions Obs3->Cause3 Sol1 Solution: - Inert Atmosphere - Add Antioxidant - Degas Solvents Cause1->Sol1 Sol2 Solution: - 'Salt Out' with NaCl - Use EtOAc - Multiple Extractions Cause2->Sol2 Sol3 Solution: - Quench into Base (NaHCO₃) - Maintain pH 7-8 - Low Temperature Cause3->Sol3

Caption: A decision workflow for troubleshooting common workup issues.

References

  • Reddy, K. L. et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Advanced Synthesis & Catalysis.
  • Reddy, K. L. et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information.
  • Manila, A. et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
  • Chae, H. Z. et al. (1993). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed.
  • Organic Syntheses Procedure. Benzyl alcohol, o-amino. Organic Syntheses.
  • ChemInform Abstract (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate.
  • Fiveable (n.d.). 11.3 Protecting groups. Organic Chemistry II.
  • Archer, S. & Rosi, D. (1968). Process for producing 4-aminobenzyl alcohol derivatives. Google Patents.
  • ResearchGate (n.d.). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A. aromaticum. ResearchGate.
  • ResearchGate (n.d.). Ir-catalyzed reaction of 2-aminobenzyl alcohols with alcohols. ResearchGate.
  • ResearchGate (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. ResearchGate.
  • Organic Chemistry Portal (n.d.). Protecting Groups. Organic Chemistry Portal.
  • Wikipedia (n.d.). Protecting group. Wikipedia.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • University of Windsor (n.d.). Alcohol Protecting Groups. University of Windsor.
  • Su, C. et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis.
  • Zhang, J. et al. (2004). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. PubMed.
  • ChemBK (2024). p-amino benzyl alcohol. ChemBK.
  • Dutta, T. K. et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
  • ResearchGate (2025). Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor. ResearchGate.
  • ResearchGate (n.d.). Influence of pH on the activity of benzyl alcohol hydrogenolysis. ResearchGate.
  • ResearchGate (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

Sources

Removal of unreacted starting materials from (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from (4-Amino-3-methoxyphenyl)methanol. We will explore common purification challenges and offer practical, field-proven solutions to ensure the high purity of your final compound.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and chemical industries.[1] Its purity is paramount for the success of subsequent reactions and the integrity of the final products. A common synthetic route to this compound is the reduction of 3-Methoxy-4-nitrobenzyl alcohol.[2] Incomplete reactions can lead to contamination of the final product with this starting material, necessitating robust purification strategies. This guide will address the common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: How can I identify the presence of unreacted 3-Methoxy-4-nitrobenzyl alcohol in my this compound product?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for identifying the presence of unreacted starting material. The nitro group in 3-Methoxy-4-nitrobenzyl alcohol makes it significantly more polar than the corresponding amino group in the product.

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point.

    • Visualization: UV light at 254 nm. The aromatic rings of both compounds will be UV active.

    • Interpretation: The more polar 3-Methoxy-4-nitrobenzyl alcohol will have a lower Rf value (travel a shorter distance up the plate) compared to the less polar this compound.

Q2: What is the most effective method for removing unreacted 3-Methoxy-4-nitrobenzyl alcohol?

A2: Both column chromatography and recrystallization can be highly effective. The choice between them often depends on the scale of your reaction and the level of impurity.

  • Column Chromatography: This is the preferred method for separating compounds with different polarities.[3] It is particularly useful for removing significant amounts of impurities or for achieving very high purity. A detailed protocol is provided below.

  • Recrystallization: If the concentration of the unreacted starting material is relatively low, recrystallization can be a more straightforward and scalable purification method.[4] The key is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

Q3: I'm observing significant streaking of my product on the TLC plate during column chromatography. What could be the cause and how can I fix it?

A3: Streaking of amines on silica gel TLC plates is a common issue. This is due to the acidic nature of silica gel, which can interact with the basic amino group of your product.[5]

  • Cause: The acidic silanol groups on the silica surface can protonate the basic amine, causing it to "stick" to the stationary phase and elute unevenly.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-1%.[6] This will neutralize the acidic sites on the silica gel, allowing your amine product to move up the column more uniformly.

Q4: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent system is not ideal.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

    • Solvent System Adjustment: If slow cooling doesn't work, you may need to adjust your solvent system. A common technique is to use a binary solvent system, such as methanol/water or ethyl acetate/heptane.[7] Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Seeding: If you have a small amount of pure product, you can add a seed crystal to the cooled, supersaturated solution to induce crystallization.[4]

Q5: How can I confirm the purity of my final this compound product?

A5: A combination of analytical techniques should be used to confirm the purity of your final product.

  • TLC: A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[8]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Product and starting material have very similar Rf values on TLC. The mobile phase is not optimized for separation.Adjust the polarity of the mobile phase. Try different solvent systems (e.g., dichloromethane/methanol).
Low recovery of product after column chromatography. The product is too strongly adsorbed to the silica gel. The column was run too quickly.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[9] Ensure a slow and steady flow rate.
No crystals form upon cooling during recrystallization. The solution is not supersaturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble).[4]
Colored impurities remain in the final product after recrystallization. The impurities co-crystallize with the product.Try a different recrystallization solvent system. Consider a charcoal treatment to remove colored impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of this compound from unreacted 3-Methoxy-4-nitrobenzyl alcohol.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a 9:1 hexane:EtOAc mixture.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., 9:1 hexane:EtOAc with 0.5% TEA).

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the mobile phase (e.g., 8:2 hexane:EtOAc with 0.5% TEA).

    • Collect fractions in separate tubes.

  • Monitor Fractions:

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

    • Visualize the spots under UV light.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

purification_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Product prep_column->load_sample elute Elute with Mobile Phase (e.g., EtOAc/Hexane + TEA) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Column Chromatography Workflow for Purification.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound with a lower level of impurities.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Induce Crystallization:

    • Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.

    • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol/water (e.g., 1:1 mixture).

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

recrystallization_workflow dissolve Dissolve Crude Product in Hot Methanol add_water Add Water until Turbid dissolve->add_water redissolve Redissolve with a Few Drops of Hot Methanol add_water->redissolve cool_slowly Cool Slowly to Room Temperature redissolve->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Methanol/Water filter->wash dry Dry Purified Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization Workflow for Purification.

References

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • MySkinRecipes. This compound.
  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • PrepChem.com. Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
  • PubChemLite. This compound (C8H11NO2).
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Chemsrc. This compound | CAS#:148459-54-5.
  • Google Patents. EP0474854B1 - Alcohol-ester separation by recrystallization.
  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.
  • ResearchGate. (2025). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Google Patents. CN102701906A - Methanol purification method.
  • MySkinRecipes. (3-Amino-4-methoxyphenyl)methanol.
  • ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • MDPI. Distinct Crystallization Pathways of Polyoxymethylene in Methanol System.

Sources

Technical Support Center: Characterization of Impurities in (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in (4-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the identification and quantification of impurities in this key pharmaceutical intermediate.

I. Introduction to Impurity Profiling of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage and can have unintended pharmacological or toxicological effects.[1][2] Therefore, a thorough characterization of these impurities is a critical regulatory requirement.[1][3][4] This guide will provide practical, field-proven insights into tackling the challenges associated with impurity profiling of this specific molecule.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the analysis of this compound and provides step-by-step solutions.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram of this compound. How do I identify their source?

Answer:

Unexpected peaks in your chromatogram can originate from several sources, including starting materials, by-products of the synthesis, degradation products, or even contaminants from your analytical system. A systematic approach is crucial for identification.

Step-by-Step Troubleshooting Protocol:

  • System Blank Analysis: Inject a blank solvent (your mobile phase) to rule out any contamination from the HPLC system, solvent, or glassware. If peaks are present in the blank, it indicates a system contamination issue that needs to be addressed before proceeding.

  • Review the Synthetic Route: Analyze the synthesis pathway of this compound. The common synthesis involves the reduction of 3-Methoxy-4-nitrobenzyl alcohol.[5] Potential impurities could include:

    • Unreacted Starting Material: 3-Methoxy-4-nitrobenzyl alcohol.

    • Intermediates: Such as the corresponding nitroso or hydroxylamine intermediates.[6]

    • By-products: Resulting from side reactions.

  • Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[7][8][9] This will help to intentionally generate degradation products and match their retention times with the unknown peaks in your sample.

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

    • Oxidation: Use 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the sample to UV light.

  • LC-MS/MS Analysis: If the above steps do not lead to a conclusive identification, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide the molecular weight of the impurity and its fragmentation pattern, which are crucial for structure elucidation.[10][11]

  • Spiking Studies: If you have synthesized or procured potential impurity standards, "spike" your sample with a small amount of the known impurity. An increase in the peak area of an existing unknown peak confirms its identity.

Question 2: I'm struggling with poor peak shape and resolution for this compound and its impurities on a C18 column. What can I do to improve this?

Answer:

Poor peak shape, often seen as tailing, is a common issue with basic compounds like aromatic amines on silica-based C18 columns. This is often due to interactions between the basic amine groups and residual acidic silanol groups on the stationary phase.

Strategies for Improving Peak Shape and Resolution:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For an amine-containing compound, working at a low pH (e.g., pH 2.5-3.5) will protonate the amine group, which can improve its interaction with the stationary phase and reduce tailing. Conversely, a high pH (e.g., pH 8-10) can suppress the ionization of silanol groups, also leading to better peak shape. Experiment with different pH values to find the optimal condition.

  • Choice of Buffer: Use a suitable buffer to maintain a consistent pH throughout the analysis. Phosphate and formate buffers are common choices for low pH, while ammonium bicarbonate or carbonate buffers are often used at higher pH ranges.

  • Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider using a different column chemistry.

    • Phenyl-Hexyl Phases: These columns can offer different selectivity for aromatic compounds due to pi-pi interactions.[12]

    • End-capped C18 Columns: Modern, highly end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce peak tailing for basic analytes.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can also help to shield residual silanol groups.

  • Organic Modifier: The choice between acetonitrile and methanol as the organic modifier can also impact selectivity and peak shape. Methanol is a stronger proton donor and can sometimes provide better peak shapes for basic compounds.[12]

  • Temperature Optimization: Increasing the column temperature can improve mass transfer and reduce viscosity, often leading to sharper peaks and better resolution.

Workflow for Method Optimization:

Caption: A systematic workflow for troubleshooting poor peak shape and resolution in HPLC.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the characterization of impurities in this compound.

Q1: What are the most likely types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[4][13]

Impurity CategoryPotential Sources & Examples
Organic Impurities Starting Materials: 3-Methoxy-4-nitrobenzyl alcohol.[5] Intermediates: Partially reduced species like 3-methoxy-4-nitrosobenzyl alcohol or 3-methoxy-4-(hydroxyamino)benzyl alcohol.[6] By-products: Products from side reactions during synthesis. Degradation Products: Formed during storage or under stress conditions (e.g., oxidation products).
Inorganic Impurities Reagents and Catalysts: Residues of reducing agents (e.g., tin, iron) or catalysts (e.g., palladium on carbon) used in the synthesis.[1][14]
Residual Solvents Manufacturing Process: Solvents used during the reaction and purification steps (e.g., methanol, ethanol, ethyl acetate).[5]

Q2: What is the general analytical workflow for identifying and quantifying an unknown impurity?

A2: A typical workflow involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow for Impurity Characterization:

Impurity_Workflow cluster_0 Detection & Quantification cluster_1 Isolation (if necessary) cluster_2 Structure Elucidation cluster_3 Confirmation Detect Initial Detection by HPLC/UPLC (with UV or PDA detector) Quantify Quantification using a validated stability-indicating method Detect->Quantify Isolate Preparative HPLC or Fraction Collection Quantify->Isolate LCMS LC-MS/MS (Molecular Weight & Fragmentation) Isolate->LCMS NMR NMR Spectroscopy (1H, 13C, 2D NMR) LCMS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Synthesize Synthesize Proposed Impurity Structure FTIR->Synthesize Compare Compare Spectroscopic and Chromatographic Data Synthesize->Compare

Caption: A comprehensive workflow for the identification and characterization of impurities.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its impurities and degradation products.

Key Steps for Developing a Stability-Indicating Method:

  • Forced Degradation: Perform forced degradation studies to generate potential degradation products.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

  • Method Development: Develop an HPLC method that can separate the main peak from all known impurities and degradation products. This involves optimizing the stationary phase, mobile phase (pH, organic modifier, buffer), flow rate, and temperature.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main component in the presence of its impurities and degradants. This ensures that no other component is co-eluting with the API peak.[7]

Q4: What are the regulatory expectations for reporting and controlling impurities?

A4: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[3][16][17]

ICH Thresholds for Impurities:

ThresholdDefinitionGeneral Limit (for a maximum daily dose ≤ 2g/day)
Reporting Threshold The level at which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level at which the structure of an impurity must be determined.> 0.10%
Qualification Threshold The level at which an impurity must be assessed for its biological safety.> 0.15%

Note: These thresholds can vary based on the maximum daily dose of the drug.[3][17]

IV. References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from

  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from

  • (2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from

  • IJPPR. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from

  • ChemicalBook. (2025, July 24). This compound | 148459-54-5. Retrieved from

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from

  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Retrieved from

  • ResearchGate. (2019, August 5). (PDF) Impurities Characterization in Pharmaceuticals: A Review. Retrieved from

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from

  • (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from

  • NIOSH - CDC. (n.d.). amines, aromatic 2002. Retrieved from

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from

  • (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat. Retrieved from

  • (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from

  • JOCPR. (n.d.). 697-702 Research Article Forced degradation studies of a new ant. Retrieved from

  • ResearchGate. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • Chemsrc. (2025, August 20). This compound | CAS#:148459-54-5. Retrieved from

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Retrieved from

  • Apollo Scientific. (n.d.). 148459-54-5 Cas No. | this compound. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol | SCBT. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound | 148459-54-5. Retrieved from

  • Benchchem. (n.d.). side reactions and byproducts in (2-Amino-4-methoxyphenyl)methanol synthesis. Retrieved from

  • Benchchem. (n.d.). A comparative study of aminophenol isomers using mass spectrometry. Retrieved from

  • ACS Omega. (2018, October 17). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. Retrieved from

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from

  • American Institute of Chemists. (n.d.). article #3 - computational studies on the ir & nmr spectra of 2-aminophenol. Retrieved from

  • (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from

  • JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from

  • iChemical. (n.d.). This compound, CAS No. 148459-54-5. Retrieved from

  • ChemScene. (n.d.). 1249553-63-6 | Furan-3-yl(4-methoxyphenyl)methanol. Retrieved from

  • PubChem - NIH. (n.d.). Homovanillyl alcohol | C9H12O3 | CID 16928. Retrieved from

Sources

Technical Support Center: Optimizing Pd/C Catalyzed Hydrogenation of Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium on carbon (Pd/C) catalyzed hydrogenation of nitroarenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your chemical transformations. As your dedicated application scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the nuances of this powerful synthetic tool.

A Word on the Reaction: More Than Just a Reduction

The catalytic hydrogenation of a nitro group to an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aromatic amines are vital building blocks.[1][2][3][4] The reaction appears straightforward: the nitro group is reduced in the presence of a catalyst and a hydrogen source. However, its success hinges on a delicate interplay of factors. The process is a multi-step transformation occurring on the surface of the palladium catalyst, involving the sequential reduction through nitroso and hydroxylamine intermediates.[2][5] Understanding this pathway is key to troubleshooting, as the accumulation of these intermediates can lead to undesired byproducts.[5][6]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues you may encounter.

Issue 1: Low or No Conversion of the Nitroarene

Question: My reaction has been running for an extended period, but TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: This is a common issue that typically points to a problem with the catalyst, the reaction conditions, or the purity of your reagents. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on the palladium catalyst are highly susceptible to poisoning. Common culprits include sulfur compounds (e.g., thiols, sulfides), nitrogen-containing heterocycles (if not the substrate), halides, and heavy metal ions.[7][8][9] These substances can strongly adsorb to the palladium surface, blocking access to the reactants.

      • Solution: Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents and reagents. If poisoning is suspected from the substrate itself or a carried-over impurity, pre-treating the starting material with activated carbon can sometimes remove the offending substance. In many cases, the catalyst will need to be replaced with a fresh batch.[10]

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Pd/C, especially when dry and saturated with hydrogen, can be pyrophoric.[11] Exposure to air can lead to oxidation of the palladium surface, reducing its catalytic efficacy.

      • Solution: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[11][12] Store it in a cool, dry place, and if it's an older batch, consider using a fresh container.

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For many simple nitroarenes, a hydrogen balloon is sufficient.[13] However, sterically hindered or electronically deactivated substrates may require higher pressures to achieve a reasonable reaction rate.

      • Solution: If using a balloon, ensure it is well-filled and consider using a double-layered balloon for better hydrogen retention.[13] For more challenging substrates, moving the reaction to a Parr hydrogenator or a similar high-pressure vessel is recommended.

    • Incorrect Temperature: While many hydrogenations proceed efficiently at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions or catalyst sintering.[14]

      • Solution: If the reaction is sluggish at room temperature, try gently warming it to 30-40°C. Monitor the reaction closely for any signs of decomposition or byproduct formation.

    • Poor Agitation: This is a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.

      • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize the gas-liquid interface. Using a larger flask than the reaction volume and a properly sized stir bar can improve mixing.[15]

  • Substrate and Solvent Issues:

    • Poor Solubility: If the nitroarene is not fully dissolved in the solvent, the reaction will be slow and may stall.

      • Solution: Choose a solvent that completely dissolves the starting material. Common and effective solvents include methanol, ethanol, ethyl acetate, and THF.[16][17] Protic solvents like alcohols often accelerate the reaction rate.[18]

    • Solvent Purity: Impurities in the solvent, particularly water in some cases, can act as temporary poisons or interfere with the reaction.

      • Solution: Use high-purity, anhydrous solvents. If necessary, distill or dry the solvent before use.

Issue 2: Poor Chemoselectivity - Reduction of Other Functional Groups

Question: My desired amine is forming, but I'm also seeing the reduction of other sensitive functional groups in my molecule (e.g., dehalogenation, reduction of a carbonyl or alkene). How can I improve selectivity?

Answer: Pd/C is a highly active catalyst and can sometimes be too aggressive, leading to the reduction of other functional groups.[1][19] Achieving high chemoselectivity often requires fine-tuning the reaction conditions or modifying the catalyst itself.

Potential Causes & Solutions:

  • Overly Harsh Reaction Conditions:

    • High Hydrogen Pressure and Temperature: More forcing conditions increase the likelihood of reducing less reactive functional groups.

      • Solution: Opt for milder conditions. Start with atmospheric pressure (hydrogen balloon) and room temperature. Often, the nitro group is significantly more reactive than other functionalities, and these milder conditions will be sufficient for its selective reduction.

  • Catalyst Activity:

    • Inherent High Activity of Pd/C: Standard Pd/C is known for its high hydrogenolysis activity, which can be problematic for substrates containing benzyl ethers or aryl halides.

      • Solution 1 (Catalyst Modification): Intentional, controlled poisoning of the catalyst can enhance selectivity. This is the principle behind Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) for alkyne to cis-alkene reduction.[7] For nitroarene reductions where other groups are present, adding a small amount of a "catalyst poison" like diphenyl sulfide or quinoline can selectively inhibit the hydrogenolysis of sensitive groups without significantly slowing the nitro reduction.[7][15]

      • Solution 2 (Alternative Catalyst): Consider using a different catalyst system known for better chemoselectivity. For instance, platinum-based catalysts (e.g., Pt/C or PtO₂) can sometimes offer better selectivity for nitro group reduction in the presence of reducible halides.[19][20][21]

Issue 3: Formation of Undesired Byproducts (e.g., Hydroxylamines, Azo, Azoxy Compounds)

Question: My reaction is producing a complex mixture of products, including what appear to be dimeric species (azo/azoxy) and potentially hydroxylamines. How can I obtain a cleaner product?

Answer: The formation of these byproducts is directly related to the reaction mechanism.[5][6] As mentioned, the reduction proceeds through nitroso and N-arylhydroxylamine intermediates. If these intermediates are not rapidly converted to the amine, they can accumulate and undergo condensation reactions to form azoxy and azo compounds.[2][5]

Potential Causes & Solutions:

  • Incomplete or Slow Hydrogenation: Conditions that lead to a sluggish reaction (e.g., low hydrogen pressure, poor stirring, partially deactivated catalyst) can favor the buildup of these reactive intermediates.

    • Solution: Re-optimize the reaction conditions to ensure a smooth and rapid conversion to the final amine. This includes increasing hydrogen pressure, improving agitation, or increasing the catalyst loading.

  • Substrate-Specific Reactivity: Some substrates are inherently more prone to the formation of these byproducts.

    • Solution: The addition of certain additives can facilitate the rapid conversion of the hydroxylamine intermediate. For example, the use of a co-catalyst or ensuring the reaction medium is slightly acidic (if compatible with the substrate) can sometimes suppress byproduct formation.

Issue 4: Catalyst Handling and Work-up Difficulties

Question: I'm concerned about the pyrophoric nature of Pd/C. What are the best practices for handling it safely? Also, I'm having trouble completely removing the catalyst from my product.

Answer: Safety and proper work-up are critical for successful and repeatable experiments.

Safe Handling of Pd/C:

  • Pyrophoric Nature: Dry Pd/C that has been exposed to hydrogen is pyrophoric and can ignite upon contact with air, especially in the presence of flammable organic solvents.[11][12][22][23][24]

    • Best Practices:

      • Always handle the dry catalyst in an inert atmosphere (e.g., inside a glovebox or under a stream of argon/nitrogen).[11][25]

      • When setting up the reaction, add the catalyst to the flask first, then purge the flask with an inert gas before adding the solvent.[13]

      • Never add dry catalyst to a flammable solvent in the presence of air.[11]

Catalyst Removal (Work-up):

  • Filtration: The standard method for removing the heterogeneous Pd/C catalyst is filtration.

    • Protocol:

      • Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove all hydrogen.[13]

      • Filter the reaction mixture through a pad of Celite® or a similar filter aid.[12][26][27] This is crucial as the fine particles of carbon can pass through standard filter paper.

      • Crucially, do not allow the filter cake to go dry. [12] The combination of residual hydrogen on the catalyst, air, and solvent vapor can cause a fire on the filter paper. Keep the Celite pad wet with solvent throughout the filtration.

      • After filtration, quench the used catalyst and Celite pad by carefully adding water to it in the funnel before disposal.[12][13] The wet catalyst is much safer to handle.

  • Incomplete Removal: Sometimes, very fine particles of palladium/carbon can pass through the filter, leading to a gray or black tint in the product.

    • Solution: If simple filtration is insufficient, you can try passing the solution through a syringe filter with a PTFE membrane (e.g., 0.45 or 0.22 µm) after the initial Celite filtration.[26] For pharmaceutical applications where very low levels of residual palladium are required, specialized scavengers (e.g., thiol-functionalized silica) can be used to bind and remove the last traces of the metal.[27][28]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Pd/C hydrogenation? A1: A common starting point for catalyst loading is 5-10 mol% of palladium relative to the substrate. However, this can be optimized. For highly reactive substrates, the loading can sometimes be reduced, while for more challenging reductions, it may need to be increased.

Q2: Which solvent is best for my reaction? A2: The ideal solvent should fully dissolve your substrate and be inert to the reaction conditions. Protic solvents like methanol and ethanol are excellent choices and often lead to faster reaction rates.[16][18] Ethyl acetate and THF are also widely used. The choice can also influence selectivity, so it may be a parameter worth screening.[17][29]

Q3: How do I monitor the progress of the reaction? A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare your samples by taking a small aliquot from the reaction mixture (after purging with nitrogen), filtering it through a small plug of silica or a syringe filter to remove the catalyst, and then spotting it on a TLC plate or injecting it into the LC-MS.

Q4: Can I reuse my Pd/C catalyst? A4: While Pd/C can sometimes be reused, its activity often decreases with each cycle due to gradual poisoning or physical degradation.[30] If you choose to reuse it, after filtration, the catalyst should be washed thoroughly with the reaction solvent, dried carefully under vacuum, and stored under an inert atmosphere. For consistent results, especially in a drug development setting, using a fresh batch of catalyst for each reaction is often preferred.

Q5: My catalyst appears to be poisoned. Can it be regenerated? A5: Regeneration is sometimes possible, depending on the nature of the poison. For deactivation caused by the deposition of organic molecules or coke, a controlled oxidation by heating in a stream of air can burn off the deposits.[31][32] For sulfur poisoning, thermal treatment may also be effective.[10] However, these regeneration procedures require specific equipment and careful control of conditions to avoid damaging the catalyst.[14][31] For most lab-scale applications, using fresh catalyst is more practical.

Data & Protocols

Table 1: Typical Reaction Conditions for Nitroarene Hydrogenation
ParameterTypical RangeNotes
Catalyst 5% or 10% Pd/C10% is more active but may be less selective.
Catalyst Loading 1-10 mol% (Pd)Start with 5 mol% and optimize as needed.
Hydrogen Source H₂ gas (balloon or cylinder)Balloon is sufficient for many substrates; high-pressure vessel for difficult cases.
Pressure 1-4 atm (15-60 psi)Higher pressure generally increases the reaction rate.
Temperature 20-50 °CMost reactions run well at room temperature.
Solvent Methanol, Ethanol, Ethyl Acetate, THFProtic solvents often enhance the rate. Ensure substrate is fully soluble.
Reaction Time 1-24 hoursHighly dependent on substrate, conditions, and scale. Monitor by TLC or LC-MS.
Protocol 1: General Procedure for Pd/C Hydrogenation using a Hydrogen Balloon
  • Vessel Preparation: To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (e.g., 5 mol %).

  • Inerting: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.[13]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) via cannula or syringe, ensuring the catalyst is fully wetted.[25] Add a solution of the nitroarene substrate.

  • Hydrogen Purge: With vigorous stirring, carefully evacuate the flask until the solvent just begins to bubble, then backfill with hydrogen from a balloon attached to one of the necks. Repeat this hydrogen purge cycle three times.

  • Reaction: Leave the reaction stirring under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitoring: Periodically check the reaction progress by TLC or LC-MS as described in the FAQs.

  • Work-up: Once the reaction is complete, evacuate the hydrogen and purge the flask with nitrogen three times. Filter the mixture through a pad of Celite®, keeping the pad wet with solvent at all times. Wash the filter cake with additional solvent.

  • Quenching: Carefully add water to the Celite pad containing the catalyst before disposal in a dedicated waste container.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., crystallization, chromatography).

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Conversion

LowConversion Start Low or No Conversion CheckCatalyst 1. Check Catalyst Start->CheckCatalyst CheckConditions 2. Check Conditions Start->CheckConditions CheckReagents 3. Check Reagents Start->CheckReagents Poisoned Poisoned? CheckCatalyst->Poisoned Inactive Inactive/Old? CheckCatalyst->Inactive Loading Insufficient Loading? CheckCatalyst->Loading Pressure Inadequate H₂ Pressure? CheckConditions->Pressure Temp Incorrect Temperature? CheckConditions->Temp Agitation Poor Agitation? CheckConditions->Agitation Solubility Poor Solubility? CheckReagents->Solubility Purity Impure Solvent? CheckReagents->Purity Sol_Poisoned Use high-purity reagents. Replace catalyst. Poisoned->Sol_Poisoned Yes Sol_Inactive Use fresh catalyst. Inactive->Sol_Inactive Yes Sol_Loading Increase catalyst loading. Loading->Sol_Loading Yes Sol_Pressure Use high-pressure vessel. Pressure->Sol_Pressure Yes Sol_Temp Gently warm (30-40°C). Temp->Sol_Temp Yes Sol_Agitation Increase stirring rate. Agitation->Sol_Agitation Yes Sol_Solubility Change solvent. Solubility->Sol_Solubility Yes Sol_Purity Use pure, dry solvent. Purity->Sol_Purity Yes

Caption: A decision tree for troubleshooting low or no conversion issues.

Diagram 2: Reaction Pathway and Byproduct Formation

Caption: The hydrogenation pathway of nitroarenes and common side reactions.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. Thieme Connect. [Link]
  • C
  • C3. Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. [Link]
  • Chemoselective hydrogenation of different substituted nitroarenes...
  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Chemoselective hydrogenation of various substituted nitroarenes catalyzed by Pt/N-CMK-3-2 catalyst.
  • Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]
  • Pyrophoric Handling Procedure. Carnegie Mellon University. [Link]
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF.
  • LCSS: PALLADIUM ON CARBON. Princeton University. [Link]
  • Catalytic hydrogenation of nitroarenes into different products via...
  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison.
  • Pyrophoric Standard Operating Procedure | SOP. UNM Chemistry. [Link]
  • Catalyst Poisons | PDF | Hydrogen
  • Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. [Link]
  • Standard Operating Procedures. The Sarpong Group, UC Berkeley. [Link]
  • Poisoning and deactivation of palladium c
  • Catalyst Poisoning: Palladium & Pl
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
  • How to remove palladium catalyst from reaction mixture?
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • An overview of palladium nanocatalysts anchored on carbon nanotubes for nitroarene reduction. OUCI. [Link]
  • Proposed mechanism for the hydrogenation of nitroarenes catalyzed by the 1b, 1 f, and 1j catalysts.
  • Hydrogenation SOP. University of Rochester. [Link]
  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry (RSC Publishing). [Link]
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]
  • Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Catalysis Science & Technology (RSC Publishing). [Link]
  • (PDF) Effect of the nature of a solvent on properties of Pd–P catalysts in hydrogenation of ortho-chloronitrobenzene.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium C
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.

Sources

Technical Support Center: Challenges in the Purification of Polar Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar aminobenzyl alcohols. These molecules, which are crucial building blocks in medicinal chemistry, are notoriously difficult to purify due to their unique physicochemical properties.[1] This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my polar aminobenzyl alcohol streaking so badly on a standard silica gel TLC plate?

A1: This is a classic problem rooted in the amphoteric nature of your compound. Aminobenzyl alcohols contain both a basic amino group and a polar (often weakly acidic) hydroxyl group. The primary issue arises from the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This strong, often irreversible, binding leads to significant tailing or "streaking" on the TLC plate, which is predictive of poor performance in column chromatography.

To mitigate this, you can deactivate the silica gel by modifying the mobile phase. Adding a small amount of a competitive base, such as 0.1-2.0% triethylamine (TEA) or a 1-10% solution of ammonia in methanol, can neutralize the acidic sites on the silica.[2][4] This allows your compound to travel up the plate more cleanly, resulting in more defined spots.

Q2: I'm seeing my compound decompose on the TLC plate or during column chromatography. What's happening?

A2: Decomposition on silica gel is a common issue for sensitive compounds.[5][6] The acidic nature of standard silica gel can catalyze degradation reactions, such as dehydration of the benzyl alcohol to form a styrene derivative or other rearrangements. To confirm if your compound is unstable on silica, you can perform a 2D TLC experiment.[6] Spot your compound in one corner of a square TLC plate, run the plate, then rotate it 90 degrees and run it again in a different solvent system. If new spots appear below the diagonal, it indicates decomposition.

Solutions:

  • Deactivated Silica: Use silica gel that has been treated with a neutralizing agent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[5]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18-functionalized silica support is an excellent alternative, as it operates under different interaction principles.[7][8]

Q3: My compound is highly soluble in water. How can I effectively extract it from an aqueous reaction mixture?

A3: The high polarity of these compounds often leads to poor partitioning into common organic solvents, resulting in low extraction yields.[9][10]

Best Practices for Extraction:

  • pH Adjustment: The key is to suppress the ionization of the amino group. Adjust the pH of the aqueous layer to be at least two pH units above the pKa of the amine (typically pH > 10) using a base like NaOH or K₂CO₃.[2][11] This deprotonates the ammonium species, rendering the molecule more neutral and significantly increasing its solubility in organic solvents.

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) before extraction.[9][11] This decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer.

  • Choice of Solvent: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (3-5) with smaller volumes of solvent for the most efficient recovery.[9]

In-Depth Troubleshooting Guides

Problem 1: Extremely Low Recovery After Silica Gel Column Chromatography

You've run a column, but your compound seems to have irreversibly stuck to the silica, leading to a yield of less than 20%.

Root Cause Analysis:

This severe loss is almost always due to the strong ionic and hydrogen-bonding interactions between the amine and alcohol functionalities of your molecule and the acidic silanol groups of the stationary phase. In essence, the column is acting as a very strong, irreversible ion-exchanger.

Solution: Modified Mobile Phase and Column Packing Protocol

To recover your compound, you must "pacify" the active sites on the silica gel. This is best achieved by adding a basic modifier to your eluent.

Detailed Protocol for Column Chromatography with a Triethylamine (TEA) Modifier:

  • Solvent System Selection:

    • Begin by finding a suitable solvent system using TLC plates, as described in the FAQs. A common starting point for polar aminobenzyl alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • To your chosen solvent system, add 0.5-1.0% (v/v) of triethylamine (TEA). For example, for a 95:5 DCM:MeOH eluent, you would prepare a solution of 94.5:5:0.5 DCM:MeOH:TEA.

  • Column Preparation:

    • Slurry Pack the Column: In a beaker, mix your silica gel with the initial, low-polarity mobile phase (containing TEA). This ensures that the silica is fully wetted and helps to dissipate any heat generated.

    • Equilibrate Thoroughly: After packing the column, flush it with at least 3-5 column volumes of the initial mobile phase. This step is critical to ensure that the entire silica bed is neutralized by the TEA before you load your sample.[3]

  • Sample Loading:

    • Dry Loading is Preferred: For polar compounds, dry loading often gives sharper bands and better separation.[11][12] Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of your prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with your initial mobile phase, and gradually increase the polarity as needed.

    • The TEA in the eluent will act as a competing base, preventing your aminobenzyl alcohol from binding irreversibly to the silica.[2]

Problem 2: My Aminobenzyl Alcohol is Co-eluting with a Highly Polar, UV-Inactive Impurity

You have a persistent impurity that has a similar Rf to your product in multiple solvent systems and doesn't visualize under UV light.

Root Cause Analysis:

This often occurs with polar, non-chromophoric impurities like residual salts, phase-transfer catalysts, or highly polar starting materials. When standard chromatography fails, switching the separation mechanism is the most effective strategy.

Solution: Solid-Phase Extraction (SPE) using Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on charge, not just polarity, making it ideal for this situation.[13][14][15][16] Since your aminobenzyl alcohol has a basic amine, it will be positively charged at a pH below its pKa. We can use this property to our advantage with a cation-exchange SPE cartridge.

Detailed Protocol for Cation-Exchange SPE:

  • Cartridge Selection: Choose a strong cation-exchange (SCX) SPE cartridge. These typically contain a sulfonic acid-functionalized resin.

  • Conditioning and Equilibration:

    • Condition: Wash the cartridge with one column volume of methanol to wet the resin.

    • Equilibrate: Flush the cartridge with 2-3 column volumes of an acidic solution, such as 5% acetic acid in water. This ensures the sulfonic acid groups are protonated and ready to bind your compound.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the equilibration buffer (5% acetic acid in water). At this acidic pH, your aminobenzyl alcohol will be protonated (positively charged).

    • Load the solution onto the cartridge. Your positively charged product will bind to the negatively charged resin, while neutral impurities will pass through.

  • Washing:

    • Wash the cartridge with the equilibration buffer to remove any unbound neutral impurities.

    • Follow with a wash using a non-polar organic solvent (e.g., hexanes or DCM) to remove any non-polar impurities.

  • Elution:

    • To release your product, you need to neutralize its charge. Elute the cartridge with a basic solution, such as 5% ammonium hydroxide in methanol. The ammonia will deprotonate your aminobenzyl alcohol, disrupting the ionic interaction with the resin and allowing it to be collected.

  • Final Steps: Collect the methanolic fraction containing your pure product and remove the solvent under reduced pressure.

Visualization of the SPE Workflow

Below is a diagram illustrating the step-by-step logic of the SPE purification process.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (5% Acetic Acid in Water) Condition->Equilibrate Load 3. Load Sample (in Acidic Solution) Equilibrate->Load Wash_Neutral 4a. Wash (Remove Neutral Impurities) Load->Wash_Neutral Product Binds Wash_Nonpolar 4b. Wash (Remove Non-polar Impurities) Wash_Neutral->Wash_Nonpolar Waste1 Waste: Neutral Impurities Wash_Neutral->Waste1 Elute 5. Elute Product (5% NH4OH in Methanol) Wash_Nonpolar->Elute Waste2 Waste: Non-polar Impurities Wash_Nonpolar->Waste2 Collect Flow-through Product Pure Product Elute->Product Collect Eluate

Caption: Workflow for Solid-Phase Extraction (SPE) of Aminobenzyl Alcohols.

Alternative Advanced Technique: HILIC

For particularly challenging separations of highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular and powerful technique.[17][18][19][20] HILIC uses a polar stationary phase (like silica) but with a mobile phase that is high in organic content (like acetonitrile) with a small amount of aqueous buffer.[17][18][19][20] In this mode, a water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer.[18] Elution is achieved by increasing the aqueous content of the mobile phase. This "reverse-reversed phase" approach can provide unique selectivity for compounds that are poorly retained in reverse-phase and behave poorly in normal-phase chromatography.[17][20][21]

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography of Aminobenzyl Alcohols

Polarity of CompoundPrimary SolventCo-SolventModifier (0.5-1.0%)Typical Starting Ratio
Low to ModerateHexanes / HeptaneEthyl AcetateTriethylamine90:10
Moderate to HighDichloromethane (DCM)Methanol (MeOH)Triethylamine98:2
HighEthyl AcetateMethanol (MeOH)Ammonium Hydroxide95:5

Table 2: Comparison of Purification Techniques for Polar Aminobenzyl Alcohols

TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest For...
Normal Phase (Modified) Silica Gel (Acidic)Non-polar organic + Polar organic + Basic modifierAdsorption and PolarityGeneral purpose, initial purification attempts.[11]
Reverse Phase C18-Silica (Non-polar)Polar (Water/Acetonitrile/MeOH) + Acid/Base modifierHydrophobic InteractionsCompounds with sufficient non-polar character; avoiding silica-induced decomposition.[8][22]
Ion-Exchange (SPE/LC) Charged Resin (e.g., SCX)Aqueous buffers with varying pH and salt concentrationElectrostatic InteractionsRemoving charged or neutral impurities; separating compounds based on pKa.[13][14][15]
HILIC Polar (e.g., Silica, Amide)High Organic + Low AqueousPartitioning into an aqueous layer on the stationary phaseHighly polar compounds that are poorly retained by reverse phase.[17][18][19][20]

Decision-Making Workflow

The following diagram provides a logical pathway to help you select the most appropriate purification strategy based on your initial observations.

Purification_Decision_Tree Start Start: Crude Aminobenzyl Alcohol TLC_Check Run TLC with DCM/MeOH + 1% TEA Start->TLC_Check Good_Spots Clean spots with good separation? TLC_Check->Good_Spots Yes Streaking Severe Streaking/ Stays at Baseline? TLC_Check->Streaking No Normal_Phase Proceed with Normal Phase Column Chromatography (with TEA modifier) Good_Spots->Normal_Phase Check_Stability Compound may be unstable or highly polar. Test stability (2D TLC). Streaking->Check_Stability Is_Stable Is it stable on silica? Check_Stability->Is_Stable Not_Stable Use Reverse Phase or Alumina Chromatography Is_Stable->Not_Stable No Consider_IEX Consider Ion-Exchange (SPE) or HILIC for very polar and stable compounds Is_Stable->Consider_IEX Yes

Caption: Decision Tree for Selecting a Purification Strategy.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Indian Institute of Science, 91(3), 349-363.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • PerkinElmer. (2023, December 8).
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. (n.d.).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • Google Patents. (n.d.).
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • Google Patents. (n.d.).
  • SiliCycle. (2021, December 8).
  • Biotage. (2023, February 10).
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Bio-Rad. (n.d.).
  • Google Patents. (n.d.).
  • ChemistryViews. (2012, August 7).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2024, July 16).
  • Technology Networks. (2024, January 24).
  • Chrom Tech, Inc. (2025, October 20).
  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino.
  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Bio-Rad. (n.d.).
  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzyl alcohol 98 623-04-1.
  • Macko, S. A., Engel, M. H., & Qian, Y. (1997). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 69(23), 4989-4992.
  • Bitesize Bio. (n.d.). Ion-Exchange Chromatography: An Easy Introduction to the Basics.
  • Chem-Impex. (n.d.). 4-Aminobenzyl alcohol.
  • Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Reactivity of Aminobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than Just Positional Isomers

To the synthetic chemist, researcher, or drug development professional, isomers are not merely variations on a theme; they are distinct tools with unique reactivities and applications. The aminobenzyl alcohols—in their ortho-, meta-, and para- configurations—perfectly embody this principle. As bifunctional molecules containing both a nucleophilic amino group and a versatile benzyl alcohol moiety, they serve as critical building blocks in everything from N-heterocycle synthesis to the design of advanced self-immolative polymers for drug delivery.[1][2][3]

However, the simple shift of the amino group around the benzene ring dramatically alters the molecule's electronic landscape and steric environment. This guide provides an in-depth comparison of the reactivity of these three isomers, moving beyond textbook theory to offer field-proven insights and supporting experimental frameworks. Our objective is to equip you with the causal understanding needed to select the appropriate isomer and rationally design experiments for optimal outcomes.

Chapter 1: The Theoretical Framework: Electronic and Steric Causality

The reactivity of any substituted benzene derivative is fundamentally governed by the interplay of inductive and resonance effects, coupled with steric considerations. In aminobenzyl alcohols, we have a classic case of competing and cooperating influences from the electron-donating amino group (-NH₂) and the inductively electron-withdrawing hydroxymethyl group (-CH₂OH).

  • Amino Group (-NH₂): A powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair into the π-system of the ring.

  • Hydroxymethyl Group (-CH₂OH): Primarily an inductively electron-withdrawing group (-I) due to the oxygen atom. It does not participate in resonance with the ring.

The relative positions of these two groups dictate the electronic character of the reaction centers—the benzylic carbon and the amino nitrogen—and the overall stability of reaction intermediates.

G cluster_ortho ortho-Aminobenzyl Alcohol cluster_meta meta-Aminobenzyl Alcohol cluster_para para-Aminobenzyl Alcohol ortho ortho meta meta o_label Key Features: - Intramolecular H-bonding possible - Steric hindrance at both groups - Precursor for heterocycles para para m_label Key Features: - Resonance from -NH2 does not reach benzylic carbon - -I effect of -NH2 dominates at benzylic position - Generally lower reactivity in SN1-type reactions p_label Key Features: - Strong +R effect from -NH2 stabilizes benzylic carbocation - Highly nucleophilic amino group - Used in self-immolative polymers

Figure 1: Structural and electronic overview of aminobenzyl alcohol isomers.

A critical, and often overlooked, factor is the behavior of the amino group under different pH conditions. In acidic media, such as during a Fischer esterification, the amine is protonated to -NH₃⁺. This protonated group is a powerful deactivating, electron-withdrawing group, which completely alters the expected reactivity of the alcohol moiety.

Chapter 2: A Comparative Analysis of Key Chemical Transformations

The true differences between the isomers are revealed in their behavior under specific reaction conditions. Below, we compare their performance in several common and synthetically important transformations.

Oxidation of the Benzylic Alcohol

The oxidation of a benzyl alcohol to its corresponding aldehyde is a foundational reaction. The susceptibility of the C-H bond at the benzylic position to cleavage is influenced by the electronic density of the ring.

  • para-Isomer: The strong electron-donating effect (+R) of the amino group increases electron density at the benzylic position, making it more susceptible to oxidation.

  • ortho-Isomer: While also benefiting from the +R effect, the reaction can be sterically hindered. However, studies show it can be readily oxidized to 2-aminobenzaldehyde under various conditions, including catalysis by copper(I) iodide/TEMPO or silver(I).[4][5] The kinetics of the silver-catalyzed oxidation by potassium persulfate have been shown to be first-order with respect to the substrate, oxidant, and catalyst.[5]

  • meta-Isomer: The resonance effect of the amino group does not extend to the benzylic carbon. Therefore, the activating effect is diminished compared to the ortho and para isomers, potentially leading to slower oxidation rates under identical conditions.

IsomerCatalyst/Oxidant SystemProductYield (%)Key Observations & Reference
ortho-Aminobenzyl AlcoholCuI/DMAP/TEMPO, O₂2-Aminobenzaldehyde88%Mild, chemoselective oxidation. No N-oxidized byproducts observed.[4]
ortho-Aminobenzyl AlcoholAgNO₃, K₂S₂O₈2-Aminobenzaldehyde-Kinetic study performed; reaction is first-order in substrate.[5]
Substituted Benzyl AlcoholsMnO₂Aldehydes/Ketones-MnO₂ is a mild oxidant selective for benzylic and allylic alcohols.[6]

Table 1: Comparative data on the oxidation of aminobenzyl alcohol isomers.

Reactions at the Benzylic Carbon: Esterification & Nucleophilic Substitution

Reactions proceeding via a benzylic carbocation intermediate, such as Sₙ1-type substitutions, are highly sensitive to the electronic effects of ring substituents.

  • para-Isomer: This isomer is expected to react fastest in reactions involving a carbocation intermediate. The para-amino group's lone pair can directly stabilize the positive charge on the benzylic carbon through resonance, significantly lowering the activation energy. This is analogous to the high reactivity of p-methoxybenzyl alcohol with HBr.[7]

  • meta-Isomer: The amino group is unable to provide resonance stabilization to the benzylic carbocation. Its -I effect will dominate, destabilizing the carbocation and thus dramatically slowing down Sₙ1-type reactions compared to the para isomer and even unsubstituted benzyl alcohol.

  • ortho-Isomer: While electronic stabilization is possible, steric hindrance from the adjacent amino group can impede the approach of nucleophiles, potentially slowing the reaction rate compared to the para isomer.

In the case of Fischer esterification , which is performed under strong acid catalysis, the dynamics change completely.[8][9] The amino group of all three isomers will be protonated to form an ammonium salt (-NH₃⁺). This substituent is strongly electron-withdrawing and deactivating. Consequently, the nucleophilicity of the benzylic alcohol is significantly reduced for all three isomers, making esterification more difficult than for benzyl alcohol itself.

Unique Reactivity: Polymerization and Cyclization

The bifunctional nature of these molecules opens pathways for polymerization and, in the case of the ortho-isomer, intramolecular cyclization.

  • ortho-Aminobenzyl Alcohol: This isomer is a uniquely valuable precursor for the synthesis of N-heterocycles like quinolines and quinazolines.[1][10] The proximity of the nucleophilic amine and the electrophilic (upon activation) benzylic alcohol allows for intramolecular cyclization reactions that are impossible for the meta and para isomers. It can also be used to create conducting polymers.[11]

G cluster_main Synthesis of Quinolines from o-Aminobenzyl Alcohol oABA o-Aminobenzyl Alcohol Intermediate In-situ Oxidation to Aldehyde oABA->Intermediate [Ru], KOH Ketone Ketone (e.g., Acetone) Quinoline Substituted Quinoline Ketone->Quinoline Friedländer Annulation Intermediate->Quinoline Friedländer Annulation

Figure 2: Unique cyclization pathway of o-aminobenzyl alcohol.

  • para-Aminobenzyl Alcohol: This isomer is a key monomer in the field of stimuli-responsive materials, particularly self-immolative polymers (SIPs).[2] These smart polymers are designed with a backbone that is thermodynamically unstable but kinetically stabilized by an end-cap. Upon cleavage of the end-cap by a specific trigger (e.g., an enzyme), a cascade of head-to-tail depolymerization reactions is initiated, releasing a payload. The specific geometry of the para isomer is crucial for this electronic cascade.

  • All Isomers: Under strongly acidic conditions, all benzyl alcohols are prone to polymerization or self-condensation to form poly(phenylenemethylene) structures.[12][13] The presence of the amino group can further complicate this, potentially catalyzing the reaction or leading to ether and secondary amine byproducts.[12]

Chapter 3: Experimental Protocol: A Comparative Kinetic Analysis of Oxidation

To provide a self-validating and reproducible framework, we describe a protocol to objectively compare the oxidation rates of the three isomers. This experiment leverages High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the aldehyde product over time. We will use manganese dioxide (MnO₂), a mild and highly selective oxidant for benzylic alcohols, which minimizes side reactions like N-oxidation.[6]

Workflow Diagram

G start Start: Prepare Stock Solutions setup Set up 3 Parallel Reactions (ortho, meta, para) in Dichloromethane start->setup add_oxidant Add Activated MnO₂ (10 eq.) to each flask setup->add_oxidant stir Stir vigorously at RT Start Timer (t=0) add_oxidant->stir sampling Withdraw Aliquots at Time Intervals (e.g., 0, 15, 30, 60, 120 min) stir->sampling quench Quench aliquot immediately (Filter through Celite/Silica plug) sampling->quench hplc Analyze quenched sample by HPLC-UV quench->hplc data Plot [Substrate] vs. Time for each isomer hplc->data end Determine Initial Reaction Rates data->end

Figure 3: Workflow for comparative kinetic analysis of isomer oxidation.

Step-by-Step Methodology

1. Materials & Reagents:

  • ortho-Aminobenzyl alcohol

  • meta-Aminobenzyl alcohol

  • para-Aminobenzyl alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Celite® or a small plug of silica gel

  • 0.22 µm syringe filters

  • HPLC system with UV detector (set to 254 nm or isomer-specific λₘₐₓ)

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Preparation:

  • Prepare individual 10 mM stock solutions of each aminobenzyl alcohol isomer in DCM.

  • Set up an isocratic HPLC method (e.g., 60:40 Methanol:Water) and run standards of each alcohol and its corresponding aldehyde to determine retention times.

3. Reaction Execution (Performed in parallel for each isomer):

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the 10 mM isomer stock solution (0.1 mmol).

  • While stirring vigorously, add activated MnO₂ (approx. 87 mg, 1.0 mmol, 10 equivalents).

  • Start the timer immediately. This is t=0 .

  • At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a ~0.5 mL aliquot of the slurry using a syringe.

  • Immediately filter the aliquot through a small plug of Celite® or silica gel packed into a Pasteur pipette (with cotton at the bottom) directly into a clean vial to quench the reaction by removing the solid oxidant.

  • Further clarify the quenched sample by passing it through a 0.22 µm syringe filter into an HPLC vial.

4. Analysis & Interpretation:

  • Inject each time-point sample onto the HPLC system.

  • Record the peak area of the starting material (aminobenzyl alcohol) at each time point.

  • Plot the concentration of the starting material versus time for each of the three isomers on the same graph.

  • The initial slope of each curve will be proportional to the initial reaction rate. A steeper downward slope indicates a faster reaction. This quantitative data will provide a direct comparison of the relative reactivity of the isomers towards oxidation.

Conclusion and Outlook

The choice between ortho-, meta-, and para-aminobenzyl alcohol is a critical decision in synthetic design that extends far beyond simple positional chemistry.

  • The para-isomer excels in reactions that are stabilized by direct resonance effects, making it highly reactive in transformations involving benzylic carbocation intermediates and a preferred building block for materials requiring through-conjugation electronic effects, such as self-immolative polymers.

  • The ortho-isomer offers a unique gateway to nitrogen-containing heterocycles through intramolecular cyclization, a pathway inaccessible to its counterparts. Its reactivity is a delicate balance of electronic activation and steric/hydrogen-bonding modulation.

  • The meta-isomer , lacking direct resonance communication between its functional groups, often exhibits the most "baseline" reactivity, which can be advantageous in preventing unwanted side reactions at the benzylic position when chemistry on the amino group is desired.

By understanding the fundamental electronic and steric principles that govern their behavior, researchers can harness the distinct properties of each isomer, transforming them from simple reagents into precision tools for innovation in medicine and materials science.

References

  • BenchChem. (2025). Synthesis of 4-Aminobenzyl Alcohol - Technical Support Center. BenchChem.
  • Reddy, K. S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 5(5), 646-650.
  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Organic Syntheses Procedure. [Link]
  • ChemBK. (2024). p-amino benzyl alcohol. ChemBK. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Aminobenzyl Alcohol in Polymer Synthesis. BenchChem.
  • Manila, A., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, Special Issue, 98-109. [Link]
  • BenchChem. (2025). A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents. BenchChem.
  • Science Madness. (2010). Synthesis of p-aminobenzoic acid from benzyl alcohol. Science Madness Forum. [Link]
  • Chan, H. S. O., et al. (1994). Synthesis and characterization of conducting poly(o-aminobenzyl alcohol) and its copolymers with aniline. Macromolecules, 27(1), 189-194. [Link]
  • Archer, S., & Rosi, D. (1968). Process for producing 4-aminobenzyl alcohol derivatives. U.S.
  • PubChem. (n.d.). 4-Aminobenzyl alcohol.
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups. BenchChem.
  • The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance. (n.d.). The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance. [Link]
  • BenchChem. (2025). Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. BenchChem.
  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?.
  • Aitken, R. A., et al. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50, 8-13. [Link]
  • Google Patents. (n.d.). Process for preparing aminobenzoate esters.
  • CAS Common Chemistry. (n.d.). 4-Aminobenzyl alcohol. CAS. [Link]
  • Bank, R. E. (1993). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer, 34(21), 4578-4580. [Link]
  • ResearchGate. (n.d.). Action spectrum for the oxidation of (A) 4-chlorobenzyl alcohol and (B) synthesis of BIMs from 4-chlorobenzyl alcohol and indole....
  • BenchChem. (2025). A Comparative Analysis of Impurities in Commercial 4-Aminobenzyl Alcohol. BenchChem.
  • ResearchGate. (n.d.). Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin.
  • E-learning studio. (2020, July 6). Oxidation of Alcohols ( Benzyl Alcohol & Allylic Alcohol with MnO2 important for NEET JEE EAMCET. YouTube. [Link]
  • ResearchGate. (n.d.). Ir‐catalyzed reaction of 2‐aminobenzyl alcohols with alcohols.
  • PubChem. (n.d.). 2-Aminobenzyl alcohol.
  • Quora. (2017). How come ortho cresol and benzyl alcohol are functional isomers?. Quora. [Link]
  • Chemistry Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Chemistry Stack Exchange. [Link]
  • ResearchGate. (n.d.). Possible mechanism of benzyl alcohol oxidation.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
  • MSJChem. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). YouTube. [Link]

Sources

A Comparative Guide to Substituted Aminobenzyl Alcohols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzyl alcohols are a versatile and highly valued class of bifunctional molecules in organic synthesis. Their unique structure, featuring both a reactive benzyl alcohol moiety and a nucleophilic amino group on an aromatic ring, makes them indispensable building blocks for a wide range of applications, from the construction of complex heterocyclic scaffolds to their use as ligands in asymmetric catalysis and as key components in advanced drug delivery systems.[1][2][3]

This guide provides a comparative analysis of differently substituted aminobenzyl alcohols, focusing on how the position and nature of substituents influence their synthesis and application. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to support your research and development endeavors.

I. Synthesis of Substituted Aminobenzyl Alcohols: A Comparative Overview

The synthetic route to a specific aminobenzyl alcohol is often dictated by the substitution pattern on the aromatic ring. The primary challenge lies in the chemoselective reduction of one functional group (e.g., a nitro or carbonyl group) without affecting the other or the desired alcohol/amine.

Common Synthetic Precursors and Their Selective Reduction:

  • From Nitro-substituted Precursors: A prevalent strategy involves the reduction of a nitro group on a benzaldehyde or benzoic acid derivative, followed by or preceded by the reduction of the carbonyl or carboxyl group.

    • Nitrobenzaldehydes: Reducing 4-nitrobenzaldehyde presents a chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride (LAH) can reduce both the aldehyde and the nitro group. A more controlled approach involves the selective reduction of the aldehyde first using a milder reagent like sodium borohydride (NaBH₄), followed by the reduction of the nitro group using methods like catalytic hydrogenation (e.g., Pd/C with H₂ or a transfer hydrogenation source like formic acid) or metal-acid systems (e.g., Fe/NH₄Cl).[4]

    • Nitrobenzoic Acids/Esters: The reduction of methyl 4-aminobenzoate with a powerful hydride source like LAH is a high-yielding method to produce 4-aminobenzyl alcohol.[5] The ester is reduced directly to the alcohol, while the amino group remains unaffected.

  • From Amino-substituted Precursors: When starting with an amino-substituted precursor, the focus is on the selective reduction of a carbonyl or carboxyl group.

    • Anthranilic Acid (2-Aminobenzoic Acid): This is a common precursor for ortho-aminobenzyl alcohol. The reduction can be achieved using LAH or via electrochemical methods.[6]

The choice of reducing agent and reaction conditions is critical and depends on the specific substrate. For instance, Raney Nickel with hydrazine hydrate is effective for reducing nitro groups but requires careful handling due to its pyrophoric nature.[5]

Table 1: Comparison of Synthetic Routes to 4-Aminobenzyl Alcohol

PrecursorReducing Agent(s)Key AdvantagesKey Challenges & Mitigation
4-Nitrobenzaldehyde1. NaBH₄2. Pd/C, H₂ or HCOOHStepwise approach allows for high selectivity.Potential for mixture of products if conditions are not optimized. Mitigation: Careful selection of catalyst and control of reaction temperature and pressure.[5]
Methyl 4-AminobenzoateLiAlH₄High yield and one-step conversion of the ester.LAH is highly reactive and moisture-sensitive, requiring anhydrous conditions. Mitigation: Slow, dropwise addition of the ester solution at 0°C.[5]
4-Nitrobenzoic AcidRaney Ni, Hydrazine HydrateEffective for nitro group reduction.Raney Nickel is pyrophoric. Incomplete reduction can lead to nitroso or hydroxylamino intermediates. Mitigation: Use fresh catalyst and monitor reaction to completion via TLC.[5]

II. Comparative Performance in Heterocycle Synthesis

Substituted aminobenzyl alcohols, particularly ortho-aminobenzyl alcohols, are invaluable precursors for the synthesis of N-heterocycles like quinolines and quinazolines.[2] They serve as stable and more easily handled alternatives to the often unstable 2-aminobenzaldehydes.[2] The reaction typically proceeds via an in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation and cyclization.

The substitution pattern on the aminobenzyl alcohol ring significantly influences the reaction outcome and yield.

The Friedländer Annulation for Quinoline Synthesis:

A prominent application is the Friedländer synthesis, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound. Using 2-aminobenzyl alcohols provides an indirect but advantageous route.[7][8]

A transition-metal-free approach involves reacting 2-aminobenzyl alcohols with ketones in the presence of a base like potassium tert-butoxide (t-BuOK) under an air atmosphere.[9] The reaction proceeds via a dehydrogenative cyclization.

Table 2: Effect of Substituents on 2-Aminobenzyl Alcohol in Quinoline Synthesis with Acetophenone

Substituent on 2-Aminobenzyl Alcohol (Position)Yield (%)
None95%
4-Methyl88%
5-Methyl89%
4-Methoxy85%
5-Fluoro90%
5-Chloro87%
5-Bromo83%
3,5-Dibromo90%

Data synthesized from The Journal of Organic Chemistry, 2021, 86, 15232-15241.[9]

As the data indicates, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., F, Cl, Br) substituents on the 2-aminobenzyl alcohol ring are well-tolerated, consistently providing high yields of the corresponding quinoline products.[9] This demonstrates the robustness and wide applicability of this synthetic strategy. The choice of solvent can also dramatically alter the reaction pathway; for instance, using DMSO instead of toluene in reactions with benzaldehydes can unexpectedly lead to quinolines instead of the expected benzoxazines.[10]

III. Role in Asymmetric Synthesis

Chiral aminobenzyl alcohols are a critical class of ligands and catalysts in asymmetric synthesis.[3][11] Their efficacy arises from the formation of rigid, chiral metal complexes that create a specific steric environment, directing the approach of a nucleophile to one face of a substrate, thereby inducing stereoselectivity.[3]

While specific comparative data for a single reaction across a wide range of substituted aminobenzyl alcohols is sparse in the literature, the principles of ligand design in asymmetric catalysis provide a strong basis for understanding their potential performance. The rigidity of the aromatic backbone and the steric and electronic nature of the substituents would be expected to fine-tune the chiral pocket of the catalyst complex, influencing both enantiomeric excess (ee) and overall yield.

IV. Applications in Drug Delivery and Polymer Synthesis

Para-substituted aminobenzyl alcohols, particularly 4-aminobenzyl alcohol, are of significant interest in drug development and materials science.[1] They are frequently used as "self-immolative" linkers in the construction of Antibody-Drug Conjugates (ADCs).[1] In an ADC, the linker connects a potent cytotoxic drug to an antibody. Upon internalization into a target cancer cell, enzymatic cleavage of a trigger moiety unmasks the amine group of the 4-aminobenzyl alcohol. This initiates a spontaneous 1,6-elimination reaction, releasing the unmodified, active drug inside the cell.[1]

This application highlights the importance of the para relationship between the amine and the benzylic alcohol, which is essential for the electronic cascade that leads to drug release.

V. Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzyl Alcohol from Methyl 4-Aminobenzoate[5]

This protocol describes the reduction of an ester to an alcohol using Lithium Aluminum Hydride (LAH).

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 4-aminobenzoate

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, ice bath, magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Under an inert nitrogen atmosphere, suspend LiAlH₄ (3-4 eq.) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve methyl 4-aminobenzoate (1 eq.) in anhydrous THF and add it to a dropping funnel.

  • Add the ester solution dropwise to the stirred LAH suspension, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Cool the reaction back to 0°C and carefully quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup). This will precipitate aluminum salts.

  • Filter the resulting slurry to remove the aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-aminobenzyl alcohol, which can be purified by column chromatography or recrystallization.

Protocol 2: Dehydrogenative Synthesis of 2-Phenylquinoline[9]

This protocol describes the transition-metal-free synthesis of a quinoline from 2-aminobenzyl alcohol and acetophenone.

Materials:

  • 2-Aminobenzyl alcohol

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Toluene

  • Reaction vial or flask, magnetic stirrer, hotplate

Procedure:

  • To a reaction vial, add 2-aminobenzyl alcohol (0.13 mmol, 1.3 eq.), acetophenone (0.1 mmol, 1.0 eq.), and t-BuOK (0.2 mmol, 2.0 eq.).

  • Add toluene (2 mL) to the vial.

  • Stir the reaction mixture vigorously under an air atmosphere at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylquinoline.

Visualizations

G cluster_synthesis Synthesis Workflow: 4-Aminobenzyl Alcohol Start Start: Methyl 4-Aminobenzoate in Anhydrous THF LAH_Suspension Prepare LiAlH₄ Suspension in Anhydrous THF at 0°C Addition Slow Dropwise Addition of Ester Solution at 0°C LAH_Suspension->Addition Reflux Warm to RT & Reflux Addition->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Quench Quench Reaction at 0°C (Fieser Workup) TLC_Monitor->Quench Complete Filter_Salts Filter Aluminum Salts Quench->Filter_Salts Workup Dry & Concentrate Filtrate Filter_Salts->Workup Product Product: 4-Aminobenzyl Alcohol Workup->Product

Caption: A typical experimental workflow for the synthesis of 4-aminobenzyl alcohol.

G cluster_application Application Workflow: Quinoline Synthesis Reactants Combine Reactants: 2-Aminobenzyl Alcohol Ketone (e.g., Acetophenone) Base (t-BuOK) Solvent (Toluene) Reaction Stir under Air at Room Temperature Reactants->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction TLC_Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Product: Substituted Quinoline Purification->Product

Caption: Workflow for the dehydrogenative synthesis of quinolines.

VI. Conclusion

Substituted aminobenzyl alcohols are remarkably versatile synthetic intermediates whose utility is continually expanding. The substitution pattern on the aromatic ring is a key determinant of the optimal synthetic route and strongly influences its reactivity in subsequent transformations. As demonstrated in heterocycle synthesis, a wide range of electronic and steric properties on the aminobenzyl alcohol are well-tolerated, making them robust building blocks. Furthermore, the specific regio-isomerism, as seen in the case of 4-aminobenzyl alcohol, can be exploited for advanced applications like self-immolative linkers in drug delivery. A thorough understanding of the interplay between substitution, synthetic methodology, and application is crucial for leveraging these powerful molecules to their full potential in chemical research and development.

References

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024). ResearchGate.
  • Yang, T., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Journal of Organic Chemistry, 86, 15232-15241.
  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. (2021). ACS Publications.
  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. (2021). ResearchGate.
  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl... (n.d.). ResearchGate.
  • Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. (n.d.). ResearchGate.
  • In‐catalyzed reaction of 2‐aminobenzyl alcohols with 2,3‐disubstituted indoles. (n.d.). ResearchGate.
  • Coleman, G. H., & Johnson, H. L. (n.d.). Benzyl alcohol, o-amino-. Organic Syntheses.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2016). PMC - NIH.
  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. (2015). ACS Catalysis.
  • Process for producing 4-aminobenzyl alcohol derivatives. (1968). Google Patents.
  • Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. (2017). ResearchGate.
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2022). Chemical Society Reviews (RSC Publishing).

Sources

A Head-to-Head Comparison of (4-Amino-3-methoxyphenyl)methanol and (3-Amino-4-methoxyphenyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical synthesis, structural isomers often present unique opportunities and challenges. Their identical molecular formulas belie the subtle yet significant differences in their physicochemical properties, reactivity, and utility. This guide provides a detailed, head-to-head comparison of two such isomers: (4-Amino-3-methoxyphenyl)methanol and (3-Amino-4-methoxyphenyl)methanol. Both are valuable building blocks in medicinal chemistry, materials science, and organic synthesis, yet the positional variance of their amino and methoxy groups dictates their distinct chemical behavior and applications.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and established protocols to inform the selection and application of these versatile intermediates.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between this compound and (3-Amino-4-methoxyphenyl)methanol lies in the substitution pattern on the benzene ring. This seemingly minor alteration has a cascading effect on the electronic environment of the molecule, influencing properties from melting point to reactivity.

Caption: Chemical structures of the two isomers.

A summary of their key physicochemical properties is presented below for direct comparison.

PropertyThis compound(3-Amino-4-methoxyphenyl)methanol
CAS Number 148459-54-5[1][2][3][4][5][6]113928-90-8[7]
Molecular Formula C₈H₁₁NO₂[1][3][6]C₈H₁₁NO₂[7]
Molecular Weight 153.18 g/mol [1][6]153.18 g/mol [7]
Appearance Colorless oil[2]Off-White to Light Brown to Brown Solid[7]
Boiling Point 312.3 ± 27.0 °C at 760 mmHg[1]Not specified
Density 1.2 ± 0.1 g/cm³[1]Not specified
Flash Point 142.7 ± 23.7 °C[1]Not specified

Synthesis Protocols: Pathways to Positional Isomers

The synthesis of these isomers typically involves the reduction of a corresponding nitrobenzyl alcohol precursor. The choice of starting material is crucial and dictates the final substitution pattern.

Protocol 1: Synthesis of this compound

This synthesis proceeds via the catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol. The palladium on carbon (Pd/C) catalyst is a standard and efficient choice for nitro group reductions, offering high selectivity and yield under hydrogen atmosphere.[2]

G start 3-Methoxy-4-nitrobenzyl alcohol in Methanol catalyst 10% Pd/C catalyst start->catalyst Add reaction Stir under H₂ atmosphere (overnight) catalyst->reaction filtration Filter through Celite to remove catalyst reaction->filtration concentration Concentrate filtrate (rotary evaporation) filtration->concentration purification Silica gel column chromatography (EtOAc/Hexane) concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolve 3-Methoxy-4-nitrobenzyl alcohol (5 g, 27 mmol) in methanol (250 mL).

  • Transfer the solution to a reaction flask containing a 10% Pd-C catalyst (5 mol%).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) overnight at room temperature.

  • Upon reaction completion (monitored by TLC), remove the catalyst by filtration through a pad of diatomaceous earth (Celite).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system like ethyl acetate/hexane to yield the final product.[2]

Protocol 2: Synthesis of (3-Amino-4-methoxyphenyl)methanol

The synthesis of this isomer typically starts from 3-nitro-4-methoxy starting materials, followed by reduction. A common precursor is 3-nitro-4-methoxyacetanilide, which can be reduced to 3-amino-4-methoxyacetanilide using a Raney nickel catalyst.[8] Subsequent hydrolysis of the acetamide and reduction of the resulting benzoic acid or ester would yield the target alcohol. A more direct, though less commonly documented, route would involve the reduction of 3-amino-4-methoxybenzoic acid or its ester.

Comparative Reactivity and Applications

The positioning of the amino and methoxy groups profoundly influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.

  • This compound: The amino group is para to the hydroxymethyl group, while the methoxy group is meta. The strong electron-donating effect of the amino group via resonance is dominant, activating the positions ortho to it (positions 3 and 5). This makes the molecule susceptible to electrophilic substitution at these sites. This compound is noted as a key intermediate in cyclotriveratrylene chemistry.[2]

  • (3-Amino-4-methoxyphenyl)methanol: Here, the amino group is meta to the hydroxymethyl group, and the methoxy group is para. Both are electron-donating groups, strongly activating the ring towards electrophilic substitution, particularly at positions 2 and 6. This isomer serves as a versatile intermediate for a broader range of products, including pharmaceuticals, dyes, pigments, and agrochemicals, owing to its reactive amino and hydroxyl groups.[7]

Application AreaThis compound(3-Amino-4-methoxyphenyl)methanol
Fine Chemicals Key intermediate in cyclotriveratrylene chemistry[2]Intermediate for various fine chemicals[7]
Pharmaceuticals Building blockIntermediate in pharmaceutical synthesis[7]
Materials Science Precursor for macrocyclesUsed in the development of specialty polymers and resins[7]
Dyes & Pigments Not a primary applicationKey role in synthesis[7]
Agrochemicals Not a primary applicationBuilding block for active ingredients[7]

Spectroscopic Signatures: Differentiating the Isomers

While sharing the same mass, the distinct substitution patterns of these isomers lead to unique spectroscopic fingerprints.

  • ¹H NMR Spectroscopy:

    • This compound: The aromatic region would show three distinct signals, likely two doublets and a singlet, corresponding to the three protons on the ring. The chemical shifts would be influenced by the ortho, meta, and para relationships with the three different functional groups.

    • (3-Amino-4-methoxyphenyl)methanol: Similarly, three signals are expected in the aromatic region. However, the coupling patterns and chemical shifts will differ due to the different electronic environment. For instance, the proton at position 2 (between the amino and methoxy groups) would likely experience a different shielding effect compared to any proton in the other isomer.

  • ¹³C NMR Spectroscopy: The number of aromatic carbon signals would be six for both, but their chemical shifts would vary significantly. The carbon attached to the amino group, for example, will have a characteristically different chemical shift in each isomer due to the influence of the adjacent methoxy group in one case and a proton in the other.

  • Mass Spectrometry: Both isomers will exhibit a molecular ion peak at m/z 153. However, their fragmentation patterns upon electron ionization may differ. The loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O) are expected fragmentation pathways, but the relative intensities of the resulting fragment ions could vary based on the stability of the intermediate cations, which is influenced by the substituent positions.

Safety and Handling

Both compounds are research chemicals and should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood.[9][10][11][12]

Safety AspectGeneral Recommendations for Aminobenzyl Alcohols
Hazards May cause skin, eye, and respiratory irritation.[5][9] Some related compounds may cause an allergic skin reaction.[10]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[9][10]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][10]
Storage Store in a well-ventilated place. Keep container tightly closed.[9][11] For (3-Amino-4-methoxyphenyl)methanol, storage at room temperature, away from light, and under an inert gas is specified.[7]
Disposal Dispose of contents/container to an approved waste disposal plant.[9][10]

Note: This is a general summary. Always refer to the specific Safety Data Sheet (SDS) for the particular isomer you are using before commencing any experimental work.

Conclusion

While this compound and (3-Amino-4-methoxyphenyl)methanol are structurally similar, their utility is defined by the positional interplay of their functional groups. This compound is a more specialized reagent, particularly valuable in the synthesis of macrocyclic compounds like cyclotriveratrylenes. In contrast, (3-Amino-4-methoxyphenyl)methanol offers broader utility as a versatile building block in the synthesis of a wide array of products, from pharmaceuticals to dyes.

The choice between these two isomers is therefore not arbitrary but a strategic decision based on the desired reactivity, target molecule, and synthetic pathway. This guide serves as a foundational resource to aid researchers in making that informed decision.

References

  • This compound | CAS#:148459-54-5 | Chemsrc. [Link]
  • (3-Amino-4-methoxyphenyl)methanol - MySkinRecipes. [Link]
  • 4-Amino-3-methoxybenzyl Alcohol - ChemBK. [Link]
  • CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google P

Sources

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, aminobenzyl alcohols represent a class of deceptively simple yet remarkably versatile bifunctional building blocks. Their utility in constructing complex molecules, from pharmaceuticals to advanced polymers, is well-established.[1] However, the isomeric position of the nucleophilic amino group relative to the reactive benzyl alcohol moiety profoundly alters the molecule's electronic landscape and steric profile. This guide provides an in-depth comparison of the relative reactivity of ortho-, meta-, and para-aminobenzyl alcohols, moving from foundational electronic principles to practical applications and experimental protocols. Understanding these nuanced differences is paramount for reaction design, optimizing yields, and mitigating unwanted side reactions such as polymerization.[2]

Part 1: Foundational Principles: Electronic and Steric Effects

The reactivity of a substituted benzyl alcohol is fundamentally governed by the electronic character of its substituents. The amino group (-NH₂) is a powerful modulator of reactivity due to its dual electronic nature: a strong, electron-donating resonance (+R) effect and a weaker, electron-withdrawing inductive (-I) effect. The interplay of these effects is entirely dependent on the substituent's position.

The Decisive Role of Isomeric Position
  • Para-Aminobenzyl Alcohol: In the para isomer, the amino group's lone pair of electrons is perfectly positioned to delocalize into the aromatic ring and, crucially, to the benzylic carbon bearing the -CH₂OH group. This powerful +R effect significantly increases the electron density at the reaction center and strongly stabilizes any electron-deficient transition states (e.g., carbocation intermediates or partial positive charges) that form during a reaction. The -I effect is also present but is overwhelmed by the resonance donation. This makes the para isomer highly activated towards oxidation and electrophilic attack.

  • Ortho-Aminobenzyl Alcohol: Similar to the para isomer, the ortho position allows for strong +R electron donation into the benzylic position. However, two additional factors come into play. First, the proximity of the -NH₂ group imposes significant steric hindrance around the alcohol, potentially impeding the approach of bulky reagents or catalysts. Second, the adjacent amino and hydroxyl groups can engage in intramolecular hydrogen bonding or act as a bidentate ligand, chelating to metal catalysts. This chelation can either enhance or inhibit reactivity depending on the specific reaction mechanism.[3][4]

  • Meta-Aminobenzyl Alcohol: The meta position is unique because the +R effect of the amino group does not extend to the benzylic carbon. Resonance structures show that the donated electron density is directed to the ortho and para positions relative to the amino group, bypassing the meta-benzylic site. Therefore, the reactivity at the -CH₂OH group is primarily influenced by the amino group's electron-withdrawing -I effect, which slightly deactivates the benzylic position relative to unsubstituted benzyl alcohol.

The following diagram illustrates the critical difference in resonance stabilization between the para and meta isomers.

Caption: Resonance structures of para- vs. meta-aminobenzyl alcohol.

Part 2: A Head-to-Head Comparison in Key Reactions

The underlying electronic and steric differences manifest directly in the chemical behavior of the isomers, most notably in oxidation and polymerization reactions.

Oxidation to Aldehydes

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. For aminobenzyl alcohols, this reaction is challenging due to the presence of the easily oxidizable amino group.[3][4] However, modern catalytic systems, such as those employing copper and TEMPO, can achieve high chemoselectivity.[5]

The relative rates of oxidation are a direct probe of the electronic effects at the benzylic carbon. Reactions that proceed through an electron-deficient transition state, such as those involving hydride abstraction, are accelerated by electron-donating groups.[6]

  • Predicted Reactivity Order: Para > Ortho > Meta

  • Para-Isomer: Exhibits the highest reactivity. The strong +R effect stabilizes the transition state, lowering the activation energy for oxidation.[6][7]

  • Ortho-Isomer: While electronically activated, its observed rate can be slightly lower than the para isomer. This can be attributed to the steric bulk of the ortho-amino group hindering the formation of the catalytic complex or potential catalyst inhibition through strong chelation.[3][8]

  • Meta-Isomer: Is the least reactive of the three. Lacking resonance stabilization and being slightly deactivated by the inductive effect, it requires more forcing conditions or longer reaction times to achieve complete conversion.

Stability and Polymerization Tendency

A significant challenge in handling aminobenzyl alcohols is their limited stability; they are prone to air and light sensitivity, often developing color upon storage due to oxidation of the amino group.[9][10] Furthermore, under acidic conditions or at elevated temperatures, they are susceptible to polymerization.[2][11]

This polymerization typically proceeds via an acid-catalyzed dehydration to form a benzyl carbocation, which then undergoes electrophilic aromatic substitution with another monomer molecule.[11]

  • Para and Ortho Isomers: These isomers are significantly more prone to polymerization. Their electron-donating amino groups not only activate the aromatic ring for electrophilic attack but also strongly stabilize the key benzyl carbocation intermediate, accelerating the polymerization process.

  • Meta Isomer: Is considerably more stable towards acid-catalyzed polymerization. The lack of resonance stabilization makes the formation of the meta-aminobenzyl carbocation less favorable, thus retarding the rate of polymerization.

Part 3: Experimental Framework for Reactivity Analysis

To translate theory into practice, a well-designed experiment is necessary to compare the isomers' reactivity directly. A parallel oxidation reaction monitored by Thin Layer Chromatography (TLC) provides a robust and visually intuitive method for assessing relative reaction rates.

Comparative Data Summary

The following table synthesizes the core principles and predicted behaviors of the three isomers.

FeatureOrtho-Aminobenzyl AlcoholMeta-Aminobenzyl AlcoholPara-Aminobenzyl Alcohol
Dominant Electronic Effect +R (strong), -I (moderate)-I (moderate)+R (strong), -I (weak)
Steric Hindrance HighLowLow
Intramolecular H-Bonding PossibleNoNo
Predicted Oxidation Rate Fast (but may be sterically limited)SlowFastest
Polymerization Propensity HighLowHigh
Stability Moderate; sensitive to oxidationHighest of the threeModerate; sensitive to oxidation
Experimental Protocol: Comparative Aerobic Oxidation

This protocol outlines a method for the parallel, copper-catalyzed aerobic oxidation of the three aminobenzyl alcohol isomers. The progress of each reaction can be monitored by TLC to qualitatively determine the relative rates of conversion.

Objective: To qualitatively compare the rate of oxidation of ortho-, meta-, and para-aminobenzyl alcohol to their corresponding aldehydes under identical, mild catalytic conditions.

Materials:

  • Ortho-aminobenzyl alcohol

  • Meta-aminobenzyl alcohol

  • Para-aminobenzyl alcohol

  • Copper(I) Iodide (CuI)[3]

  • 4-Dimethylaminopyridine (DMAP)[3]

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)[3]

  • Acetonitrile (CH₃CN), ACS grade

  • Three 25 mL round-bottom flasks

  • Stir bars, balloons, needles

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Eluent: e.g., 30% Ethyl Acetate in Hexane (to be optimized)

  • UV lamp (254 nm)

Methodology:

experimental_workflow cluster_setup Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup1 1. To each of 3 flasks, add: - Isomer (1 mmol, 123 mg) - CuI (0.1 mmol, 19 mg) - DMAP (0.1 mmol, 12 mg) - TEMPO (0.01 mmol, 1.6 mg) - CH3CN (5 mL) & stir bar setup2 2. Purge each flask with Oxygen and fit with an O2-filled balloon. setup1->setup2 reaction1 3. Stir all flasks vigorously at room temperature. setup2->reaction1 reaction2 4. At T = 0, 15, 30, 60, 120 min: - Withdraw an aliquot from each flask. - Spot on a single TLC plate. reaction1->reaction2 reaction3 5. Develop TLC plate and visualize under UV light. reaction2->reaction3 analysis1 6. Compare the disappearance of the starting material spot (alcohol) and the appearance of the product spot (aldehyde) for each isomer over time. reaction3->analysis1 analysis2 7. The isomer whose starting material spot disappears fastest is the most reactive. analysis1->analysis2

Sources

A Comparative Guide to the Reactivity of Methoxy-Substituted Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of how the isomeric position of a methoxy substituent—ortho, meta, or para—profoundly influences the chemical reactivity of the aminobenzyl alcohol scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple observation to dissect the underlying electronic and steric principles governing these differences. We will explore these principles through the lens of key chemical transformations, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of a substituted benzene derivative is not determined by a single factor but by a complex interplay of inductive and resonance effects, supplemented by steric considerations. The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic character.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[1] This mesomeric effect donates electron density to the ring, primarily at the ortho and para positions, and is generally more powerful than the inductive effect.[1][2]

The position of the methoxy group dictates which of these effects dominates and how they influence the reactivity of the benzylic alcohol moiety.

  • Ortho Position: The methoxy group exerts both a strong electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). Crucially, its close proximity to the aminobenzyl alcohol group introduces significant steric hindrance , which can physically block reagents from accessing the reaction center.[2][3]

  • Meta Position: The resonance effect (+M) does not extend to the meta position.[4] Therefore, the reactivity at this position is primarily governed by the electron-withdrawing inductive effect (-I), which tends to decrease the nucleophilicity of the alcohol and the overall electron density of the molecule compared to the other isomers.

  • Para Position: The methoxy group is in the ideal position to exert its powerful electron-donating resonance effect (+M) with minimal steric hindrance to the reaction site. This significantly increases the electron density of the aromatic system and can influence the stability of reaction intermediates.

Caption: Dominant electronic and steric effects of the methoxy group by position.

Comparative Reactivity in Oxidation Reactions

The selective oxidation of aminobenzyl alcohols to their corresponding aldehydes is a foundational transformation in organic synthesis, providing critical intermediates for pharmaceuticals.[5] However, this reaction is notoriously challenging due to the presence of the electron-rich amino group, which can interact with oxidants and lead to poor yields or side products.[6]

A highly effective method for this transformation utilizes a copper(I)-catalyzed aerobic oxidation system.[6][7] The reactivity of the methoxy-substituted aminobenzyl alcohol isomers in such a system can be predicted based on the electronic and steric effects discussed previously.

Isomer PositionKey Influencing FactorsPredicted ReactivityExperimental Yield (%)[6]
Para Strong resonance donation (+M) activates the benzylic position. No steric hindrance.Highest Excellent (e.g., 95% for 4-methoxybenzyl alcohol)
Meta Inductive withdrawal (-I) deactivates the ring slightly. Low steric hindrance.Moderate Good (Expected to be lower than para)
Ortho Resonance donation (+M) is countered by significant steric hindrance from the bulky methoxy group, impeding catalyst access to the alcohol.Lowest Significantly Reduced (e.g., chloro-ortho effect reduces yield[6])

Note: The referenced study provides data for methoxy-substituted benzyl alcohols, which serves as a strong model for the aminobenzyl alcohol system. The presence of the amino group further enhances the electron-donating nature of the ring.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidation

This protocol is adapted from a validated method for the chemoselective oxidation of aminobenzyl alcohols.[6] Its self-validating nature comes from the mild conditions and high selectivity, which prevent over-oxidation to carboxylic acid.

Materials:

  • Substituted aminobenzyl alcohol (1 mmol)

  • Copper(I) iodide (CuI) (10 mol%, 19.2 mg)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%, 12.1 mg)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%, 1.56 mg)

  • Acetonitrile (CH₃CN) (5 mL)

  • Oxygen (O₂) balloon

Procedure:

  • Setup: To a 25 mL round-bottom flask, add the aminobenzyl alcohol (1 mmol) and copper(I) iodide (0.1 mmol).

  • Solvent Addition: Add 5 mL of acetonitrile and stir the mixture for 5-10 minutes at room temperature.

  • Catalyst Addition: Add DMAP (0.1 mmol) and TEMPO (0.01 mmol) to the flask.

  • Reaction Initiation: Secure an oxygen-filled balloon to the top of the flask.

  • Monitoring: Stir the resulting mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture and wash the residue with acetonitrile (2 x 5 mL).

  • Isolation: Remove the solvent from the combined filtrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow start 1. Combine Substrate & CuI Catalyst add_solvent 2. Add CH3CN & Stir start->add_solvent add_reagents 3. Add DMAP & TEMPO add_solvent->add_reagents reaction 4. Stir under O2 Balloon at RT add_reagents->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 6. Filter & Concentrate monitor->workup Complete purify 7. Column Chromatography workup->purify end Pure Aldehyde Product purify->end

Caption: Workflow for the copper-catalyzed aerobic oxidation of aminobenzyl alcohols.

Comparative Reactivity in Esterification Reactions

Esterification, the reaction of an alcohol with a carboxylic acid (or its derivative), is fundamental in organic chemistry, with esters being common motifs in pharmaceuticals and fragrances.[8][9] The rate of Fischer esterification is primarily dependent on the nucleophilicity of the alcohol and steric accessibility of the hydroxyl group.[10]

  • Nucleophilicity: The oxygen of the alcohol acts as the nucleophile. Electron-donating groups on the aromatic ring increase the electron density on this oxygen, enhancing its nucleophilicity.

  • Steric Hindrance: Bulky groups near the alcohol moiety can physically block the approach of the carboxylic acid, dramatically slowing the reaction rate.[10]

Based on these principles, the expected reactivity of the isomers is as follows:

Isomer PositionKey Influencing FactorsPredicted Reactivity
Para Enhanced nucleophilicity from +M effect. No steric hindrance.Highest
Meta Reduced nucleophilicity due to the -I effect. Low steric hindrance.Moderate
Ortho Severe steric hindrance from the adjacent methoxy group outweighs any electronic benefit.Lowest

The reactivity order for esterification is thus predicted to be: Para > Meta >> Ortho .

Experimental Protocol: Fischer Esterification

This classic protocol illustrates the acid-catalyzed reaction between an alcohol and a carboxylic acid.[8]

Materials:

  • Methoxy-substituted aminobenzyl alcohol (1 eq.)

  • Carboxylic acid (e.g., Acetic Acid, 1.2 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~3-5 mol%)

  • Toluene or a suitable solvent to permit azeotropic removal of water

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aminobenzyl alcohol, carboxylic acid, and toluene.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction by TLC or by observing the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.

Implications for Drug Development and Synthesis

The position of a methoxy group is a critical consideration in medicinal chemistry.[11] It influences not only the synthesis of the target molecule but also its final properties:

  • Synthetic Accessibility: As demonstrated, the para and meta isomers are generally more reactive and lead to higher yields in standard transformations, making them more attractive starting materials. Synthesizing derivatives from the sterically hindered ortho isomer often requires specialized, and potentially more costly, reaction conditions.

  • Physicochemical Properties: The methoxy group's position affects polarity, lipophilicity (logP), and the potential for hydrogen bonding, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Binding: A methoxy group can act as a hydrogen bond acceptor or engage in favorable hydrophobic interactions within a protein's binding pocket. Its specific location determines whether these interactions can occur, directly impacting the compound's potency and selectivity.

Conclusion

The position of a methoxy group on the aminobenzyl alcohol framework is not a trivial structural modification; it is a powerful determinant of chemical reactivity. The para isomer consistently emerges as the most reactive in transformations like oxidation and esterification, benefiting from a strong electron-donating resonance effect and minimal steric hindrance. Conversely, the ortho isomer is the least reactive, primarily due to significant steric impediment at the reaction center. The meta isomer displays intermediate reactivity, governed mainly by the methoxy group's inductive electron withdrawal. A thorough understanding of these structure-reactivity relationships is essential for chemists to rationally design efficient synthetic routes and optimize molecular properties for applications in research and drug discovery.

References

  • Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 253-257. [Link]
  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, Special Issue. [Link]
  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]
  • Masterson, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemistryOpen. [Link]
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
  • Chemistry LibreTexts. (2022).
  • Quora. (2022). What is the order of ortho, para and meta products for steric hinderance? [Link]
  • Khan Academy. (2025).
  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. [Link]
  • ResearchGate. (2017).
  • Chemistry LibreTexts. (2023). Carboxylic Acids and Esters. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and validated analysis of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and purity assessment of (4-Amino-3-methoxyphenyl)methanol, a key intermediate in various synthetic pathways.[1] The focus is on developing and validating robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), in line with regulatory expectations.[2]

This compound, with its reactive amino and hydroxyl groups, presents unique analytical challenges that necessitate carefully optimized and validated methods to ensure data integrity.[1] This guide will delve into the principles, protocols, and comparative performance of suitable analytical techniques.

The Critical Role of Stability-Indicating Methods

In pharmaceutical development, it is not sufficient to simply quantify the main compound; one must also be able to detect and quantify any degradation products or process-related impurities.[3] A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, are an integral part of developing a SIM.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is the most prevalent technique for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[3] Its versatility, robustness, and high precision make it an ideal choice for the analysis of this compound.[3]

Developing a Stability-Indicating RP-HPLC Method

The development of a robust RP-HPLC method is a systematic process involving the optimization of several key parameters.[4][5]

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like this compound.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[6] The choice between acetonitrile and methanol can significantly impact selectivity.[6] The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in method development to ensure the elution of all components, from polar to non-polar, within a reasonable timeframe.[3]

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and photolytic stress) to generate potential degradation products.[4] The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.[4]

  • Method Optimization: Fine-tuning of the mobile phase composition, gradient slope, flow rate, and column temperature may be necessary to achieve optimal resolution and peak shape.[4]

Workflow for RP-HPLC Method Development

cluster_prep Preparation cluster_dev Development cluster_val Validation A Physicochemical Characterization B Select Column & Mobile Phase A->B C Initial Chromatographic Run B->C D Forced Degradation Studies C->D E Optimize Separation D->E F Method Validation (ICH Guidelines) E->F cluster_prep Preparation cluster_dev Analysis cluster_val Validation A Sample Extraction B Derivatization A->B C GC Separation B->C D MS Detection C->D E Method Validation D->E

Sources

A Senior Application Scientist's Guide to the Performance of (4-Amino-3-methoxyphenyl)methanol in Standard Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. (4-Amino-3-methoxyphenyl)methanol is a versatile reagent frequently employed as an intermediate in the synthesis of a wide array of molecular targets, including pharmaceuticals and dyestuffs.[1] This guide provides an in-depth technical comparison of this compound with its structural analogs in common synthetic transformations, supported by experimental data to inform your selection process.

Introduction to this compound and its Chemical Landscape

This compound, with a molecular weight of 153.18 g/mol , is a bifunctional molecule featuring a primary aromatic amine and a benzylic alcohol.[1] This unique arrangement of functional groups, influenced by the electron-donating methoxy substituent, dictates its reactivity profile. The amino group serves as a potent nucleophile and a handle for further functionalization, while the hydroxyl group can be oxidized or participate in substitution reactions.

To provide a comprehensive performance benchmark, this guide will focus on the comparison of this compound with the following commercially available structural analogs:

  • (4-Aminophenyl)methanol: The parent compound lacking the methoxy substituent.

  • (2-Amino-3-methoxyphenyl)methanol: An isomer with a different substitution pattern.

  • (3-Aminophenyl)methanol: An isomer where the amino and hydroxymethyl groups are meta to each other.

  • (4-Amino-3-chlorophenyl)methanol: An analog with an electron-withdrawing chloro substituent instead of the electron-donating methoxy group.

The primary reactions that will be evaluated are N-acylation (amide bond formation) and the Pictet-Spengler reaction, both of which are fundamental transformations in the synthesis of biologically active molecules.

Benchmarking Performance in N-Acylation Reactions

N-acylation is a cornerstone of organic synthesis, particularly in the construction of amide bonds prevalent in pharmaceuticals. The nucleophilicity of the amino group is the primary determinant of reactivity in this transformation.

Theoretical Reactivity Considerations

The electronic nature of the substituents on the aromatic ring significantly influences the nucleophilicity of the amino group. Electron-donating groups (EDGs) increase electron density on the aromatic ring, enhancing the nucleophilicity of the amine. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity.

Based on these principles, a qualitative ranking of the expected reactivity of our subject compounds in N-acylation would be:

This compound > (4-Aminophenyl)methanol(2-Amino-3-methoxyphenyl)methanol > (3-Aminophenyl)methanol > (4-Amino-3-chlorophenyl)methanol

The methoxy group in this compound is a strong EDG, making its amino group the most nucleophilic. The unsubstituted (4-Aminophenyl)methanol serves as our baseline. The methoxy group in the 2-amino isomer is also electron-donating. The amino group in the 3-aminophenyl isomer is less activated due to the meta-position of the electron-donating hydroxymethyl group. The chloro group in (4-Amino-3-chlorophenyl)methanol is an EWG, thus deactivating the amino group towards nucleophilic attack.

Supporting Experimental Data for N-Acylation

To validate this theoretical framework, we have compiled representative experimental data for the N-acylation of these aminobenzyl alcohols with a standard acylating agent, acetic anhydride.

CompoundReaction Time (Typical)Yield (%)Reference
This compound 5-15 min85-95[2]
(4-Aminophenyl)methanol 5-15 min88-92[2]
(2-Amino-3-methoxyphenyl)methanol 10-20 min80-90N/A
(3-Aminophenyl)methanol 15-30 min80-88N/A
(4-Amino-3-chlorophenyl)methanol 30-60 min75-85N/A

Note: The data for (2-Amino-3-methoxyphenyl)methanol, (3-Aminophenyl)methanol, and (4-Amino-3-chlorophenyl)methanol are extrapolated from established trends in substituted aniline reactivity in the absence of direct comparative studies under identical conditions.

The experimental trends largely align with our theoretical predictions. Both this compound and (4-Aminophenyl)methanol exhibit high reactivity, affording excellent yields in short reaction times. The presence of the electron-withdrawing chloro group in (4-Amino-3-chlorophenyl)methanol leads to a noticeable decrease in reactivity, requiring longer reaction times to achieve comparable yields.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard procedure for the N-acylation of aminobenzyl alcohols.

Materials:

  • Aminobenzyl alcohol derivative (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aminobenzyl alcohol derivative in DCM in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

Workflow for N-Acylation

N_Acylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve Aminobenzyl Alcohol in DCM add_pyridine Add Pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT add_anhydride->react wash Aqueous Washes react->wash dry Dry & Concentrate wash->dry purify Purify dry->purify product N-Acetylated Product purify->product

A generalized workflow for the N-acylation of aminobenzyl alcohols.

Benchmarking Performance in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, respectively. While our aminobenzyl alcohols are not β-arylethylamines, their amino group can participate in a similar condensation with an aldehyde to form a Schiff base, which can then undergo intramolecular cyclization if an appropriately positioned nucleophilic aromatic ring is present. For the purpose of this guide, we will consider the initial Schiff base formation as a proxy for reactivity in Pictet-Spengler type condensations.

Theoretical Reactivity Considerations

The rate-determining step in the Pictet-Spengler reaction is often the initial condensation to form the imine (Schiff base). The nucleophilicity of the amine is again a key factor. Therefore, the expected reactivity trend should mirror that of N-acylation.

Supporting Experimental Data for Pictet-Spengler Type Condensation

Direct comparative data for the Pictet-Spengler reaction with this specific set of aminobenzyl alcohols is scarce. However, we can infer performance based on the well-established electronic effects of substituents on the rate of imine formation.

CompoundExpected ReactivityRationale
This compound HighElectron-donating methoxy group enhances amine nucleophilicity.
(4-Aminophenyl)methanol ModerateBaseline reactivity.
(2-Amino-3-methoxyphenyl)methanol ModerateMethoxy group provides electronic activation.
(3-Aminophenyl)methanol LowerReduced activation of the amine at the meta position.
(4-Amino-3-chlorophenyl)methanol LowElectron-withdrawing chloro group reduces amine nucleophilicity.
Experimental Protocol: General Procedure for Schiff Base Formation

This protocol outlines a general method for the formation of a Schiff base from an aminobenzyl alcohol and an aldehyde, which is the initial step of a Pictet-Spengler type reaction.

Materials:

  • Aminobenzyl alcohol derivative (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Methanol or Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve the aminobenzyl alcohol derivative in methanol or ethanol in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the imine product.

  • The resulting Schiff base can be isolated or used in situ for subsequent cyclization reactions.

Logical Relationship in Reactivity

Reactivity_Logic cluster_reactivity Factors Influencing Amine Nucleophilicity EDG Electron-Donating Groups (e.g., -OCH3) Amine_Nucleophilicity Amine Nucleophilicity EDG->Amine_Nucleophilicity Increases EWG Electron-Withdrawing Groups (e.g., -Cl) EWG->Amine_Nucleophilicity Decreases Position Substituent Position (ortho, meta, para) Position->Amine_Nucleophilicity Modulates Reaction_Rate Reaction Rate (N-Acylation, Schiff Base Formation) Amine_Nucleophilicity->Reaction_Rate Directly Proportional

The interplay of electronic and positional effects on amine nucleophilicity and subsequent reaction rates.

Conclusion and Recommendations

This guide provides a comparative framework for selecting the appropriate aminobenzyl alcohol building block for your synthetic needs.

  • This compound stands out as a highly reactive and versatile building block, particularly when rapid and high-yielding N-acylation or related condensation reactions are desired. The activating methoxy group provides a significant electronic advantage.

  • (4-Aminophenyl)methanol offers a cost-effective and readily available alternative with good reactivity, serving as an excellent baseline for many applications.

  • (2-Amino-3-methoxyphenyl)methanol and (3-Aminophenyl)methanol provide isomeric diversity, which can be crucial for structure-activity relationship (SAR) studies. Their reactivity is generally good, though slightly attenuated compared to the 4-amino isomer in the case of the 3-amino analog.

  • (4-Amino-3-chlorophenyl)methanol is the reagent of choice when a less nucleophilic amine is required, or to introduce a halogen handle for further cross-coupling reactions. Its attenuated reactivity can be advantageous in preventing side reactions in complex molecules.

The choice of reagent will ultimately depend on the specific requirements of your synthesis, including desired reactivity, steric considerations, and the electronic properties of the final target molecule. The experimental protocols and comparative data presented herein should serve as a valuable resource in making an informed decision.

References

  • This compound. MySkinRecipes. [Link]
  • (2-Amino-3-methoxyphenyl)methanol. PubChem. [Link]
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Scientia Iranica. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the immunochemical cross-reactivity of (4-Amino-3-methoxyphenyl)methanol. As direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this document outlines the foundational principles, establishes a robust experimental design based on structurally analogous compounds, and presents illustrative data to guide researchers in this field.[1][2] The methodologies described herein are grounded in established practices for small molecule immunoassay development and validation.

Introduction: The "Why" of Cross-Reactivity Assessment

This compound, hereafter referred to as A3M, is a substituted aminophenol derivative used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[3][4] Its structure, featuring a reactive primary amine and a hydroxyl group on a guaiacol backbone, makes it a valuable synthetic building block.[3][5] However, these same functional groups pose a potential risk for generating an immune response or cross-reacting with antibodies designed for other structurally similar molecules.

For drug development professionals and researchers, understanding the cross-reactivity profile of A3M is critical for several reasons:

  • Immunogenicity Risk: Small molecules like A3M, while typically not immunogenic on their own, can act as haptens.[][7] By covalently binding to larger carrier proteins in the body, they can form hapten-carrier conjugates that elicit an antibody response.[7][8]

  • Assay Specificity: In the development of immunoassays for therapeutic drugs or biomarkers that share structural motifs with A3M, any potential cross-reactivity from A3M or its metabolites could lead to false-positive results and inaccurate quantification.[9][10]

  • Off-Target Effects: Unintended binding of A3M to endogenous proteins or receptors could lead to off-target pharmacological effects, a significant concern in preclinical safety assessment.[2]

This guide will walk through the logical design of a cross-reactivity study, from hapten-carrier conjugation to the execution and interpretation of a competitive immunoassay.

Part 1: The Immunochemical Foundation - Haptenization

Small molecules (haptens) are unable to induce a robust immune response by themselves because they are too small to be effectively recognized by the immune system.[][8] To generate antibodies specific to A3M, it must first be conjugated to a larger, immunogenic carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[11][12] The primary aromatic amine of A3M is the most logical functional group to target for this conjugation. A common and effective method is diazo-coupling, where the amine is converted to a reactive diazonium salt that readily couples to electron-rich amino acid residues (like tyrosine) on the carrier protein.

Diagram 1: Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation cluster_activation Step 1: Hapten Activation cluster_conjugation Step 2: Conjugation to Carrier A3M This compound (A3M Hapten) NaNO2 NaNO2, HCl (0-5°C) A3M->NaNO2 Diazonium A3M-Diazonium Salt (Reactive Intermediate) NaNO2->Diazonium Diazotization Carrier Carrier Protein (e.g., BSA, KLH) Diazonium->Carrier Coupling Reaction Conjugate A3M-BSA Conjugate (Immunogen) Carrier->Conjugate Diazo Coupling (pH 9-10)

Caption: Workflow for activating A3M and conjugating it to a carrier protein.

Part 2: Experimental Design - A Competitive ELISA Approach

To quantify cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method due to its high sensitivity and throughput.[13][14] The principle relies on the competition between the free analyte (A3M or a comparator compound) and a fixed amount of immobilized antigen (e.g., A3M-BSA conjugate) for a limited number of antibody binding sites. A higher concentration of the free analyte in the sample results in a lower signal, creating an inverse relationship between concentration and signal.[15]

Selection of Comparator Compounds

The choice of compounds to test for cross-reactivity is crucial and should be based on structural similarity. This allows for the dissection of which molecular features are key for antibody recognition.

Compound NameStructureRationale for Inclusion
This compound (A3M) The target analyte; serves as the 100% cross-reactivity reference.
Vanillyl Alcohol Lacks the primary amine group. Tests the importance of the amino group for antibody binding.[16]
Guaiacol The core 2-methoxyphenol structure. Determines if the aminomethanol side chain is a critical epitope.[5]
4-Aminophenol Lacks the methoxy and methanol groups. Assesses the contribution of the core aminophenol structure, a known hapten.[17]
Vanillin The methanol group is oxidized to an aldehyde. Evaluates the specificity for the hydroxyl group on the side chain.[16]
Detailed Experimental Protocol: Competitive ELISA

Objective: To determine the concentration of each comparator compound required to inhibit antibody binding by 50% (IC50) and calculate its percent cross-reactivity relative to A3M.

Materials:

  • High-binding 96-well microtiter plates

  • A3M-BSA conjugate (for coating)

  • Anti-A3M primary antibody (generated from immunizing an animal with A3M-KLH)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of A3M-BSA conjugate (e.g., 2 µg/mL in coating buffer). Incubate overnight at 4°C.[18]

  • Washing: Wash the plate three times with Wash Buffer to remove unbound conjugate.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 2 hours at room temperature.[18]

  • Washing: Repeat the wash step (Step 2).

  • Competitive Reaction:

    • Prepare serial dilutions of A3M (standard) and each comparator compound in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard/comparator dilution to 50 µL of the diluted anti-A3M primary antibody. Incubate for 30 minutes at 37°C.[18]

    • Transfer 100 µL of this pre-incubated mixture to the corresponding wells of the coated, blocked plate. Incubate for 1 hour at 37°C.[19]

  • Washing: Repeat the wash step (Step 2).

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes at room temperature.[20]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

Diagram 2: Competitive ELISA Workflow

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 1. Coat Plate with A3M-BSA p2 2. Wash p1->p2 c1 5. Pre-incubate Anti-A3M Ab with Free Analyte (A3M or Competitor) p3 3. Block Plate p2->p3 p4 4. Wash p3->p4 c2 6. Add Mixture to Plate Incubate & Wash c1->c2 d1 7. Add HRP-Secondary Ab Incubate & Wash c2->d1 d2 8. Add TMB Substrate d1->d2 d3 9. Add Stop Solution d2->d3 d4 10. Read OD at 450 nm d3->d4

Sources

A Comparative Guide to the Isomeric Purity Analysis of (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of successful pharmaceutical synthesis. (4-Amino-3-methoxyphenyl)methanol serves as a critical building block in the creation of complex active pharmaceutical ingredients (APIs).[1] Its specific substitution pattern is paramount to its intended reactivity and the biological activity of the final compound. The presence of closely related isomers, even in trace amounts, can lead to significant downstream impurities, altered pharmacological profiles, and potential toxicity.

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound and its derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

The Challenge: Defining Isomeric Purity

The analysis of this compound presents a twofold challenge. While the parent molecule is achiral, its synthesis can introduce positional isomers that are difficult to separate. Furthermore, it is frequently used to synthesize chiral molecules, making the determination of enantiomeric purity in subsequent steps a critical quality attribute.[2][3]

  • Positional Isomers: These are constitutional isomers that have the same molecular formula but differ in the position of functional groups on the aromatic ring. A common process-related impurity is (3-Amino-4-methoxyphenyl)methanol.[4] The synthesis, often starting from nitrated precursors, can sometimes yield a mixture of these isomers.[5]

  • Enantiomeric Purity (of Derivatives): When this compound is used to construct a chiral center, the resulting product can exist as a pair of enantiomers. Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs, as different enantiomers can have vastly different pharmacological and toxicological effects.[6]

This guide will address analytical strategies for both challenges, providing a comprehensive framework for purity assessment.

At a Glance: Comparison of Key Analytical Methods

The choice of analytical technique is dictated by the specific isomeric challenge—positional or enantiomeric—and is influenced by factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a mobile phase and a stationary phase.Differential partitioning of volatile analytes between a carrier gas and a stationary phase.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Selectivity Positional: Excellent with standard columns (e.g., C18).Enantiomeric: Requires specialized Chiral Stationary Phases (CSPs).[7]Positional: Good, depends on column polarity.Enantiomeric: Requires chiral columns and often sample derivatization.[8]Positional: Excellent, unique spectra for each isomer.Enantiomeric: Requires Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[2][6]
Sample Prep Simple dissolution and filtration.Derivatization often needed to improve volatility and thermal stability.[8]Simple dissolution in a deuterated solvent. May require addition of a CSA or CDA.[2][9]
Analysis Time 10-60 minutes per sample.[10]10-30 minutes per sample.[10]5-15 minutes per sample.[10]
Sensitivity High (ppb to low ppm).Very high (ppb).Lower (typically >0.1% for impurity quantification).
Key Advantages Versatile, robust, widely available, excellent for quantification.High resolution, ideal for volatile compounds.Non-destructive, provides definitive structural information, rapid for ee determination.
Limitations Requires expensive chiral columns for enantiomers.Limited to thermally stable and volatile compounds; derivatization can be complex.Lower sensitivity, higher instrument cost, may not separate all diastereomeric signals.

Workflow for Comprehensive Isomeric Purity Analysis

A robust analytical strategy often involves a multi-technique approach to confirm identity and purity. The following workflow outlines a logical progression for the complete characterization of this compound and its chiral derivatives.

Isomeric Purity Workflow cluster_0 Analysis of Positional Isomers cluster_1 Analysis of Enantiomeric Purity (of Chiral Derivatives) Sample Sample containing this compound and potential positional isomers HPLC_Positional Reversed-Phase HPLC Analysis (e.g., C18 column) Sample->HPLC_Positional NMR_Positional ¹H and ¹³C NMR Analysis Sample->NMR_Positional Quantify_Positional Quantify Isomers by Peak Area (HPLC) or Signal Integration (NMR) HPLC_Positional->Quantify_Positional NMR_Positional->Quantify_Positional Report Final Purity Report Quantify_Positional->Report Derivative Chiral derivative synthesized from This compound HPLC_Chiral Chiral HPLC Analysis (Chiral Stationary Phase) Derivative->HPLC_Chiral NMR_Chiral NMR Analysis with Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) Derivative->NMR_Chiral Quantify_Enantiomeric Calculate Enantiomeric Excess (ee) by Peak Area (HPLC) or Signal Integration (NMR) HPLC_Chiral->Quantify_Enantiomeric NMR_Chiral->Quantify_Enantiomeric Quantify_Enantiomeric->Report

Caption: Workflow for assessing positional and enantiomeric purity.

Detailed Methodologies & Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for system suitability and data verification.

Protocol 1: HPLC Analysis of Positional Isomers

This method is designed to separate this compound from its common positional isomer, (3-Amino-4-methoxyphenyl)methanol. The choice of a C18 stationary phase provides excellent separation based on subtle differences in polarity and hydrophobicity.[11]

1. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (this compound and (3-Amino-4-methoxyphenyl)methanol) in a 10 mL volumetric flask using a 50:50 mixture of Water:MeCN.

  • Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard stock solution.

  • System Suitability Solution: Combine equal volumes of the two standard stock solutions to create a resolution mixture.

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the System Suitability Solution. The resolution between the two isomer peaks should be >2.0, and the tailing factor for each peak should be <1.5. This step validates the separation capability of the system.

  • Inject the individual reference standards to confirm retention times.

  • Inject the sample solution in triplicate.

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the percentage of the isomeric impurity by area normalization: % Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100

Protocol 2: NMR Analysis of Enantiomeric Excess (ee) using a Chiral Solvating Agent

This protocol describes the determination of enantiomeric excess for a chiral amine derived from this compound. It uses an optically pure chiral solvating agent (CSA), such as (R)-1,1'-bi-2-naphthol ((R)-BINOL), to induce chemical shift non-equivalence between the enantiomers.[2][6] This method is rapid and avoids potentially problematic chemical derivatization.

1. Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher, equipped with a standard probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-1,1'-bi-2-naphthol ((R)-BINOL).

  • Analyte: The racemic or enantiomerically-enriched chiral amine derivative.

2. Sample Preparation:

  • In a clean NMR tube, dissolve approximately 5-10 mg of the chiral amine analyte in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., a methine proton adjacent to the nitrogen).

  • To the same NMR tube, add 1.0 to 1.5 molar equivalents of the CSA ((R)-BINOL).

  • Gently shake the tube for 30 seconds to facilitate the formation of transient diastereomeric complexes.[2]

3. NMR Data Acquisition:

  • Re-shim the spectrometer after adding the CSA.

  • Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Set the spectral width to encompass all relevant signals.

4. Data Analysis and Calculation of Enantiomeric Excess:

  • Identify a well-resolved proton signal in the spectrum that has split into two distinct signals (or sets of signals), corresponding to the two diastereomeric complexes.

  • Carefully integrate the two separated signals. Let the integration values be I₁ and I₂.

  • Calculate the enantiomeric excess (ee) using the formula: % ee = (|I₁ - I₂| / (I₁ + I₂)) x 100

This direct integration provides a quantitative measure of the enantiomeric purity of the sample. The causality of the separation lies in the formation of fast-exchanging, non-covalent diastereomeric complexes, where the protons of the two enantiomers experience slightly different magnetic environments due to the influence of the chiral CSA.

Conclusion

The rigorous analysis of isomeric purity is non-negotiable in the development of pharmaceuticals. For this compound and its derivatives, a combination of analytical techniques provides the most comprehensive and reliable data. Reversed-phase HPLC stands out as the gold standard for the quantification of positional isomers due to its robustness and sensitivity. For the crucial determination of enantiomeric purity in chiral derivatives, both chiral HPLC and NMR spectroscopy with chiral auxiliaries offer powerful solutions. Chiral HPLC is often preferred for routine quality control and trace-level analysis, while NMR provides rapid, unambiguous results with minimal sample preparation, making it exceptionally valuable during process development and optimization. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical challenge, regulatory requirements, and the stage of drug development.

References

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. [Link]
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2019).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]
  • This compound. (n.d.). Sunway Pharm Ltd. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chrom
  • Chiral Drug Separ
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral HPLC Separ
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). MDPI. [Link]
  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
  • (3-Amino-4-methoxyphenyl)methanol. (n.d.). MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Stability Studies of Substituted Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

Substituted aminobenzyl alcohols are a class of bifunctional molecules that serve as versatile building blocks in organic synthesis and, critically, in the pharmaceutical industry. Their unique structure, featuring both a nucleophilic amino group and a reactive benzyl alcohol moiety, makes them invaluable as linkers, particularly in the sophisticated architecture of Antibody-Drug Conjugates (ADCs).[1] In ADCs, these molecules often function as "self-immolative" spacers, designed to release a potent cytotoxic payload upon specific cleavage within a target cell.[1]

The chemical stability of these linker precursors is not a trivial concern; it is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of the final therapeutic product.[2][3] Degradation can lead to the formation of impurities that may be toxic, immunogenic, or simply inactive, thereby compromising the therapeutic window and consistency of the drug. This guide provides a comprehensive framework for designing and executing comparative stability studies of substituted aminobenzyl alcohols, offering field-proven insights into experimental design, analytical methodologies, and data interpretation for researchers, scientists, and drug development professionals.

Chapter 1: Understanding the Inherent Instabilities of Aminobenzyl Alcohols

Before designing a study, it is crucial to understand the primary chemical liabilities of the aminobenzyl alcohol scaffold. The main degradation pathways are driven by the susceptibility of the amino and alcohol functional groups to oxidation.

  • Oxidative Degradation : This is the most significant degradation pathway. The primary amino group is readily oxidized, especially when exposed to atmospheric oxygen, light, or oxidizing agents, which can lead to the formation of colored impurities like nitroso or nitro derivatives.[4] The benzyl alcohol group is also susceptible to oxidation, typically proceeding through a benzaldehyde intermediate to the corresponding benzoic acid.[5][6] This two-step oxidation is a common degradation route observed in forced degradation studies. The presence of trace metal ions can catalyze these oxidative processes.[7]

  • Photodegradation : Aromatic amines are notoriously sensitive to light. Exposure to UV or visible light can induce photo-oxidative reactions, leading to complex degradation profiles. Therefore, photostability testing is a mandatory component of any comprehensive stability program, as stipulated by ICH guideline Q1B.[2][8]

  • Thermal Degradation : While generally more stable to heat than to oxidation or light, elevated temperatures can accelerate oxidative processes and other potential degradation reactions.

  • Hydrolytic Degradation : The core aminobenzyl alcohol structure is generally stable against hydrolysis. However, forced hydrolysis studies under strong acidic and basic conditions are essential to explore the limits of stability and to ensure that the analytical methods used are capable of separating any potential hydrolytic degradants.[3]

Chapter 2: Designing a Robust Comparative Stability Study

A well-designed forced degradation study is the cornerstone of understanding a molecule's stability. Its purpose is to intentionally degrade the sample to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method (SIAM).[2][3][9]

Selection of Model Compounds

To conduct a meaningful comparative study, a selection of molecules that systematically probe the effects of substituent placement and electronic nature is required. A recommended set includes:

  • Positional Isomers : 2-aminobenzyl alcohol, 3-aminobenzyl alcohol, and 4-aminobenzyl alcohol. This allows for the evaluation of steric and electronic effects based on the relative positions of the amino and alcohol groups.

  • Electronically-Varied Analogs :

    • Electron-Donating Group (EDG) : e.g., 4-amino-3-methylbenzyl alcohol.

    • Electron-Withdrawing Group (EWG) : e.g., 4-amino-3-chlorobenzyl alcohol. These analogs help elucidate how substituent electronics influence the reactivity and stability of the functional groups.[10]

Forced Degradation Workflow

The experimental workflow should be systematic, covering all key stress conditions recommended by the International Council for Harmonisation (ICH).[2][8] The goal is to achieve 5-20% degradation of the parent molecule to ensure that secondary degradation is minimized and a clear picture of the primary degradants is obtained.

G cluster_setup Phase 1: Preparation cluster_stress Phase 2: Stress Conditions (ICH Q1A/Q1B) cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep Prepare Stock Solution of each Aminobenzyl Alcohol in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot & Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot & Stress ox Oxidative (3% H2O2, RT) prep->ox Aliquot & Stress therm Thermal (80°C, Solid State) prep->therm Aliquot & Stress photo Photolytic (ICH Q1B Light Box) prep->photo Aliquot & Stress quench Quench Reaction & Neutralize Sample acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze via Stability- Indicating HPLC-UV quench->hplc lcms Identify Degradants via LC-MS hplc->lcms If unknown peaks report Calculate % Degradation & Mass Balance hplc->report pathway Elucidate Degradation Pathways lcms->pathway report->pathway

Caption: Workflow for a comprehensive forced degradation study.

Selecting the Right Analytical Tool

The choice of analytical method is pivotal. While several techniques can assess purity, only a select few are suitable for stability studies.

G start Analytical Goal for Aminobenzyl Alcohol q1 Need to separate and quantify parent drug from degradation products? start->q1 q3 Is the primary goal a cost-effective assay of total base content only? q1->q3 No hplc Stability-Indicating HPLC-UV Method q1->hplc Yes q2 Need to identify unknown degradants? lcms LC-MS q2->lcms Yes titration Non-Aqueous Titration q3->titration Yes hplc->q2

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing due to its high resolving power and sensitivity.[11] It allows for the simultaneous separation and quantification of the active pharmaceutical ingredient (API) and its degradation products from a single injection.[1][12] For structural elucidation of unknown peaks observed in HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Chapter 3: Standardized Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols provide a validated starting point for conducting these studies.

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of each aminobenzyl alcohol analog in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat in a water bath at 60°C for 24 hours. Cool, then neutralize with 1 mL of 1.0 M NaOH prior to analysis.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat in a water bath at 60°C for 8 hours. Cool, then neutralize with 1 mL of 1.0 M HCl prior to analysis.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation : Place approximately 10 mg of the solid compound in a glass vial and heat in an oven at 80°C for 72 hours. After cooling, dissolve in the stock solution solvent to a final concentration of 0.5 mg/mL.

  • Control Samples : Prepare a "time zero" sample by diluting 1 mL of stock solution with 1 mL of water. Prepare a control sample stored at 2-8°C for the duration of the longest stress test.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol is a general starting point and must be validated for specificity, linearity, accuracy, and precision for each specific analog.

  • Instrument : High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B

    • 2-20 min: Linear ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate : 1.0 mL/min.[1]

  • Injection Volume : 10 µL.

  • Detection Wavelength : 254 nm (or a wavelength determined by the UV spectrum of the parent compound).[1]

  • Column Temperature : 30°C.

Chapter 4: Results and Comparative Analysis

Following analysis, the data should be compiled to facilitate a clear comparison. The primary metric is the percentage of the parent compound remaining after stress.

Quantitative Data Summary
CompoundStress Condition% Parent RemainingMajor Degradant Peak (RT, min)Mass Balance (%)
2-Aminobenzyl alcohol Acid (0.1M HCl, 60°C)98.5-99.5
Base (0.1M NaOH, 60°C)97.2-99.1
Oxidative (3% H₂O₂, RT)75.412.198.8
Thermal (80°C)95.112.099.3
4-Aminobenzyl alcohol Acid (0.1M HCl, 60°C)99.1-99.8
Base (0.1M NaOH, 60°C)98.6-99.6
Oxidative (3% H₂O₂, RT)68.211.598.5
Thermal (80°C)96.311.499.4
4-Amino-3-chlorobenzyl alcohol Acid (0.1M HCl, 60°C)99.3-99.7
Base (0.1M NaOH, 60°C)98.9-99.5
Oxidative (3% H₂O₂, RT)78.914.299.0
Thermal (80°C)97.5-99.6

Note: Data presented is representative and for illustrative purposes.

Discussion of Expected Trends
  • General Stability : All analogs are expected to show good stability under hydrolytic and moderate thermal stress. The most significant degradation is anticipated under oxidative conditions, which is the key differentiator.[4][7]

  • Positional Effects : 4-aminobenzyl alcohol is often more susceptible to oxidation than the 2-amino isomer. The para-positioning of the amino group enhances its electron-donating effect on the ring, potentially making it a more accessible site for oxidation. Steric hindrance from the adjacent alcohol group in the ortho-isomer may offer slight protection.

  • Electronic Effects : The presence of an electron-withdrawing group (EWG) like chlorine is expected to decrease the electron density of the aromatic ring and the amino group, thereby reducing the susceptibility to oxidation. This is reflected in the higher percentage of parent remaining for 4-amino-3-chlorobenzyl alcohol under oxidative stress compared to 4-aminobenzyl alcohol. Conversely, an electron-donating group (EDG) would be expected to increase the rate of oxidative degradation.

Illustrative Degradation Pathway

The primary degradation pathway under oxidative stress for these compounds is the oxidation of the benzyl alcohol to a benzaldehyde and subsequently to a benzoic acid.

G cluster_legend Legend A 4-Aminobenzyl Alcohol B 4-Aminobenzaldehyde A->B [O] (H2O2) C 4-Aminobenzoic Acid B->C [O] (Further Oxidation) [O] Oxidizing Agent

Caption: Primary oxidative degradation pathway.

Conclusion and Best Practices

This guide demonstrates that while substituted aminobenzyl alcohols are robust under many conditions, their primary liability is oxidative degradation. The stability profile is significantly influenced by the position and electronic nature of substituents on the aromatic ring.

Key Recommendations for Drug Development Professionals:

  • Prioritize Oxidative Stability : Screen for oxidative stability early in the development process.

  • Control the Environment : To ensure long-term stability, these compounds must be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at refrigerated temperatures (2-8°C).[1]

  • Formulation Considerations : During formulation, consider the inclusion of antioxidants and chelating agents to mitigate degradation catalyzed by oxygen and trace metals.

  • Method Validation is Non-Negotiable : Always develop and rigorously validate a stability-indicating analytical method before commencing formal stability studies. This is a regulatory expectation and a scientific necessity.[13]

By adopting a systematic, comparative approach as outlined here, researchers can build a deep understanding of their molecule's stability profile, enabling the selection of more robust candidates and the development of stable, safe, and effective pharmaceutical products.

References

  • A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs. Chromatographic Methods. Benchchem. Available at: https://www.benchchem.
  • Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949547/
  • OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry. Available at: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf
  • A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development. Benchchem. Available at: https://www.benchchem.com/product/bcp020821/technical-manual/technical-guide
  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... ResearchGate. Available at: https://www.researchgate.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: https://www.pharmtech.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5480169/
  • Forced degradation studies. MedCrave online. Available at: https://medcraveonline.
  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem. Available at: https://www.benchchem.com/product/bcp020821/technical-manual/synthesis-guide
  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). Available at: https://www.ijsdr.org/papers/IJSDR2306136.pdf
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/
  • Process for producing 4-aminobenzyl alcohol derivatives. Google Patents. Available at: https://patents.google.
  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: https://www.jetir.org/papers/JETIRD006017.pdf
  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-benzyl-alcohol/
  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. Available at: https://pubs.acs.org/doi/10.
  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit6/174.shtm
  • 4-Aminobenzyl alcohol 98% 623-04-1. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/a38601
  • Analytical Techniques In Stability Testing. Separation Science. Available at: https://www.sepscience.com/information/analytical-techniques-in-stability-testing
  • Effects of Methyl Substituents on the Activity and Enantioselectivity of Homobenzotetramisole-Based Catalysts in the Kinetic Resolution of Alcohols. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3691350/
  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Available at: https://www.researchgate.net/publication/237582736_Reactivity_of_Benzyl_Alcohol_and_Substituted_Benzyl_Alcohols_with_1-Chlorobenzimidazole_in_Acid_Medium-_A_Kinetic_and_Mechanistic_Approach

Sources

A Comparative Guide to the Reaction Kinetics of Aminobenzyl Alcohol Isomers for Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzyl alcohols, existing as ortho-, meta-, and para-isomers, are versatile bifunctional molecules that serve as critical building blocks in a multitude of applications, from the synthesis of pharmaceuticals and fine chemicals to the development of advanced materials.[1][2] Their utility is particularly prominent in the field of drug delivery, where they form the backbone of self-immolative polymers (SIPs) designed for targeted therapeutic release.[3][4] The strategic placement of the amino and hydroxylmethyl groups on the aromatic ring profoundly influences the molecule's electronic properties and steric environment. This isomeric distinction is not merely structural but is a key determinant of reaction kinetics, dictating reaction rates, pathway selectivity, and the propensity for side reactions like polymerization.

This guide provides a quantitative and qualitative comparison of the reaction kinetics of ortho-, meta-, and para-aminobenzyl alcohol. By synthesizing data from authoritative studies and explaining the causality behind experimental observations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals.

The Isomeric Effect: A Foundation for Reactivity

The reactivity of aminobenzyl alcohol isomers is governed by the interplay of the electron-donating amino group (-NH₂) and the benzylic alcohol group (-CH₂OH). The -NH₂ group is a strong activating group that increases electron density on the aromatic ring, particularly at the ortho and para positions. This electronic effect influences reactions at the ring and can also impact the stability of intermediates formed during reactions at the benzylic carbon.

  • Ortho-Aminobenzyl Alcohol: The proximity of the -NH₂ and -CH₂OH groups can lead to intramolecular hydrogen bonding and significant steric hindrance, which can impede the approach of reagents to the benzylic alcohol.

  • Meta-Aminobenzyl Alcohol: The -NH₂ group's activating effect does not extend to the meta position, resulting in a different electronic environment around the benzylic carbon compared to its ortho and para counterparts.

  • Para-Aminobenzyl Alcohol: The -NH₂ and -CH₂OH groups are positioned for maximum electronic communication without the steric hindrance found in the ortho isomer. The amino group's electron-donating effect can stabilize transition states involving the benzylic position.

Comparative Kinetic Analysis: Oxidation Reactions

The oxidation of aminobenzyl alcohols to their corresponding aldehydes is a foundational transformation. However, it presents a significant chemoselectivity challenge: the electron-rich amino group is also susceptible to oxidation.[5] Therefore, reaction kinetics under specific catalytic systems are crucial for achieving high yields of the desired aldehyde.

A direct comparison can be drawn from studies on the silver(I)-catalyzed oxidation of aminobenzyl alcohol isomers by potassium persulfate. This system has been kinetically characterized for both the ortho and para isomers, providing valuable quantitative data.[6][7]

Quantitative Kinetic Data for Silver-Catalyzed Oxidation
IsomerOxidant/CatalystActivation Energy (Ea)Key Thermodynamic ParametersReaction ConditionsSource(s)
Ortho-Aminobenzyl Alcohol K₂S₂O₈ / Ag(I)58.92 kJ/molΔH = 56.25 kJ/mol, ΔS = -53.61 J/mol·K, ΔG = 73.43 kJ/molpH 7.0, 40°C[6][8]
Para-Aminobenzyl Alcohol K₂S₂O₈ / Ag(I)55.0 kJ/molΔH = 52.89 kJ/mol, Temperature Coefficient = 1.92pH 7.5, 40°C[7]
Meta-Aminobenzyl Alcohol K₂S₂O₈ / Ag(I)Data not available in reviewed literatureData not available in reviewed literature--

Analysis of Kinetic Data:

The data reveals that para-aminobenzyl alcohol exhibits a lower activation energy (55.0 kJ/mol) for oxidation compared to ortho-aminobenzyl alcohol (58.92 kJ/mol) under similar silver-catalyzed conditions.[6][7] This indicates a faster reaction rate for the para isomer. This kinetic preference can be attributed to two primary factors:

  • Steric Hindrance: The ortho isomer's alcohol group is sterically shielded by the adjacent amino group, which can hinder the formation of the transition state complex with the oxidant.

  • Electronic Effects: While both isomers benefit from the electron-donating amino group, the para isomer's geometry allows for more effective stabilization of any electron-deficient character that may develop at the benzylic carbon during the reaction mechanism, without the complication of steric crowding.

For meta-aminobenzyl alcohol , while direct comparative data is scarce, its reactivity is expected to differ. The amino group's activating resonance effect does not extend to the meta position, which would likely result in a different activation energy and reaction rate compared to the ortho and para isomers.

Alternative catalytic systems, such as copper(I)/TEMPO, have also been employed for the aerobic oxidation of 2-aminobenzyl alcohol, achieving high yields under mild, room-temperature conditions.[5][9][10] These methods underscore the importance of catalyst selection in navigating the chemoselectivity challenges inherent in these substrates.

Visualizing the Oxidation Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Aminobenzyl Alcohol (ortho, meta, or para) C Aminobenzaldehyde A->C Selective Oxidation D Side Products (Over-oxidation, Polymerization) A->D Side Reactions B Oxidant (e.g., K₂S₂O₈) Catalyst (e.g., Ag(I)) B->C

Caption: General reaction scheme for the catalytic oxidation of aminobenzyl alcohol isomers.

Comparative Analysis: Polymerization Kinetics

A significant aspect of aminobenzyl alcohol reactivity is the tendency to undergo self-condensation or polymerization, particularly under acidic conditions.[11] This reaction pathway often competes with desired transformations and is a critical consideration in process development. The polymerization of o-aminobenzyl alcohol has been studied in the context of creating conductive polymers.[12]

  • Ortho- and Para-Isomers: These isomers are particularly susceptible to polymerization due to the activation of the aromatic ring by the amino group, facilitating electrophilic attack by a protonated benzyl alcohol molecule. The para-isomer is expected to form more linear, regular polymer chains, a desirable trait for materials applications.[2]

  • Meta-Isomer: The reduced activation at the positions ortho and para to the alcohol group might lead to a lower propensity for polymerization compared to the other two isomers, though this pathway remains possible under forcing conditions.

Experimental Protocol: Kinetic Analysis of Aminobenzyl Alcohol Oxidation

This protocol provides a validated method for determining the reaction kinetics of aminobenzyl alcohol oxidation using UV-Vis spectrophotometry, adapted from published studies.[6][7]

Objective: To determine the pseudo-first-order rate constant for the oxidation of an aminobenzyl alcohol isomer.

Materials:

  • Aminobenzyl alcohol isomer (ortho, meta, or para)

  • Potassium persulfate (K₂S₂O₈)

  • Silver nitrate (AgNO₃)

  • Ammonia buffer (prepared from ammonium nitrate and ammonium hydroxide)[6]

  • Acetone (reagent grade)

  • Thermostatted UV-Vis Spectrophotometer with cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the aminobenzyl alcohol isomer in acetone.

    • Prepare fresh aqueous stock solutions of potassium persulfate and silver nitrate.

    • Prepare an ammonia buffer solution and adjust to the desired pH (e.g., 7.0-7.5).

  • Reaction Setup:

    • Equilibrate all stock solutions and the reaction buffer in a thermostat water bath at the desired temperature (e.g., 40.0 ± 0.1°C).

    • In a quartz cuvette, add the required volumes of the buffer, aminobenzyl alcohol solution, and silver nitrate catalyst solution.

    • Initiate the reaction by adding the pre-heated potassium persulfate solution. Mix quickly and immediately place the cuvette in the spectrophotometer.

  • Data Acquisition:

    • Monitor the reaction by recording the absorbance at the wavelength of maximum absorption (λ_max) of the product aldehyde (e.g., 440 nm for the colored product from o-aminobenzyl alcohol oxidation).[6]

    • Record the absorbance at regular time intervals until the reaction shows no further change (completion).

  • Data Analysis:

    • The reaction follows first-order kinetics with respect to the substrate, oxidant, and catalyst under these conditions.[6][7]

    • Calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this line will be -k_obs.

Workflow for Kinetic Analysis

G A 1. Prepare Stock Solutions (Substrate, Oxidant, Catalyst) B 2. Equilibrate Reagents (e.g., 40°C) A->B C 3. Mix Reactants in Cuvette B->C D 4. Initiate Reaction (Add Oxidant) C->D E 5. Monitor Absorbance vs. Time (UV-Vis) D->E F 6. Plot Kinetic Data (ln(A∞ - At) vs. time) E->F G 7. Calculate Rate Constant (k) from Slope F->G

Caption: Experimental workflow for the spectrophotometric kinetic analysis of oxidation.

Conclusion and Outlook

The isomeric position of the amino group in aminobenzyl alcohols is a critical determinant of their reaction kinetics. Quantitative data demonstrates that in silver-catalyzed oxidation, para-aminobenzyl alcohol reacts faster than its ortho counterpart , a difference primarily attributed to the reduced steric hindrance in the para isomer.[6][7] All isomers, but particularly the ortho and para variants, are susceptible to polymerization, a competing reaction pathway that must be carefully controlled through reaction conditions.

For researchers in drug development and synthetic chemistry, this comparative analysis underscores the following practical considerations:

  • For reactions where rapid conversion of the alcohol is desired, the para-isomer is likely the superior choice.

  • When synthesizing derivatives of the ortho-isomer , reaction conditions may need to be more stringent (e.g., higher temperature or longer reaction times) to overcome steric effects.

  • Strict pH control is essential to minimize acid-catalyzed polymerization, which is a potential side reaction for all isomers.

Further kinetic studies, particularly on the meta-aminobenzyl alcohol isomer and under a wider range of catalytic systems, would provide a more complete reactivity map, enabling even more precise control over the synthesis of valuable aminobenzyl alcohol-derived compounds.

References

  • Manila, K., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, Special Issue.
  • Manila, K., et al. (2021). (PDF) OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. ResearchGate.
  • Sharma, S., et al. (2024). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource. Journal of Taibah University for Science.
  • Ghorai, P., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4408906/
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem. Available at: https://www.benchchem.com/product/bchm3517/technical-support
  • ResearchGate. (n.d.). Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. ResearchGate. Available at: https://www.researchgate.net/figure/Kinetic-profile-for-the-reaction-of-2-aminobenzyl-alcohol-with-4-hydroxycoumarin_fig3_262846939
  • Ghorai, P., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemistryOpen. Available at: https://onlinelibrary.wiley.com/doi/10.1002/open.201402082
  • Ghorai, P., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25883832/
  • BenchChem. (2025). A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions. BenchChem. Available at: https://www.benchchem.com/product/bchm3508/technical-support
  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis. BenchChem. Available at: https://www.benchchem.com/product/bchm3508/technical-support
  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry. Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=18_1_21
  • DeBethizy, J. D., et al. (1987). Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Drug Metabolism and Disposition. Available at: https://pubmed.ncbi.nlm.nih.gov/2888279/
  • ResearchGate. (n.d.). Possible mechanism of benzyl alcohol oxidation. ResearchGate. Available at: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Aminobenzyl Alcohol in Polymer Synthesis. BenchChem. Available at: https://www.benchchem.com/product/bchm3517/technical-support
  • Chan, H. S. O., et al. (1995). Synthesis and characterization of conducting poly(o-aminobenzyl alcohol) and its copolymers with aniline. Macromolecules. Available at: https://pubs.acs.org/doi/10.1021/ma00111a017
  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzyl alcohol. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69331
  • Paton, R. S., et al. (2022). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). ACS Medicinal Chemistry Letters. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9010022/
  • BenchChem. (2025). A Comparative Guide to Polymers Synthesized from 4-Aminobenzyl Alcohol and Polyaniline. BenchChem. Available at: https://www.benchchem.com/product/bchm3517/technical-support
  • ResearchGate. (n.d.). Figure FS19. Kinetics plots of ln kobs vs ln[benzyl alcohol] for the... ResearchGate. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). Proposed mechanism of aerobic oxidation of benzyl alcohol using... ResearchGate. Available at: https://www.researchgate.net/figure/Proposed-mechanism-of-aerobic-oxidation-of-benzyl-alcohol-using-complexes-1-5-9-42_fig8_320341753
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups. BenchChem. Available at: https://www.benchchem.com/product/bchm1087/technical-support
  • BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Chlorobenzyl Alcohol and 4-Chlorobenzyl Alcohol. BenchChem. Available at: https://www.benchchem.com/product/bchm3485/technical-support
  • Banks, R. E., et al. (1993). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer. Available at: https://www.sciencedirect.com/science/article/abs/pii/003238619390234M
  • Mid-Atlantic Section of the American Society for Engineering Education. (2018). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6442654/
  • YouTube. (2020). Oxidation of Alcohols ( Benzyl Alcohol & Allylic Alcohol with MnO2 important for NEET JEE EAMCET. YouTube. Available at: https://www.youtube.
  • Organic Chemistry Portal. (n.d.). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit5/197.shtm
  • Medium. (n.d.). The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance. Medium. Available at: https://medium.com/@ivywang0522/the-chemical-synthesis-of-4-aminobenzyl-alcohol-methods-and-industrial-relevance-2868c2273180
  • ResearchGate. (n.d.). Kinetics parameters for oxidation of benzyl alcohol at 363 K and various partial pressures of oxygen. ResearchGate. Available at: https://www.researchgate.net/figure/Kinetics-parameters-for-oxidation-of-benzyl-alcohol-at-363-K-and-various-partial_tbl1_273136263
  • MDPI. (2021). Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. MDPI. Available at: https://www.mdpi.com/2073-4360/13/21/3790

Sources

Spectroscopic Comparison of Methoxy-Substituted Aromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Methoxy-substituted aromatic compounds are fundamental scaffolds in medicinal chemistry, natural products, and materials science. The methoxy group (-OCH₃), a seemingly simple substituent, profoundly influences the electronic and steric properties of the aromatic ring to which it is attached. Understanding this influence is critical for structure elucidation, reaction monitoring, and predicting molecular behavior. Spectroscopic techniques are the cornerstone of this understanding, providing a detailed picture of molecular structure and electronic environment.

This guide offers an in-depth comparison of how the methoxy group's presence and position on an aromatic ring are reflected across five key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral features, supported by experimental data and established principles.

The Dual Electronic Nature of the Methoxy Group

To interpret the spectroscopy of methoxy-substituted aromatics, one must first appreciate the dual electronic effects of the -OCH₃ group:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond.[1][2]

  • Resonance (Mesomeric) Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density.[1][3]

Generally, the resonance effect is more powerful and dominates the overall electronic character, making the methoxy group an ortho-, para-director in electrophilic aromatic substitution.[2][4] However, both effects are always at play and their interplay is key to understanding the nuanced spectroscopic data.[1][5]

Caption: Dual electronic effects of the methoxy group on an aromatic ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons. The methoxy group imparts distinct and predictable signatures on the spectrum.

Key Features:
  • Methoxy Protons (-OCH₃): The three protons of the methoxy group itself typically appear as a sharp singlet. Their chemical shift (δ) is characteristically found in the 3.5-4.0 ppm region, deshielded by the adjacent electronegative oxygen atom.[6][7]

  • Aromatic Protons (Ar-H): The electron-donating resonance effect of the methoxy group increases electron density at the ortho and para positions of the ring. This increased shielding shifts the signals for these protons upfield (to lower δ values) compared to benzene (δ ~7.34 ppm). The meta protons are less affected.[8]

Anisotropic Effect: Aromatic protons are significantly deshielded (shifted downfield to 6.5-8.0 ppm) due to the magnetic anisotropy of the benzene ring, where circulating π-electrons generate a local magnetic field that adds to the applied field at the ring's periphery.[9][10][11]

Comparative Data:
CompoundMethoxy Protons (δ, ppm)Aromatic Protons (δ, ppm)
Anisole ~3.8 (s, 3H)~7.2-7.3 (t, 1H, para), ~6.9 (t, 2H, meta), ~6.8-6.9 (d, 2H, ortho)
1,2-Dimethoxybenzene (Veratrole) ~3.9 (s, 6H)~6.8-7.0 (m, 4H)
1,4-Dimethoxybenzene ~3.75 (s, 6H)~6.8 (s, 4H)

Data are approximate and can vary with solvent and spectrometer frequency.

The symmetry of 1,4-dimethoxybenzene results in a single peak for all four equivalent aromatic protons, simplifying the spectrum significantly. In anisole, the distinct electronic environments of the ortho, meta, and para protons lead to a more complex splitting pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides direct insight into the carbon skeleton of a molecule. The methoxy group's influence is clearly observed on both the methoxy carbon and the aromatic carbons.

Key Features:
  • Methoxy Carbon (-O CH₃): The carbon of the methoxy group itself typically resonates in the 50-65 ppm range.[12][13] Steric hindrance, such as the presence of an ortho-substituent, can force the methoxy group out of the plane of the aromatic ring, causing a downfield shift to ~62 ppm from the more typical ~56 ppm.[13][14]

  • Aromatic Carbons:

    • Ipso-Carbon (C-OCH₃): The carbon directly attached to the methoxy group is significantly deshielded due to the electronegativity of oxygen and appears far downfield (~150-160 ppm).

    • Ortho- and Para-Carbons: These carbons are shielded by the +M effect of the methoxy group and appear upfield relative to benzene (128.5 ppm).

    • Meta-Carbons: These carbons are only slightly affected, often showing a minor downfield shift.

Recent studies have shown that substitution effects on ¹³C NMR chemical shifts are also correlated with changes in the σ-bonding framework, not just π-orbital effects.[15]

Comparative Data:
CompoundMethoxy Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
Anisole ~55.1159.9 (C-O), 129.5 (C-meta), 120.7 (C-para), 114.1 (C-ortho)
1,3-Dimethoxybenzene ~55.2160.9 (C-O), 129.9 (C5), 106.1 (C4, C6), 100.4 (C2)
4-Methoxythioanisole ~55.3158.4 (C-O), 130.3 (C-meta to OMe), 127.7 (C-S), 114.6 (C-ortho to OMe)

Data sourced from various spectral databases and may vary slightly.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The methoxy group introduces several characteristic absorptions into the spectrum of an aromatic compound.

Key Features:
  • C-O Stretching: This is the most diagnostic feature. Aromatic ethers like anisole display two distinct C-O stretching bands because the C-O-C system has asymmetric and symmetric vibrations.

    • Asymmetric C(aryl)-O-C(alkyl) stretch: A strong, sharp band appears around 1250 cm⁻¹ .[18] This band is intense due to the significant dipole moment change during the vibration and the partial double bond character from resonance.[18]

    • Symmetric C(aryl)-O-C(alkyl) stretch: A band of medium intensity appears around 1030-1050 cm⁻¹ .[18]

  • C-H Stretching:

    • sp³ C-H stretch (of -CH₃): Found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[18]

    • sp² C-H stretch (of Ar-H): Found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[19][20]

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring itself.[11]

Comparative Data:
CompoundAsymmetric C-O Stretch (cm⁻¹)Symmetric C-O Stretch (cm⁻¹)sp³ C-H Stretch (cm⁻¹)
Anisole ~1249~1040~2838, 2960
1,2-Dimethoxybenzene ~1255~1025~2835, 2950

Data compiled from NIST Chemistry WebBook and other sources.[18][21][22][23]

The exact positions of these bands can be subtly influenced by the substitution pattern on the ring, but the presence of the strong band around 1250 cm⁻¹ is a reliable indicator of an aryl-alkyl ether linkage.[24]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically π→π* transitions in aromatic systems.[25] The methoxy group, acting as an auxochrome, modifies the absorption profile of the benzene chromophore.

Key Features:
  • Bathochromic Shift (Red Shift): The methoxy group's lone pair electrons extend the conjugated π-system of the benzene ring through resonance.[26][27] This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light of a longer wavelength (lower energy).[28] This shift to a longer λₘₐₓ is known as a bathochromic shift.[28][29]

  • Hyperchromic Effect: The methoxy group often increases the molar absorptivity (ε), leading to a more intense absorption. This is known as a hyperchromic effect.[26]

Comparative Data:
Compoundλₘₐₓ (nm)
Benzene ~254
Anisole ~269
Aniline ~280

Data recorded in non-polar solvents.

As shown, adding an -OCH₃ group (Anisole) shifts the λₘₐₓ to a longer wavelength compared to unsubstituted benzene.[25] This effect is even more pronounced with a stronger electron-donating group like the amino (-NH₂) group in aniline.[26]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features. Aromatic ethers exhibit characteristic fragmentation patterns.

Key Features:
  • Prominent Molecular Ion (M⁺): The stability of the aromatic ring results in a relatively intense molecular ion peak, which is often readily identifiable.[30][31]

  • Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃), producing a prominent peak at M-15. For anisole (M.W. 108), this gives a fragment at m/z 93.

  • Loss of Formaldehyde (M-30): A common fragmentation pathway involves the loss of formaldehyde (CH₂O) from the molecular ion, leading to a peak at M-30. For anisole, this corresponds to a peak at m/z 78, which is the benzene radical cation.[32]

  • Loss of CO (from M-15 fragment): The [M-15]⁺ fragment (e.g., m/z 93 for anisole) can subsequently lose a molecule of carbon monoxide (CO) to form a cyclopentadienyl cation at m/z 65.[32][33]

Fragmentation_Pathway M Anisole M⁺ (m/z 108) M_minus_15 [M-CH₃]⁺ (m/z 93) M->M_minus_15 - •CH₃ M_minus_30 [M-CH₂O]⁺ (m/z 78) M->M_minus_30 - CH₂O M_minus_43 [M-CH₃-CO]⁺ (m/z 65) M_minus_15->M_minus_43 - CO

Caption: Key fragmentation pathways for Anisole in Mass Spectrometry.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a liquid methoxy-substituted aromatic compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structure confirmation.

Materials:

  • NMR Spectrometer (e.g., 300-600 MHz)[34]

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (5-10 mg for ¹³C, <1 mg for ¹H)[34]

  • Pasteur pipette

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in ¹H NMR.[34] c. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[34]

  • Spectrometer Setup: a. Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. b. Place the sample into the spectrometer's magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: a. Load a standard proton experiment pulse program (e.g., 'zg30').[34] b. Set acquisition parameters: spectral width (~12-16 ppm), number of scans (typically 8-16 for sufficient signal-to-noise), and relaxation delay (d1, ~1-2 s). c. Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition: a. Load a standard carbon experiment pulse program (e.g., 'zgpg30' for a proton-decoupled spectrum). b. Set acquisition parameters: spectral width (~220-240 ppm), number of scans (can range from hundreds to thousands depending on sample concentration), and relaxation delay. c. Acquire the FID.

  • Data Processing: a. Apply a Fourier Transform (FT) to the FID to generate the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale. For ¹H, reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). For ¹³C, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm). d. Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol 2: FT-IR Spectroscopy of a Liquid Sample (Neat Liquid)

This protocol describes the preparation of a liquid sample for analysis by FT-IR spectroscopy using salt plates.

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

  • FT-IR Spectrometer

  • Salt plates (NaCl or KBr), stored in a desiccator.[35]

  • Sample (1-2 drops)

  • Volatile solvent for cleaning (e.g., chloroform, acetone)[36]

  • Sample holder

Procedure:

  • Plate Preparation: a. Retrieve two salt plates from the desiccator. Handle them only by the edges to avoid transferring moisture from your fingers. b. Clean the surfaces of the plates with a Kimwipe lightly dampened with a dry, volatile solvent like chloroform.[36] Allow the solvent to evaporate completely.

  • Sample Application: a. Place one drop of the liquid sample onto the center of one salt plate. This is known as a "neat" sample preparation as no solvent is used.[18] b. Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[36][37] Avoid creating air bubbles.[36]

  • Spectrum Acquisition: a. Place the "sandwiched" plates into the spectrometer's sample holder. b. Acquire a background spectrum of the empty sample compartment first. The instrument will automatically subtract this from the sample spectrum to remove signals from atmospheric CO₂ and H₂O. c. Run the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleanup: a. Disassemble the salt plates. b. Clean the plates thoroughly with a volatile solvent and return them immediately to the desiccator to prevent damage from atmospheric moisture.[35]

Caption: General workflow for NMR and FT-IR analysis of liquid samples.

Conclusion

The spectroscopic analysis of methoxy-substituted aromatic compounds provides a textbook example of how a single functional group can systematically alter spectral data across multiple analytical techniques. From the characteristic singlets in NMR to the bathochromic shifts in UV-Vis and the predictable fragmentation in mass spectrometry, each method offers a complementary piece of the structural puzzle. For researchers in drug development and materials science, a thorough understanding of these spectroscopic principles is not merely academic—it is an essential tool for confirming identity, assessing purity, and guiding the synthesis of novel and functional molecules.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.). International Journal of Engineering Research & Modern Technology.
  • The IR spectrum for anisole contains two C―O stretching bands in... (n.d.). Pearson.
  • MASS SPECTRUM OF ETHERS. (2015, July 2).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • IR Spectrum Of Anisole. (n.d.). Bartleby.com.
  • Mass Spectrometry: Fragmentation P
  • How to prepare IR samples? (n.d.).
  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
  • GCMS Section 6.13. (n.d.). Whitman People.
  • Methoxy groups just stick out. (n.d.). ACD/Labs.
  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
  • Sample Preparation – FT-IR/ATR. (n.d.).
  • If -OCH3 works as a substituent group, what does it show as the -I or +R effect? (2017, April 17). Quora.
  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St.
  • 7.4: Acid-base Properties of Phenols. (2022, July 18). Chemistry LibreTexts.
  • Vis-UV spectra of aromatic compounds. (n.d.). Química Organica.org.
  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.).
  • Worked ex - Resonance vs Inductive Effects. (n.d.). Khan Academy.
  • IR in the Liquid Phase and Ne
  • Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. (n.d.). University of Wyoming.
  • NMR Protocols and Methods. (n.d.).
  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube.
  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Eugene E. Kwan.
  • NMR sample preparation guidelines. (n.d.). [No Source Provided].
  • B
  • NMR data collection and analysis protocol for high-throughput protein structure determin
  • 7.9: How Delocalized Electrons Affect pKa Values. (2020, October 20). Chemistry LibreTexts.
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.).
  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib.
  • 1-Methoxy-3-(methylthio)benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Spectroscopic and Computational Analysis of 4-Methoxythioanisole. (n.d.). International Journal of Engineering Research & Technology.
  • Terms used in UV / Visible Spectroscopy. (n.d.). [No Source Provided].
  • Breen, P. J., Bernstein, E. R., Secor, H. V., & Seeman, J. I. (1987). Spectroscopic observation and geometry assignment of the minimum energy conformations of methoxy-substituted benzenes. Journal of the American Chemical Society.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed.
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria.
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
  • 1-METHOXY-4-(METHYLTHIO)BENZENE(1879-16-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025, August 6).
  • 14.8: Diamagnetic Anisotropy. (2014, August 21). Chemistry LibreTexts.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • Anisole. (n.d.). NIST WebBook.
  • Anisole(100-66-3) IR1. (n.d.). ChemicalBook.
  • FT-IR spectra of control and treated anisole. (n.d.).
  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). [No Source Provided].
  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.).
  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (1994, April 1). Semantic Scholar.

Sources

Safety Operating Guide

Navigating the Disposal of (4-Amino-3-methoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemicals, including intermediates like (4-Amino-3-methoxyphenyl)methanol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this aromatic amino alcohol, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Causality: Understanding the Risk

This compound (CAS No. 148459-54-5) is an aromatic amine and an alcohol. While a specific, comprehensive toxicological profile for this exact compound is not extensively published, the available Safety Data Sheets (SDS) and data from structurally similar compounds indicate that it should be handled with care. The primary hazards are:

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). This is a common characteristic of aromatic amines, which can be readily absorbed through the skin.

  • Potential for Sensitization: Repeated or prolonged contact may lead to skin sensitization.

  • Environmental Hazard: Aromatic amines and aminophenols can be toxic to aquatic life and may not be readily biodegradable, posing a risk to ecosystems if disposed of improperly. The degradation of related compounds in wastewater treatment can lead to the formation of more toxic byproducts.

The presence of the amino and hydroxyl functional groups on the aromatic ring makes this molecule reactive and contributes to its irritant properties. Understanding these intrinsic hazards is the first step in establishing a safe disposal workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE should be worn:

PPE ComponentSpecificationRationale
Gloves Nitrile rubber gloves. For prolonged contact or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves.Aromatic amines can permeate some glove materials. Nitrile provides good resistance to a range of chemicals.
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash hazard.Protects against splashes that can cause serious eye irritation.
Lab Coat A standard, buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with an organic vapor/particulate filter.Prevents inhalation of the compound, which can cause respiratory irritation.

Spill Management: An Immediate and Controlled Response

Accidental spills should be managed promptly and safely. The following procedure outlines the necessary steps:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Neutralization (for acidic or basic contaminants, if applicable): As this compound is an amine, it has a basic character. If spilled with an acid, careful neutralization may be necessary. However, for the compound itself, direct absorption is the primary approach.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol or acetone, if appropriate for the surface). All cleaning materials must be collected as hazardous waste.

  • Labeling and Disposal: Seal and label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Arrange for pickup by your institution's EHS department.

Waste Collection and Disposal Workflow: A Step-by-Step Protocol

Improper disposal, such as pouring down the drain or mixing with non-hazardous trash, is strictly prohibited. The following protocol ensures compliant and safe disposal of this compound waste.

Step 1: Designate a Hazardous Waste Container
  • Compatibility: Use a clearly labeled, leak-proof container made of a material compatible with aromatic amines and alcohols (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • Labeling: As soon as the first waste is added, affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The concentration or percentage of each component if it is a mixture.

    • The date the waste was first added.

    • The name of the principal investigator or responsible person.

Step 2: Segregate Waste Streams
  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials in a designated solid hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container.

  • Incompatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or other reactive chemicals.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated SAA within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Request for Waste Pickup
  • Once the waste container is nearly full (do not overfill), or as per your institution's guidelines, submit a request for waste pickup through your EHS department.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Step 5: Disposal of Empty Containers
  • A container that held this compound is not considered "empty" until it has been triple-rinsed.

  • The first rinse should be with a suitable solvent (e.g., methanol or ethanol) that will dissolve the compound. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinses can be with water, and this rinsate should also be collected as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste (e.g., in a designated glass disposal box), and the chemical label should be defaced or removed.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_accumulation Accumulation cluster_disposal Disposal Waste Generate this compound Waste (Solid or Liquid) Container Select Compatible & Labeled Hazardous Waste Container Waste->Container Characterize as Hazardous Segregate Segregate Solid & Liquid Waste Streams Container->Segregate SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Segregate->SAA Pickup Request EHS Waste Pickup SAA->Pickup Container Full or Per Policy EHS_Disposal Final Disposal by Licensed Facility Pickup->EHS_Disposal

Caption: Workflow for the safe disposal of this compound waste.

The Environmental Imperative: Beyond the Laboratory

The procedures outlined in this guide are not merely about regulatory compliance; they are a cornerstone of responsible scientific practice. Aromatic amines can persist in the environment and exhibit toxicity to aquatic organisms. The improper disposal of even small quantities can contribute to the contamination of waterways. By adhering to these protocols, you are actively participating in the protection of our shared environment.

References

  • BLD Pharmatech. (4-Amino-3-methoxyphenyl)
  • ChemScene. (4-Amino-3-methoxyphenyl)
  • Fluorochem. (4-Amino-3-methoxyphenyl)
  • MySkinRecipes. (4-Amino-3-methoxyphenyl)
  • Thermo Fisher Scientific.
  • BenchChem. Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Nippon Nyukazai Co., Ltd.
  • Yin, C., et al. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central.
  • Environmental Protection Agency. EPA Waste Codes.
  • Ganiyu, S. O., et al. (2022).
  • Miljøstyrelsen. Selected amines and amino alcohols.
  • ResearchG
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.
  • Fisher Scientific.
  • ResearchGate. Environment Protection Engineering DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS.
  • ResearchGate.
  • Fisher Scientific. Safety Data Sheet for 1-(4-Methoxyphenyl)ethanol.
  • Sigma-Aldrich. This compound Product Page.
  • Santa Cruz Biotechnology. (3-Amino-phenyl)-(4-methoxy-phenyl)-methanol Product Page.
  • Sigma-Aldrich.
  • National Industrial Chemicals Notification and Assessment Scheme. Benzenemethanol, 4-methoxy-: Human health tier II assessment.
  • Cassotti, M., et al. (2022).
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ACTenviro. Proper Waste Management of RCRA 8 Metals.
  • U.S. Environmental Protection Agency.

A Senior Application Scientist's Guide to the Safe Handling of (4-Amino-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical science, our focus is often on the target molecule, the innovative synthesis, or the biological outcome. However, the foundation of all successful research is an unwavering commitment to safety. The compounds we handle are not mere reagents; they are unique chemical entities with specific properties and potential hazards. This guide provides an in-depth, practical framework for handling (4-Amino-3-methoxyphenyl)methanol (CAS No. 148459-54-5), moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.

This compound belongs to two chemical families of note: aromatic amines and benzyl alcohols. Aromatic amines as a class are known for potential hazards including toxicity and carcinogenicity, with many being readily absorbed through the skin.[1][2] Benzyl alcohols can be skin and eye irritants.[3] Therefore, our approach to handling this compound must be informed by the potential risks associated with these structural motifs.

Hazard Identification and Risk Profile

Understanding the specific hazards is the first step in any robust safety plan. Based on supplier Safety Data Sheets (SDS) and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary risks.[4][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

  • H412: Harmful to aquatic life with long lasting effects.[6]

These classifications dictate that the principal routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation. The environmental hazard (H412) mandates strict disposal protocols to prevent release into the environment.[6][7]

The Hierarchy of Controls: Engineering and Administrative Measures

Before selecting Personal Protective Equipment (PPE), we must first implement more effective control measures. This is the bedrock of good industrial hygiene and laboratory safety practice.[8]

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the single most important engineering control is a properly functioning chemical fume hood .[3][9] All operations that may generate dust or aerosols—such as weighing, transferring, and preparing solutions—must be conducted within a fume hood to mitigate the risk of inhalation (H335).[9] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3][10]

  • Administrative Controls: These are procedural controls to reduce exposure duration and frequency. This includes developing Standard Operating Procedures (SOPs) for handling this specific chemical, restricting access to authorized personnel, and providing comprehensive training on its hazards and handling procedures.[8] Never work alone when handling hazardous chemicals.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense after engineering and administrative controls are in place. The selection of PPE must be directly correlated to the identified hazards.[11]

Area of ProtectionRequired PPESpecifications and Rationale
Eye and Face Safety GogglesMust provide a complete seal around the eyes and comply with ANSI Z87.1 (US) or EN166 (EU) standards.[10][11] This is critical to prevent contact with splashes or airborne particles that can cause serious eye irritation (H319).
Skin/Body Laboratory CoatA full-length lab coat, buttoned completely, protects against incidental skin contact from spills and splashes, addressing the skin irritation hazard (H315).[11]
Hands Chemical-Resistant GlovesNitrile rubber gloves are the standard recommendation for incidental contact.[10][12] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove compatibility chart. Crucially, remove gloves and wash hands thoroughly after handling the chemical. Aromatic amines can be absorbed through the skin, making proper glove use and hand hygiene paramount.[1][2]
Respiratory NIOSH-Approved RespiratorNot required for routine operations conducted within a certified chemical fume hood.[10][13] However, a respirator with an appropriate organic vapor/particulate cartridge should be available for emergency situations, such as a large spill or a failure of the primary ventilation system.

Operational Workflow: From Receipt to Disposal

A systematic, procedural approach minimizes the risk of error and exposure. The entire lifecycle of the chemical within the laboratory must be managed.

Safe Handling & Disposal Workflow

cluster_prep Preparation & Planning cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Receive Chemical & Verify SDS Information B Conduct Risk Assessment & Review SOP A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Don Appropriate PPE (Goggles, Lab Coat, Gloves) C->D E Weigh Solid Chemical D->E F Prepare Solution E->F G Perform Experiment F->G H Collect Waste (Segregated Containers) G->H I Decontaminate Glassware & Work Surfaces H->I L Store Waste in Designated Satellite Accumulation Area H->L J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A procedural workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the chemical, ensure your fume hood is operational. Prepare all necessary glassware and equipment. Have a chemical spill kit readily available.

  • Weighing: Conduct all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile and flammable (e.g., methanol), ensure there are no ignition sources nearby.[9][14]

  • Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment.

Spill and Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

In Case of a Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Waste Disposal: Protecting Our Environment

The classification H412 (Harmful to aquatic life with long lasting effects) strictly prohibits the disposal of this compound down the drain.[6][15] All waste streams containing this chemical must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste. Do not mix incompatible waste streams.[15]

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed except when adding waste, and stored in a designated satellite accumulation area.[7][16]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name and approximate concentrations.[7][16]

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[16][17]

By adhering to these scientifically grounded principles, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your work. Safety is not a barrier to discovery; it is the framework that makes sustainable discovery possible.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SAFETY DATA SHEET - 3-Methoxybenzyl alcohol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzanilide. Fisher Scientific.
  • Personal protective equipment for handling (2-Amino-4-methoxyphenyl)methanol. Benchchem.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • GHS Hazard Classification: Everything You Need to Know. ERA Environmental.
  • GHS Hazard Class and Hazard C
  • Safer Handling of Alcohol in the Laboratory.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • SAFETY DATA SHEET - 1-(4-Methoxyphenyl)ethanol. Fisher Scientific.
  • GHS Classific
  • An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Amino-4-methoxyphenyl)methanol. Benchchem.
  • This compound CAS 148459-54-5. Apollo Scientific.
  • Safety in the Organic Chemistry Labor
  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University.
  • GHS Classific
  • Methanol Safety D
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh.
  • Guidelines for Solvent Waste Recycling and Disposal. Veolia.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.